molecular formula C12H22O11 B037205 Trehalulose CAS No. 51411-23-5

Trehalulose

Cat. No.: B037205
CAS No.: 51411-23-5
M. Wt: 342.30 g/mol
InChI Key: NMXLJRHBJVMYPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trehalulose is a rare, natural disaccharide composed of glucose and fructose, gaining significant research interest due to its unique metabolic pathway and functional properties. Unlike its isomer sucrose, this compound is only partially hydrolyzed in the small intestine, resulting in a lower and more sustained release of glucose into the bloodstream. This characteristic makes it a critical compound for research in metabolic studies, diabetes management, and the development of low-glycemic index food products. Furthermore, its non-digestible fraction acts as a prebiotic, selectively stimulating the growth of beneficial gut bacteria such as Bifidobacteria, positioning it as a valuable tool for gut microbiome and digestive health research. Its mechanism of action involves specific enzymatic interactions with intestinal microbiota, rather than host digestive enzymes, leading to the production of short-chain fatty acids like acetate and butyrate. Researchers also utilize this compound in entomology and agricultural science, as it is a major component of the honeydew produced by silverleaf whiteflies, offering insights into insect physiology and plant-insect interactions. Supplied with detailed certificate of analysis, our high-purity this compound is essential for advancing studies in nutrition, food science, microbiology, and metabolic disease.

Properties

IUPAC Name

2-(hydroxymethyl)-6-[[2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-4-6(15)8(17)9(18)11(22-4)21-3-12(20)10(19)7(16)5(2-14)23-12/h4-11,13-20H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXLJRHBJVMYPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2(C(C(C(O2)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Trehalulose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039727
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

51411-23-5
Record name Trehalulose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039727
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

90 - 95 °C
Record name Trehalulose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039727
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Trehalulose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure of trehalulose, a disaccharide of growing interest in the food and pharmaceutical industries. This document outlines its key structural features, physicochemical properties, and relevant experimental methodologies for its analysis and synthesis.

Core Chemical Structure

This compound is a disaccharide with the molecular formula C12H22O11.[1][2][3][4][5][6][7] It is a structural isomer of sucrose (B13894), composed of a glucose and a fructose (B13574) monosaccharide unit.[4][8] The defining feature of this compound is the α-1,1-glycosidic bond that links the anomeric carbon of the α-D-glucose unit to the anomeric carbon of the D-fructose unit.[4][9]

Unlike sucrose, where the anomeric carbon of the fructose moiety is involved in the glycosidic bond, in this compound, the anomeric carbon of the fructose unit remains free. This structural characteristic makes this compound a reducing sugar.[8][10] In aqueous solutions, this compound can exist in tautomeric forms, with the fructopyranose form being more predominant than the fructofuranose form.[9]

The IUPAC name for this compound is (3S,4R,5R)-3,4,5,6-tetrahydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one.[2][7][10]

Quantitative Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular FormulaC12H22O11[1][2][3][4][5][6][7]
Molecular Weight342.30 g/mol [1][2][4][5][6][7]
CAS Number51411-23-5[1][2][3][4][5][6][11]
Boiling Point780.1 °C[6]
Density1.694 g/cm³[6]
AppearanceWhite powder or viscous liquid[11][12]

Visualization of Chemical Structure

The following diagram illustrates the chemical structure of this compound, highlighting the α-1,1-glycosidic linkage between the glucose and fructose units.

trehalulose_structure cluster_glucose α-D-Glucopyranose cluster_fructose D-Fructopyranose G1 C1 G2 C2 G1->G2 F2 C2 G1->F2 α-1,1-glycosidic bond G3 C3 G2->G3 G4 C4 G3->G4 G5 C5 G4->G5 GO O G5->GO G6 C6 G5->G6 GO->G1 F3 C3 F2->F3 F1 C1 F2->F1 F4 C4 F3->F4 F5 C5 F4->F5 FO O F5->FO F6 C6 F5->F6 FO->F2

Caption: Chemical structure of this compound.

Experimental Protocols

The following are example protocols for the analysis and synthesis of this compound. These are based on established methods for similar disaccharides and can be adapted for specific research needs.

4.1. High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method is suitable for determining the purity of this compound samples.

  • Instrumentation: Agilent 1100 series HPLC system or equivalent.

  • Column: Waters High-Performance Carbohydrate Column (250 x 4.6 mm, 4 µm).[5]

  • Mobile Phase: Isocratic elution with 77% acetonitrile (B52724) in water.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 35 °C.[5]

  • Detector: Refractive Index Detector (RID).[5]

  • Injection Volume: 50 µL.[5]

  • Procedure:

    • Prepare a standard solution of this compound in the mobile phase.

    • Prepare the sample solution by dissolving a known amount of the this compound sample in the mobile phase.

    • Inject the standard and sample solutions into the HPLC system.

    • The purity of the sample is determined by comparing the peak area of the this compound in the sample chromatogram to the total peak area.

4.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

This method provides high sensitivity and selectivity for the quantification of this compound in complex matrices.

  • Instrumentation: Acquity UPLC H-Class System coupled to a Xevo TQD triple quadrupole mass spectrometer or equivalent.[3]

  • Column: ACQUITY BEH Amide column (100 mm × 2.1 mm, 1.7 µm) with a VanGuard pre-column.[3]

  • Mobile Phase: Isocratic elution with 70% acetonitrile and 30% 10 mM ammonium (B1175870) bicarbonate (pH 10.0).[3]

  • Flow Rate: 0.3 mL/min.[3]

  • Column Temperature: 30 °C.[3]

  • Mass Spectrometry: Operated in selected reaction monitoring (SRM) mode.

  • Procedure:

    • Develop a calibration curve using a series of this compound standards of known concentrations.

    • Prepare the biological or chemical samples, including an internal standard (e.g., an isotopically labeled this compound).

    • Inject the standards and samples into the LC-MS/MS system.

    • Quantify the amount of this compound in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is a powerful tool for confirming the structure of this compound and identifying its isomeric form.

  • Instrumentation: Bruker AMX-600 spectrometer or equivalent.[13]

  • Sample Preparation: Dissolve 1-5 mg of the this compound sample in D₂O.[13]

  • Experiments:

    • ¹H NMR: To determine the proton chemical shifts and coupling constants.

    • ¹³C NMR: To identify the carbon skeleton.

    • COSY (Correlation Spectroscopy): To establish proton-proton correlations and confirm the connectivity within the glucose and fructose rings.[13]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for confirming the glycosidic linkage.

  • Data Analysis: The resulting spectra are analyzed to assign all proton and carbon signals, confirming the α-1,1-glycosidic linkage and the overall structure of this compound.

4.4. Enzymatic Synthesis of this compound

This protocol describes a potential enzymatic route for the synthesis of this compound from sucrose.

  • Enzyme: Sucrose isomerase (also known as this compound synthase).

  • Substrate: Sucrose.

  • Reaction Buffer: 50 mM sodium phosphate (B84403) buffer, pH 7.0.

  • Procedure:

    • Dissolve sucrose in the reaction buffer to a final concentration of 10-20% (w/v).

    • Add the purified sucrose isomerase to the substrate solution.

    • Incubate the reaction mixture at an optimal temperature (e.g., 30-40 °C) with gentle agitation.

    • Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.

    • Once the reaction reaches completion (or equilibrium), terminate the reaction by heat inactivation of the enzyme (e.g., 80 °C for 10 minutes).

    • The product, this compound, can be purified from the reaction mixture using chromatographic techniques such as size-exclusion or ion-exchange chromatography.

References

The Discovery, Natural Occurrence, and Metabolic Fate of Trehalulose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the disaccharide trehalulose, detailing its discovery, natural sources, analytical and synthesis protocols, and physiological effects.

Executive Summary

This compound, a structural isomer of sucrose (B13894), is a naturally occurring disaccharide composed of a glucose and a fructose (B13574) unit linked by an α-1,1-glycosidic bond. Initially identified as a microbial product, it has garnered significant recent interest following the discovery of its high concentrations in stingless bee honey. This guide provides a comprehensive overview of the history of this compound, its natural distribution, and detailed methodologies for its analysis and synthesis. Furthermore, it elucidates the metabolic pathway and physiological effects of this compound, highlighting its potential as a functional food ingredient and therapeutic agent.

Discovery and History

The history of this compound is intertwined with the broader study of sucrose isomers. While the related sugar trehalose (B1683222) was discovered in the 19th century, the specific identification and characterization of this compound as 1-O-α-D-glucopyranosyl-D-fructose occurred later. A comprehensive review of trehalose and its isomers by G.G. Birch in 1963 was a significant early milestone in the characterization of these sugars[1].

A pivotal moment in this compound research came in 2020, when a study led by researchers from the University of Queensland identified this compound as a major component of stingless bee honey, with concentrations far exceeding those found in any other natural food source[2]. This discovery has spurred a wave of research into the properties and potential applications of this unique sugar.

Natural Sources of this compound

This compound is found in a variety of natural sources, with particularly high concentrations in the honey of stingless bees. It is also produced by several species of bacteria.

Stingless Bee Honey

The honey produced by stingless bees (tribe Meliponini) is the most significant known natural source of this compound. The concentration can vary considerably depending on the bee species and geographical location.

Stingless Bee SpeciesGeographic OriginThis compound Content ( g/100g )Reference
Tetragonula carbonariaAustralia13 - 44
Tetragonula hockingsiAustralia6.20 - 38.2[3]
Geniotrigona thoracicaMalaysia17.8 - 57.0[3]
Heterotrigona itamaMalaysia17.8 - 57.0[3]
Melipona beecheiiMexicoVariable, generally lower than other species[4]
Scaptotrigona pectoralisMexicoIntermediate concentrations[4]
Frieseomelitta nigraMexicoHighest average concentration among studied Mexican species[4]
Microbial Production

Several bacterial species are known to synthesize this compound from sucrose through the action of sucrose isomerase enzymes.

MicroorganismEnzymeReference
Protaminobacter rubrumSucrose Isomerase[5][6][7]
Pseudomonas mesoacidophilaThis compound Synthase (MutB)[8][9][10][11][12]
Agrobacterium radiobacterThis compound-forming enzyme[13]
Other Natural Sources

This compound is also found in smaller quantities in other natural products, though the concentrations are generally much lower than in stingless bee honey.

SourceReported Presence
MushroomsPresent in some species
AlgaePresent in some species
CrustaceansPresent in some species

Experimental Protocols

Enzymatic Synthesis of this compound from Sucrose

This protocol describes the synthesis of this compound using a sucrose isomerase from a microbial source.

Materials:

  • Sucrose solution (e.g., 50% w/v in 50 mM sodium phosphate (B84403) buffer, pH 6.0)

  • Sucrose isomerase (e.g., from Pseudomonas mesoacidophila)

  • Reaction vessel with temperature and pH control

  • Quenching solution (e.g., 1 M HCl)

  • HPLC system for analysis

Procedure:

  • Prepare the sucrose substrate solution and adjust the pH to the optimal range for the enzyme (typically pH 5.5-6.5).

  • Equilibrate the reaction vessel to the optimal temperature for the enzyme (e.g., 30°C).

  • Add the sucrose isomerase to the substrate solution to initiate the reaction. The enzyme concentration should be optimized for efficient conversion.

  • Incubate the reaction mixture for a predetermined time (e.g., 24-48 hours), with gentle agitation.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the sugar composition by HPLC.

  • Once the desired conversion is achieved, terminate the reaction by adding a quenching solution to denature the enzyme.

  • The resulting this compound-rich syrup can be further purified using chromatographic techniques.

Analysis of this compound in Honey by HPLC-RID

This protocol outlines a method for the quantification of this compound in stingless bee honey using High-Performance Liquid Chromatography with a Refractive Index Detector.

Materials:

  • Honey sample

  • Ultrapure water

  • Syringe filters (0.22 µm)

  • HPLC system equipped with a refractive index detector (RID)

  • A suitable carbohydrate analysis column (e.g., Hi-Plex Pb column, 300 mm × 7.7 mm, 8 μm)

  • This compound standard

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 g of the honey sample.

    • Dissolve the sample in a known volume of ultrapure water (e.g., 10 mL) to create a stock solution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Mobile Phase: Ultrapure water

    • Flow Rate: e.g., 0.6 mL/min

    • Column Temperature: e.g., 80°C

    • Detector Temperature: e.g., 40°C

    • Injection Volume: e.g., 20 µL

  • Calibration:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standards into the HPLC system to generate a calibration curve.

  • Analysis:

    • Inject the prepared honey sample into the HPLC system.

    • Identify the this compound peak based on the retention time of the standard.

    • Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Analysis of this compound in Honey by UPLC-MS/MS

This protocol provides a more sensitive method for the detection and quantification of this compound using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry.

Materials:

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the honey sample in a mixture of acetonitrile and water.

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with a low concentration of ammonium hydroxide (e.g., 0.1%)

    • Mobile Phase B: Acetonitrile with a low concentration of ammonium hydroxide (e.g., 0.1%)

    • Gradient Elution: A gradient program is typically used, starting with a high percentage of acetonitrile and gradually increasing the percentage of water.

    • Flow Rate: e.g., 0.3 mL/min

    • Column Temperature: e.g., 35°C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-) is often used for sugars.

    • Multiple Reaction Monitoring (MRM): Set up specific precursor-to-product ion transitions for this compound for quantification and confirmation. For example, a transition of m/z 341.1 -> 179.1 can be used.

  • Quantification:

    • Generate a calibration curve using a this compound standard.

    • Analyze the honey sample and quantify this compound based on the peak area of the specific MRM transition.

Metabolic and Physiological Effects of this compound

Unlike its isomer sucrose, this compound is metabolized more slowly in the human body, leading to several beneficial physiological effects.

Metabolic Pathway and Glycemic Response

Trehalulose_Metabolism cluster_ingestion Ingestion cluster_digestion Small Intestine cluster_absorption Bloodstream cluster_effects Physiological Effects This compound This compound Slow Hydrolysis Slow Hydrolysis This compound->Slow Hydrolysis α-1,1-glycosidic bond Glucose Glucose Slow Hydrolysis->Glucose Fructose Fructose Slow Hydrolysis->Fructose Gradual Increase in Blood Glucose Gradual Increase in Blood Glucose Glucose->Gradual Increase in Blood Glucose Fructose->Gradual Increase in Blood Glucose Lower Glycemic Index Lower Glycemic Index Gradual Increase in Blood Glucose->Lower Glycemic Index Reduced Insulin (B600854) Response Reduced Insulin Response Gradual Increase in Blood Glucose->Reduced Insulin Response

Metabolic pathway of this compound in humans.

Due to the stable α-1,1-glycosidic bond, this compound is hydrolyzed more slowly by enzymes in the small intestine compared to sucrose[14]. This results in a slower release and absorption of glucose and fructose into the bloodstream, leading to a lower glycemic index and a reduced insulin response.

Non-Cariogenic Properties

Streptococcus mutans, a primary bacterium responsible for dental caries, is unable to efficiently metabolize this compound to produce the acids that cause tooth decay. Furthermore, this compound does not serve as a substrate for the synthesis of water-insoluble glucans, which are essential for the formation of dental plaque[15][16][17].

Non_Cariogenic_Mechanism cluster_oral_cavity Oral Cavity cluster_outcomes Outcomes This compound This compound S_mutans Streptococcus mutans This compound->S_mutans Poor substrate No Acid Production No Acid Production S_mutans->No Acid Production Metabolic inhibition No Insoluble Glucan Synthesis No Insoluble Glucan Synthesis S_mutans->No Insoluble Glucan Synthesis Enzyme inhibition No Dental Caries No Dental Caries No Acid Production->No Dental Caries Reduced Plaque Formation Reduced Plaque Formation No Insoluble Glucan Synthesis->Reduced Plaque Formation Reduced Plaque Formation->No Dental Caries

Mechanism of the non-cariogenic properties of this compound.

Prebiotic Effects

Preliminary evidence suggests that this compound may have prebiotic properties, promoting the growth of beneficial gut bacteria. This can contribute to improved gut health and overall well-being. The slower digestion of this compound allows it to reach the lower gastrointestinal tract where it can be utilized by the gut microbiota[18][19].

Future Directions

The discovery of high concentrations of this compound in stingless bee honey has opened up new avenues for research and development. Future studies should focus on:

  • Clinical trials: To further substantiate the health benefits of this compound, including its effects on glycemic control, oral health, and gut microbiota in human subjects.

  • Food applications: Exploring the use of this compound as a functional food ingredient in a variety of products, taking advantage of its lower sweetness and health benefits.

  • Biotechnological production: Optimizing the enzymatic synthesis of this compound to enable its cost-effective production on an industrial scale.

  • Pharmacological potential: Investigating the potential therapeutic applications of this compound in the management of metabolic disorders and other health conditions.

Conclusion

This compound is a unique disaccharide with a growing body of evidence supporting its beneficial physiological effects. Its natural abundance in stingless bee honey and the potential for biotechnological production make it a promising candidate for applications in the food, beverage, and pharmaceutical industries. This guide provides a foundational understanding of this compound for professionals seeking to explore its potential in their respective fields.

References

A Deep Dive into the Chemical Distinctions Between Trehalulose and Trehalose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the chemical differences between two disaccharide isomers, trehalulose and trehalose (B1683222). Tailored for researchers, scientists, and drug development professionals, this document elucidates the structural, chemical, and metabolic distinctions that underpin their unique physiological effects. Through a comprehensive review of their properties, experimental differentiation protocols, and relevant biological pathways, this guide serves as a critical resource for the scientific community.

Core Chemical and Structural Differences

Trehalose and this compound, while both disaccharides with the same chemical formula (C₁₂H₂₂O₁₁), exhibit fundamental differences in their monosaccharide composition and the nature of their glycosidic bonds. These distinctions are the primary determinants of their divergent chemical behaviors and metabolic fates.

Trehalose is a disaccharide composed of two α-glucose units. The defining feature of trehalose is its α,α-1,1-glycosidic bond, which links the anomeric carbons of both glucose molecules.[1][2] This unique linkage renders trehalose a non-reducing sugar , as the anomeric carbons are unavailable to participate in redox reactions.[1][2][3] This structural stability contributes to its high resistance to acid hydrolysis and thermal degradation.[1][2]

This compound , conversely, is a structural isomer of sucrose (B13894), comprised of one glucose molecule and one fructose (B13574) molecule.[4][5] These monosaccharides are joined by an α-(1→1) glycosidic bond.[4][6] A key differentiator is that the anomeric carbon of the fructose unit is not involved in this linkage, which makes this compound a reducing sugar .[4][5] The 1,1-glycosidic bond in this compound is more stable than the 1,2-glycosidic bond found in sucrose, resulting in a slower rate of hydrolysis in the small intestine.[4][5]

Comparative Quantitative Data

To facilitate a clear comparison, the following table summarizes the key quantitative differences between this compound and trehalose.

PropertyTrehaloseThis compoundSource(s)
Molar Mass (anhydrous) 342.296 g/mol 342.297 g/mol [1][4]
Monosaccharide Units 2 x α-Glucose1 x Glucose, 1 x Fructose[1][4]
Glycosidic Bond α,α-1,1α-1,1[1][6]
Reducing Sugar NoYes[1][4]
Relative Sweetness (Sucrose = 1) ~0.450.4 - 0.7[1][4][7]
Glycemic Index LowLow[1][8]
Stability to Acid Hydrolysis Very HighHigh (more stable than sucrose)[1][4]
Natural Occurrence Fungi, bacteria, plants, invertebratesHoney (especially from stingless bees), honeydew of some insects[1][4][6]
Primary Metabolic Breakdown Product(s) 2 x Glucose1 x Glucose, 1 x Fructose[1]

Experimental Protocols for Differentiation and Quantification

Accurate differentiation and quantification of trehalose and this compound are crucial for research and development. The following are detailed methodologies for key analytical techniques.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This is a common method for the separation and quantification of sugars.

Principle: The separation is based on the differential partitioning of the sugars between a stationary phase (e.g., an amino-functionalized silica (B1680970) column) and a mobile phase. The refractive index detector measures the change in the refractive index of the eluent as the sugar passes through, allowing for quantification.

Methodology:

  • Column: Waters High-Performance Carbohydrate Column (4.6 x 250 mm, 4 µm particle size) or equivalent amino-based column.[5][9]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water, typically in a ratio of 75:25 or 80:20.[5][10]

  • Flow Rate: Isocratic elution at a flow rate of 1.0 to 1.4 mL/min.[5][9]

  • Column Temperature: Maintained at 35 °C.[5][9]

  • Detector: Refractive Index Detector (RID).

  • Sample Preparation: Samples should be dissolved in the mobile phase, filtered through a 0.45 µm filter, and diluted to fall within the linear range of the detector.

  • Standard Curve: A standard curve should be prepared using known concentrations of pure trehalose and this compound to enable accurate quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity compared to HPLC-RID.

Principle: After chromatographic separation, the molecules are ionized and their mass-to-charge ratio is measured. Tandem mass spectrometry allows for the selection of a specific parent ion, its fragmentation, and the detection of specific daughter ions, providing a highly selective and sensitive method for quantification.

Methodology:

  • LC System: Agilent 1290 HPLC system or equivalent.[11]

  • Column: Agilent Poroshell 120 HILIC-Z (100 × 2.1 mm, 2.7 µm) or a similar hydrophilic interaction liquid chromatography column.[11]

  • Mobile Phase:

  • Gradient Elution: A gradient from high organic to higher aqueous content is typically used. For example, starting at 97% B, ramping to 60% B over 12 minutes.[11]

  • Flow Rate: 0.5 mL/min.[11]

  • Mass Spectrometer: Agilent Q-TOF 6538 or a similar high-resolution mass spectrometer.[11]

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.

  • Detection: Selected Reaction Monitoring (SRM) mode for targeted quantification, monitoring specific precursor and product ion transitions for trehalose and this compound.

  • Internal Standard: Use of a stable isotope-labeled internal standard, such as ¹³C₁₂-trehalose, is recommended for accurate quantification.[5]

Enzymatic Assay for Trehalose Quantification

This method is specific for trehalose and relies on enzymatic reactions.

Principle: The enzyme trehalase specifically hydrolyzes trehalose into two molecules of glucose.[5] The resulting glucose is then quantified through a series of coupled enzymatic reactions that lead to the production of NADPH, which can be measured spectrophotometrically at 340 nm.[5]

Methodology (based on commercially available kits, e.g., Megazyme):

  • Sample Preparation: Extract trehalose from the sample using hot water or a suitable buffer. The extract may need to be deproteinized and decolorized.

  • Reaction Setup:

    • Prepare a reaction mixture containing buffer, NADP⁺, and ATP.

    • Add the sample extract.

    • Measure the initial absorbance at 340 nm (A₁).

    • Initiate the reaction by adding a mixture of hexokinase and glucose-6-phosphate dehydrogenase.

    • Incubate until the reaction is complete and measure the absorbance again (A₂). The difference (A₂ - A₁) corresponds to the free glucose in the sample.

    • Add trehalase to the cuvette.

    • Incubate until the trehalose is completely hydrolyzed and measure the final absorbance (A₃). The difference (A₃ - A₂) is proportional to the amount of trehalose in the sample.

  • Calculation: The concentration of trehalose is calculated based on the change in absorbance and the molar extinction coefficient of NADPH.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample Biological Sample Extraction Extraction of Sugars Sample->Extraction Filtration Filtration / Deproteinization Extraction->Filtration Dilution Dilution Filtration->Dilution HPLC_RID HPLC-RID Dilution->HPLC_RID LC_MSMS LC-MS/MS Dilution->LC_MSMS Enzymatic_Assay Enzymatic Assay (Trehalose) Dilution->Enzymatic_Assay Quantification Quantification via Standard Curve HPLC_RID->Quantification Identification Identification based on Retention Time / Mass HPLC_RID->Identification LC_MSMS->Quantification LC_MSMS->Identification Enzymatic_Assay->Quantification

Fig. 1: General experimental workflow for the analysis of trehalose and this compound.

Signaling Pathways and Metabolic Relevance

The biological roles of trehalose and this compound are largely dictated by their metabolic pathways and, in the case of trehalose, its involvement in cellular signaling.

Trehalose Biosynthesis and Signaling

In many organisms, including yeast and plants, trehalose is synthesized via a two-step process involving the intermediate trehalose-6-phosphate (T6P) .[7][12] T6P has emerged as a critical signaling molecule that regulates plant growth and development in response to carbon availability.[2][4]

The primary pathway involves two enzymes:

  • Trehalose-6-Phosphate Synthase (TPS): Catalyzes the formation of T6P from glucose-6-phosphate and UDP-glucose.[12]

  • Trehalose-6-Phosphate Phosphatase (TPP): Dephosphorylates T6P to produce trehalose.[12]

T6P levels are closely correlated with sucrose levels and act as a signal of sugar status.[2] It influences metabolic processes and gene expression, thereby linking carbon availability with plant growth and development.[4][13]

Trehalose_Pathway cluster_signaling Signaling Role G6P Glucose-6-Phosphate TPS TPS G6P->TPS UDPG UDP-Glucose UDPG->TPS T6P Trehalose-6-Phosphate TPP TPP T6P->TPP Metabolic Regulation\n& Gene Expression Metabolic Regulation & Gene Expression T6P->Metabolic Regulation\n& Gene Expression Trehalose Trehalose Trehalase Trehalase Trehalose->Trehalase Glucose 2 x Glucose TPS->T6P TPP->Trehalose Trehalase->Glucose

Fig. 2: Trehalose biosynthesis pathway and the signaling role of T6P.
This compound Metabolism

Currently, there is no evidence to suggest that this compound has a specific signaling role analogous to T6P. Its primary physiological significance appears to be its slower digestion compared to sucrose.[1] In the small intestine, this compound is hydrolyzed by enzymes into its constituent monosaccharides, glucose and fructose, which are then absorbed into the bloodstream. Its slower rate of hydrolysis leads to a lower glycemic and insulinemic response, making it a subject of interest for functional foods and for individuals with diabetes.[3] Furthermore, this compound has been noted to have prebiotic effects, promoting the growth of beneficial gut bacteria.[3]

Conclusion

The chemical distinctions between this compound and trehalose, rooted in their monosaccharide composition and glycosidic linkage, lead to significant differences in their chemical properties, metabolic fate, and biological roles. Trehalose's non-reducing nature and the signaling function of its precursor, T6P, highlight its importance in cellular protection and metabolic regulation. This compound, as a reducing sugar with a slower digestion rate, presents opportunities for the development of functional food ingredients with favorable glycemic characteristics. A thorough understanding of these differences, supported by robust analytical methodologies, is essential for advancing research and applications in the fields of biochemistry, drug development, and nutritional science.

References

Physicochemical Properties of Trehalulose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trehalulose, a structural isomer of sucrose (B13894), is a rare disaccharide gaining significant attention for its unique physiological and chemical properties. As a reducing sugar with a low glycemic index and non-cariogenic nature, it presents a compelling alternative to traditional sweeteners in food and pharmaceutical formulations.[1][2][3] This technical guide provides a comprehensive overview of the currently available data on the physicochemical properties of this compound, detailed experimental protocols for its analysis and synthesis, and a comparative analysis with its isomers, sucrose and trehalose (B1683222). This document is intended to be a resource for researchers and professionals in drug development and food science, highlighting both the known characteristics of this compound and the existing gaps in the scientific literature.

Introduction

This compound, chemically known as 1-O-α-D-Glucopyranosyl-D-fructose, is a disaccharide composed of a glucose and a fructose (B13574) unit linked by an α-(1→1) glycosidic bond.[2] Unlike its non-reducing isomer trehalose (α-D-glucopyranosyl α-D-glucopyranoside), the anomeric carbon of the fructose moiety in this compound is not involved in the glycosidic bond, rendering it a reducing sugar.[4] This structural distinction is fundamental to its differing chemical reactivity and metabolic fate.

Primarily found in the honey of stingless bees (Meliponini tribe), where it can be a major component (13-44 g per 100 g), this compound is produced through the enzymatic isomerization of sucrose from floral nectar.[2][5] Its slower hydrolysis in the human small intestine compared to sucrose results in a lower glycemic and insulinemic response, making it a promising candidate for diabetic-friendly food formulations.[2][3] Furthermore, it is not metabolized by Streptococcus mutans, the primary bacterium responsible for dental caries, thus classifying it as a non-cariogenic sweetener.[4]

This guide synthesizes the available scientific data on the physicochemical properties of this compound, provides detailed methodologies for its analysis, and visualizes key structural and procedural information.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are sparse in the literature, with many studies focusing on its biological activities or its presence in honey. The following tables summarize the available data. For context, properties of the related isomers sucrose and trehalose are included where available. A significant challenge in the literature is the frequent conflation of this compound with trehalose; data in this guide are specific to this compound unless otherwise noted.

Table 1: General and Physical Properties of this compound

PropertyValue for this compoundNotes
Chemical Formula C₁₂H₂₂O₁₁[4]
Molar Mass 342.30 g/mol [4]
IUPAC Name 1-O-α-D-Glucopyranosyl-D-fructose[4]
Appearance Amorphous solid when driedStrongly resists crystallization.[4]
Density 1.694 g/cm³Data from chemical supplier databases.
Melting Point Not availableAs an amorphous solid, it would exhibit a glass transition temperature rather than a sharp melting point. This value has not been reported.
Boiling Point 780.1 °CThis is a predicted value and likely represents the decomposition temperature.
Flash Point 290.8 °CPredicted value.
Specific Rotation [α]D²⁰ +50°Sourced from a chemical encyclopedia; requires primary literature verification.[4]

Table 2: Solubility and Solution Properties of this compound

PropertyValue for this compoundNotes
Solubility in Water Data not availableExpected to be soluble due to its polar nature. For comparison, sucrose solubility is ~204 g/100 mL at 20°C.[6]
Solubility in Ethanol Data not availableLikely sparingly soluble, similar to other disaccharides.
Water Activity (aw) Positively correlated with content in honeyIn studies of stingless bee honey, higher this compound content was correlated with higher water activity.[7] Specific values for pure this compound solutions are not available.
Viscosity Data not availableNo studies on the viscosity of pure this compound solutions were found.
Hygroscopicity Data not availableAs an amorphous sugar, it is expected to be hygroscopic, but quantitative data is lacking.

Table 3: Chemical and Biochemical Properties of this compound

PropertyDescriptionNotes
Reducing Sugar YesThe free anomeric carbon on the fructose unit allows it to act as a reducing agent.[4]
Glycosidic Bond α-(1→1) between glucose and fructoseThis bond is more stable to acid hydrolysis than the α-(1→2) bond in sucrose.[4]
Maillard Reaction ParticipatesAs a reducing sugar, it undergoes the Maillard reaction with amino acids, contributing to browning and flavor development. Kinetic data is not available.
Caramelization Expected to occurSpecific caramelization temperature is not reported.
Sweetness 0.4 - 0.7 times that of sucroseOften cited as approximately 70% as sweet as sucrose.[3][4]
Calorific Value Data not availableExpected to be similar to other disaccharides (~4 kcal/g), but its slower absorption may affect its net energy value.
Glycemic Index LowSlower hydrolysis leads to a blunted blood glucose response. A specific numerical value from human clinical trials is not yet established.[2]
Cariogenicity Non-cariogenicNot utilized by Streptococcus mutans.[4]

Comparative Isomer Structures

The distinct properties of this compound, sucrose, and trehalose arise from the specific arrangement of their constituent monosaccharides and the nature of the glycosidic bond.

G S_Glu α-Glucose S_Fru β-Fructose S_Glu->S_Fru α(1→2)β Tu_Glu α-Glucose Tu_Fru D-Fructose Tu_Glu->Tu_Fru α(1→1) T_Glu1 α-Glucose T_Glu2 α-Glucose T_Glu1->T_Glu2 α(1→1)α note Note: this compound is a reducing sugar due to the free anomeric carbon on the fructose unit. Sucrose and Trehalose are non-reducing sugars.

Caption: Structural comparison of sucrose, this compound, and trehalose.

Experimental Protocols

Detailed experimental protocols for determining most of the physicochemical properties of pure this compound are not widely available in the peer-reviewed literature. However, methods for its synthesis and analysis in complex matrices have been described.

Enzymatic Synthesis of this compound from Sucrose

This compound can be synthesized from sucrose using a sucrose isomerase. The following is a generalized workflow based on published enzymatic conversion methods.

G start Start prep_substrate Prepare Sucrose Solution (e.g., 70 mM in buffer) start->prep_substrate prep_enzyme Prepare Sucrose Isomerase (e.g., from Protaminombacter rubrum) start->prep_enzyme reaction Combine Substrate and Enzyme in a reaction vessel prep_substrate->reaction prep_enzyme->reaction incubation Incubate at Optimal Conditions (e.g., 50°C, pH 7.0) reaction->incubation inactivation Inactivate Enzyme (e.g., heat treatment at 100°C) incubation->inactivation purification Purify this compound (e.g., chromatography) inactivation->purification analysis Analyze Product (HPLC-RID/ELSD) purification->analysis end End analysis->end

Caption: Workflow for the enzymatic synthesis of this compound.

Methodology:

  • Substrate Preparation: A solution of sucrose is prepared in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0). The concentration can be optimized but values around 70-300 mM have been used.

  • Enzyme: A purified sucrose isomerase is used. This enzyme can be obtained from various microbial sources, such as Protaminombacter rubrum.

  • Reaction: The enzyme is added to the sucrose solution. The reaction mixture is incubated at the optimal temperature for the specific enzyme, which for some is around 50°C.

  • Reaction Monitoring: The progress of the reaction can be monitored over time by taking aliquots and analyzing the sugar composition using HPLC.

  • Enzyme Inactivation: Once the desired conversion yield is achieved (e.g., up to 90%), the reaction is stopped by inactivating the enzyme, typically through heat treatment (e.g., boiling for 10 minutes).

  • Purification: The resulting mixture, which will contain this compound, remaining sucrose, and byproduct monosaccharides, is then purified. Chromatographic methods such as size-exclusion or ion-exchange chromatography are suitable for this purpose.

  • Analysis: The purity of the final this compound product is confirmed by analytical methods like HPLC.

Quantification of this compound in Honey by HPLC-RID

This protocol is adapted from methods developed for the analysis of this compound in stingless bee honey.[8]

G start Start sample_prep Sample Preparation: Dissolve honey sample in pure water start->sample_prep filtration Filter sample through a 0.22 µm nylon membrane sample_prep->filtration hplc_injection Inject sample into HPLC system filtration->hplc_injection separation Chromatographic Separation Column: Hi-Plex Pb Mobile Phase: Pure Water Temperature: 40°C Flow Rate: 0.8 mL/min hplc_injection->separation detection Detection by Refractive Index Detector (RID) separation->detection quantification Quantify this compound using a standard curve detection->quantification end End quantification->end

Caption: Workflow for HPLC-RID analysis of this compound in honey.

Methodology:

  • Standard Preparation: Prepare a series of standard solutions of pure this compound of known concentrations in deionized water to generate a calibration curve.

  • Sample Preparation: Accurately weigh a sample of honey and dissolve it in a known volume of deionized water.

  • Filtration: Filter the diluted honey solution through a 0.22 µm syringe filter to remove particulates.

  • HPLC Analysis:

    • Column: A lead-based ion-exchange column, such as a Hi-Plex Pb column (300 mm × 7.7 mm, 8 µm), is effective for separating this compound from other sugars.[8]

    • Mobile Phase: Isocratic elution with deionized water.[8]

    • Flow Rate: A typical flow rate is 0.8 mL/min.[9]

    • Column Temperature: Maintain the column at a constant temperature, for example, 40°C, to ensure reproducible retention times.[9]

    • Detector: A Refractive Index Detector (RID) is used for quantification.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample using the calibration curve generated from the standard solutions.

Metabolic and Signaling Pathways

Currently, there is no evidence to suggest that this compound plays a direct role in specific metabolic signaling pathways in humans, unlike its isomer trehalose which is involved in stress response pathways in many non-mammalian organisms. The primary relevance of this compound in human physiology is its digestion and absorption in the gastrointestinal tract.

The α-(1→1) glycosidic bond of this compound is hydrolyzed by intestinal enzymes, albeit more slowly than the α-(1→2) bond of sucrose.[3] This results in the release of its constituent monosaccharides, glucose and fructose, which are then absorbed into the bloodstream. The slower rate of hydrolysis is the basis for its low glycemic index.

Conclusion and Future Directions

This compound is an emerging functional carbohydrate with significant potential in the food and pharmaceutical industries. Its key attributes—low glycemic index, non-cariogenicity, and unique origin in stingless bee honey—make it a subject of growing scientific and commercial interest.

However, this review reveals significant gaps in the publicly available data regarding its fundamental physicochemical properties. There is a pressing need for systematic characterization of its solubility, thermal properties (glass transition temperature), solution behavior (viscosity, water activity), and reactivity (Maillard reaction kinetics, caramelization). Such data are critical for formulation development, ensuring stability, and predicting behavior in various applications.

Future research should focus on:

  • Systematic Physicochemical Characterization: Performing detailed studies to quantify the properties outlined in this guide.

  • Clinical Studies: Conducting human clinical trials to definitively determine the glycemic index and caloric value of this compound.

  • Toxicological and Safety Studies: Although generally regarded as safe, comprehensive safety studies are necessary for broader regulatory approval and consumer confidence.

  • Optimization of Synthesis: Developing more efficient and scalable enzymatic or chemical synthesis methods to increase its availability for research and commercial use.

Addressing these research gaps will be crucial for unlocking the full potential of this compound as a novel functional ingredient.

References

Trehalulose (CAS Number: 51411-23-5): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties, Synthesis, and Potential Applications of Trehalulose.

Introduction

This compound, with the CAS number 51411-23-5, is a disaccharide and a structural isomer of sucrose (B13894). Composed of a glucose and a fructose (B13574) molecule linked by an α-1,1-glycosidic bond, it is classified as a reducing sugar.[1] While structurally similar to sucrose, the nature of its glycosidic bond imparts distinct chemical and physiological properties. This compound is found naturally in sources such as the honeydew of silverleaf whiteflies and has gained significant attention following the discovery of its high concentrations (13% to 44%) in stingless bee honey.[1] This guide provides a comprehensive technical overview of this compound, focusing on its chemical and physical properties, enzymatic synthesis, and potential applications for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound's unique linkage between its glucose and fructose moieties results in properties that distinguish it from sucrose and its isomer, trehalose (B1683222). Notably, it is a reducing sugar because the anomeric carbon of the fructose unit is not involved in the glycosidic bond.[1]

PropertyValueReference
CAS Number 51411-23-5
Molecular Formula C₁₂H₂₂O₁₁
Molecular Weight 342.30 g/mol
IUPAC Name 1-O-α-D-Glucopyranosyl-D-fructose
Sweetness (relative to sucrose) 0.4 - 0.7[1]
Glycemic Index Low[1]
Cariogenicity Non-cariogenic[1]
Physical State Amorphous solid upon drying (resists crystallization)[1]

Enzymatic Synthesis of this compound

The primary method for producing this compound is through the enzymatic isomerization of sucrose. This process is catalyzed by sucrose isomerases (E.C. 5.4.99.11), also referred to as this compound synthases in some contexts. These enzymes are produced by various microorganisms. A common challenge in this synthesis is the simultaneous production of another sucrose isomer, isomaltulose, as a byproduct. However, certain enzymes and reaction conditions can favor the production of this compound.

Experimental Protocol: Enzymatic Conversion of Sucrose to this compound

This protocol is a generalized representation based on principles of enzymatic synthesis of sucrose isomers. Specific parameters will vary depending on the enzyme source and desired product purity.

1. Enzyme Source:

  • A microorganism known to produce sucrose isomerase with a high specificity for this compound formation, such as certain strains of Pseudomonas mesoacidophila or enzymes derived from whiteflies, can be used.[2][3] Alternatively, a recombinant trehalose synthase from Thermus thermophilus, which can also produce this compound from sucrose, may be employed.

2. Reaction Mixture Preparation:

  • Prepare a sucrose solution in a suitable buffer (e.g., sodium phosphate (B84403) buffer, pH 7.0). The concentration of sucrose can range from 70 mM to 1 M.

  • Add the sucrose isomerase enzyme to the sucrose solution. The optimal enzyme concentration needs to be determined empirically but can be in the range of 0.3 mg/mL.

3. Incubation:

  • Incubate the reaction mixture at the optimal temperature for the specific enzyme. For example, the trehalose synthase from Thermus thermophilus has an optimal temperature of around 50°C for this compound synthesis.

  • The reaction time can vary from several hours to over a day, depending on the desired conversion rate.

4. Reaction Termination:

  • Terminate the enzymatic reaction by heat inactivation, for example, by boiling the mixture for 10 minutes.

5. Product Analysis:

  • The composition of the reaction mixture (this compound, isomaltulose, residual sucrose, glucose, and fructose) can be analyzed using High-Performance Liquid Chromatography (HPLC) with a refractive index detector or High-Performance Thin-Layer Chromatography (HPTLC).

Experimental Workflow for this compound Synthesis

G cluster_0 Enzymatic Synthesis Sucrose Solution Sucrose Solution Reaction Mixture Reaction Mixture Sucrose Solution->Reaction Mixture Sucrose Isomerase Sucrose Isomerase Sucrose Isomerase->Reaction Mixture Incubation Incubation Reaction Mixture->Incubation Heat Inactivation Heat Inactivation Incubation->Heat Inactivation Crude Product Crude Product Heat Inactivation->Crude Product

Caption: Enzymatic synthesis of this compound from sucrose.

Purification of this compound

The crude product from the enzymatic synthesis contains this compound, isomaltulose, unreacted sucrose, and monosaccharides (glucose and fructose). The purification of this compound is a critical step.

Experimental Protocol: Purification of this compound

1. Removal of Monosaccharides:

  • The crude product mixture can be treated with Saccharomyces cerevisiae (baker's yeast). The yeast will ferment the glucose, fructose, and sucrose, leaving the this compound and isomaltulose in the solution.

2. Chromatographic Separation:

  • Preparative High-Performance Liquid Chromatography (HPLC) is an effective method for separating this compound from isomaltulose.

  • A column suitable for carbohydrate separation, such as a cysteine-bonded zwitterionic column, can be used.

  • The mobile phase and gradient conditions need to be optimized for the specific column and separation requirements.

Purification Workflow

G cluster_1 Purification Crude Product Crude Product Yeast Treatment Yeast Treatment Crude Product->Yeast Treatment Monosaccharide-free solution Monosaccharide-free solution Yeast Treatment->Monosaccharide-free solution Preparative HPLC Preparative HPLC Monosaccharide-free solution->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound

Caption: Purification of this compound from the crude reaction mixture.

Metabolism and Physiological Effects

The α-1,1-glycosidic bond in this compound is more stable than the α-1,2-glycosidic bond in sucrose. This stability leads to a slower hydrolysis in the small intestine, resulting in a lower glycemic index compared to sucrose.[1] This property makes this compound a subject of interest for applications in functional foods and for individuals requiring blood glucose management. The slower breakdown also contributes to its non-cariogenic nature, as it is not readily utilized by oral bacteria like Streptococcus mutans.[1]

At present, detailed studies on the specific metabolic pathways of this compound in mammalian cells and its effects on cellular signaling are limited in publicly available scientific literature.

Potential Applications in Drug Development

While the application of this compound in drug development is not as extensively documented as its isomer, trehalose, its unique properties suggest potential areas of exploration.

  • As a Pharmaceutical Excipient: The stability of its glycosidic bond and its resistance to crystallization could make it a candidate for use as a stabilizing excipient in liquid or amorphous solid dosage forms. Further research is needed to evaluate its efficacy in preventing protein aggregation and degradation compared to established excipients like trehalose and sucrose.

  • In Cryopreservation: Trehalose is a well-known cryoprotectant. Given their structural similarities, the potential of this compound as a cryoprotectant for cells and biologics warrants investigation.

Conclusion

This compound is a sucrose isomer with distinct properties, most notably its low glycemic index and non-cariogenic nature. While enzymatic production methods have been identified, and its presence in natural products like stingless bee honey is established, the depth of technical knowledge regarding its specific metabolic pathways, cellular signaling effects, and applications in drug development is still an emerging field of research. For scientists and professionals in drug development, this compound represents a molecule with intriguing potential, though further investigation is required to fully elucidate its mechanisms of action and to establish its utility as a pharmaceutical ingredient. The information available on its isomer, trehalose, which is extensively used as a stabilizer in biopharmaceutical formulations, may serve as a valuable reference for future studies on this compound.

References

Molecular weight and formula of trehalulose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of trehalulose, detailed experimental protocols for its synthesis and analysis, and a visualization of its enzymatic production pathway. The information is tailored for professionals in research and drug development who require a thorough understanding of this unique disaccharide.

Core Properties of this compound

This compound, a structural isomer of sucrose (B13894), is a disaccharide composed of a glucose and a fructose (B13574) unit linked by an α-1,1-glycosidic bond.[1] Unlike sucrose, the anomeric carbon of the fructose moiety is not involved in this glycosidic bond, rendering this compound a reducing sugar.[1] This structural distinction also confers unique physicochemical and physiological properties.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueSource
IUPAC Name 1-O-α-D-Glucopyranosyl-D-fructose[1]
Chemical Formula C₁₂H₂₂O₁₁[2]
Molecular Weight 342.30 g/mol
CAS Number 51411-23-5[2]
Density 1.694 g/cm³[2]
Boiling Point 780.1 °C[2]
Flash Point 290.8 °C[2]
Solubility Good solubility in water[3]
Appearance White powder[2]

Experimental Protocols

This section details methodologies for the enzymatic synthesis of this compound and its subsequent analysis, providing a framework for laboratory-scale production and characterization.

Enzymatic Synthesis of this compound from Sucrose

This compound can be synthesized from sucrose using a this compound-forming enzyme system, such as that derived from microorganisms like Protaminombacter rubrum.[1] The following protocol describes a general procedure for this bioconversion.

Objective: To enzymatically convert sucrose to this compound.

Materials:

  • Sucrose solution (e.g., 300 mM)

  • This compound-forming enzyme (e.g., from Protaminombacter rubrum or a commercially available equivalent)

  • Sodium phosphate (B84403) buffer (pH 7.0)

  • Heating block or water bath

  • Reaction tubes

  • Boiling water bath or heating block at 100°C

Procedure:

  • Reaction Setup: In a reaction tube, combine the sucrose solution with the this compound-forming enzyme in a sodium phosphate buffer (pH 7.0). The final concentration of the enzyme should be optimized based on its activity.

  • Incubation: Incubate the reaction mixture at a controlled temperature, typically around 50°C. The optimal temperature may vary depending on the specific enzyme used.

  • Reaction Time: Allow the reaction to proceed for a set duration, for example, 10 minutes for initial activity assays or longer for preparative scale synthesis.

  • Enzyme Inactivation: Terminate the reaction by heating the mixture in a boiling water bath for 10 minutes to denature and inactivate the enzyme.

  • Product Analysis: The resulting mixture, containing this compound, unreacted sucrose, and potentially other byproducts, can then be analyzed using the methods described in the following section.

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the qualitative and quantitative analysis of this compound, adapted from established methods for disaccharide analysis.

Objective: To separate and quantify this compound in a sample mixture.

Materials and Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a refractive index (RI) detector.

  • Amine-based or specialized carbohydrate analysis column (e.g., a column with L58 packing material).

  • Mobile phase: Acetonitrile and water mixture (e.g., 70:30 v/v).

  • This compound standard of known purity.

  • Sample containing this compound (e.g., from the enzymatic synthesis described above).

  • Syringe filters (0.45 µm).

Procedure:

  • Standard Preparation: Prepare a series of this compound standards of known concentrations in the mobile phase to create a calibration curve.

  • Sample Preparation: Dilute the sample containing this compound in the mobile phase to a concentration within the range of the calibration curve. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: Amine-based or carbohydrate analysis column.

    • Mobile Phase: Isocratic elution with an acetonitrile/water mixture.

    • Flow Rate: Set a constant flow rate (e.g., 1.0 mL/min).

    • Column Temperature: Maintain a constant column temperature (e.g., 30°C).

    • Detector: Refractive Index (RI) detector.

  • Analysis:

    • Inject the prepared standards and sample onto the HPLC system.

    • Record the chromatograms. The retention time of the peak corresponding to this compound in the sample should match that of the standard.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.

Visualization of the this compound Synthesis Pathway

The following diagram illustrates the enzymatic conversion of sucrose into this compound, a key biochemical pathway for its production.

Trehalulose_Synthesis Sucrose Sucrose (Glucose-α-1,2-Fructose) Enzyme This compound-Forming Enzyme Sucrose->Enzyme This compound This compound (Glucose-α-1,1-Fructose) Enzyme->this compound

Caption: Enzymatic conversion of sucrose to this compound.

References

Trehalulose: A Comprehensive Technical Analysis of its Reducing Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of the disaccharide trehalulose, focusing on its classification as a reducing or non-reducing sugar. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties and potential applications of this unique carbohydrate.

Executive Summary

This compound is a structural isomer of sucrose (B13894), composed of a glucose and a fructose (B13574) unit linked by an α-1,1 glycosidic bond.[1][2] Unlike its non-reducing isomer sucrose, this compound is classified as a reducing sugar .[1][2] This property is attributed to the presence of a free anomeric carbon in its fructose moiety, which allows the ring to open and expose a reactive ketone group. This technical guide will explore the chemical basis for this classification, provide detailed experimental protocols for its verification, and present a comparative analysis of its reducing power.

The Chemical Basis of a Reducing Sugar

A reducing sugar is a carbohydrate that possesses a free aldehyde or ketone group, enabling it to act as a reducing agent in certain chemical reactions. In solution, the cyclic hemiacetal or hemiketal forms of these sugars are in equilibrium with their open-chain forms, which contain the reactive carbonyl group.

The Structure of this compound

This compound, with the IUPAC name 1-O-α-D-Glucopyranosyl-D-fructose, is a disaccharide formed from the linkage of one glucose molecule and one fructose molecule. The glycosidic bond involves the anomeric carbon of the glucose unit (C1) and a non-anomeric hydroxyl group on the fructose unit. Crucially, the anomeric carbon of the fructose moiety (C2) is not involved in this linkage.[1][2]

Comparison with Non-Reducing Sugars: Sucrose and Trehalose (B1683222)

To understand the reducing nature of this compound, it is useful to compare it with its non-reducing isomers, sucrose and trehalose.

  • Sucrose: In sucrose, the glycosidic bond is formed between the anomeric carbon of glucose (C1) and the anomeric carbon of fructose (C2).[3][4] This leaves no free anomeric carbons, preventing the opening of either ring and thus rendering sucrose a non-reducing sugar.[3]

  • Trehalose: Trehalose is composed of two glucose units linked by an α,α-1,1-glycosidic bond, which involves the anomeric carbons of both glucose molecules.[5][6] Consequently, trehalose is also a non-reducing sugar.[5][6]

The key distinction lies in the availability of a free anomeric carbon, as illustrated in the signaling pathway diagram below.

G cluster_this compound This compound (Reducing) cluster_sucrose Sucrose (Non-reducing) cluster_trehalose Trehalose (Non-reducing) T This compound (α-1,1 linkage) T_open Open-chain form (Free Ketone Group) T->T_open Ring-chain tautomerism R Positive Result (e.g., Benedict's Test) T_open->R Reduces Cu²⁺ to Cu⁺ S Sucrose (α-1,β-2 linkage) S_no_open No open-chain form S->S_no_open NR Negative Result S_no_open->NR Tr Trehalose (α,α-1,1 linkage) Tr_no_open No open-chain form Tr->Tr_no_open Tr_no_open->NR

Figure 1: Logical relationship of reducing vs. non-reducing sugars.

Experimental Verification of Reducing Properties

The reducing nature of this compound can be confirmed using standard qualitative and quantitative chemical tests.

Benedict's Test

Benedict's test is a qualitative or semi-quantitative method for detecting the presence of reducing sugars.[7][8] The principle involves the reduction of cupric ions (Cu²⁺) in Benedict's reagent to cuprous ions (Cu⁺), which then form a colored precipitate of copper(I) oxide.[7]

  • Sample Preparation: Prepare a 1% (w/v) solution of the sugar to be tested (e.g., this compound, glucose, sucrose) in distilled water.

  • Reagent Addition: To 1 mL of the sample solution in a test tube, add 2 mL of Benedict's reagent.

  • Heating: Place the test tube in a boiling water bath for 3-5 minutes.[8]

  • Observation: Observe any color change. A change from blue to green, yellow, orange, or brick-red indicates the presence of a reducing sugar. The final color is indicative of the concentration of the reducing sugar.[7]

Fehling's Test

Fehling's test is another classic method for identifying reducing sugars.[9][10][11] Similar to Benedict's test, it relies on the reduction of Cu²⁺ to Cu⁺, forming a red precipitate of copper(I) oxide.[9]

  • Reagent Preparation: Fehling's solution is prepared by mixing equal volumes of Fehling's solution A (aqueous copper(II) sulfate) and Fehling's solution B (aqueous potassium sodium tartrate and sodium hydroxide) immediately before use.[9][11]

  • Sample Addition: Add 1 mL of the sample solution to a test tube containing 2 mL of the freshly prepared Fehling's solution.

  • Heating: Heat the mixture in a boiling water bath for 1-2 minutes.[10]

  • Observation: The formation of a reddish-brown precipitate indicates a positive result for reducing sugars.[10]

G cluster_results Expected Results start Start: Prepare Sugar Solutions (this compound, Glucose, Sucrose, Water Control) reagent Add Benedict's or Fehling's Reagent start->reagent heat Heat in Boiling Water Bath reagent->heat observe Observe Color Change heat->observe positive Positive Result (Green/Yellow/Orange/Red) This compound, Glucose observe->positive Reducing Sugar Present negative Negative Result (Remains Blue) Sucrose, Water observe->negative Reducing Sugar Absent

Figure 2: Experimental workflow for reducing sugar tests.

Quantitative Analysis of Reducing Power

While qualitative tests confirm the reducing nature of this compound, quantitative methods are necessary to determine its reducing power relative to a standard, such as glucose. The 3,5-dinitrosalicylic acid (DNS) method is a common spectrophotometric assay for this purpose.

DNS Method

The DNS method involves the reduction of 3,5-dinitrosalicylic acid to 3-amino-5-nitrosalicylic acid by the reducing sugar, resulting in a color change that can be measured spectrophotometrically. The intensity of the color is proportional to the concentration of the reducing sugar.

  • Standard Curve Preparation: Prepare a series of standard glucose solutions of known concentrations (e.g., 0.1 to 1.0 mg/mL).

  • Sample Preparation: Prepare a solution of this compound of a known concentration.

  • Reaction:

    • To 1 mL of each standard and the this compound sample in separate test tubes, add 1 mL of DNS reagent.

    • Heat the tubes in a boiling water bath for 5-15 minutes.

    • Add 1 mL of 40% potassium sodium tartrate (Rochelle salt) solution to stabilize the color.

    • Cool the tubes to room temperature.

  • Spectrophotometry: Measure the absorbance of each solution at 540 nm or 575 nm using a spectrophotometer, using a reagent blank to zero the instrument.

  • Data Analysis: Plot a standard curve of absorbance versus glucose concentration. Use the equation of the line from the standard curve to determine the glucose equivalent of the this compound sample.

Data Presentation: Reducing Power of this compound

The reducing power of this compound can be expressed as a percentage of the reducing power of an equivalent concentration of glucose. One study reported that the efficiency of this compound quantification by various reducing sugar methods ranged from 36% to 87% compared to glucose.[12] This variability highlights the influence of the specific assay conditions on the measured reducing power.

SugarRelative Reducing Power (%)Test Method
Glucose100 (by definition)DNS Assay
This compound36 - 87Various reducing sugar tests
Sucrose0DNS Assay
Trehalose0DNS Assay

Table 1: Comparative Reducing Power of Disaccharides

Conclusion

Based on its chemical structure, specifically the presence of a free anomeric carbon in the fructose unit, and confirmed by standard chemical tests, this compound is unequivocally a reducing sugar. Its reducing power, while present, is reported to be less than that of glucose and can vary depending on the analytical method employed. This fundamental property distinguishes this compound from its non-reducing isomers, sucrose and trehalose, and is a critical consideration for its application in various scientific and industrial fields. Further research to standardize the quantitative analysis of its reducing power will be beneficial for its future applications.

References

Trehalulose as a structural isomer of sucrose.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Trehalulose: A Structural Isomer of Sucrose (B13894)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring disaccharide and a structural isomer of sucrose.[1][2] Composed of a glucose and a fructose (B13574) unit, it is found in small quantities in honey and is notably present as the primary sugar in the honeydew of the silverleaf whitefly.[1][2] Unlike sucrose, which features an α-1,2 glycosidic bond, this compound is characterized by a more stable α-1,1 linkage between the glucose and fructose moieties.[3] This structural distinction imparts unique physicochemical and physiological properties, including a lower glycemic index, non-cariogenicity, and high resistance to crystallization.[1] These attributes position this compound as a functional sweetener and a molecule of interest for applications in the food, beverage, and pharmaceutical industries. This guide provides a comprehensive technical overview of its chemistry, synthesis, metabolism, and functional applications.

Chemical Structure: Sucrose vs. This compound

Sucrose and this compound share the same chemical formula (C₁₂H₂₂O₁₁), yet their structural arrangement is fundamentally different, leading to distinct chemical behaviors.[4]

  • Sucrose: The structure is α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside. The glycosidic bond links the anomeric carbon of glucose (C1) to the anomeric carbon of fructose (C2). This linkage involves the reducing ends of both monosaccharides, making sucrose a non-reducing sugar.

  • This compound: The systematic name is 1-O-α-D-glucopyranosyl-D-fructose.[1] The glycosidic bond is an α-1,1 linkage, connecting the anomeric carbon of glucose (C1) to the C1 carbon of fructose.[3] Because the anomeric carbon of the fructose unit is not involved in this bond, this compound is a reducing sugar.[1][2] In solution, the fructose component of this compound exists predominantly in the pyranose form.[3]

G cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing A Prepare Sucrose Substrate Solution C Combine Substrate & Enzyme in Bioreactor at Optimal T/pH A->C B Prepare/Activate Sucrose Isomerase B->C D Monitor Conversion (HPLC Analysis) C->D Incubation D->C E Terminate Reaction (Heat Inactivation) D->E Target Conversion Reached F Separate Enzyme (Filtration) E->F G Purify Syrup (Ion Exchange, Carbon) F->G H Concentrate Product (Evaporation) G->H I Final this compound Product H->I G cluster_sucrose Sucrose Metabolism cluster_this compound This compound Metabolism S1 Sucrose Ingestion S2 Rapid Hydrolysis (Sucrase-isomaltase) S1->S2 S3 High Concentration of Glucose & Fructose S2->S3 S4 Rapid Absorption (SGLT1/GLUT Transporters) S3->S4 S5 Sharp Increase in Blood Glucose S4->S5 S6 Strong Insulin Secretion S5->S6 T1 This compound Ingestion T2 Slow Hydrolysis (Intestinal Disaccharidases) T1->T2 T3 Low Concentration of Glucose & Fructose T2->T3 T4 Slow Absorption T3->T4 T5 Gradual, Low Increase in Blood Glucose T4->T5 T6 Weak/Blunted Insulin Secretion T5->T6 G cluster_input Dietary Input cluster_response Physiological Response cluster_outcome Cellular & Metabolic Outcome Sucrose High Sucrose Rapid_Glucose Rapid Blood Glucose Spike Sucrose->Rapid_Glucose This compound This compound Slow_Glucose Slow Blood Glucose Rise This compound->Slow_Glucose High_Insulin High Insulin Release (Pancreatic β-cells) Rapid_Glucose->High_Insulin Low_Insulin Low Insulin Release Slow_Glucose->Low_Insulin Outcome_High Strong Glycemic Impact Potential Insulin Resistance High_Insulin->Outcome_High Promotes Outcome_Low Low Glycemic Impact Improved Insulin Sensitivity Low_Insulin->Outcome_Low Promotes

References

The Bacterial Blueprint for Trehalulose: An In-depth Technical Guide to its Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bacterial biosynthesis of trehalulose, a rare sugar with significant potential in the food and pharmaceutical industries. This document details the enzymatic pathways, presents key quantitative data, outlines experimental protocols for enzyme characterization, and provides visual representations of the core processes.

Introduction to Bacterial this compound Synthesis

This compound (α-D-glucopyranosyl-(1→1)-D-fructofuranose) is a structural isomer of sucrose (B13894). In bacteria, the primary route for this compound synthesis is the isomerization of sucrose, catalyzed by a class of enzymes known as sucrose isomerases (SIs) . While some sucrose isomerases produce a mixture of isomaltulose and this compound, certain bacterial species possess enzymes that exhibit high selectivity for this compound production. Additionally, a novel class of trehalose (B1683222) synthases has been identified that can efficiently synthesize this compound from sucrose. This guide will focus on the key enzymes from prominent bacterial sources that are pivotal in the biosynthesis of this compound.

The Core Biosynthesis Pathway: Sucrose Isomerization

The biosynthesis of this compound in bacteria is a direct, single-step enzymatic conversion of sucrose. The enzyme, a sucrose isomerase (EC 5.4.99.11) or a trehalose synthase with sucrose isomerase activity, binds to sucrose and facilitates an intramolecular rearrangement to form this compound. In many cases, this reaction also yields isomaltulose as a co-product.

Trehalulose_Biosynthesis Sucrose Sucrose Enzyme Sucrose Isomerase / This compound Synthase Sucrose->Enzyme This compound This compound Enzyme->this compound Isomerization Isomaltulose Isomaltulose (co-product) Enzyme->Isomaltulose Isomerization

Diagram 1: Bacterial Biosynthesis of this compound from Sucrose.

Key Enzymes in this compound Biosynthesis

Several bacterial enzymes have been identified and characterized for their ability to produce this compound. The following tables summarize the quantitative data for some of the most well-studied enzymes.

Table 1: this compound-Producing Enzymes from Bacterial Sources
Enzyme NameSource OrganismGenePrimary Product(s)
This compound Synthase (MutB)Pseudomonas mesoacidophila MX-45mutBThis compound
Sucrose IsomeraseErwinia rhaponticipalIIsomaltulose and this compound
Trehalose Synthase (TreM)Metagenome from thermal springtreMTrehalose and this compound
Table 2: Kinetic Parameters of this compound-Producing Enzymes
EnzymeSubstrateKm (mM)Vmax (U/mg)kcat (s-1)kcat/Km (s-1mM-1)
This compound Synthase (MutB)Sucrose30---
Sucrose Isomerase (NX-5)Sucrose222546--
Recombinant SIase (NX-5)Sucrose25748.09 (µmol/L/s)--
Table 3: Optimal Conditions and Product Yields
EnzymeOptimal pHOptimal Temperature (°C)Product Ratio (Isomaltulose:this compound)Max. This compound Yield (%)
This compound Synthase (MutB)--Primarily this compound-
Sucrose Isomerase (E. rhapontici)--5:1[1]-
Sucrose Isomerase (NX-5)6.030--
Recombinant SIase (NX-5)5.030High Isomaltulose Yield (87%)-
Trehalose Synthase (TreM)7.050-90[2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Cloning and Expression of this compound Synthase (e.g., mutB from P. mesoacidophila)

This protocol describes the general steps for cloning and expressing a this compound synthase gene in Escherichia coli.

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from Pseudomonas mesoacidophila MX-45 using a commercial genomic DNA purification kit.

  • Gene Amplification: Amplify the mutB gene using polymerase chain reaction (PCR). Design primers based on the known sequence of the mutB gene, incorporating restriction sites for subsequent cloning.

  • Vector Ligation: Digest both the amplified mutB PCR product and a suitable expression vector (e.g., pET series) with the chosen restriction enzymes. Ligate the digested gene into the linearized vector using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into a competent E. coli expression strain (e.g., BL21(DE3)).

  • Selection and Verification: Select for positive transformants on antibiotic-containing agar (B569324) plates. Verify the presence of the insert by colony PCR and sequence analysis.

  • Protein Expression: Grow a verified colony in a suitable liquid medium (e.g., LB broth) containing the appropriate antibiotic to an optimal cell density (OD600 of 0.6-0.8). Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubate for a specified time at a suitable temperature (e.g., 16-37°C).

  • Cell Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer and lyse the cells using sonication or a French press.

  • Protein Purification: Clarify the cell lysate by centrifugation. Purify the recombinant this compound synthase from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

Sucrose Isomerase/Trehalulose Synthase Activity Assay

This protocol outlines a standard method for determining the enzymatic activity of sucrose isomerase or this compound synthase.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0), a defined concentration of sucrose (e.g., 300 mM), and purified enzyme (e.g., 0.3 mg/mL).[2]

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C for TreM) for a specific duration (e.g., 10 minutes).[2]

  • Reaction Termination: Stop the enzymatic reaction by heat inactivation (e.g., boiling at 100°C for 10 minutes).[2]

  • Product Analysis: Analyze the reaction products (this compound, isomaltulose, glucose, and fructose) using High-Performance Liquid Chromatography (HPLC).

HPLC Analysis of Reaction Products

This protocol details a typical HPLC method for the separation and quantification of sucrose and its isomerization products.

  • Sample Preparation: Centrifuge the terminated reaction mixture to pellet any precipitated protein. Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC System: Use an HPLC system equipped with a refractive index (RI) detector and a suitable column for carbohydrate analysis (e.g., an amino-based or ligand-exchange column).

  • Mobile Phase: A common mobile phase is a mixture of acetonitrile (B52724) and water (e.g., 75:25, v/v).

  • Chromatographic Conditions: Set the column temperature and flow rate to achieve optimal separation (e.g., 30°C and 1.0 mL/min).

  • Quantification: Prepare standard curves for sucrose, this compound, isomaltulose, glucose, and fructose. Calculate the concentration of each product in the samples by comparing their peak areas to the standard curves.

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for characterizing a novel this compound-producing enzyme and the logical relationship of the components in the biosynthesis pathway.

Experimental_Workflow cluster_cloning Gene Cloning & Expression cluster_purification Protein Purification cluster_characterization Enzyme Characterization gDNA Genomic DNA Extraction PCR Gene Amplification (PCR) gDNA->PCR Ligation Vector Ligation PCR->Ligation Transformation E. coli Transformation Ligation->Transformation Expression Protein Expression Transformation->Expression Lysis Cell Lysis Expression->Lysis Purification Affinity Chromatography Lysis->Purification SDS_PAGE Purity Check (SDS-PAGE) Purification->SDS_PAGE Activity_Assay Enzyme Activity Assay Purification->Activity_Assay SDS_PAGE->Activity_Assay HPLC Product Analysis (HPLC) Activity_Assay->HPLC Kinetics Kinetic Parameter Determination HPLC->Kinetics

Diagram 2: Experimental Workflow for this compound Synthase Characterization.

Conclusion

The bacterial biosynthesis of this compound offers a promising and sustainable alternative to chemical synthesis. The key to this process lies in the identification and characterization of highly selective and efficient sucrose isomerases and trehalose synthases. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the field, facilitating further investigation and the development of novel applications for this unique sugar. The continued exploration of microbial diversity is expected to uncover new enzymes with enhanced properties for the industrial production of this compound.

References

An In-depth Technical Guide to the Glycosidic Bond in Trehalulose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structural feature of trehalulose: the α-1,1-glycosidic bond. This compound, a structural isomer of sucrose (B13894), is a disaccharide composed of a glucose and a fructose (B13574) unit.[1] Its unique glycosidic linkage confers distinct physicochemical and physiological properties, making it a subject of growing interest in various scientific and industrial fields, including drug development.

The α-1,1-Glycosidic Bond: Structure and Properties

This compound is distinguished by the α-1,1-glycosidic bond that joins the anomeric carbon of the α-D-glucopyranosyl unit to the anomeric carbon of the D-fructofuranosyl unit.[2] This linkage is notably more stable than the α-1,2-glycosidic bond found in sucrose.[3] This increased stability results in a slower rate of hydrolysis in the small intestine, leading to a lower glycemic index.[3] Furthermore, the α-1,1-linkage renders this compound non-cariogenic, as it cannot be utilized by Streptococcus mutans.[3]

Quantitative Data on the Glycosidic Bond

ParameterValue (from anhydrous α,α-trehalose)Source
Glycosidic Bond Length (C1-O1)1.41 Å (average)[4]
Glycosidic Bond Angle (C1-O1-C1')115.8°[4]
Torsion Angle (φ): O5-C1-O1-C1'+60.8°[4]
Torsion Angle (ψ): C1-O1-C1'-O5'+60.1°[4]

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for the structural elucidation of disaccharides. The chemical shifts of the anomeric protons and carbons are particularly indicative of the glycosidic linkage.

¹H NMR Chemical Shifts (ppm) ¹³C NMR Chemical Shifts (ppm)
Proton Chemical Shift (δ)
H-1' (Glc)4.98
H-3' (Glc)3.55
H-2' (Glc)3.29
H-4' (Glc)3.24
H-5' (Glc)3.65
H-6a' (Glc)3.75
H-6b' (Glc)3.68
H-3 (Fru)3.88
H-4 (Fru)3.81
H-5 (Fru)3.61
H-6a (Fru)4.08
H-1a (Fru)3.59
H-1b (Fru)3.52
Data obtained in D₂O

Experimental Protocols

2.1. NMR Spectroscopy for Structural Elucidation

This protocol outlines the steps for the complete structural elucidation of the this compound glycosidic bond using 1D and 2D NMR techniques.[5][6][7]

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5 mL of deuterium (B1214612) oxide (D₂O).

  • 1D ¹H NMR: Acquire a standard 1D proton NMR spectrum to identify the chemical shifts and coupling constants of all protons. The anomeric proton signals are typically found in the downfield region (around 4.5-5.5 ppm).

  • 1D ¹³C NMR: Acquire a proton-decoupled 1D carbon NMR spectrum to identify the chemical shifts of all carbon atoms. Anomeric carbons are typically observed between 90-110 ppm.

  • 2D COSY (Correlation Spectroscopy): This experiment establishes proton-proton correlations within the same sugar residue, allowing for the assignment of protons within the glucose and fructose spin systems.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, enabling the assignment of carbon signals based on their attached proton assignments.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for determining the glycosidic linkage. It shows correlations between protons and carbons that are two or three bonds apart. A correlation between the anomeric proton of glucose (H-1') and the anomeric carbon of fructose (C-2), and vice versa, would definitively confirm the α-1,1-glycosidic bond.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the conformation around the glycosidic bond.

2.2. X-ray Crystallography for Precise Structural Determination

X-ray crystallography provides the most accurate determination of bond lengths and angles.[8][9]

Methodology:

  • Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening of various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).[10]

  • Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector as the crystal is rotated.[9]

  • Data Processing: The diffraction pattern is indexed, integrated, and scaled to obtain a set of structure factor amplitudes.

  • Structure Solution: The phase problem is solved using methods such as direct methods or Patterson functions to generate an initial electron density map.

  • Model Building and Refinement: An atomic model of this compound is built into the electron density map and refined using least-squares methods to improve the fit between the calculated and observed diffraction data. The final refined structure provides precise atomic coordinates, from which bond lengths, angles, and torsion angles can be calculated.

2.3. Enzymatic Hydrolysis for Linkage Confirmation

Enzymatic hydrolysis can be used to confirm the nature of the glycosidic bond by assessing its susceptibility to specific glycosidases.[11][12]

Methodology:

  • Enzyme Selection: Select a specific α-glucosidase known to cleave α-1,1-glycosidic bonds.

  • Reaction Setup: Prepare a reaction mixture containing a known concentration of this compound in a suitable buffer at the optimal pH and temperature for the selected enzyme.

  • Enzyme Addition: Initiate the reaction by adding the α-glucosidase to the this compound solution.

  • Time-Course Analysis: At regular time intervals, take aliquots of the reaction mixture and stop the enzymatic reaction (e.g., by heat inactivation or addition of a chemical inhibitor).

  • Product Analysis: Analyze the reaction products (glucose and fructose) using techniques such as High-Performance Liquid Chromatography (HPLC) or a glucose oxidase assay. The rate of product formation indicates the susceptibility of the glycosidic bond to the specific enzyme.

Visualizations

Enzymatic Synthesis of this compound

This compound can be synthesized from sucrose by the action of this compound synthase (also known as sucrose isomerase).[2][13][14] The enzyme catalyzes the intramolecular rearrangement of the glycosidic bond.

trehalulose_synthesis Sucrose Sucrose (α-D-Glucopyranosyl-(1→2)-β-D-fructofuranoside) Enzyme This compound Synthase (Sucrose Isomerase) Sucrose->Enzyme Substrate Binding This compound This compound (α-D-Glucopyranosyl-(1→1)-D-fructofuranose) Enzyme->this compound Isomerization Isomaltulose Isomaltulose (α-D-Glucopyranosyl-(1→6)-D-fructose) Enzyme->Isomaltulose Side Product

Caption: Enzymatic conversion of sucrose to this compound.

Experimental Workflow for Glycosidic Bond Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of the this compound glycosidic bond.

experimental_workflow cluster_purification Sample Preparation cluster_analysis Structural Analysis cluster_data Data Interpretation Purification Purification of this compound (e.g., HPLC) NMR NMR Spectroscopy (1D & 2D Experiments) Purification->NMR Xray X-ray Crystallography Purification->Xray Enzymatic Enzymatic Hydrolysis Purification->Enzymatic NMR_Data Connectivity & Conformation NMR->NMR_Data Xray_Data Bond Lengths & Angles Xray->Xray_Data Enzymatic_Data Linkage Confirmation Enzymatic->Enzymatic_Data Final Comprehensive Structural Model of this compound Glycosidic Bond NMR_Data->Final Xray_Data->Final Enzymatic_Data->Final

Caption: Workflow for this compound glycosidic bond analysis.

References

Stability of Trehalulose Under Diverse pH Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trehalulose, a structural isomer of sucrose (B13894), is a disaccharide of increasing interest in the food and pharmaceutical industries. Understanding its stability under various pH conditions is critical for its application in drug formulations, food processing, and other commercial uses. This technical guide provides a comprehensive overview of the stability of this compound's close isomer, trehalose (B1683222), as a primary reference point due to the current scarcity of published quantitative stability data for this compound itself. This guide also offers detailed experimental protocols for determining disaccharide stability, enabling researchers to generate specific data for this compound. Furthermore, a qualitative assessment of this compound's expected stability is provided based on its chemical structure and comparisons with related isomers.

Introduction to this compound and its Isomers

This compound is a disaccharide composed of a glucose and a fructose (B13574) unit linked by an α-1,1-glycosidic bond. It is a structural isomer of both sucrose (α-1,2-glycosidic bond) and isomaltulose (α-1,6-glycosidic bond). Its unique structure influences its chemical and physical properties, including its stability profile.

Stability Profile of Trehalose (as a Reference for this compound)

Trehalose is a non-reducing disaccharide composed of two glucose units linked by an α,α-1,1-glycosidic bond. This bond is highly resistant to acid hydrolysis, contributing to its remarkable stability in solution at high temperatures and across a wide pH range.[1][2]

Quantitative Stability Data for Trehalose

The following table summarizes the known stability of aqueous solutions of trehalose under various pH and temperature conditions.

Concentration of Trehalose SolutionpH RangeTemperatureDurationDegradation/HydrolysisReference
4%3.5 - 10100°C24 hoursResistant to degradation[2]
4%2 - 10100°CNot specifiedStable (not hydrolyzed)[3]
Not specified2100°C24 hoursTolerates these conditions[4]
0.1 M7 - 12Not specifiedNot specifiedRates of hydrolysis did not vary significantly[5][6]
0.1 M (in potassium phosphate (B84403) buffer)8.125°C (extrapolated)Half-life of 6.6 x 10⁶ yearsExtremely slow hydrolysis[5][6]

Qualitative Assessment of this compound Stability

Based on its chemical structure as a sucrose isomer, this compound is expected to exhibit a degree of stability, particularly in comparison to sucrose, which is more susceptible to hydrolysis under acidic conditions. Isomaltulose, another isomer, is noted for its high stability under acidic conditions and during processing.[7][8] This suggests that this compound may also possess favorable stability, although likely not as robust as the exceptionally stable trehalose due to the presence of a fructose moiety, which can be more reactive than glucose under certain conditions.

Experimental Protocols for Determining this compound Stability

To generate quantitative data on the stability of this compound, the following experimental protocols can be employed. These are based on established methods for analyzing the stability of other disaccharides like trehalose and isomaltulose.[7]

Sample Preparation and Incubation
  • Preparation of this compound Solutions: Prepare aqueous solutions of this compound at a known concentration (e.g., 1-5% w/v) using high-purity water.

  • pH Adjustment: Adjust the pH of the this compound solutions to a range of desired values (e.g., pH 2, 4, 7, 9, 11) using appropriate buffer systems (e.g., citrate (B86180) buffer for acidic pH, phosphate buffer for neutral pH, and carbonate-bicarbonate buffer for alkaline pH).

  • Incubation: Incubate the pH-adjusted solutions at various controlled temperatures (e.g., 25°C, 50°C, 80°C) for a specified duration.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution.

  • Quenching and Storage: Immediately neutralize the pH of the aliquots to halt any further degradation and store them at a low temperature (e.g., -20°C) until analysis.

Analytical Methodology for Quantification

High-Performance Liquid Chromatography (HPLC) is a precise and widely used method for quantifying this compound and its potential degradation products (glucose and fructose).

  • HPLC System: An HPLC system equipped with a refractive index detector (RID) or an evaporative light scattering detector (ELSD) is suitable for carbohydrate analysis.

  • Column: A column designed for sugar analysis, such as an amino-based or a ligand-exchange column (e.g., with a Ca²⁺ stationary phase), should be used.

  • Mobile Phase: A typical mobile phase for amino columns is a mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v). For ligand-exchange columns, deionized water is often used.

  • Standard Preparation: Prepare a series of standard solutions of this compound, glucose, and fructose of known concentrations to generate a calibration curve.

  • Analysis: Inject the prepared samples and standards into the HPLC system. The concentration of this compound and its degradation products in the samples can be determined by comparing the peak areas to the calibration curves.

  • Data Evaluation: The percentage of remaining this compound is plotted against time to determine the degradation kinetics and assess its stability under each pH and temperature condition.[7]

Visualizations

Experimental Workflow for pH Stability Testing

experimental_workflow Workflow for this compound pH Stability Analysis cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Evaluation prep_solution Prepare this compound Aqueous Solution adjust_ph Adjust pH with Buffer Systems (e.g., pH 2, 4, 7, 9, 11) prep_solution->adjust_ph incubate Incubate at Controlled Temperatures (e.g., 25°C, 50°C, 80°C) adjust_ph->incubate time_points Withdraw Aliquots at Specific Time Intervals incubate->time_points quench Neutralize and Store Samples at -20°C time_points->quench hplc HPLC Analysis (e.g., Amino or Ligand-Exchange Column) quench->hplc quantify Quantify this compound and Degradation Products hplc->quantify kinetics Plot % Remaining this compound vs. Time quantify->kinetics stability Determine Degradation Kinetics and Assess Stability kinetics->stability

Caption: Experimental workflow for assessing this compound stability under different pH conditions.

Conclusion

While quantitative data on the pH stability of this compound is currently limited, the extensive information available for its isomer, trehalose, suggests that this compound likely possesses a degree of stability, particularly when compared to sucrose. The exceptional stability of trehalose across a broad pH and temperature range makes it a valuable benchmark. To ascertain the precise stability profile of this compound, empirical studies are necessary. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct such investigations. The resulting data will be invaluable for the successful application of this compound in pharmaceuticals, functional foods, and other advanced formulations.

References

An In-depth Technical Guide to the Solubility Characteristics of Trehalulose in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Trehalulose, a structural isomer of sucrose, is a disaccharide composed of a glucose and a fructose (B13574) unit linked by an α-1,1-glycosidic bond. This unique linkage imparts distinct physicochemical and physiological properties compared to its better-known isomers, sucrose, and trehalose. Understanding the solubility of this compound in aqueous solutions is critical for its application in the food, pharmaceutical, and biotechnology industries, where it shows promise as a functional sugar with a low glycemic index and non-cariogenic properties.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to a notable scarcity of specific quantitative solubility data for this compound in peer-reviewed literature, this document presents available qualitative information and supplements it with a comparative analysis of the well-documented solubility of its isomers: trehalose, isomaltulose, and sucrose. Furthermore, detailed experimental protocols for determining the aqueous solubility of sugars are provided to facilitate further research in this area.

Qualitative Solubility Characteristics of this compound

Qualitative assessments indicate that this compound has a high solubility in water. It is often prepared and used in syrup form, which is indicative of its ability to form concentrated aqueous solutions. A key distinguishing feature of this compound is its strong resistance to crystallization. Unlike its isomer isomaltulose, this compound tends to form an amorphous solid upon drying, a property that can be highly advantageous in preventing the undesirable textural changes caused by sugar crystallization in various formulations.

Quantitative Solubility Data: A Comparative Analysis

SugarTemperature (°C)Solubility ( g/100 g water)Solubility ( g/100 mL water)Reference
Trehalose 1042.3 (as % w/w solution)-[1]
2068.9~68.9[2]
2046.6 (as % w/w solution)-[1]
3052.3 (as % w/w solution)-[1]
4059.7 (as % w/w solution)-[1]
Isomaltulose 20-38.4 (as % w/v)[3]
Sucrose 0179.2~179.2[4]
20203.9~204[5][6]
30219.5~219.5[4]
40238.1~238.1[4]
50260.4~260.4[4]
60287.3~287.3[4]
70320~320[4]
80362.1~362.1[4]
90415.7~415.7[4]
100487.2~487.2[4][5]

Note: Solubility values are often reported in different units ( g/100g water, g/100mL water, % w/w, % w/v). Conversions can be approximated, but density variations with concentration and temperature should be considered for precise calculations.

Experimental Protocols for Determining Aqueous Solubility

The following section details generalized yet comprehensive methodologies for the experimental determination of the aqueous solubility of a sugar such as this compound. These protocols are based on established techniques used for other carbohydrates.

Preparation of Saturated Solutions (Equilibrium Method)

This is a foundational step for all subsequent quantification methods.

  • Apparatus: Temperature-controlled water bath or incubator, sealed glass vials or flasks, magnetic stirrer and stir bars.

  • Procedure:

    • Add an excess amount of the sugar (e.g., this compound) to a known volume of deionized water in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vial in a temperature-controlled water bath set to the desired experimental temperature (e.g., 20°C, 30°C, 40°C, etc.).

    • Continuously agitate the mixture using a magnetic stirrer for a sufficient period to reach equilibrium. For sugars, this can range from several hours to days. It is recommended to periodically measure the concentration of the supernatant until it remains constant over successive measurements.[7]

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle for a predetermined period (e.g., 2-4 hours) while maintaining the constant temperature.

    • Carefully extract a known volume of the clear supernatant for analysis, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.45 µm) pre-heated to the experimental temperature can be used.

Quantification of Dissolved Sugar

The concentration of the sugar in the collected supernatant can be determined using several methods:

This is a direct and fundamental method for determining the concentration of a non-volatile solute.

  • Apparatus: Analytical balance, evaporating dish or beaker, drying oven.

  • Procedure:

    • Accurately weigh a clean, dry evaporating dish (W_dish).[8][9]

    • Pipette a precise volume of the saturated supernatant into the pre-weighed dish and weigh it again to determine the mass of the solution (W_solution).[8][9]

    • Place the dish in a drying oven at a temperature below the sugar's decomposition point (e.g., 70-80°C) until all the water has evaporated and a constant weight is achieved.[8][9]

    • Cool the dish in a desiccator and weigh it to determine the mass of the dry solute (W_solute).[8][9]

    • Calculation:

      • Mass of water = W_solution - W_solute

      • Solubility ( g/100 g water) = (W_solute / Mass of water) * 100

This method is highly specific and allows for the quantification of the target sugar even in the presence of impurities.[10][11][12][13]

  • Apparatus: HPLC system with a refractive index detector (RID), a suitable carbohydrate analysis column (e.g., amino or ligand-exchange column).[10][12]

  • Procedure:

    • Standard Preparation: Prepare a series of standard solutions of the sugar with known concentrations.

    • Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against concentration.

    • Sample Analysis: Dilute the collected supernatant with deionized water to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area corresponding to the sugar.

    • Calculation: Determine the concentration of the sugar in the diluted sample using the calibration curve. Calculate the original concentration in the saturated supernatant by accounting for the dilution factor.

This method measures the total soluble solids in a solution and is rapid and simple. It is most accurate for pure solutions.[14][15][16][17]

  • Apparatus: A calibrated refractometer (e.g., Abbe or digital refractometer), typically with temperature control.

  • Procedure:

    • Calibration: Calibrate the refractometer with deionized water.

    • Measurement: Apply a few drops of the clear supernatant to the prism of the refractometer.

    • Record the reading, usually in degrees Brix (°Bx), which corresponds to the percentage of soluble solids by weight.

    • Use a conversion table or formula, if necessary, to convert the Brix value to g/100 g water, especially if the reading is not directly for the specific sugar being tested.

Visualizations

Comparative Characteristics of this compound and Its Isomers

G cluster_sucrose Sucrose cluster_this compound This compound cluster_trehalose Trehalose cluster_isomaltulose Isomaltulose Sucrose Sucrose S_sol Very High Solubility Sucrose->S_sol S_cryst Prone to Crystallization Sucrose->S_cryst This compound This compound T_sol High Solubility (Qualitative) This compound->T_sol T_cryst Resists Crystallization This compound->T_cryst Trehalose Trehalose Th_sol Good Solubility Trehalose->Th_sol Th_cryst Resistant to Crystallization (but can crystallize) Trehalose->Th_cryst Isomaltulose Isomaltulose I_sol Lower Solubility Isomaltulose->I_sol I_cryst Crystallizes Readily Isomaltulose->I_cryst

Caption: Comparative solubility and crystallization of this compound and its isomers.

Experimental Workflow for Aqueous Solubility Determination

G cluster_prep 1. Preparation of Saturated Solution cluster_quant 2. Quantification of Dissolved Sugar cluster_grav 2a. Gravimetric Details cluster_hplc 2b. HPLC-RID Details cluster_refract 2c. Refractometry Details cluster_analysis 3. Data Analysis A Add excess sugar to water in a sealed vial B Equilibrate at constant temperature with agitation A->B C Allow solids to settle B->C D Extract clear supernatant C->D E Gravimetric Method D->E F HPLC-RID Method D->F G Refractometry Method D->G E1 Weigh known volume of supernatant E->E1 F1 Prepare standard solutions & calibration curve F->F1 G1 Calibrate refractometer G->G1 E2 Evaporate water in oven E1->E2 E3 Weigh remaining dry solute E2->E3 H Calculate solubility (e.g., g/100 g water) E3->H F2 Dilute supernatant to fall within curve F1->F2 F3 Analyze sample and quantify F2->F3 F3->H G2 Apply supernatant to prism G1->G2 G3 Record Brix or refractive index G2->G3 G3->H

Caption: Experimental workflow for determining the aqueous solubility of a sugar.

Conclusion

This compound exhibits promising qualitative solubility characteristics, notably its high solubility in water and strong resistance to crystallization, which are highly desirable in many food and pharmaceutical applications. However, a significant gap exists in the scientific literature regarding its quantitative solubility profile. The comparative data presented for its isomers—sucrose, trehalose, and isomaltulose—provide a valuable framework for initial formulation development. The detailed experimental protocols outlined in this guide offer a clear path for researchers to systematically determine the aqueous solubility of this compound as a function of temperature and other variables. Establishing a definitive solubility curve for this compound will be a crucial step in unlocking its full potential as a functional carbohydrate.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Trehalulose from Sucrose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trehalulose, a structural isomer of sucrose (B13894), is a rare sugar with emerging applications in the food and pharmaceutical industries due to its non-cariogenic nature and lower glycemic index compared to sucrose. This document provides detailed protocols for the enzymatic synthesis of this compound from sucrose, its purification, and subsequent analysis. The methodologies described are based on the use of sucrose isomerases and trehalose (B1683222) synthases, which catalyze the conversion of sucrose to this compound.

Data Summary

The following tables summarize key quantitative data for the enzymatic synthesis of this compound.

Table 1: Comparison of Enzyme Reaction Conditions and Yields for this compound Synthesis

EnzymeSource OrganismSubstrate ConcentrationTemperature (°C)pHReaction Time (h)This compound Yield (%)Byproducts
Trehalose Synthase (TreM)Metagenomic (from thermal spring)70 mM Sucrose507.02490Glucose, Fructose (B13574)
Sucrose Isomerase (Pal-2)Raoultella terrigena400 g/L Sucrose405.56Not specified for this compoundIsomaltulose, Glucose, Fructose
Trehalose SynthaseThermus thermophilusNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedGlucose, Fructose

Table 2: Enzyme Kinetics for Sucrose Isomerase (Pal-2) from Raoultella terrigena [1]

Kinetic ParameterValueSubstrate
Km62.9 mmol/LSucrose
Vmax286.4 U/mgSucrose

Table 3: High-Performance Liquid Chromatography (HPLC) Parameters for this compound Analysis

ParameterHPLC-RIDHPLC-ELSD
Column Waters High-Performance Carbohydrate ColumnShodex HILICpak VG-50 4E
Mobile Phase 77% Acetonitrile in Water88% Acetonitrile in Water
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 35 °C60 °C
Detector Refractive Index (RID)Evaporative Light Scattering (ELSD)
Injection Volume 50 µLNot specified

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using Trehalose Synthase (TreM)

This protocol is based on the methodology described for a novel trehalose synthase (TreM).[2][3]

1. Materials:

  • Trehalose Synthase (TreM)

  • Sucrose

  • 50 mM Sodium Phosphate (B84403) Buffer (pH 7.0)

  • Reaction vessel (e.g., temperature-controlled shaker)

  • Boiling water bath

2. Procedure:

  • Prepare a reaction mixture containing 70 mM sucrose in 50 mM sodium phosphate buffer (pH 7.0).

  • Add TreM enzyme to the reaction mixture to a final concentration of 0.3 mg/mL.

  • Incubate the reaction mixture at 50°C for 24 hours with gentle agitation.

  • To terminate the reaction, heat the mixture in a boiling water bath for 10 minutes to denature the enzyme.

  • Centrifuge the reaction mixture to pellet the denatured enzyme.

  • Collect the supernatant containing this compound for subsequent purification and analysis.

Protocol 2: Purification of this compound

This protocol involves a two-step process: removal of monosaccharide byproducts using yeast, followed by ion-exchange chromatography.

Step 1: Removal of Glucose and Fructose using Saccharomyces cerevisiae

  • Materials:

    • Crude this compound solution from Protocol 1

    • Saccharomyces cerevisiae (baker's yeast)

    • Sterile water

    • Incubator shaker

    • Centrifuge

  • Procedure:

    • Culture Saccharomyces cerevisiae in a suitable growth medium and harvest the cells by centrifugation.

    • Wash the yeast cells with sterile water to remove any residual growth medium.

    • Resuspend the harvested yeast cells in the crude this compound solution. The cell concentration should be optimized for efficient sugar removal.

    • Incubate the mixture at a temperature suitable for yeast fermentation (e.g., 30°C) with agitation.

    • Monitor the depletion of glucose and fructose from the solution periodically using HPLC.

    • Once glucose and fructose are consumed, remove the yeast cells by centrifugation.

    • Collect the supernatant, which is now enriched in this compound.

Step 2: Ion-Exchange Chromatography for Final Purification

  • Materials:

    • Yeast-treated this compound solution

    • Anion-exchange and cation-exchange chromatography columns

    • Appropriate buffers for equilibration, washing, and elution (e.g., low and high ionic strength buffers)

  • Procedure:

    • Equilibrate both the anion-exchange and cation-exchange columns with a low ionic strength buffer.

    • Pass the yeast-treated this compound solution through the cation-exchange column to remove any positively charged impurities.

    • Subsequently, pass the flow-through from the cation-exchange column through the anion-exchange column to remove any negatively charged impurities.

    • Collect the flow-through, which should contain purified this compound.

    • Analyze the purity of the collected fractions using HPLC.

Protocol 3: Quantification of this compound by HPLC

This protocol provides a general method for the analysis of the reaction mixture.

  • Materials:

    • Reaction samples (crude and purified)

    • This compound, sucrose, glucose, and fructose standards

    • HPLC system with a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)

    • Carbohydrate analysis column (see Table 3)

    • Mobile phase (Acetonitrile and water)

  • Procedure:

    • Prepare a series of standard solutions of this compound, sucrose, glucose, and fructose of known concentrations.

    • Set up the HPLC system according to the parameters outlined in Table 3.

    • Inject the standard solutions to generate a calibration curve for each sugar.

    • Inject the samples from the enzymatic synthesis and purification steps.

    • Identify and quantify the sugars in the samples by comparing their retention times and peak areas to the standard curves.

Visualizations

Enzymatic_Synthesis_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_analysis Analysis Sucrose Sucrose Solution Reaction Incubation (50°C, 24h, pH 7.0) Sucrose->Reaction Enzyme Trehalose Synthase (TreM) Enzyme->Reaction Termination Heat Inactivation (100°C, 10 min) Reaction->Termination Crude_Product Crude this compound Mixture Termination->Crude_Product Yeast Saccharomyces cerevisiae Treatment Crude_Product->Yeast HPLC HPLC Analysis Crude_Product->HPLC Centrifugation1 Centrifugation Yeast->Centrifugation1 Enriched_this compound Enriched This compound Centrifugation1->Enriched_this compound Ion_Exchange Ion-Exchange Chromatography Enriched_this compound->Ion_Exchange Pure_this compound Purified This compound Ion_Exchange->Pure_this compound Pure_this compound->HPLC

Caption: Workflow for the enzymatic synthesis and purification of this compound.

Enzymatic_Reaction Sucrose Sucrose (Glucose-α-1,2-Fructose) Enzyme Sucrose Isomerase / Trehalose Synthase Sucrose->Enzyme This compound This compound (Glucose-α-1,1-Fructose) Enzyme->this compound Isomerization Byproducts Byproducts (Glucose + Fructose) Enzyme->Byproducts Hydrolysis (minor)

Caption: Enzymatic conversion of sucrose to this compound.

References

Application Notes and Protocols: Lab-Scale Production of Trehalulose using Trehalulose Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trehalulose, a structural isomer of sucrose (B13894), is a rare sugar with emerging applications in the food and pharmaceutical industries due to its non-cariogenic nature and slower absorption rate compared to sucrose.[1] This document provides a comprehensive guide for the laboratory-scale production of this compound via enzymatic conversion of sucrose. The protocols herein detail the expression of recombinant this compound synthase, the enzymatic synthesis process, product purification, and methods for quantitative analysis.

Principle of this compound Synthesis

This compound synthase (EC 5.4.99.16), also referred to as a specific type of sucrose isomerase, catalyzes the intramolecular rearrangement of the glycosidic bond in sucrose (α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside) to form this compound (α-D-glucopyranosyl-(1→1)-D-fructofuranose).[1][2] The enzyme effectively converts the α-1,2-glycosidic linkage to an α-1,1-linkage. This bioconversion is a one-step process that is both efficient and economical for producing this rare sugar.[2] The reaction may also yield byproducts, primarily isomaltulose, and small amounts of monosaccharides like glucose and fructose (B13574) from hydrolysis.[3][4]

Experimental Workflow

The overall process for lab-scale this compound production involves preparing the this compound synthase enzyme, conducting the enzymatic reaction with sucrose, and finally purifying the target product from byproducts and unreacted substrate.

Caption: Overall workflow for this compound production.

Materials and Reagents

Equipment:

  • Incubator shaker

  • High-speed refrigerated centrifuge

  • Spectrophotometer

  • Sonicator or French press

  • pH meter

  • Thermostatted water bath or incubator

  • HPLC system with a Refractive Index (RI) detector and a suitable column (e.g., Shodex HILICpak)

  • Chromatography system (for purification)

  • Lyophilizer (optional)

Reagents:

  • Host strain (e.g., E. coli BL21(DE3)) and expression vector with this compound synthase gene

  • Luria-Bertani (LB) medium

  • Inducer (e.g., IPTG)

  • Antibiotics (as required by the expression vector)

  • Sucrose (high purity)

  • Sodium phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)[2]

  • Reagents for protein quantification (e.g., Bradford assay kit)

  • Saccharomyces cerevisiae (baker's yeast) for byproduct removal[5]

  • Standards for HPLC: this compound, Isomaltulose, Sucrose, Glucose, Fructose

  • Ion-exchange resins for chromatography[6]

Experimental Protocols

Protocol 1: Recombinant Enzyme Preparation

This protocol describes the expression and extraction of this compound synthase from a recombinant E. coli host.

  • Inoculation: Inoculate a single colony of the recombinant E. coli strain into 5-10 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Scale-Up: Use the overnight culture to inoculate a larger volume (e.g., 1 L) of LB medium. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. Lower the temperature to 18-25°C and continue to incubate for 12-16 hours to improve protein solubility.

  • Cell Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM sodium phosphate, pH 7.0). Lyse the cells using sonication or a French press on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. The resulting supernatant is the crude enzyme extract, which can be used directly or purified further if necessary.

  • Protein Quantification: Determine the total protein concentration of the crude extract using a Bradford assay.

Protocol 2: Enzymatic Synthesis of this compound

This protocol details the bioconversion of sucrose to this compound.

  • Substrate Preparation: Prepare a sucrose solution in 50 mM sodium phosphate buffer (pH 7.0). Concentrations can range from 70 mM to 1 M (approx. 24 g/L to 342 g/L).[2]

  • Reaction Setup: In a suitable vessel, combine the sucrose solution with the prepared enzyme extract. The amount of enzyme to add can be optimized, but a starting point is 0.1-0.3 mg of total protein per mL of reaction mixture.[2]

  • Incubation: Incubate the reaction mixture at the optimal temperature for the specific enzyme. For many this compound synthases, this is around 50°C.[2][7] Maintain the reaction for a set period, typically 12-24 hours. Small aliquots can be taken at different time points to monitor progress via HPLC.

  • Reaction Termination: Stop the reaction by heating the mixture to 100°C for 10 minutes to denature and inactivate the enzyme.[2]

  • Clarification: Centrifuge the terminated reaction mixture at 10,000 x g for 15 minutes to remove precipitated proteins. The supernatant contains this compound, unreacted sucrose, and byproducts.

Protocol 3: Product Analysis and Quantification

Quantitative analysis is crucial for determining yield and purity.

  • Sample Preparation: Dilute the clarified supernatant from Protocol 2 with deionized water to a concentration suitable for HPLC analysis. Filter the diluted sample through a 0.22 µm syringe filter.

  • HPLC Analysis: Inject the sample into an HPLC system equipped with an RI detector.

    • Column: A carbohydrate analysis column (e.g., HILICpak) is recommended.

    • Mobile Phase: Acetonitrile:Water gradient.

    • Flow Rate: Typically 1.0 mL/min.

  • Quantification: Identify and quantify the peaks for this compound, sucrose, glucose, and fructose by comparing their retention times and peak areas to those of known standards.

  • Yield Calculation: Calculate the bioconversion yield as follows:

    • Yield (%) = ([this compound concentration] / [Initial Sucrose concentration]) x 100

Protocol 4: Purification of this compound

This protocol provides a strategy for purifying this compound from the reaction mixture.

  • Monosaccharide Removal: To remove glucose and fructose byproducts, treat the reaction mixture with Saccharomyces cerevisiae (baker's yeast).[5]

    • Add a small amount of yeast to the clarified supernatant and incubate with gentle agitation for a few hours. The yeast will consume the glucose and fructose.

    • Monitor the removal of monosaccharides by HPLC.

    • Remove the yeast cells by centrifugation.

  • Chromatographic Separation: Separate this compound from the remaining sucrose and other disaccharide byproducts (like isomaltulose) using column chromatography.

    • A common method is to use ion-exchange resin columns.[6]

    • Pack a column with a suitable resin and equilibrate with the appropriate buffer.

    • Load the yeast-treated supernatant onto the column.

    • Elute the sugars using a gradient (e.g., water or a buffer gradient) and collect fractions.

    • Analyze the fractions by HPLC to identify those containing pure this compound.

  • Final Product: Pool the pure fractions and remove the solvent, for example, by lyophilization, to obtain pure this compound powder.

Data Presentation

Quantitative data from various studies are summarized below to provide an overview of the reaction conditions and expected outcomes.

Table 1: Comparison of Reaction Conditions for this compound Synthase

Enzyme Source Substrate Optimal pH Optimal Temp. Max Yield (%) Reference
Metagenome (TreM) 70 mM Sucrose 7.0 50°C 90% [2][7]
Thermus thermophilus 200 g/L Sucrose Not specified 65°C 81% [5]
Pseudomonas mesoacidophila Sucrose Not specified 15°C >80% (Ratio to Isomaltulose 10.1:1) [6]

| Pantoea dispersa UQ68J | Sucrose | Not specified | 30-35°C | 3% (main product is Isomaltulose) |[8] |

Product Analysis Workflow

A logical approach to analyzing the reaction products is essential for process optimization and quality control.

G A Reaction Mixture (Post-incubation) B Qualitative Screen (e.g., TLC) A->B C Quantitative Analysis (HPLC-RI) B->C Conversion confirmed D Identify Peaks using Known Standards C->D E Calculate Concentrations & Conversion Yield D->E F Assess Purity E->F G Proceed to Purification F->G High Yield/ Purity H Optimize Reaction Conditions F->H Low Yield/ Purity

Caption: Logical flow for product analysis and process decisions.

Troubleshooting

  • Low/No Enzyme Activity:

    • Verify protein expression via SDS-PAGE.

    • Ensure proper protein folding by optimizing induction temperature and time.

    • Check the pH and composition of the lysis and reaction buffers.

  • Low this compound Yield:

    • Optimize reaction conditions (pH, temperature, enzyme concentration, substrate concentration).[2]

    • Check for enzyme inhibition by byproducts; glucose can inhibit some trehalose (B1683222) synthases.[9]

    • Consider enzyme immobilization to improve stability and reusability.[10][11]

  • Difficulty in Purification:

    • Ensure complete removal of monosaccharides by yeast before chromatography.

    • Optimize the gradient and resin selection for chromatographic separation. The high solubility of this compound can make separation challenging.[5]

References

Application Notes & Protocols for the Purification of Trehalulose Using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trehalulose, a structural isomer of sucrose, is a non-cariogenic sugar with a low glycemic index, making it a molecule of significant interest in the food and pharmaceutical industries.[1][2] Its purification from complex mixtures, often containing other isomers like isomaltulose and sucrose, presents a significant challenge due to their similar physicochemical properties.[3] Column chromatography has emerged as a robust and effective technique for achieving high-purity this compound. This document provides detailed application notes and protocols for various column chromatography methods employed in this compound purification.

Chromatographic Techniques for this compound Purification

Several high-performance liquid chromatography (HPLC) modes are effective for the separation and purification of this compound. The choice of technique depends on the specific requirements of the separation, such as the desired purity, scale of purification, and the composition of the starting material. Key techniques include:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This has proven to be a highly effective method for separating polar compounds like sugars.

  • Ion-Exchange Chromatography: This technique can be utilized for separating sugars, sometimes in conjunction with other methods for enhanced purity.[4][5]

  • Preparative HPLC with Cation-Exchange Resins: Specifically, calcium-form (Ca²⁺) cation-exchange columns are well-suited for the preparative scale purification of this compound.[1]

Data Presentation: Comparison of Chromatographic Methods

The following table summarizes quantitative data from various studies on this compound purification to facilitate easy comparison of the different methods.

Chromatography Technique Column Type Mobile Phase Purity Achieved Recovery Rate Key Findings & Citations
HILIC Cysteine-bonded zwitterionicAcetonitrile (B52724)/Water>99%97% (reducing sugar recovery)Effective for high-purity preparation from waste syrup of isomaltulose production.[1]
HILIC Amide-basedAcetonitrile/35 mM Ammonium Formate, pH 3.75Not specifiedNot specifiedSuitable for analytical separation of isomaltulose and this compound.[3]
Preparative HPLC Ca²⁺-basedWaterNot specifiedNot specifiedA simple and easy method for purifying this compound produced by enzymatic conversion of sucrose.[1]
HPTLC Silica gel 60 F₂₅₄1-butanol:2-propanol:aqueous boric acid solution (30:50:10, V/V)Not applicable (analytical)101.8% (mean percent recovery)A validated method for quantification with a limit of detection of 20.04 ng per band and a limit of quantification of 60.72 ng per band.[2]
HPLC-ELSD GL Sciences NH₂85% Acetonitrile in deionized waterNot specifiedNot specifiedUsed for the quantitative assay of this compound in honey samples.[6]

Experimental Protocols

Protocol 1: Purification of this compound using Hydrophilic Interaction Liquid Chromatography (HILIC)

This protocol is based on the methodology for achieving high-purity this compound from a pre-treated syrup.

1. Materials and Equipment:

  • HPLC system with a pump, autosampler, column thermostat, and a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).[3]
  • Cysteine-bonded zwitterionic HILIC column.
  • Acetonitrile (HPLC grade).
  • Ultrapure water.
  • Sample: Pre-treated this compound-containing syrup.

2. Chromatographic Conditions:

  • Column: Cysteine-bonded zwitterionic HILIC column.
  • Mobile Phase: A gradient of acetonitrile and water. The exact gradient should be optimized based on the specific column and system. A typical starting point could be 85:15 (v/v) Acetonitrile:Water.
  • Flow Rate: Typically 1.0 - 2.0 mL/min.[3]
  • Column Temperature: Maintained at a constant temperature, e.g., 35 °C.[7][8]
  • Detector: Refractive Index Detector (RID).
  • Injection Volume: Dependent on the column size and sample concentration.

3. Procedure:

  • System Preparation: Equilibrate the HILIC column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.[3]
  • Sample Preparation: Dissolve the pre-treated this compound syrup in the mobile phase.[3] Filter the sample through a 0.45 µm syringe filter before injection.
  • Injection and Elution: Inject the prepared sample onto the equilibrated column.
  • Fraction Collection: Collect the fractions corresponding to the this compound peak as determined by the RID.
  • Purity Analysis: Analyze the collected fractions for purity using the same or an alternative analytical HPLC method.
  • Post-Run: Wash the column with a high percentage of the aqueous component of the mobile phase to remove any strongly retained compounds, and then store it in a high organic solvent composition as recommended by the manufacturer.

Protocol 2: Preparative HPLC Purification of this compound using a Ca²⁺-based Column

This protocol is suitable for the large-scale purification of this compound.

1. Materials and Equipment:

  • Preparative HPLC system with a high-flow rate pump, injector, and a Refractive Index Detector (RID).
  • Ca²⁺-based cation-exchange column suitable for carbohydrate separation.
  • Ultrapure water.
  • Sample: A solution containing this compound from enzymatic conversion of sucrose.

2. Chromatographic Conditions:

  • Column: Preparative Ca²⁺-based cation-exchange column.
  • Mobile Phase: Degassed ultrapure water.
  • Flow Rate: Dependent on the preparative column dimensions, typically in the range of 5-20 mL/min.
  • Column Temperature: Elevated temperature, e.g., 80-85 °C, is often used to improve resolution and reduce viscosity.
  • Detector: Refractive Index Detector (RID).

3. Procedure:

  • System Preparation: Equilibrate the column with ultrapure water at the desired temperature and flow rate until a stable baseline is observed.
  • Sample Preparation: Dissolve the crude this compound sample in ultrapure water. Filter the solution to remove any particulate matter.
  • Injection: Inject a large volume of the sample onto the column. The volume will depend on the column's loading capacity.
  • Elution and Fraction Collection: Elute the sample with ultrapure water. Collect fractions as the this compound peak elutes. The elution order will depend on the specific interactions with the stationary phase.
  • Analysis and Pooling: Analyze the collected fractions for this compound content and purity. Pool the high-purity fractions.
  • Product Recovery: The pooled fractions can be concentrated by evaporation to obtain the purified this compound.

Visualizations

Experimental Workflow for this compound Purification

The following diagram illustrates a general workflow for the purification of this compound from a crude mixture using column chromatography.

G cluster_0 Upstream Processing cluster_1 Pre-Purification cluster_2 Column Chromatography Purification cluster_3 Downstream Processing & Analysis enzymatic_reaction Enzymatic Conversion (e.g., Sucrose -> this compound) pretreatment Pre-treatment (e.g., Decolorization, Filtration) enzymatic_reaction->pretreatment column_chromatography Column Chromatography (e.g., HILIC, Preparative HPLC) pretreatment->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection purity_analysis Purity Analysis (e.g., Analytical HPLC) fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling concentration Concentration (e.g., Evaporation) pooling->concentration final_product High-Purity this compound concentration->final_product

Caption: General workflow for this compound purification.

Logical Relationship of HILIC Parameters

This diagram shows the key parameters and their relationships in a typical HILIC method development for this compound purification.

G cluster_0 Method Parameters cluster_1 Performance Metrics cluster_2 Outcome column Stationary Phase (e.g., Amide, Zwitterionic) resolution Resolution column->resolution mobile_phase Mobile Phase (Acetonitrile/Aqueous) mobile_phase->resolution retention_time Retention Time mobile_phase->retention_time flow_rate Flow Rate flow_rate->retention_time temperature Temperature temperature->retention_time peak_shape Peak Shape temperature->peak_shape purification Successful Purification resolution->purification peak_shape->purification

Caption: Key parameters in HILIC method development.

References

Application Note: Quantification of Trehalulose using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trehalulose, a structural isomer of sucrose, is a rare disaccharide with emerging applications in the food and pharmaceutical industries due to its non-cariogenic nature and lower glycemic index. Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and metabolic studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method utilizing an amino column and an Evaporative Light Scattering Detector (ELSD) for the sensitive and selective quantification of this compound.

Principle

This method employs hydrophilic interaction liquid chromatography (HILIC) on an amino-propyl stationary phase. The separation is based on the differential partitioning of polar analytes, such as sugars, between a polar stationary phase and a less polar mobile phase. The Evaporative Light Scattering Detector (ELSD) is a universal detector suitable for non-volatile analytes like sugars, which lack a UV chromophore. The detector response is dependent on the mass of the analyte, providing a sensitive and stable baseline for accurate quantification.

Quantitative Data Summary

The following tables summarize the chromatographic parameters and expected performance of this method for the analysis of this compound and other common sugars.

Table 1: Chromatographic Conditions

ParameterValue
Column Amino (NH2) Column (e.g., Inertsil NH2, 150 mm x 4.6 mm, 5 µm)
Mobile Phase 85% Acetonitrile in Deionized Water
Flow Rate 0.8 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Detector Evaporative Light Scattering Detector (ELSD)
Nebulizer Temperature 60°C
Evaporator Temperature 85°C
Gas Flow Rate 1.1 SLM (Standard Liters per Minute)

Table 2: Expected Retention Times of Common Sugars

CompoundExpected Retention Time (min)
Fructose~5.5
Glucose~6.2
Sucrose~8.0
This compound ~8.5
Trehalose~9.0
Maltose~9.8

Note: Retention times are approximate and may vary depending on the specific column, instrument, and slight variations in mobile phase composition. It is crucial to run standards for confirmation.

Table 3: Method Performance Characteristics (Estimated)

ParameterExpected Value
Linearity (R²) > 0.998
Limit of Detection (LOD) 2 - 5 mg/L
Limit of Quantification (LOQ) 10 - 15 mg/L
Precision (%RSD) < 5%
Accuracy (Recovery %) 95 - 105%

Note: These are typical performance characteristics for HPLC-ELSD analysis of sugars and should be validated for specific applications and matrices.

Experimental Protocols

Reagents and Materials
  • This compound standard (>90% purity)

  • Other sugar standards (fructose, glucose, sucrose, trehalose, maltose) as required

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Syringe filters (0.45 µm, PTFE or nylon)

Standard Solution Preparation
  • Stock Standard (1000 mg/L): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of deionized water in a volumetric flask.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from the LOQ to the upper limit of the expected sample concentrations (e.g., 10, 25, 50, 100, 250, 500 mg/L).

Sample Preparation
  • Liquid Samples:

    • For clear liquid samples, dilute an accurately measured volume with the mobile phase to bring the this compound concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Solid Samples:

    • Accurately weigh a representative portion of the homogenized solid sample.

    • Extract the sugars with a known volume of deionized water using appropriate techniques (e.g., sonication, vortexing).

    • Centrifuge the extract to pellet insoluble material.

    • Dilute the supernatant with the mobile phase to the desired concentration.

    • Filter the diluted extract through a 0.45 µm syringe filter prior to injection.

HPLC System Setup and Operation
  • Equilibrate the HPLC system with the mobile phase (85% Acetonitrile in water) at a flow rate of 0.8 mL/min until a stable baseline is achieved.

  • Set the column oven temperature to 40°C.

  • Set the ELSD parameters as specified in Table 1.

  • Inject the prepared standards and samples.

  • Construct a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration of the this compound standards.

  • Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizations

G Experimental Workflow for this compound Quantification cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh this compound Standard Dilute_Standard Prepare Working Standards Standard->Dilute_Standard Filter Filter through 0.45 µm filter Dilute_Standard->Filter Sample Weigh/Measure Sample Extract Extract/Dilute Sample Sample->Extract Extract->Filter Equilibrate Equilibrate HPLC System Inject Inject Standards & Samples Equilibrate->Inject Separate Chromatographic Separation (Amino Column) Inject->Separate Detect ELSD Detection Separate->Detect Calibrate Construct Calibration Curve Detect->Calibrate Quantify Quantify this compound in Samples Calibrate->Quantify

Caption: Experimental Workflow for this compound Quantification.

G Logical Relationships of HPLC System Components MobilePhase Mobile Phase 85% Acetonitrile in Water Pump Pump Flow Rate: 0.8 mL/min MobilePhase->Pump Injector Autosampler Injection Volume: 10 µL Pump->Injector Column Amino Column Temperature: 40°C Injector->Column Detector ELSD Detector Nebulizer: 60°C Evaporator: 85°C Column->Detector DataSystem Data Acquisition & Processing Detector->DataSystem

Caption: Logical Relationships of HPLC System Components.

Application Note: Unambiguous Structural Confirmation of Trehalulose using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trehalulose, a rare disaccharide isomer of sucrose (B13894), is gaining significant interest in the food and pharmaceutical industries due to its low glycemic index and acariogenic properties.[1] Composed of an α-D-glucopyranosyl unit linked to a D-fructofuranosyl or D-fructopyranosyl unit, its unique α-(1→1) glycosidic bond distinguishes it from its more common isomer, sucrose (α-(1→2)). This distinct linkage is a critical determinant of its physiological properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the unambiguous structural elucidation and confirmation of this compound, providing detailed insights into its covalent structure and stereochemistry.[2][3]

Principle of NMR-based Structure Confirmation

NMR spectroscopy relies on the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C are the key nuclei of interest.

  • ¹H NMR (Proton NMR): This technique provides information about the chemical environment of each hydrogen atom in the molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, while the coupling constant (J) reveals information about adjacent protons, helping to establish connectivity within the sugar rings. The anomeric protons (H-1' of glucose and H-1 of fructose) are particularly diagnostic, with their chemical shifts and coupling constants indicating the anomeric configuration (α or β).[1]

  • ¹³C NMR (Carbon NMR): This method provides a spectrum with distinct signals for each carbon atom, offering a direct count of the non-equivalent carbons. The chemical shifts of the anomeric carbons are highly indicative of the glycosidic linkage and the ring form (pyranose vs. furanose).[1][4]

  • 2D NMR Spectroscopy: To overcome signal overlap and definitively establish connectivity, two-dimensional NMR experiments are crucial.

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system, allowing for the tracing of the proton network within each monosaccharide unit.[1]

    • HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, enabling the assignment of carbon signals based on their attached protons.[1]

    • HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for identifying the glycosidic linkage. It shows correlations between protons and carbons that are two or three bonds away. For this compound, a crucial HMBC correlation is observed between the anomeric proton of glucose (H-1') and the anomeric carbon of fructose (B13574) (C-1), and vice-versa, directly confirming the 1,1-linkage.[1]

    • TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a spin system, even if they are not directly coupled, which is useful for assigning all protons belonging to a specific sugar residue.[1]

In solution, this compound exists as an equilibrium mixture of tautomers, primarily the 1-O-α-D-glucopyranosyl-β-D-fructopyranose and the 1-O-α-D-glucopyranosyl-β-D-fructofuranose forms.[1][5] NMR spectroscopy allows for the characterization and quantification of these different forms.

Data Presentation

The following table summarizes the ¹H and ¹³C NMR chemical shifts for the major (fructopyranose) and minor (fructofuranose) tautomers of this compound in D₂O.

Ring Position ¹H Chemical Shift (δ) ppm (J in Hz) ¹³C Chemical Shift (δ) ppm ¹H Chemical Shift (δ) ppm (J in Hz) ¹³C Chemical Shift (δ) ppm
Major Tautomer (Fructopyranose) Minor Tautomer (Fructofuranose)
Glcp 1'4.98 (d, 3.7)99.325.01 (d, 3.7)99.32
2'3.58 (dd, 9.9, 3.7)72.283.5972.23
3'3.79 (dd, 9.5, 9.2)73.813.7673.81
4'3.44 (dd, 9.8, 9.5)70.213.4270.15
5'3.73 (td, 9.8, 2.5)73.453.8273.50
6'a3.88 (dd, 12.2, 2.5)61.223.7861.22
6'b3.80–3.76 (m)3.72
Frup 1a3.48 (d, 10.3)63.85-63.95
1b3.94 (br d, 10.3)-
2-104.72-107.40
33.85 (dd, 10.0, 0.9)68.214.1577.50
43.92 (dd, 10.0, 2.0)66.854.0582.50
54.02 (dd, 2.0, 1.6)81.503.8575.80
6a4.08 (ABdd, 12.8, 1.0)64.953.6863.95
6b3.72 (ABdd, 12.8, 0.9)3.65

Data compiled from Fletcher et al., 2020.[1]

Experimental Protocols

1. Sample Preparation

  • Sample Purity: Ensure the this compound sample is of high purity. Purification can be achieved by techniques such as preparative HPLC.[5]

  • Solvent: Dissolve 5-10 mg of the purified this compound in 0.5-0.6 mL of deuterium (B1214612) oxide (D₂O, 99.9%). D₂O is used to avoid a large solvent signal in the ¹H NMR spectrum.[6]

  • Internal Standard: For accurate chemical shift referencing, an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 1,4-dioxane (B91453) can be added.[1]

  • Filtration: Filter the sample solution into a clean, dry 5 mm NMR tube to remove any particulate matter.[6][7]

2. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion, which is particularly important for carbohydrates due to signal crowding in the 3.2-4.5 ppm region of the ¹H spectrum.[2][8]

  • ¹H NMR:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Solvent suppression techniques (e.g., presaturation) should be used to suppress the residual HOD signal.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be required.

  • 2D NMR:

    • COSY: Acquire a standard gradient-enhanced COSY spectrum to establish ¹H-¹H correlations.

    • HSQC: Acquire a standard gradient-enhanced HSQC spectrum to determine ¹H-¹³C one-bond correlations.

    • HMBC: Acquire a standard gradient-enhanced HMBC spectrum. Optimize the long-range coupling delay (typically 60-100 ms) to observe two- and three-bond correlations. This is critical for identifying the glycosidic linkage.

    • TOCSY: Acquire a TOCSY spectrum with a mixing time of 80-120 ms (B15284909) to identify all protons within each sugar ring system.[9]

3. Data Processing and Interpretation

  • Software: Use standard NMR processing software (e.g., TopSpin, Mnova, ACD/Labs) for Fourier transformation, phase correction, baseline correction, and peak picking.

  • Referencing: Reference the spectra to the internal standard.

  • Assignment:

    • Identify the anomeric proton signals in the ¹H spectrum (typically between 4.5 and 5.5 ppm).

    • Use the COSY spectrum to trace the connectivity from the anomeric protons to the other protons within each sugar ring.

    • Use the HSQC spectrum to assign the carbon signals based on the assigned proton signals.

    • Crucially, analyze the HMBC spectrum for cross-peaks between H-1' of the glucose unit and C-1 of the fructose unit (and/or H-1 of fructose and C-1' of glucose) to confirm the α-(1→1) linkage.

    • Compare the assigned chemical shifts and coupling constants with literature values for this compound to confirm the structure and stereochemistry.[1]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis Purification This compound Purification (HPLC) Dissolution Dissolution in D2O Purification->Dissolution Standard Addition of Internal Standard Dissolution->Standard Filtration Filtration into NMR Tube Standard->Filtration NMR_Spec High-Field NMR Spectrometer Filtration->NMR_Spec OneD_NMR 1D NMR (1H, 13C) NMR_Spec->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, TOCSY) NMR_Spec->TwoD_NMR Processing Data Processing TwoD_NMR->Processing Assignment Spectral Assignment Processing->Assignment Confirmation Structure Confirmation Assignment->Confirmation

Caption: Experimental workflow for NMR-based structural confirmation of this compound.

Caption: Key 2D NMR correlations for confirming the α-(1→1) linkage in this compound.

References

Application Note: Mass Spectrometry Analysis of Trehalulose Fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trehalulose, a structural isomer of sucrose, is a disaccharide composed of a glucose and a fructose (B13574) unit linked by an α-(1→1) glycosidic bond.[1] Unlike sucrose, this compound is a reducing sugar and has garnered interest for its potential physiological effects, including a lower glycemic index. Accurate and reliable analytical methods are crucial for its identification and quantification in various matrices, from food products to biological samples. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers a powerful tool for the structural elucidation and quantification of this compound. This application note details the characteristic fragmentation pattern of this compound observed in electrospray ionization tandem mass spectrometry (ESI-MS/MS) and provides a protocol for its analysis.

Mass Spectrometry Fragmentation of this compound

The fragmentation of this compound in mass spectrometry provides a unique fingerprint that allows for its differentiation from other disaccharide isomers, such as sucrose, maltose (B56501), and isomaltulose. Analysis is commonly performed in negative ion mode ESI-MS/MS. The deprotonated molecule [M-H]⁻ of this compound has a mass-to-charge ratio (m/z) of 341.

Under collision-induced dissociation (CID), the this compound anion undergoes characteristic fragmentation. A notable feature in the negative mode ESI-MS/MS spectrum of this compound is the absence of a significant peak at m/z 221, which corresponds to a glucosylglycoaldehyde anion and is a prominent fragment for maltose and isomaltulose.[2] Instead, the fragmentation of this compound is characterized by other specific product ions.

Quantitative Data Presentation

The following table summarizes the key fragment ions observed in the ESI-MS/MS spectrum of this compound in negative ion mode.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure/IdentityRelative AbundanceReference
341281[M-H-60]⁻ (Loss of C₂H₄O₂)Major Fragment[3]
341179Fructose or Glucose anionBase Peak[3]
341161Minor Fragment[3]
341119Minor Fragment[4]
34189Minor Fragment[4]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of this compound using LC-MS/MS.

Trehalulose_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Sample Matrix (e.g., Honey, Biological Fluid) Extraction Extraction/Dilution Sample->Extraction Filtration Filtration Extraction->Filtration LC_Separation UPLC/HPLC Separation (Amide Column) Filtration->LC_Separation ESI Electrospray Ionization (Negative Mode) LC_Separation->ESI MS_Analysis Tandem Mass Spectrometry (MS/MS) ESI->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Structural_Confirmation Structural Confirmation (Fragmentation Pattern) Peak_Integration->Structural_Confirmation Final_Report Final_Report Structural_Confirmation->Final_Report Reporting

Caption: Experimental workflow for this compound analysis.

Experimental Protocols

This section provides a detailed protocol for the analysis of this compound using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

1. Sample Preparation

  • For Honey Samples:

    • Weigh 100 mg of the honey sample into a microcentrifuge tube.

    • Add 1 mL of a solution of acetonitrile (B52724)/water (1:1, v/v).

    • Vortex for 1 minute to ensure complete dissolution.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.

  • For Biological Fluids:

    • Perform a protein precipitation step by adding three volumes of ice-cold acetonitrile to one volume of the sample.

    • Vortex for 1 minute and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter into an HPLC vial.

2. Liquid Chromatography Parameters

  • Chromatographic System: Acquity UPLC H-Class System or equivalent.[4]

  • Column: ACQUITY BEH Amide column (100 mm × 2.1 mm, 1.7 µm particles).[4]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0.[4]

  • Mobile Phase B: Acetonitrile.

  • Elution: Isocratic elution with 70% Acetonitrile and 30% 10 mM Ammonium Bicarbonate.[4]

  • Flow Rate: 0.3 mL/min.[4]

  • Column Temperature: 30°C.[4]

  • Injection Volume: 5 µL.

3. Mass Spectrometry Parameters

  • Mass Spectrometer: Xevo TQD triple quadrupole mass spectrometer or equivalent.[4]

  • Ionization Source: Electrospray Ionization (ESI), operated in negative ion mode.[4]

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 600 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Collision Gas: Argon.

  • Data Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound Quantification: m/z 341.2 > 179.1

    • This compound Confirmation: m/z 341.2 > 119.0[4]

4. Data Analysis

  • Identify this compound based on its retention time and the presence of the specified MRM transitions.

  • Quantify the amount of this compound by integrating the peak area of the primary MRM transition and comparing it to a calibration curve generated using certified this compound standards.

Conclusion

The mass spectrometric analysis of this compound, particularly using LC-MS/MS in negative ion mode, provides a highly specific and sensitive method for its identification and quantification. The characteristic fragmentation pattern, notably the absence of the m/z 221 fragment and the presence of a major fragment at m/z 281 and a base peak at m/z 179, allows for its unambiguous differentiation from other disaccharide isomers. The provided protocol offers a robust starting point for researchers in various fields to accurately analyze this compound in complex matrices.

References

Application Notes and Protocols for Trehalulose as a Cryoprotectant for Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: A comprehensive review of current scientific literature and patents was conducted to provide detailed application notes and protocols on the use of trehalulose as a cryoprotectant for mammalian cells. This search revealed a significant lack of specific data, established protocols, and quantitative results for this compound in this particular application. The vast majority of research on disaccharide cryoprotectants for mammalian cells focuses on its isomer, trehalose (B1683222) .

Therefore, to provide a valuable and relevant resource for researchers, scientists, and drug development professionals interested in sugar-based cryopreservation, the following application notes and protocols have been developed based on the extensive data available for trehalose . While trehalose and this compound are isomers, their cryoprotective properties may differ, and the information presented here should be considered as a starting point for any investigation into this compound, with the understanding that optimization would be required.

Application Notes: Trehalose as a Cryoprotectant for Mammalian Cells

Introduction

Trehalose is a naturally occurring, non-reducing disaccharide composed of two glucose units linked by an α,α-1,1-glycosidic bond. It is found in a variety of organisms that can survive extreme environmental stress, such as desiccation and freezing.[1][2] In the field of cryopreservation, trehalose has emerged as a promising non-toxic alternative or supplement to conventional cryoprotective agents (CPAs) like dimethyl sulfoxide (B87167) (DMSO).[3][4] Traditional CPAs can be toxic to cells, necessitating their removal post-thaw, which can lead to cell loss.[4] Trehalose offers a biocompatible option that can enhance cell viability and function after freezing and thawing.[5]

Mechanism of Cryoprotection

The cryoprotective effects of trehalose are primarily attributed to two main hypotheses: the Water Replacement Hypothesis and the Vitrification Hypothesis .

  • Water Replacement Hypothesis: During freezing-induced dehydration, water molecules are removed from the vicinity of cellular structures like membranes and proteins. Trehalose, with its unique hydrogen-bonding capabilities, is thought to replace these water molecules, thereby stabilizing the native structure of biomolecules and preventing fusion and phase transitions in lipid membranes.[2][6]

  • Vitrification Hypothesis: Trehalose increases the glass transition temperature (Tg) of the cryopreservation solution.[2][6] A higher Tg means the solution can form a stable, glassy (vitrified) state at a higher temperature during cooling. This vitrified state prevents the formation of damaging intracellular and extracellular ice crystals, which are a primary cause of cell injury during cryopreservation.[2][6]

cluster_0 Cryopreservation Damage cluster_1 Trehalose Cryoprotection Mechanisms ice Ice Crystal Formation dehydration Cellular Dehydration ice->dehydration solute High Solute Concentration dehydration->solute water_replacement Water Replacement Hypothesis (Membrane & Protein Stabilization) water_replacement->dehydration Mitigates vitrification Vitrification Hypothesis (Inhibition of Ice Formation) vitrification->ice Inhibits

Figure 1. Mechanisms of Trehalose Cryoprotection.
Quantitative Data Summary

The efficacy of trehalose as a cryoprotectant has been demonstrated across various mammalian cell types. The following tables summarize key quantitative findings from published studies.

Table 1: Post-Thaw Viability of Mammalian Cells with Trehalose

Cell TypeTrehalose ConcentrationOther CPAsPost-Thaw Viability/RecoveryReference
3T3 Fibroblasts0.2 M (intracellular)None>80%[6]
Human Keratinocytes0.2 M (intracellular)None~70%[6]
Human Hematopoietic Stem Cells1.0 MNoneHigher than DMSO alone[5]
Human Pancreatic Islets300 mM (with 2 M DMSO)2 M DMSO94% (vs. 58% with glucose)[6]
Murine Spermatogonial Stem Cells200 mMDMSOSignificantly higher proliferation vs. DMSO alone[7]
Human Adipose-Derived Stem Cells200 mM (with 3.3% DMSO)3.3% DMSOMaintained good cryoprotection[2]

Table 2: Comparative Efficacy of Trehalose and Other Sugars

Cell TypeComparisonOutcomeReference
Mouse OocytesTrehalose vs. Sucrose (B13894)Trehalose was a more successful cryoprotectant based on embryo development.[8]
Rat HepatocytesTrehalose vs. Sucrose/GlucoseTrehalose (200 mM) alone yielded slightly higher viability (80%) than 5% DMSO (75%). Addition of sucrose or trehalose to 5% DMSO did not improve viability.[6]
Mouse Spermatogonial Stem CellsTrehalose vs. Sucrose/Maltose (B56501)Trehalose was more effective than sucrose and maltose in improving post-thaw proliferation.[6]

Experimental Protocols: Cryopreservation of Mammalian Cells Using Trehalose

A critical challenge in using trehalose for mammalian cell cryopreservation is its impermeability to the cell membrane.[2] Therefore, protocols often involve methods to facilitate its intracellular delivery, as protection is most effective when trehalose is present on both sides of the membrane.[9]

Protocol 1: Intracellular Loading of Trehalose using Pore-Forming Proteins

This protocol is based on the methodology described for 3T3 fibroblasts and human keratinocytes.[6]

Materials:

  • Mammalian cells (e.g., 3T3 fibroblasts)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trehalose solution (0.2 M in culture medium)

  • Genetically engineered pore-forming protein (e.g., mutant Staphylococcus aureus α-hemolysin)

  • Cryovials

  • Controlled-rate freezer

  • Liquid nitrogen storage dewar

  • 37°C water bath

Procedure:

  • Cell Preparation: Culture cells to the desired confluency. Harvest the cells using standard trypsinization methods and resuspend them in culture medium at a concentration of 1 x 10^6 cells/mL.

  • Pore Formation and Trehalose Loading:

    • Add the pore-forming protein to the cell suspension at the recommended concentration (e.g., 25 µg/mL).

    • Immediately add an equal volume of 0.4 M trehalose solution to achieve a final concentration of 0.2 M trehalose.

    • Incubate the cell suspension at 37°C for 15-30 minutes to allow for pore formation and trehalose entry.

  • Resealing and Cryopreservation:

    • After incubation, dilute the cell suspension with fresh culture medium to allow the pores to reseal.

    • Centrifuge the cells and resuspend the pellet in fresh 0.2 M trehalose-containing medium.

    • Aliquot the cell suspension into cryovials.

  • Freezing:

    • Place the cryovials in a controlled-rate freezer.

    • Cool the vials at a rate of -1°C/minute to -80°C.

    • Transfer the vials to liquid nitrogen for long-term storage.

  • Thawing:

    • Rapidly thaw the cryovials in a 37°C water bath.

    • Transfer the cell suspension to a larger volume of pre-warmed culture medium to dilute the extracellular trehalose.

    • Centrifuge the cells, resuspend in fresh culture medium, and plate for culture.

Protocol 2: Extracellular Trehalose as a Supplement to DMSO

This protocol is a more straightforward approach where trehalose is used as an additive to a standard DMSO-based cryopreservation medium.

Materials:

  • Mammalian cells

  • Cell culture medium with serum (e.g., 90% FBS)

  • DMSO

  • Trehalose

  • Cryovials

  • Controlled-rate freezer

  • Liquid nitrogen storage dewar

  • 37°C water bath

Procedure:

  • Cryopreservation Medium Preparation: Prepare a freezing medium consisting of cell culture medium, a reduced concentration of DMSO (e.g., 2.5-5%), and a desired concentration of trehalose (e.g., 30-200 mM). For example, a solution of 30 mmol/L trehalose with 2.5% DMSO has been shown to be effective for hematopoietic stem cells.[10]

  • Cell Preparation: Harvest and count the cells as described in Protocol 1. Resuspend the cell pellet in the prepared cryopreservation medium at the desired cell density.

  • Freezing:

    • Aliquot the cell suspension into cryovials.

    • Use a controlled-rate freezer to cool the vials at -1°C/minute to -80°C.

    • Transfer the vials to liquid nitrogen for long-term storage.

  • Thawing:

    • Thaw the cells rapidly in a 37°C water bath.

    • Slowly dilute the thawed cell suspension with pre-warmed culture medium to minimize osmotic shock.

    • Centrifuge the cells, discard the supernatant containing the cryoprotectants, and resuspend the cells in fresh culture medium for subsequent use.

start Start: Cultured Mammalian Cells harvest 1. Harvest & Resuspend Cells start->harvest load_trehalose 2. Load Trehalose (Intracellularly or Mix with CPA) harvest->load_trehalose aliquot 3. Aliquot to Cryovials load_trehalose->aliquot freeze 4. Controlled-Rate Freezing (-1°C/min to -80°C) aliquot->freeze store 5. Long-Term Storage in Liquid Nitrogen freeze->store thaw 6. Rapid Thawing at 37°C store->thaw dilute 7. Dilute & Wash to Remove CPA thaw->dilute culture 8. Culture & Assess Viability dilute->culture end End: Viable Post-Thaw Cells culture->end

References

Application Notes and Protocols for the Use of Trehalulose in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide on the utilization of trehalulose in mammalian cell culture media. Due to the limited availability of direct research on this compound in this application, this protocol is primarily based on the extensive studies conducted with its structural isomer, trehalose (B1683222). Trehalose is a well-documented cytoprotective agent, known to enhance cell viability under various stress conditions. These protocols and application notes will, therefore, present the available information on this compound and supplement it with detailed methodologies and data from trehalose research as a practical starting point for researchers. The provided protocols cover media preparation, cell treatment, and assessment of cellular responses.

Introduction to this compound and Trehalose in Cell Culture

This compound is a non-reducing disaccharide and a structural isomer of sucrose (B13894) and trehalose. While trehalose is composed of two glucose molecules linked by an α,α-1,1-glycosidic bond, this compound consists of a glucose and a fructose (B13574) molecule. Trehalose is naturally found in a variety of organisms, where it serves as a protective molecule against environmental stresses such as desiccation, heat, and oxidative stress.[1] In mammalian cell culture, trehalose has been extensively studied for its cryoprotective effects and its ability to stabilize proteins and cellular membranes.[2][3] It is known to be non-toxic to cells and can improve post-thaw viability and function.[1][4]

Research specifically on this compound in mammalian cell culture is sparse. However, a protocol for its use in the osteogenic induction of adipose-derived stem cells suggests its potential as a media supplement. Given the structural similarities and the established benefits of its isomer, trehalose, it is hypothesized that this compound may also confer protective effects on cells in culture.

This document aims to provide a comprehensive protocol for researchers interested in evaluating this compound as a supplement in their cell culture systems, drawing heavily on the established knowledge of trehalose.

Potential Applications in Cell Culture

Based on the known properties of trehalose, potential applications for this compound in cell culture include:

  • Cryopreservation: As a potential alternative or supplement to traditional cryoprotectants like DMSO to improve cell viability and recovery after thawing.[4][5]

  • Stress Protection: To protect cells from various environmental stressors encountered in culture, such as oxidative stress, heat shock, and nutrient deprivation.[1][6]

  • Protein Stabilization: To enhance the stability of secreted therapeutic proteins in bioprocessing applications.[3]

  • Modulation of Cellular Processes: To study its effects on cellular signaling pathways, such as autophagy, which is a known target of trehalose.[6][7]

Quantitative Data Summary: Effects of Trehalose on Cell Viability

The following table summarizes quantitative data from studies on trehalose to provide a reference for expected outcomes when testing this compound.

Cell LineTrehalose ConcentrationStress ConditionEffect on Cell ViabilityReference
3T3 Fibroblasts0.2 MCryopreservation>80% post-thaw survival[4]
Human Keratinocytes0.2 MCryopreservation~70% post-thaw survival[4]
H9C2 Cardiomyocytes50 mMIschemia-ReperfusionIncreased cell viability[8]
IPEC-J2 Cells0.1 - 15 mMHeat StressAttenuated cytotoxicity[9]
Bovine Endothelial Cells0.2 M (pre-incubation)CryopreservationImproved post-preservation metabolic activity[10]
Human Hematopoietic Stem Cells146 mM (with 5% DMSO)Cryopreservation85% post-thaw recovery[11]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Cell culture-grade water or phosphate-buffered saline (PBS)

  • Sterile syringe filters (0.22 µm)

  • Sterile conical tubes

Protocol:

  • Prepare a 1 M stock solution of this compound by dissolving the appropriate amount of powder in cell culture-grade water or PBS. For example, to prepare 10 mL of a 1 M solution, dissolve 3.423 g of this compound (molar mass: 342.3 g/mol ) in a final volume of 10 mL.

  • Gently warm the solution if necessary to aid dissolution, but avoid boiling.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

  • Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol for Supplementing Cell Culture Media with this compound

Materials:

  • Complete cell culture medium appropriate for the cell line

  • Sterile this compound stock solution (1 M)

  • Cell culture flasks or plates

  • Cells of interest

Protocol:

  • Thaw an aliquot of the 1 M sterile this compound stock solution at room temperature or in a 37°C water bath.

  • Calculate the volume of the stock solution required to achieve the desired final concentration in the cell culture medium. For example, to prepare 10 mL of medium with a final this compound concentration of 50 mM, add 500 µL of the 1 M stock solution to 9.5 mL of complete medium.

  • Gently mix the medium to ensure uniform distribution of this compound.

  • Culture cells in the this compound-supplemented medium for the desired duration. The optimal concentration and incubation time should be determined empirically for each cell line and application. A typical starting range for concentration is 10-200 mM.[8][10]

  • For long-term cultures, replace the this compound-supplemented medium every 2-3 days.

Assessment of Cell Viability (MTT Assay)

Materials:

  • Cells cultured in this compound-supplemented and control media

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of this compound and a control with no this compound.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the control (untreated cells).

Signaling Pathways and Experimental Workflows

Known Signaling Pathway for Trehalose: mTOR-Independent Autophagy

Trehalose is a known inducer of autophagy through a pathway that is independent of the mammalian target of rapamycin (B549165) (mTOR).[6][7] It is hypothesized to function by inhibiting the glucose transporters (GLUTs), leading to a state of cellular energy depletion that activates AMP-activated protein kinase (AMPK). Activated AMPK then promotes the initiation of autophagy.

Trehalose_Autophagy_Pathway Trehalose Trehalose GLUT Glucose Transporters (GLUTs) Trehalose->GLUT Inhibition Glucose_Uptake Glucose Uptake GLUT->Glucose_Uptake Glycolysis Glycolysis Glucose_Uptake->Glycolysis ATP ATP Levels Glycolysis->ATP AMPK AMPK Activation ATP->AMPK Low ATP Autophagy Autophagy Induction AMPK->Autophagy

Caption: mTOR-independent autophagy induction by trehalose.

General Experimental Workflow for Evaluating this compound

The following diagram outlines a general workflow for researchers to systematically evaluate the effects of this compound in their specific cell culture system.

Experimental_Workflow start Start prep_stock Prepare Sterile This compound Stock Solution start->prep_stock dose_response Dose-Response Study (e.g., MTT Assay) prep_stock->dose_response determine_optimal Determine Optimal Non-toxic Concentration dose_response->determine_optimal functional_assays Perform Functional Assays (e.g., Cryopreservation, Stress Induction) determine_optimal->functional_assays analyze_data Analyze and Interpret Data functional_assays->analyze_data end End analyze_data->end

Caption: Workflow for evaluating this compound in cell culture.

Conclusion and Future Directions

While direct evidence for the benefits of this compound in mammalian cell culture is currently limited, the extensive research on its isomer, trehalose, provides a strong rationale for its investigation. The protocols outlined in this document offer a starting point for researchers to explore the potential of this compound as a novel cell culture supplement. Future studies should focus on directly comparing the efficacy of this compound and trehalose in various cell lines and applications, as well as elucidating the specific cellular and molecular mechanisms of this compound. Such research will be crucial in determining its value for the broader scientific and biopharmaceutical communities.

Disclaimer: The protocols and data presented herein are largely based on research conducted with trehalose due to the lack of available information on this compound. Researchers should use this information as a guide and optimize conditions for their specific experimental systems.

References

Application of Trehalulose as a Protein Stabilizing Agent: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals,

This document addresses the application of trehalulose as a protein stabilizing agent. Following a comprehensive review of available scientific literature, it is important to note that there is a significant lack of published research specifically detailing the use of this compound for protein stabilization. The vast majority of studies in this area focus on its isomer, trehalose (B1683222).

Therefore, while the initial aim was to provide detailed application notes, protocols, and quantitative data for this compound, the scarcity of specific data prevents the creation of such a document.

As a viable and informative alternative, we will provide the requested detailed information for trehalose , a well-documented and widely used protein stabilizing agent in the biopharmaceutical industry. The principles and methodologies described for trehalose are likely to be highly relevant for any future investigation into the potential of this compound as a protein stabilizer.

Application Notes: Trehalose as a Protein Stabilizing Agent

Trehalose is a naturally occurring, non-reducing disaccharide composed of two glucose units linked by an α,α-1,1-glycosidic bond.[1] It is a widely used excipient in the pharmaceutical industry for stabilizing a variety of biologics, including monoclonal antibodies (mAbs), antibody-drug conjugates (ADCs), fusion proteins, peptides, and vaccines.[1][2] The stabilizing properties of trehalose are attributed to several unique characteristics, including its high glass transition temperature (Tg), low hygroscopicity, and its ability to interact with both proteins and the surrounding water molecules.[1]

The primary mechanisms by which trehalose stabilizes proteins include:

  • Vitrification: Trehalose has the highest glass transition temperature among common disaccharides (around 110-120°C).[1] This allows it to form a rigid, amorphous glassy matrix during lyophilization (freeze-drying). This glassy state significantly reduces molecular mobility, thereby preventing protein unfolding and aggregation.[3]

  • Water Replacement Hypothesis: During dehydration stresses like lyophilization, trehalose is thought to replace water molecules in the protein's hydration shell.[3] It forms hydrogen bonds with the protein surface, which helps to maintain the native protein conformation in the absence of water.[3]

  • Preferential Exclusion/Hydration: In aqueous solutions, trehalose is preferentially excluded from the protein surface. This phenomenon leads to an increase in the surface tension of the surrounding water and thermodynamically favors the compact, native state of the protein, as unfolding would expose more surface area to the destabilizing environment.[4] This leads to the preferential hydration of the protein.[4][5]

  • Inhibition of Protein Aggregation: Trehalose has been shown to suppress the formation of protein aggregates, a major degradation pathway for protein therapeutics.[5] It can inhibit both amorphous and fibrillar aggregation.[6]

Logical Relationship of Trehalose Stabilization Mechanisms

cluster_0 Stress Conditions cluster_1 Trehalose cluster_2 Stabilization Mechanisms cluster_3 Outcome Lyophilization Lyophilization Vitrification Vitrification Lyophilization->Vitrification Water Replacement Water Replacement Lyophilization->Water Replacement Thermal Stress Thermal Stress Preferential Hydration Preferential Hydration Thermal Stress->Preferential Hydration Storage Storage Storage->Vitrification High Tg High Glass Transition Temp. High Tg->Vitrification H-Bonding Hydrogen Bonding Capacity H-Bonding->Water Replacement Preferential Exclusion Preferential Exclusion Preferential Exclusion->Preferential Hydration Protein Stability Enhanced Protein Stability Vitrification->Protein Stability Water Replacement->Protein Stability Preferential Hydration->Protein Stability

Caption: Mechanisms of trehalose-mediated protein stabilization.

Quantitative Data on Trehalose-Mediated Protein Stabilization

The effectiveness of trehalose as a protein stabilizer is often quantified by measuring changes in key biophysical parameters.

Protein ModelStress ConditionTrehalose ConcentrationKey FindingReference
RNase AThermal Denaturation2 MIncreased transition temperature (Tm) by 18°C.[7]
LysozymeLyophilizationVariousPreservation of secondary and tertiary structure.[3]
MyoglobinThermal DenaturationVariousIncreased denaturation temperature (Tden).[8]
Monoclonal AntibodyStorageHigh concentrationsReduced monomer loss at high temperatures.[9]

Experimental Protocols

Assessing Thermal Stability using Differential Scanning Calorimetry (DSC)

This protocol outlines the determination of a protein's melting temperature (Tm) in the presence and absence of trehalose. An increase in Tm indicates enhanced thermal stability.

Workflow for DSC Experiment

prep Prepare protein solutions with and without trehalose load Load samples and buffer into DSC pans prep->load run Run DSC scan over a defined temperature range load->run analyze Analyze thermograms to determine Tm run->analyze compare Compare Tm values to assess stabilization analyze->compare

Caption: Workflow for a DSC-based protein stability assay.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a stock solution of high-purity trehalose in the same buffer.

    • Prepare the final protein solutions for analysis:

      • Control: Protein solution with buffer.

      • Test: Protein solution with the desired final concentration of trehalose.

    • Dialyze all samples against the buffer to ensure buffer matching.

    • Degas all solutions before use.

  • DSC Analysis:

    • Load the protein sample and the matched buffer (reference) into the respective cells of the DSC instrument.

    • Equilibrate the system at the starting temperature (e.g., 25°C).

    • Apply a constant scan rate (e.g., 1°C/min) to heat the samples to the final temperature (e.g., 95°C).

    • Record the differential heat capacity as a function of temperature.

  • Data Analysis:

    • The resulting thermogram will show an endothermic peak corresponding to protein unfolding.

    • The apex of this peak is the melting temperature (Tm).

    • Compare the Tm of the protein with and without trehalose. A significant increase in Tm in the presence of trehalose indicates a stabilizing effect.[7]

Evaluating Protection during Lyophilization using Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol assesses the ability of trehalose to preserve the secondary structure of a protein during freeze-drying.

Methodology:

  • Sample Preparation:

    • Prepare protein solutions with and without trehalose as described in the DSC protocol.

    • Freeze the samples in a controlled manner.

    • Lyophilize the samples until a dry powder is obtained.

  • FTIR Analysis:

    • Acquire FTIR spectra of the lyophilized powders.

    • The amide I band (1600-1700 cm⁻¹) is particularly sensitive to changes in protein secondary structure.

    • Analyze the second-derivative spectra of the amide I band to resolve overlapping peaks corresponding to α-helices, β-sheets, and random coils.

  • Data Analysis:

    • Compare the secondary structure composition of the protein lyophilized with and without trehalose to that of the native protein in solution.

    • A smaller change in the secondary structure for the trehalose-containing sample indicates a protective effect during lyophilization.

Monitoring Protein Aggregation using Dynamic Light Scattering (DLS)

This protocol measures the size distribution of protein particles in solution to assess the effect of trehalose on aggregation.

Methodology:

  • Sample Preparation and Stress Induction:

    • Prepare protein solutions with and without trehalose.

    • Induce aggregation by applying a stress, such as elevated temperature or mechanical agitation.

  • DLS Measurement:

    • Measure the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the protein solutions at various time points during the stress application.

  • Data Analysis:

    • An increase in the average Rh and PDI over time indicates protein aggregation.

    • Compare the rate and extent of aggregation in the presence and absence of trehalose. A slower rate of increase in Rh and PDI for the trehalose-containing sample demonstrates its ability to inhibit aggregation.

References

Trehalulose as an Excipient in Lyophilization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trehalulose, a structural isomer of sucrose (B13894) and a component of stingless bee honey, presents unique physicochemical properties that suggest its potential, albeit with significant challenges, as an excipient in lyophilization. Unlike its well-studied isomer, trehalose (B1683222), which is widely used as a lyoprotectant, this compound is primarily found as an amorphous solid and exhibits a notably low melting point.[1][2] This characteristic, in particular, requires careful consideration when designing lyophilization cycles.

These application notes provide an overview of the known properties of this compound relevant to freeze-drying, a discussion of its theoretical application, and a hypothesized protocol to serve as a starting point for experimental work. Due to the limited availability of extensive research on this compound in this specific application, comparative data for the commonly used excipient, trehalose, is provided to offer context and a basis for formulation development.

Physicochemical Properties

The efficacy of an excipient in lyophilization is largely determined by its physical properties in both the frozen and dried states. This compound's characteristics present a mixed profile for its potential as a lyoprotectant.

PropertyThis compoundTrehalose (for comparison)Significance in Lyophilization
Molecular Formula C₁₂H₂₂O₁₁C₁₂H₂₂O₁₁Identical molecular weight and elemental composition.
Structure 1-O-α-D-glucopyranosyl-D-fructoseα-D-glucopyranosyl-(1→1)-α-D-glucopyranosideThe different glycosidic bond impacts the molecule's stability and physical properties. Trehalose's α,α-1,1 linkage contributes to its high stability.
Physical State Amorphous Solid[1]Crystalline (dihydrate)An amorphous state is generally preferred for lyoprotectants as it can provide a rigid matrix (vitrification) to immobilize and protect the active pharmaceutical ingredient (API).
Melting Point ~48°C[2][3][4]97°C (dihydrate), 210.5°C (anhydrous)[5]A low melting point suggests a very low collapse temperature (Tg'), which would necessitate primary drying at very low temperatures, potentially prolonging the process.
Glass Transition Temp. (Tg) Not definitively reported for pure this compound. Stingless bee honey with high this compound content has a Tg of 36-58°C.[6]~115°C[5]A high Tg is crucial for the long-term stability of the lyophilized product, allowing for storage at higher temperatures without loss of the protective glassy state.
Hygroscopicity Highly hygroscopic[4][7]Low hygroscopicityHigh hygroscopicity can be detrimental to the stability of the final lyophilized cake, as absorbed water can lower the Tg and increase molecular mobility, leading to degradation of the API.
Solubility More soluble in water than isomaltulose68.9 g/100 g at 20°C[5]High solubility is advantageous for the initial formulation and for the reconstitution of the final product.

Theoretical Mechanisms of Protection

The protective effects of sugars like this compound during lyophilization are generally attributed to two primary mechanisms:

  • Vitrification: During freezing, the sugar and the API become concentrated in the unfrozen water phase. Upon further cooling, this phase can solidify into a glassy, amorphous state. This rigid matrix immobilizes the API, preventing aggregation and degradation. The amorphous nature of this compound is conducive to this mechanism.[1]

  • Water Replacement Theory: As water is removed during drying, the sugar molecules can form hydrogen bonds with the API, acting as a surrogate for the water molecules that were previously hydrating the protein surface. This helps to maintain the native conformation of the API. The hydroxyl groups on this compound would facilitate this interaction.

cluster_0 Vitrification Mechanism cluster_1 Water Replacement Theory API_V API AmorphousMatrix Amorphous Matrix (Glassy State) API_V->AmorphousMatrix Lyophilization Trehalulose_V This compound Trehalulose_V->AmorphousMatrix Lyophilization Water_V Water Water_V->AmorphousMatrix Lyophilization AmorphousMatrix->API_V Immobilization & Protection API_WR Hydrated API Water_Shell Water Shell API_WR->Water_Shell is surrounded by Dehydrated_API Dehydrated API (Stabilized) Water_Shell->Dehydrated_API Water is replaced by this compound during dehydration Trehalulose_WR This compound Trehalulose_WR->Dehydrated_API Water is replaced by this compound during dehydration

Mechanisms of API protection by this compound.

Experimental Protocols

Due to the limited published data on the use of this compound as a primary lyophilization excipient, the following protocols are hypothesized based on its known physicochemical properties and general principles of lyophilization for amorphous materials. Significant optimization will be required.

Formulation Preparation
  • API and Excipient Selection:

    • Dissolve the active pharmaceutical ingredient (API) in a suitable buffer (e.g., 10 mM histidine, pH 6.0).

    • Prepare a stock solution of this compound (e.g., 20% w/v) in the same buffer.

  • Final Formulation:

    • Mix the API solution with the this compound stock solution to achieve the desired final concentrations. A common starting point for sugar excipients is a 1:1 to 10:1 weight ratio of excipient to API.

    • The final concentration of this compound will likely be in the range of 5-10% (w/v).

    • Optionally, a surfactant (e.g., polysorbate 20 at 0.01-0.02%) can be added to prevent surface-induced aggregation.

  • Filling:

    • Dispense the formulated solution into lyophilization vials.

    • Partially insert stoppers onto the vials.

cluster_workflow Formulation Workflow A Prepare API in Buffer C Mix API and this compound Solutions A->C B Prepare this compound Stock Solution B->C D Add Surfactant (Optional) C->D E Fill Vials D->E

Formulation preparation workflow.
Hypothesized Lyophilization Cycle

The very low melting point of this compound (~48°C) suggests an extremely low collapse temperature (Tg'). Therefore, the primary drying step must be conducted at a very low temperature to prevent the collapse of the cake structure.

  • Freezing:

    • Load the filled vials onto the lyophilizer shelves pre-cooled to 5°C.

    • Ramp down the shelf temperature to -40°C at a rate of 1°C/minute.

    • Hold at -40°C for at least 2 hours to ensure complete freezing.

  • Primary Drying (Sublimation):

    • Reduce the chamber pressure to 100 mTorr.

    • Crucially, due to the low melting point of this compound, the shelf temperature should be cautiously ramped to a temperature well below 0°C. A starting point could be -35°C to -40°C.

    • Hold at this temperature for an extended period (48-72 hours or until sublimation is complete, as indicated by pressure and temperature sensors). This step will likely be significantly longer than for formulations with high-collapse-temperature excipients.

  • Secondary Drying (Desorption):

    • Ramp the shelf temperature to 20°C at a rate of 0.2°C/minute.

    • Hold at 20°C for 8-12 hours to remove residual bound water.

    • Reduce the chamber pressure as low as possible (e.g., 50 mTorr).

  • Stoppering and Sealing:

    • Backfill the chamber with an inert gas like nitrogen to atmospheric pressure.

    • Fully stopper the vials under vacuum or inert gas.

    • Remove the vials from the lyophilizer and secure the stoppers with aluminum crimp seals.

start Load Vials at 5°C freezing Freeze to -40°C start->freezing hold_freeze Hold at -40°C for 2h freezing->hold_freeze primary_drying Primary Drying at -35°C, 100 mTorr hold_freeze->primary_drying hold_primary Hold for 48-72h primary_drying->hold_primary secondary_drying Secondary Drying at 20°C, 50 mTorr hold_primary->secondary_drying hold_secondary Hold for 8-12h secondary_drying->hold_secondary stoppering Backfill and Stopper hold_secondary->stoppering end End of Cycle stoppering->end

Hypothesized lyophilization cycle for a this compound-based formulation.

Post-Lyophilization Analysis

After the lyophilization cycle, the quality of the product should be assessed through various analytical techniques.

AnalysisMethodPurpose
Cake Appearance Visual InspectionTo check for collapse, cracking, or meltback.
Residual Moisture Karl Fischer TitrationTo quantify the amount of water remaining in the cake. Typically <1-2% is desired for stability.
Reconstitution Time Visual InspectionTo measure the time it takes for the cake to fully dissolve in the reconstitution medium.
API Stability HPLC, SEC, SDS-PAGETo assess aggregation, degradation, or other changes to the API.
Thermal Analysis Differential Scanning Calorimetry (DSC)To determine the glass transition temperature (Tg) of the dried product.

Conclusion and Future Outlook

This compound possesses some properties, such as its amorphous nature, that are desirable in a lyophilization excipient. However, its very low melting point and high hygroscopicity present significant challenges for its practical application in freeze-drying. The hypothesized lyophilization cycle, with its very low primary drying temperature, would likely be impractically long for commercial manufacturing.

Further research is needed to accurately determine the glass transition temperature of pure this compound and its freeze-concentrated solutions (Tg'). Additionally, formulation strategies, such as combining this compound with other excipients that can elevate the collapse temperature, may be necessary to develop a viable lyophilization process. Until more comprehensive data is available, trehalose remains a more reliable and well-characterized choice for the stabilization of biologics during lyophilization.

References

Application Notes & Protocols for the Investigation of Trehalulose in Biologic Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Researcher: The use of trehalulose for the stabilization of biologics is an emerging area of interest with limited published data. The majority of research on disaccharide-based stabilization has focused extensively on its isomer, trehalose (B1683222) . These notes provide a framework for investigating this compound, drawing upon the well-established principles and protocols for trehalose, and highlighting the known physicochemical properties of this compound that may be relevant to its potential as a stabilizer.

Introduction to this compound for Biologic Stabilization

Biologic drugs, such as monoclonal antibodies, therapeutic proteins, and vaccines, are susceptible to degradation from environmental stresses including temperature fluctuations, freeze-thaw cycles, and desiccation. This degradation can lead to a loss of therapeutic efficacy and potentially immunogenic responses. Excipients are therefore critical components of biologic formulations to ensure stability.

Trehalose, a non-reducing disaccharide composed of two α,α-1,1-linked glucose units, is a well-documented and widely used stabilizer in the biopharmaceutical industry.[1][2][3] Its efficacy is attributed to several mechanisms, including the "water replacement hypothesis," where it forms hydrogen bonds with the protein surface in the absence of water, and the "vitrification hypothesis," where it forms a rigid, glassy matrix that restricts protein mobility.[4][5]

This compound , a structural isomer of trehalose and sucrose, is composed of a fructose (B13574) and a glucose molecule linked by a 1,1 glycosidic bond.[6] While research into its application for stabilizing biologics is nascent, some of its known properties suggest it may be a promising candidate:

  • Amorphous Nature: this compound resists crystallization and forms an amorphous solid when dried.[6] This is a critical property for a lyoprotectant, as crystallization of the excipient can lead to a loss of its protective effects.[7]

  • Potential for Bioprotection: There are claims that this compound can protect cellular membranes and labile proteins from damage caused by desiccation and oxidative stress.[8] However, rigorous scientific studies are needed to validate these claims for purified biologic drug products.

  • Reducing Sugar: Unlike trehalose, this compound is a reducing sugar because the anomeric carbon of the fructose moiety is not involved in the glycosidic bond.[6] This is a crucial consideration, as reducing sugars can participate in Maillard reactions with proteins, leading to degradation. The potential for such reactions would need to be carefully evaluated for any given biologic.

These application notes and protocols are designed to guide the researcher in the systematic investigation of this compound as a stabilizer for a target biologic, using established methods for assessing protein stability.

Mechanisms of Stabilization: A Theoretical Framework for this compound

The stabilizing effects of sugars like trehalose are multifaceted. A proposed investigation into this compound would aim to determine if it acts via similar mechanisms.

dot

Figure 1. Hypothesized mechanisms of biologic stabilization by this compound.

Quantitative Data Summary: Trehalose as a Benchmark

As quantitative data for this compound is not widely available, the following tables summarize representative data for trehalose to provide a benchmark for comparison. The goal of investigating this compound would be to generate similar data sets to compare its efficacy.

Table 1: Effect of Trehalose on Protein Thermal Stability

Protein Concentration of Trehalose ΔTm (°C) (Increase in Melting Temperature) Reference
RNase A 2 M +18 [9]
Lysozyme Varies Increase in Tden [10]

| Myoglobin | Varies | Increase in Tden |[10] |

Table 2: Cryoprotective Effects of Trehalose

Cell/Biologic Type Trehalose Concentration Improvement in Viability/Recovery Reference
Human Pancreatic Islets 300 mM 92% recovery (vs. 58% with DMSO alone) [11]
Cord Blood Progenitor Cells 5% 7-19% increase in recovery of various CFU [12]

| Ram Semen | 100 mM | Improved post-thaw motility and membrane integrity | |

Experimental Protocols

The following are detailed protocols for key experiments to assess the stabilizing effects of this compound on a model biologic.

Protocol: Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)

Objective: To determine the effect of this compound on the thermal denaturation temperature (Tm) of a biologic, a key indicator of its conformational stability.

Materials:

  • Purified biologic in a specified buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound powder

  • Dialysis buffer (same as the biologic buffer)

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 M) in the biologic's buffer.

    • Prepare a series of formulations by mixing the biologic with the this compound stock solution to achieve final this compound concentrations of interest (e.g., 0 mM, 100 mM, 250 mM, 500 mM). Ensure the final protein concentration is consistent across all samples (typically 1-2 mg/mL).

    • As a control, prepare a sample of the biologic with no added this compound.

    • Dialyze all samples against the biologic buffer to ensure buffer matching.

  • DSC Analysis:

    • Load the sample and a matched buffer reference into the DSC cells.

    • Set the DSC to scan from a starting temperature (e.g., 25°C) to a final temperature well above the expected Tm (e.g., 95°C) at a constant scan rate (e.g., 1°C/min).

    • Record the differential power required to maintain a zero temperature difference between the sample and reference cells as a function of temperature.

  • Data Analysis:

    • The resulting thermogram will show an endothermic peak corresponding to protein unfolding.

    • The apex of this peak is the melting temperature (Tm).

    • Compare the Tm of the biologic in the presence of varying concentrations of this compound to the control sample. An increase in Tm indicates enhanced thermal stability.

dot

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation P1 Prepare this compound Stock P2 Mix Biologic + this compound (Varying Concentrations) P1->P2 P4 Dialyze all samples P2->P4 P3 Control: Biologic Only P3->P4 A1 Load Sample & Reference P4->A1 Prepared Samples A2 Run Thermal Scan (e.g., 25-95°C at 1°C/min) A1->A2 A3 Record Thermogram A2->A3 D1 Identify Unfolding Peak A3->D1 Raw Data D2 Determine Tm (Peak Apex) D1->D2 D3 Compare Tm values (this compound vs. Control) D2->D3 Result Increased Tm = Stabilization D3->Result caption Figure 2. Workflow for assessing thermal stability using DSC. Lyo_Cryo_Workflow cluster_lyo Lyoprotection Pathway cluster_cryo Cryoprotection Pathway Start Prepare Formulations (Biologic +/- this compound) L1 Freeze in Vials Start->L1 C1 Perform Freeze-Thaw Cycles (e.g., 5x at -80°C) Start->C1 L2 Primary & Secondary Drying (Lyophilization) L1->L2 L3 Reconstitute Cake L2->L3 Analysis Analyze Samples: - Aggregation (SEC) - Activity (Assay) L3->Analysis C1->Analysis Result Compare % Monomer & Activity to Pre-Stress Control Analysis->Result caption Figure 3. Workflow for assessing lyoprotection and cryoprotection.

References

Application Notes and Protocols for Intracellular Delivery of Trehalulose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trehalulose, a structural isomer of sucrose, is a disaccharide with significant potential in various biomedical applications, including cryopreservation, protein stabilization, and as a therapeutic agent. However, its hydrophilic nature impedes its efficient transport across the hydrophobic cell membrane. This document provides detailed application notes and protocols for various methods to achieve effective intracellular delivery of this compound, enabling its diverse therapeutic and research applications. The following sections outline several established techniques, complete with experimental protocols, quantitative data summaries, and workflow visualizations.

Liposome-Mediated Delivery

Liposomes are spherical vesicles composed of a lipid bilayer that can encapsulate hydrophilic molecules like this compound in their aqueous core, facilitating their delivery into cells through membrane fusion or endocytosis.

Quantitative Data
ParameterValueCell TypeReference
Intracellular Trehalose (B1683222) Conc.~15 mMRed Blood Cells[1]
Post-Thaw Recovery~67%Red Blood Cells[1]
Experimental Protocol: Preparation of this compound-Loaded Liposomes

Materials:

  • L-α-dimyristoylphosphatidylcholine (DMPC)

  • This compound

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS)

  • Sonication equipment

  • Extrusion apparatus with polycarbonate membranes (100 nm pore size)

  • Dialysis tubing (12-14 kDa MWCO)

Procedure:

  • Lipid Film Hydration:

    • Dissolve DMPC in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with a solution of this compound in PBS (e.g., 300 mM) by vortexing vigorously. This results in the formation of multilamellar vesicles (MLVs).

  • Vesicle Size Reduction (Sonication & Extrusion):

    • Subject the MLV suspension to probe sonication on ice to reduce the size of the vesicles.

    • For a more uniform size distribution, subsequently extrude the liposome (B1194612) suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times.

  • Purification:

    • Remove unencapsulated this compound by dialyzing the liposome suspension against PBS at 4°C. Change the dialysis buffer several times over 24-48 hours.

  • Cellular Incubation:

    • Add the purified this compound-loaded liposomes to the cell culture medium at a predetermined concentration.

    • Incubate the cells with the liposomes for a specific duration (e.g., 4 hours) to allow for cellular uptake.

Visualization: Liposome-Mediated Delivery Workflow

Liposome_Delivery cluster_prep Liposome Preparation cluster_delivery Cellular Delivery Lipid Film 1. Lipid Film Formation Hydration 2. Hydration with This compound Solution Lipid Film->Hydration Sonication 3. Sonication Hydration->Sonication Extrusion 4. Extrusion Sonication->Extrusion Purification 5. Purification (Dialysis) Extrusion->Purification Incubation 6. Incubation with Cells Purification->Incubation Uptake 7. Cellular Uptake (Endocytosis/Fusion) Incubation->Uptake Release 8. Intracellular This compound Release Uptake->Release

Caption: Workflow for this compound delivery using liposomes.

Nanoparticle-Mediated Delivery

Polymeric nanoparticles can encapsulate or be conjugated with this compound for intracellular delivery. Stimuli-responsive nanoparticles (e.g., pH or temperature-sensitive) can offer controlled release of the cargo within the cell.

Quantitative Data
Delivery SystemIntracellular Trehalose Conc.Cell TypeIncubation TimePost-Thaw ViabilityReference
pH-Responsive GNPsNot specifiedhADSCs24 h~90%[1]
Cold-Responsive Nanoparticlesup to 0.3 MFibroblasts40 minNot specified[1]
Experimental Protocol: pH-Responsive Nanoparticle Delivery

Materials:

  • Pluronic F127

  • Chitosan

  • Genipin (B1671432)

  • This compound

  • Deionized (DI) water

  • Dialysis membrane

Procedure:

  • Nanoparticle Synthesis and this compound Encapsulation:

    • Prepare Pluronic F127-chitosan nanoparticles as per established protocols.

    • Soak the nanoparticles with a this compound solution in DI water at 4°C to allow for swelling and this compound entry.

    • Freeze-dry the mixture.

    • Warm the sample to 37°C to shrink the nanoparticles and crosslink with genipin to stabilize the structure.

    • Dialyze the resulting nanoparticle-encapsulated this compound (nTre) against water to remove unencapsulated this compound and other reagents.

  • Cellular Delivery:

    • Incubate the target cells (e.g., human adipose-derived stem cells) with the nTre solution for 24 hours.

    • The acidic environment of endosomes after cellular uptake will trigger the release of this compound from the pH-responsive nanoparticles.

Visualization: Nanoparticle Delivery Mechanism

Nanoparticle_Delivery nTre This compound-loaded Nanoparticle (nTre) Cell Target Cell nTre->Cell 1. Endocytosis Endosome Endosome (Acidic pH) Cell->Endosome 2. Internalization This compound Free this compound in Cytoplasm Endosome->this compound 3. pH-triggered Release

Caption: Mechanism of pH-responsive nanoparticle-mediated this compound delivery.

Electroporation

Electroporation utilizes an electrical pulse to transiently permeabilize the cell membrane, allowing the entry of molecules like this compound from the surrounding medium.

Quantitative Data
Cell TypeExtracellular this compoundIntracellular this compoundPost-Thaw RecoveryReference
hADSCs250-400 mMNot specified78-83%[1]
Mouse Myeloma Cells290 mMup to 100 mMNot specified[1]
Mesenchymal Stromal Cells250 mM50-90 mM~10% greater than control[2]
Experimental Protocol: Electroporation for this compound Delivery

Materials:

  • Electroporator and cuvettes (e.g., 0.4 cm gap)

  • This compound-substituted electroporation buffer (isotonic)

  • Cell suspension in log-phase growth

  • Recovery medium

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them with a suitable buffer.

    • Resuspend the cells in the this compound-containing electroporation buffer at a specific density (e.g., 5 x 10^6 cells/mL).

  • Electroporation:

    • Transfer the cell suspension to a pre-chilled electroporation cuvette.

    • Apply the electrical pulse with optimized parameters (e.g., 1.5 kV/cm).[1]

    • Immediately after the pulse, incubate the cuvette on ice for 10-15 minutes.

  • Cell Recovery:

    • Gently transfer the cells from the cuvette to a culture dish containing pre-warmed recovery medium.

    • Incubate the cells under standard culture conditions to allow for membrane resealing and recovery. The presence of this compound in the electroporation medium has been shown to improve cell survival post-electroporation.[3]

Visualization: Electroporation Workflow

Electroporation_Workflow CellPrep 1. Cell Suspension in This compound Buffer Electroporation 2. Apply Electric Pulse CellPrep->Electroporation Poration 3. Transient Membrane Pores Form Electroporation->Poration Uptake 4. This compound Enters Cell Poration->Uptake Resealing 5. Membrane Resealing and Cell Recovery Uptake->Resealing

Caption: Workflow of this compound delivery via electroporation.

Cell-Penetrating Peptides (CPPs)

CPPs are short peptides that can traverse cellular membranes and can be used to deliver cargo molecules, such as this compound, into the cytoplasm.

Quantitative Data
CPPCell TypePenetration EfficiencyIncubation TimeCell ViabilityReference
KRKRWHWMEFs~90% (at 0.1 mM)1 h~100%[4]
Experimental Protocol: CPP-Mediated this compound Delivery

Materials:

  • Custom-synthesized CPP (e.g., KRKRWHW)

  • This compound

  • Cell culture medium

  • Fluorescently labeled CPP (optional, for uptake visualization)

Procedure:

  • Complex Formation:

    • Dissolve the CPP and this compound in cell culture medium. The non-covalent coupling occurs through interactions like hydrogen bonding.[4]

  • Cellular Incubation:

    • Add the CPP-trehalulose complex to the cell culture.

    • Incubate for a specific period (e.g., 1-4 hours) at 37°C to allow for CPP-mediated uptake.[4]

  • Washing and Analysis:

    • Wash the cells thoroughly with PBS to remove extracellular CPP-trehalulose complexes.

    • Lyse the cells to quantify the intracellular this compound concentration.

Visualization: CPP Delivery Pathway

CPP_Delivery cluster_cell Cell Complex CPP-Trehalulose Complex Membrane Cell Membrane Complex->Membrane Direct Direct Translocation Membrane->Direct Endocytosis Endocytosis Membrane->Endocytosis Cytoplasm Cytoplasm Direct->Cytoplasm Release Endocytosis->Cytoplasm Endosomal Escape & Release

Caption: Putative mechanisms of CPP-mediated this compound delivery.

Quantification of Intracellular this compound

Accurate quantification of intracellular this compound is critical for optimizing delivery protocols.

Experimental Protocol: Enzymatic Assay

Materials:

  • Trehalase enzyme

  • Hexokinase

  • Glucose-6-phosphate dehydrogenase

  • NADP+

  • Cell lysis buffer

  • Spectrophotometer

Procedure:

  • Cell Lysis:

    • After the delivery protocol, wash the cells thoroughly with PBS.

    • Lyse the cells using a suitable lysis buffer and collect the lysate.

    • Centrifuge the lysate to pellet cell debris.

  • Enzymatic Reaction:

    • In a microplate well, combine the cell lysate supernatant with a reaction mixture containing trehalase, hexokinase, glucose-6-phosphate dehydrogenase, and NADP+.

    • Trehalase will hydrolyze this compound into glucose. The subsequent enzymatic reactions will lead to the reduction of NADP+ to NADPH.[5]

  • Quantification:

    • Measure the absorbance of NADPH at 340 nm.

    • Determine the concentration of this compound in the sample by comparing the absorbance to a standard curve generated with known concentrations of this compound.

Note: For higher sensitivity, especially for low intracellular concentrations, LC-MS/MS is the recommended quantification method.[5][6]

Conclusion

The choice of the most suitable intracellular delivery method for this compound depends on the specific cell type, the desired intracellular concentration, and the experimental or therapeutic context. This document provides a foundational guide to several effective techniques. Researchers are encouraged to optimize the described protocols for their specific experimental systems to achieve the desired outcomes.

References

Application Notes and Protocols: Trehalulose as a Carbon Source in Microbial Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trehalulose, a structural isomer of sucrose (B13894) and trehalose, is a disaccharide composed of α-D-glucopyranose and D-fructofuranose linked by an α,α-1,1-glycosidic bond. While its isomer, trehalose, is well-documented as a carbon source and stress protectant in various microorganisms, the utilization of this compound in microbial fermentation is a less explored area. These application notes provide an overview of the current understanding of this compound metabolism, protocols for screening microbial utilization, and assays for relevant enzymatic activity.

Recent studies have identified enzymes capable of hydrolyzing this compound, suggesting its potential as a fermentable carbon source. Notably, the bacterium Pseudomonas mesoacidophila, known for its ability to produce this compound from sucrose, also possesses a this compound hydrolase (MutA).[1] This enzyme catalyzes the breakdown of this compound into glucose and fructose, which are readily metabolized by many microorganisms.

However, it is important to note that studies have shown Pseudomonas mesoacidophila MX-45 is unable to grow on a minimal medium with this compound as the sole carbon source.[1] This suggests that while the enzymatic machinery for its breakdown exists, the transport of this compound into the cell or the regulation of its metabolism may be limiting factors in this particular strain. Therefore, the following protocols are designed to enable researchers to investigate the potential of their specific microbial strains for this compound utilization.

Data Presentation

Currently, there is a lack of quantitative data in the scientific literature regarding the growth of microorganisms and product yields from fermentation using this compound as a sole carbon source. The primary quantitative data available relates to the enzymatic hydrolysis of this compound.

Table 1: Product Composition from the Hydrolysis of Disaccharides by this compound Hydrolase (MutA) from Pseudomonas mesoacidophila

SubstrateGlucose (%)Fructose (%)Isomaltulose (%)Isomaltose (%)
This compound35.742.08.513.8
Isomaltulose30.635.522.011.7

Data sourced from Pralle, K., et al. (2009).[1]

Signaling Pathways and Metabolic Relationships

The metabolic pathway for this compound utilization is not well-established. However, based on the identified this compound hydrolase, a putative pathway can be proposed.

Trehalulose_Metabolism cluster_extracellular Extracellular Space cluster_cell Cell cluster_periplasm Periplasm/Cell Surface cluster_cytoplasm Cytoplasm This compound This compound Trehalulose_p This compound This compound->Trehalulose_p Transport MutA This compound Hydrolase (MutA) Trehalulose_p->MutA Glucose Glucose Glucose_c Glucose Glucose->Glucose_c Transport Fructose Fructose Fructose_c Fructose Fructose->Fructose_c Transport MutA->Glucose Hydrolysis MutA->Fructose Glycolysis Glycolysis Glucose_c->Glycolysis Fructose_c->Glycolysis

Caption: Proposed metabolic pathway for this compound utilization.

Experimental Protocols

Protocol 1: Screening for Microbial Growth on this compound as a Sole Carbon Source

This protocol outlines a method to determine if a specific microorganism can utilize this compound for growth.

Materials:

  • Microorganism of interest

  • Minimal medium (e.g., M9 minimal medium) appropriate for the microorganism

  • Sterile this compound solution (e.g., 20% w/v, filter-sterilized)

  • Sterile glucose solution (e.g., 20% w/v, filter-sterilized) as a positive control

  • Sterile deionized water as a negative control

  • Sterile culture tubes or microplates

  • Incubator with shaking capabilities

  • Spectrophotometer

Procedure:

  • Prepare Minimal Medium: Prepare the basal minimal medium without a carbon source. Autoclave to sterilize.

  • Prepare Carbon Source Solutions:

    • To sterile minimal medium, add the sterile this compound solution to a final concentration of 0.5% (w/v).

    • Prepare a positive control by adding sterile glucose solution to the minimal medium to a final concentration of 0.5% (w/v).

    • Prepare a negative control by adding an equivalent volume of sterile deionized water to the minimal medium.

  • Inoculation:

    • Grow a starter culture of the microorganism in a suitable rich medium (e.g., LB broth) overnight.

    • Wash the cells by centrifuging the culture, removing the supernatant, and resuspending the cell pellet in sterile minimal medium without a carbon source. Repeat this step twice to remove any residual rich medium.

    • Inoculate the prepared media (this compound, glucose, and no carbon) with the washed cells to a starting optical density at 600 nm (OD600) of 0.05.

  • Incubation: Incubate the cultures at the optimal temperature and shaking speed for the microorganism.

  • Growth Monitoring:

    • Measure the OD600 of the cultures at regular intervals (e.g., every 2-4 hours) for up to 48-72 hours.

    • Plot the OD600 values against time to generate growth curves.

  • Data Analysis: Compare the growth curve in the this compound-containing medium to the positive (glucose) and negative (no carbon) controls. Significant growth in the this compound medium compared to the negative control indicates utilization.

Protocol 2: Assay for this compound Hydrolase Activity

This protocol is adapted from standard trehalase assays and can be used to detect and quantify the enzymatic hydrolysis of this compound.

Materials:

  • Cell lysate or purified enzyme solution

  • This compound solution (e.g., 100 mM in a suitable buffer)

  • Reaction buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)

  • Glucose oxidase/peroxidase (GOPOD) reagent for glucose quantification

  • Spectrophotometer or microplate reader

Procedure:

  • Enzyme Preparation: Prepare a cell-free extract from the microorganism grown under inducing conditions (if known) or use a purified enzyme preparation.

  • Reaction Setup:

    • In a microcentrifuge tube, combine 50 µL of the enzyme preparation with 450 µL of the this compound solution.

    • Prepare a negative control by boiling the enzyme preparation for 10 minutes before adding it to the this compound solution to inactivate the enzyme.

    • Prepare a blank containing the reaction buffer and this compound solution without the enzyme.

  • Incubation: Incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by heating the tubes at 95-100°C for 5-10 minutes. This will denature the enzyme and precipitate proteins.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 13,000 x g) for 5 minutes to pellet any precipitate.

  • Glucose Quantification:

    • Transfer a known volume of the supernatant (e.g., 10 µL) to a new tube or a well in a microplate.

    • Add the GOPOD reagent according to the manufacturer's instructions.

    • Incubate for the recommended time and measure the absorbance at the specified wavelength (typically 510 nm).

  • Calculation of Activity:

    • Generate a standard curve using known concentrations of glucose.

    • Determine the concentration of glucose produced in your samples from the standard curve.

    • Calculate the enzyme activity, typically expressed as units (U), where 1 U is the amount of enzyme that catalyzes the release of 1 µmol of glucose per minute under the specified conditions.

Experimental Workflow

The following diagram illustrates a general workflow for investigating the potential of a microorganism to utilize this compound.

Experimental_Workflow start Start growth_screen Screen for Growth on this compound (Protocol 1) start->growth_screen growth_result Growth Observed? growth_screen->growth_result no_growth No Significant Growth growth_result->no_growth No enzyme_assay Assay for this compound Hydrolase Activity (Protocol 2) growth_result->enzyme_assay Yes end_fail Not Utilized no_growth->end_fail activity_result Activity Detected? enzyme_assay->activity_result no_activity No Activity activity_result->no_activity No optimize_ferm Optimize Fermentation Conditions activity_result->optimize_ferm Yes investigate_transport Investigate this compound Transport no_activity->investigate_transport analyze_products Analyze Fermentation Products optimize_ferm->analyze_products end_success Successful Utilization analyze_products->end_success investigate_transport->end_fail

Caption: Workflow for investigating this compound utilization.

References

Application Notes and Protocols for Biochemical Enzyme Assays Involving Trehalulose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for biochemical assays of enzymes involved in the synthesis of trehalulose, a rare sugar with potential applications in the food and pharmaceutical industries.

Introduction to this compound and Associated Enzymes

This compound [α-D-glucopyranosyl-(1,1)-D-fructofuranose] is a structural isomer of sucrose (B13894).[1] It is produced from sucrose by the enzymatic action of sucrose isomerases (SIs) or this compound synthases.[2][3] These enzymes catalyze the isomerization of the glycosidic bond from α-1,2 in sucrose to α-1,1 in this compound.[3] Some sucrose isomerases also produce isomaltulose as a primary or side product.[1][4] The study of these enzymes is crucial for optimizing this compound production and for discovering novel biocatalysts with desired properties for industrial applications.

Key Enzymes in this compound Synthesis

  • Sucrose Isomerase (EC 5.4.99.11): This enzyme class is the primary focus for this compound production. Sucrose isomerases from different microbial sources exhibit varying product specificities, with some favoring the production of this compound over isomaltulose.[1][5]

  • Trehalose (B1683222) Synthase (EC 5.4.99.16): While primarily involved in the conversion of maltose (B56501) to trehalose, some trehalose synthases have been shown to catalyze the synthesis of this compound from sucrose.[6][7]

Experimental Protocols

Assay for Sucrose Isomerase Activity (Producing this compound)

This protocol is adapted from studies on sucrose isomerases from various microbial sources.[8][9][10]

Objective: To determine the enzymatic activity of sucrose isomerase by measuring the amount of this compound and other products formed from sucrose.

Principle: Sucrose isomerase converts sucrose into this compound and potentially isomaltulose, glucose, and fructose (B13574). The products are then quantified using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Purified or partially purified sucrose isomerase

  • Sucrose (high purity)

  • Citrate-phosphate buffer (0.1 M, pH 6.0) or Sodium phosphate (B84403) buffer (50 mM, pH 7.0)[6][8]

  • Deionized water

  • Heating block or water bath

  • HPLC system with a suitable column for sugar analysis (e.g., Amino column) and a Refractive Index (RI) detector[10]

  • Standards: this compound, isomaltulose, sucrose, glucose, fructose

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the substrate and buffer. A typical reaction mixture (500 µL) consists of 400 µL of 0.1 M citrate-phosphate buffer (pH 6.0) containing a specific concentration of sucrose (e.g., 40 g/L).[8]

    • Pre-incubate the reaction mixture at the optimal temperature for the specific enzyme (e.g., 35°C or 40°C).[8][10]

  • Enzyme Addition:

    • Initiate the reaction by adding 100 µL of the enzyme solution (e.g., 2 µg of protein).[8]

    • Mix gently and incubate for a specific period (e.g., 15 minutes).[8]

  • Reaction Termination:

    • Stop the reaction by boiling the mixture for 5-10 minutes.[6][8]

  • Sample Preparation for HPLC:

    • Centrifuge the terminated reaction mixture to pellet any precipitated protein.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Inject the filtered sample into the HPLC system.

    • Elute with a mobile phase suitable for sugar separation (e.g., 88% acetonitrile (B52724) in water).[10]

    • Detect the separated sugars using a refractive index detector.

    • The retention times for the different sugars are typically as follows: glucose (8.6 min), fructose (11.6 min), sucrose (21.2 min), isomaltulose (22.3 min), and this compound (23.5 min).[10]

  • Calculation of Enzyme Activity:

    • One unit (U) of sucrose isomerase activity is defined as the amount of enzyme that produces 1 µmol of this compound (or total isomerized product) per minute under the specified assay conditions.[9]

    • Calculate the concentration of the products by comparing the peak areas with the calibration curves of the standards.

Assay for Trehalose Synthase Activity (Producing this compound)

This protocol is based on the characterization of a novel trehalose synthase with this compound-producing capabilities.[6][7]

Objective: To measure the synthesis of this compound from sucrose by trehalose synthase.

Principle: The enzyme TreM has been shown to catalyze the conversion of sucrose to this compound. The product is quantified by HPLC.[6]

Materials:

  • Purified Trehalose Synthase (e.g., TreM)

  • Sucrose

  • Sodium phosphate buffer (50 mM, pH 7.0)[6]

  • HPLC system as described in Protocol 3.1.

  • Standards: this compound, sucrose, glucose, fructose

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture in a final volume of 1 mL containing 50 mM sodium phosphate buffer (pH 7.0), 300 mM sucrose, and 0.3 mg/mL of the enzyme.[6]

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature (e.g., 50°C) for a defined time (e.g., 10 minutes for initial rate determination or longer for yield analysis).[6]

  • Reaction Termination:

    • Terminate the reaction by boiling for 10 minutes.[6]

  • Analysis:

    • Analyze the reaction products by HPLC as described in Protocol 3.1.

  • Activity Calculation:

    • Quantify the amount of this compound produced and express the enzyme activity in appropriate units (e.g., µmol of product formed per minute per mg of protein).

Data Presentation

Quantitative data for various enzymes capable of producing this compound are summarized in the tables below.

Table 1: Kinetic Parameters of Sucrose Isomerases
Enzyme SourceSubstrateKm (mM)Vmax (U/mg)Optimal pHOptimal Temp. (°C)Reference
Klebsiella sp. LX3Sucrose--6.035[8]
Raoultella terrigena Pal-2Sucrose62.9286.45.540[10]
Serratia plymuthica Z12ASucrose--5.530[11]
Erwinia rhaponticiSucrose----[1]

Note: "-" indicates data not specified in the cited source.

Table 2: Product Specificity of Different Sucrose Isomerases
Enzyme SourceMain Product(s)This compound:Isomaltulose RatioReference
Erwinia rhaponticiIsomaltulose, this compound1:5[1]
Bemisia argentifoliiThis compound only-[1]
Pseudomonas mesoacidophila MX-45This compound, Isomaltulose9:1[5]
Table 3: Characteristics of a Trehalose Synthase (TreM) with this compound Synthesis Activity
ParameterValueConditionsReference
Optimal pH for this compound Synthesis7.050 mM sodium phosphate buffer[6][7]
Optimal Temperature for this compound Synthesis50°C50 mM sodium phosphate buffer, pH 7.0[6][7]
Maximum this compound Yield90%70 mM sucrose, 50°C, 24 h[7][12]
Thermal Stability~80% activity retained after 24h at 50°C-[7][12]

Visualizations

Signaling Pathways and Experimental Workflows

Trehalulose_Synthesis_Pathway Sucrose Sucrose (α-1,2 linkage) Enzyme Sucrose Isomerase (SI) or This compound Synthase Sucrose->Enzyme This compound This compound (α-1,1 linkage) Enzyme->this compound Isomerization Isomaltulose Isomaltulose (α-1,6 linkage) Enzyme->Isomaltulose Isomerization (by some SIs) Hydrolysis Hydrolysis Products Enzyme->Hydrolysis Hydrolysis (side reaction) Glucose Glucose Hydrolysis->Glucose Fructose Fructose Hydrolysis->Fructose

Caption: Enzymatic conversion of sucrose to this compound.

Enzyme_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Product Analysis cluster_calculation 4. Data Calculation Prep_Substrate Prepare Substrate Solution (Sucrose in Buffer) Reaction_Mix Combine Substrate and Enzyme Prep_Substrate->Reaction_Mix Prep_Enzyme Prepare Enzyme Solution Prep_Enzyme->Reaction_Mix Incubation Incubate at Optimal Temperature and pH Reaction_Mix->Incubation Termination Terminate Reaction (e.g., by boiling) Incubation->Termination Sample_Prep Prepare Sample for HPLC (Centrifuge, Filter) Termination->Sample_Prep HPLC HPLC Analysis Sample_Prep->HPLC Quantification Quantify Products (this compound, etc.) HPLC->Quantification Activity_Calc Calculate Enzyme Activity Quantification->Activity_Calc

Caption: General workflow for a this compound enzyme assay.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Trehalulose Synthase Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trehalulose synthase. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions and troubleshooting common issues encountered during the synthesis of this compound and its related products.

Frequently Asked Questions (FAQs)

Q1: What are the primary substrates for this compound synthase?

A1: this compound synthase primarily utilizes sucrose (B13894) to produce this compound.[1][2][3] Some trehalose (B1683222) synthases also exhibit activity with maltose (B56501) to produce trehalose.[1][2][3][4]

Q2: What are the main products of the this compound synthase reaction?

A2: The main product when using sucrose as a substrate is this compound.[1][2][3][5] When maltose is used as a substrate, the primary product is trehalose.[1][2][3][4] Glucose is a common byproduct in these reactions.[1][4][6][7][8]

Q3: What is the typical pH optimum for this compound synthesis?

A3: The optimal pH for this compound synthesis is generally around 7.0.[1][2][3][9][10] However, the enzyme can be functional in a pH range of 5.0 to 8.0.[1][2][3][9]

Q4: What is the optimal temperature for this compound synthesis?

A4: The optimal temperature for this compound synthesis is typically around 50°C.[1][2][3][4][9][10] Some enzymes have shown a favorable temperature range of 40°C to 70°C for this reaction.[9][10]

Q5: Can this compound synthase be inhibited by any substances?

A5: Yes, the activity of some trehalose synthases can be strongly inhibited by certain metal ions such as Co²⁺, Cu²⁺, and Zn²⁺, as well as by sodium dodecyl sulfate (B86663) (SDS) and Tris buffer.[11] Glucose, a common byproduct, can also inhibit the enzyme's catalytic activity.[4][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low this compound Yield Suboptimal pH or temperature.Optimize the reaction pH to around 7.0 and the temperature to approximately 50°C.[1][2][3][9][10] Verify the stability of your enzyme under your specific conditions.
Substrate concentration not optimal.Perform a substrate concentration curve to determine the optimal sucrose concentration for your enzyme.
Enzyme inactivation.Check for the presence of inhibiting substances like certain metal ions or SDS.[11] Consider using a fresh batch of enzyme or preparing a new enzyme stock.
High Byproduct (Glucose) Formation Reaction temperature is too high.Reducing the reaction temperature can decrease the formation of glucose as a byproduct.[1][4] For example, performing the reaction at a lower temperature like 5°C has been shown to significantly reduce glucose production in trehalose synthesis.[1][2][4]
Byproduct inhibition.Consider strategies to remove glucose from the reaction mixture, such as using immobilized enzymes for easier product separation and purification.[6][7][8]
Enzyme Instability Harsh reaction conditions (pH, temperature).Ensure the reaction pH and temperature are within the enzyme's stable range. This compound synthases are often stable in a pH range of 5.0 to 8.0.[1][2][3][9] Some enzymes show remarkable thermal stability, with minimal activity loss after prolonged incubation at their optimal temperature.[1][2]
Presence of denaturing agents.Avoid using reagents known to inhibit or denature the enzyme, such as certain metal ions and detergents.[11]
Difficulty in Enzyme Reuse Free enzyme is difficult to separate from the reaction mixture.Consider enzyme immobilization. Covalent binding to supports like silicalite-1 has been shown to improve reusability and stability.[6][7][12] Immobilization can allow for the enzyme to be retained for multiple reaction cycles.[6][7]

Experimental Protocols

Protocol 1: Standard this compound Synthase Activity Assay

This protocol is for determining the enzymatic activity of this compound synthase by measuring the amount of this compound produced from sucrose.

Materials:

  • This compound synthase enzyme solution

  • Sucrose solution (e.g., 300 mM)

  • Sodium phosphate (B84403) buffer (50 mM, pH 7.0)

  • Heating block or water bath set to 50°C and 100°C

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube:

    • X µL of 50 mM sodium phosphate buffer (pH 7.0)

    • Y µL of 300 mM sucrose solution

    • Z µL of this compound synthase solution (e.g., 0.3 mg/mL final concentration)

    • The final volume should be standardized for all assays.

  • Incubate the reaction mixture at 50°C for a defined period (e.g., 10 minutes).[4]

  • Stop the reaction by heating the mixture at 100°C for 10 minutes to denature the enzyme.[4]

  • Centrifuge the tube to pellet any precipitated protein.

  • Analyze the supernatant for this compound concentration using a validated HPLC method.

Protocol 2: Determination of Optimal pH

This protocol outlines the steps to determine the optimal pH for this compound synthase activity.

Materials:

  • This compound synthase enzyme solution

  • Sucrose solution

  • A series of buffers with different pH values (e.g., sodium acetate (B1210297) for pH 4.0-5.0, sodium phosphate for pH 6.0-8.0, and sodium bicarbonate for pH 9.0-10.0).[4]

  • Standard assay materials as listed in Protocol 1.

Procedure:

  • Set up a series of reactions as described in Protocol 1.

  • In each reaction, replace the sodium phosphate buffer with one of the buffers from the pH series.

  • Incubate all reactions at the optimal temperature (e.g., 50°C) for a fixed time.

  • Stop the reactions and analyze the this compound production by HPLC.

  • Plot the enzyme activity (or product yield) against the pH to determine the optimal pH.

Protocol 3: Determination of Optimal Temperature

This protocol is used to find the optimal reaction temperature for this compound synthase.

Materials:

  • This compound synthase enzyme solution

  • Sucrose solution

  • Optimal pH buffer (determined from Protocol 2)

  • Water baths or heating blocks set to a range of temperatures (e.g., 10°C to 80°C).[4]

  • Standard assay materials as listed in Protocol 1.

Procedure:

  • Set up a series of reactions as described in Protocol 1, using the optimal pH buffer.

  • Incubate each reaction at a different temperature from the selected range for a fixed amount of time.

  • Stop the reactions and quantify the this compound produced using HPLC.

  • Plot the enzyme activity against the temperature to identify the optimum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_enzyme Prepare Enzyme Solution mix Mix Enzyme, Substrate, and Buffer prep_enzyme->mix prep_substrate Prepare Sucrose Solution prep_substrate->mix prep_buffer Prepare Buffer (e.g., pH 7.0) prep_buffer->mix incubate Incubate at Optimal Temperature (e.g., 50°C) mix->incubate stop_reaction Stop Reaction (e.g., Heat Inactivation) incubate->stop_reaction analyze Analyze Product (e.g., HPLC) stop_reaction->analyze

Caption: General experimental workflow for a this compound synthase reaction.

troubleshooting_logic cluster_solutions Potential Solutions start Low this compound Yield? check_conditions Check pH and Temperature start->check_conditions Yes success Yield Improved start->success No check_inhibitors Check for Inhibitors (e.g., metal ions, SDS) check_conditions->check_inhibitors optimize_substrate Optimize Substrate Concentration check_inhibitors->optimize_substrate high_byproduct High Byproduct (Glucose)? optimize_substrate->high_byproduct lower_temp Lower Reaction Temperature high_byproduct->lower_temp Yes high_byproduct->success No immobilize Consider Enzyme Immobilization lower_temp->immobilize immobilize->success fail Issue Persists

Caption: Troubleshooting logic for low this compound yield.

trehalose_synthesis_pathway sucrose Sucrose trehalulose_synthase This compound Synthase sucrose->trehalulose_synthase This compound This compound trehalulose_synthase->this compound Isomerization glucose Glucose (Byproduct) trehalulose_synthase->glucose Hydrolysis (side reaction)

Caption: Simplified reaction pathway for this compound synthesis from sucrose.

References

Technical Support Center: Enzymatic Production of Trehalulose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic production of trehalulose.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my this compound yield lower than expected?

A1: Several factors can contribute to low this compound yields. Consider the following:

  • Suboptimal Reaction Conditions: The enzyme's activity is highly dependent on pH and temperature. Ensure your reaction is running under the optimal conditions for the specific enzyme you are using. For example, the trehalose (B1683222) synthase (TreM) from Thermus thermophilus shows optimal activity for this compound biosynthesis at 50°C and a pH of 7.0.[1][2][3][4]

  • Byproduct Formation: The enzymatic conversion of sucrose (B13894) can also produce byproducts like glucose, fructose (B13574), and isomaltulose, which reduces the overall yield of this compound.[5][6][7] The formation of these byproducts can sometimes be minimized by adjusting reaction conditions, such as temperature. For instance, in some enzymatic reactions for trehalose synthesis, lowering the temperature can reduce glucose byproduct formation.[1][2][3][4]

  • Enzyme Inhibition: High concentrations of substrate or product can inhibit enzyme activity. Glucose, a common byproduct, can act as a competitive inhibitor for some sucrose isomerases.[8]

  • Enzyme Instability: The enzyme may have lost activity due to improper storage or handling. It's also possible that the enzyme is not stable under the chosen reaction conditions for extended periods. For example, the TreM enzyme loses about 20% of its activity after 24 hours at 50°C.[1][2][3][4]

Q2: How can I reduce the formation of byproducts like glucose, fructose, and isomaltulose?

A2: Minimizing byproduct formation is crucial for improving the purity and yield of this compound.

  • Enzyme Selection: The choice of enzyme is critical. Different sucrose isomerases and trehalose synthases have varying product specificities.[9] For example, trehalose synthase from T. thermophilus HB-8 can achieve approximately 95% this compound formation with minimal isomaltulose and other sucrose isomers.[5] In contrast, some sucrose isomerases primarily produce isomaltulose.[7][9]

  • Reaction Temperature Optimization: The ratio of this compound to isomaltulose can be temperature-dependent. For instance, with an enzyme from Pseudomonas mesoacidophila MX-45, the ratio of this compound to isomaltulose is higher at lower temperatures (e.g., 10.3:1 at 15°C compared to 4.4:1 at 30°C).[10][11]

  • Downstream Purification: If byproduct formation is unavoidable, purification methods can be employed. Saccharomyces cerevisiae cells can be used to remove glucose and fructose from the reaction mixture.[5][12]

Q3: My enzyme seems to be inactive or has low activity. What should I do?

A3: Loss of enzyme activity can be frustrating. Here are some troubleshooting steps:

  • Verify Storage Conditions: Ensure the enzyme has been stored at the recommended temperature and in the appropriate buffer.

  • Check Buffer Composition: The type of buffer can impact enzyme activity. For example, using a Tris buffer instead of a sodium phosphate (B84403) buffer was found to decrease the activity of the TreM enzyme by about 43%.[1]

  • Assess pH and Temperature Stability: Confirm that the enzyme was not exposed to pH or temperature extremes that could cause irreversible denaturation. The stability of enzymes varies; for instance, TreM is functional and stable in a pH range of 5.0 to 8.0.[1][2][3]

  • Consider Enzyme Immobilization: Immobilizing the enzyme on a solid support can enhance its stability and allow for easier reuse.[13][14][15] Immobilized enzymes often exhibit higher thermal stability compared to their free counterparts.[2]

Q4: How can I improve the overall efficiency and cost-effectiveness of my this compound production?

A4: Improving efficiency often involves a combination of strategies:

  • Use of Immobilized Enzymes: Immobilization allows for the easy separation of the enzyme from the product, enabling enzyme reuse over multiple batches, which significantly reduces costs.[13][14] Immobilized cells can also be used for continuous production in column reactors.[8]

  • High Substrate Concentration: Operating at higher sucrose concentrations can lead to higher volumetric productivity. However, be mindful of potential substrate inhibition. Some processes have successfully used sucrose solutions as high as 40-50% (w/w) with immobilized cells.[8]

  • Utilize Low-Cost Feedstocks: Instead of pure sucrose, consider using more economical sucrose-containing materials like cane molasses, jaggery, or muscovado sugar.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q: What are the optimal pH and temperature for this compound production?

A: The optimal conditions are enzyme-specific. For the novel trehalose synthase TreM, the optimal temperature for this compound biosynthesis is 50°C, and the optimal pH is 7.0.[1][2][3][4] It is essential to consult the technical datasheet for the specific enzyme being used.

Q: What is a typical yield for the enzymatic production of this compound?

A: Yields can vary significantly depending on the enzyme, substrate concentration, and reaction conditions. With the TreM enzyme, a maximum this compound yield of about 90% was achieved from 70 mM sucrose.[1][2][3][4] Other processes using different enzymes have reported yields ranging from 36% to over 95%.[5]

Q: How can I purify the this compound from the final reaction mixture?

A: Several purification strategies can be employed:

  • Yeast Treatment: To remove residual sucrose, glucose, and fructose, the reaction mixture can be treated with Saccharomyces cerevisiae cells, which will consume these sugars, leaving the this compound behind.[5][12]

  • Chromatography: Ion-exchange chromatography can be used to remove charged impurities.[12] Cation exchange resins have also been explored for the separation of this compound from other sugars in honey.[16]

  • Crystallization: For obtaining high-purity this compound, crystallization can be employed.[17]

Q: Is it possible to use whole cells instead of purified enzymes?

A: Yes, using whole cells (either free or immobilized) that express the desired enzyme is a common and often more cost-effective approach for industrial-scale production.[7][8]

Data Presentation

Table 1: Optimal Conditions for this compound Production using Different Enzymes

Enzyme SourceEnzyme TypeOptimal Temperature (°C)Optimal pHMaximum this compound Yield (%)SubstrateReference
Thermus thermophilus (TreM)Trehalose Synthase507.09070 mM Sucrose[1][2][3][4]
Thermus thermophilus HB-8Trehalose Synthase657.0~8120% Sucrose[5][12]
Pseudomonas mesoacidophila MX-45This compound Synthase205.5 - 6.590Not specified[8]
Deinococcus deserti (DdAS)Amylosucrase35Not specified362 M Sucrose + 0.75 M Fructose[5]

Table 2: Impact of Temperature on this compound to Isomaltulose Ratio

Enzyme SourceTemperature (°C)This compound:Isomaltulose RatioReference
Pseudomonas mesoacidophila1510.3:1[10][11]
255.0:1[10][11]
304.4:1[10][11]

Experimental Protocols

1. Standard Enzyme Activity Assay for this compound Synthesis

This protocol is adapted for the TreM enzyme.[1]

  • Prepare the reaction mixture: In a microcentrifuge tube, combine:

    • Sucrose solution (to a final concentration of 300 mM)

    • 50 mM sodium phosphate buffer (pH 7.0)

    • Purified TreM enzyme (0.3 mg/mL)

  • Incubate the reaction: Place the tube in a water bath or incubator at 50°C for 10 minutes.

  • Stop the reaction: Terminate the reaction by boiling the mixture at 100°C for 10 minutes. This will denature the enzyme.

  • Analyze the products: Centrifuge the sample to pellet the denatured enzyme. Analyze the supernatant for this compound content using High-Performance Liquid Chromatography (HPLC).

2. Protocol for Removal of Monosaccharides and Sucrose using Saccharomyces cerevisiae

This protocol is based on a method for purifying this compound.[12]

  • Prepare the coarse this compound solution: After the enzymatic reaction, stop the reaction by boiling and remove the denatured enzyme by centrifugation.

  • Culture yeast cells: Grow Saccharomyces cerevisiae in a suitable medium and harvest the cells by centrifugation.

  • Resuspend yeast in the sugar solution: Resuspend the harvested yeast cells in the coarse this compound solution (e.g., at a ratio of 1 g wet cells per 10 mL of solution).

  • Incubate for sugar removal: Culture the yeast suspension at 30°C with shaking (e.g., 180 rpm).

  • Monitor sugar levels: Periodically take samples and analyze the concentrations of fructose, glucose, and sucrose using HPLC.

  • Remove yeast cells: Once the unwanted sugars are completely consumed, immediately remove the yeast cells by centrifugation to obtain a purified this compound solution.

Visualizations

Enzymatic_Trehalulose_Production_Workflow cluster_preparation Reaction Setup cluster_reaction Enzymatic Conversion cluster_inactivation Reaction Termination cluster_purification Purification cluster_product Final Product Sucrose Sucrose Solution (Substrate) Reaction Incubation (e.g., 50°C) Sucrose->Reaction Enzyme Sucrose Isomerase / Trehalose Synthase Enzyme->Reaction Buffer Buffer Solution (e.g., Sodium Phosphate pH 7.0) Buffer->Reaction Heat Heat Inactivation (e.g., 100°C) Reaction->Heat Centrifugation Centrifugation (Remove Denatured Enzyme) Heat->Centrifugation Yeast Yeast Treatment (Remove Glucose, Fructose, Sucrose) Centrifugation->Yeast Chromatography Ion-Exchange Chromatography Yeast->Chromatography This compound Purified this compound Chromatography->this compound

Caption: A typical workflow for the enzymatic production and purification of this compound.

Troubleshooting_Low_Yield Start Low this compound Yield Check_Conditions Verify Reaction Conditions (pH, Temperature) Start->Check_Conditions Check_Byproducts Analyze Byproduct Formation (Glucose, Isomaltulose) Start->Check_Byproducts Check_Enzyme Assess Enzyme Activity & Stability Start->Check_Enzyme Solution_Conditions Optimize pH and Temperature Check_Conditions->Solution_Conditions Suboptimal? Solution_Byproducts Select More Specific Enzyme or Adjust Temperature Check_Byproducts->Solution_Byproducts High? Solution_Enzyme Use Fresh Enzyme or Consider Immobilization Check_Enzyme->Solution_Enzyme Low/Inactive?

Caption: A troubleshooting guide for addressing low this compound yield.

Enzymatic_Reaction_Pathway Sucrose Sucrose (Glucose-Fructose) Enzyme Sucrose Isomerase / Trehalose Synthase Sucrose->Enzyme This compound This compound (Glucose-Fructose) Enzyme->this compound Isomerization (Main Reaction) Isomaltulose Isomaltulose (Byproduct) Enzyme->Isomaltulose Isomerization (Side Reaction) Monosaccharides Glucose + Fructose (Byproducts) Enzyme->Monosaccharides Hydrolysis (Side Reaction)

Caption: The enzymatic conversion of sucrose into this compound and potential byproducts.

References

Troubleshooting trehalulose purification from byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of trehalulose from its byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I can expect when purifying this compound?

A1: The byproducts in your this compound mixture will largely depend on the production method.

  • From Isomaltulose Production: When this compound is a byproduct of isomaltulose synthesis, the main impurity will be isomaltulose itself. You may also find unreacted sucrose (B13894) and monosaccharides like glucose and fructose.

  • Direct Enzymatic Synthesis: In processes using enzymes like trehalose (B1683222) synthase, common byproducts include small amounts of glucose and fructose, as well as unreacted starting material (e.g., sucrose or maltose).[1]

Q2: Which analytical method is best for monitoring the purity of my this compound fractions?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for analyzing this compound purity.

  • HPLC with Refractive Index Detection (HPLC-RID): This is a robust method for quantifying sugars when they are present in millimolar concentrations.[2][3] It is suitable for routine in-process monitoring.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For higher sensitivity and confirmation of identity, especially at lower concentrations, LC-MS/MS is the preferred method.[2][3][4]

Q3: What is a typical purity I can expect to achieve for this compound?

A3: With optimized purification protocols, it is possible to achieve high purity. For example, using a combination of solid-phase extraction and hydrophilic interaction liquid chromatography (HILIC), a purity of over 99% has been reported.[1]

Q4: At what pH and temperature is this compound stable?

A4: While specific stability data for this compound is not abundant in the provided search results, the stability of the synthesizing enzyme can offer some clues. For instance, the trehalose synthase (TreM) is functional and stable in a pH range of 5.0 to 8.0.[5][6] The enzyme also shows good thermal stability at its optimal temperatures for synthesis (45-50°C).[5][6] Generally, disaccharides like this compound are relatively stable, but prolonged exposure to highly acidic or alkaline conditions and very high temperatures should be avoided to prevent hydrolysis.

Troubleshooting Guides

Chromatography Issues

Problem: Poor separation between this compound and isomaltulose peaks in HILIC.

  • Possible Cause 1: Suboptimal Mobile Phase Composition. The ratio of organic solvent (typically acetonitrile) to aqueous buffer is critical for separation in HILIC.

    • Solution: Systematically vary the acetonitrile (B52724) concentration. An increase in the aqueous portion will decrease retention time, while an increase in acetonitrile will increase it. Test a gradient elution if isocratic elution is not providing sufficient resolution.

  • Possible Cause 2: Incorrect Column Chemistry. Not all HILIC columns are the same.

    • Solution: A cysteine-bonded zwitterionic column has been shown to be effective for separating this compound from isomaltulose isomers.[1] If you are using a different type of HILIC column (e.g., amide, diol), consider switching to one with a zwitterionic stationary phase.

  • Possible Cause 3: Flow Rate is Too High. A high flow rate can lead to band broadening and reduced resolution.

    • Solution: Decrease the flow rate. While this will increase the run time, it can significantly improve the separation of closely eluting peaks.

Problem: My this compound peak is tailing.

  • Possible Cause 1: Column Overload. Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or the injection volume.

  • Possible Cause 2: Secondary Interactions with the Stationary Phase. This can occur if the pH of the mobile phase is not optimal.

    • Solution: Adjust the pH of the aqueous component of your mobile phase. For zwitterionic columns, operating near the pI of the stationary phase can sometimes minimize secondary interactions.

  • Possible Cause 3: Column Degradation. Over time, the performance of a chromatography column can degrade.

    • Solution: Try cleaning the column according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced.

Crystallization Issues

Problem: I am unable to crystallize my purified this compound.

  • Possible Cause 1: Presence of Impurities. Even small amounts of other sugars can inhibit crystallization.

    • Solution: Re-purify your this compound using an orthogonal chromatography method (e.g., ion-exchange chromatography if you primarily used HILIC) to remove any remaining impurities. Confirm purity by HPLC before attempting crystallization again.

  • Possible Cause 2: Insufficient Supersaturation. Crystallization requires a supersaturated solution.

    • Solution: Concentrate your this compound solution further. Be aware that this compound has a very high solubility in water, so significant concentration may be needed.[7][8]

  • Possible Cause 3: Incorrect Solvent System. While aqueous solutions can be used, anti-solvents are often employed to induce crystallization.

    • Solution: Gradually add a solvent in which this compound is poorly soluble, such as ethanol (B145695), to your concentrated aqueous solution.[7][8] The use of seed crystals can also facilitate the crystallization process.[7][8]

Problem: My this compound forms an amorphous solid or oil instead of crystals.

  • Possible Cause 1: Rapid Solvent Evaporation or Cooling. Fast changes in conditions can lead to the formation of an amorphous state rather than an ordered crystalline lattice.

    • Solution: Slow down the crystallization process. If using an anti-solvent, add it more slowly. If cooling a saturated solution, reduce the cooling rate.

  • Possible Cause 2: High Humidity. Amorphous trehalose (and likely this compound) can be sensitive to humidity, which can cause it to become sticky or oily.[9]

    • Solution: Conduct the final stages of crystallization and drying in a controlled, low-humidity environment.

Data and Protocols

Table 1: HPLC Analysis Parameters for Sugar Separation
ParameterMethod 1: HPLC-RIDMethod 2: HILIC
Column Waters High-Performance Carbohydrate Column[2][3]Cysteine-bonded Zwitterionic Column[1]
Mobile Phase Acetonitrile:Water (80:20)[4]Optimized gradient of Acetonitrile and water/buffer
Detector Refractive Index (RI)[2][3]ELSD or MS
Application Quantification of major sugar componentsHigh-resolution separation of isomers
Experimental Protocol: Purification of this compound from Isomaltulose Waste Syrup

This protocol is adapted from a method for preparing high-purity this compound.[1]

1. Pre-treatment: Solid-Phase Extraction (SPE)

  • Objective: Decolorization and initial removal of non-polar impurities.
  • Stationary Phase: C18 SPE cartridge.
  • Procedure:
  • Condition the C18 cartridge with methanol (B129727) followed by deionized water.
  • Load the waste syrup onto the cartridge.
  • Wash the cartridge with deionized water to elute the sugars.
  • Collect the aqueous fraction containing this compound and other sugars. This step can achieve significant decolorization and high recovery of reducing sugars.[1]

2. Primary Purification: Hydrophilic Interaction Liquid Chromatography (HILIC)

  • Objective: Separation of this compound from isomaltulose and other sugar isomers.
  • Column: A semi-preparative, cysteine-bonded zwitterionic column.
  • Mobile Phase: A gradient of acetonitrile and water. The exact gradient should be optimized based on your specific system and separation needs.
  • Procedure:
  • Equilibrate the HILIC column with the initial mobile phase conditions (high acetonitrile concentration).
  • Inject the collected fraction from the SPE step.
  • Run the optimized gradient program.
  • Collect fractions and analyze them using an appropriate analytical method (e.g., HPLC-RID) to identify the fractions containing pure this compound.
  • Pool the pure fractions and evaporate the solvent.

3. Final Step: Crystallization

  • Objective: To obtain solid, high-purity this compound.
  • Procedure:
  • Dissolve the dried, purified this compound in a minimal amount of warm water to create a concentrated solution.
  • Slowly add ethanol (as an anti-solvent) while stirring until the solution becomes slightly turbid.
  • Add seed crystals of this compound if available.
  • Allow the solution to cool down slowly to room temperature, and then transfer to a colder environment (e.g., 4°C) to promote crystal growth.
  • Collect the crystals by filtration and dry them under vacuum at a moderate temperature (e.g., 40°C).[7][8]

Visual Workflows and Logic Diagrams

G cluster_0 Upstream Processing cluster_1 Purification Steps cluster_2 Final Product Formulation raw_syrup Raw Isomaltulose Waste Syrup spe C18 Solid-Phase Extraction raw_syrup->spe hilic Semi-Preparative HILIC spe->hilic spe->hilic Decolorized Sugar Solution fraction_collection Fraction Collection & Analysis (HPLC) hilic->fraction_collection pooling Pooling of Pure Fractions fraction_collection->pooling evaporation Solvent Evaporation pooling->evaporation pooling->evaporation Combined Pure Fractions crystallization Crystallization evaporation->crystallization drying Drying crystallization->drying final_product >99% Pure This compound drying->final_product

Caption: Experimental workflow for the purification of this compound.

G start Low Purity of Final this compound Product check_hplc Review Analytical HPLC Chromatogram start->check_hplc poor_sep Poor Peak Separation? check_hplc->poor_sep optimize_hilic Optimize HILIC Method: 1. Adjust Mobile Phase Gradient 2. Reduce Flow Rate 3. Check Column Type poor_sep->optimize_hilic Yes unexpected_peaks Unexpected Peaks Present? poor_sep->unexpected_peaks No repurify Re-purify Fractions optimize_hilic->repurify end Achieved High Purity repurify->end identify_peaks Identify Impurities (e.g., via MS) unexpected_peaks->identify_peaks Yes no_clear_issue Chromatogram Looks Clean? unexpected_peaks->no_clear_issue No source_of_impurity Determine Source of Impurity (e.g., starting material, degradation) identify_peaks->source_of_impurity modify_protocol Modify Protocol (e.g., add pre-treatment step) source_of_impurity->modify_protocol modify_protocol->end check_crystallization Review Crystallization Step: Were impurities concentrated in mother liquor? no_clear_issue->check_crystallization Yes no_clear_issue->end No, re-evaluate recrystallize Recrystallize Product check_crystallization->recrystallize recrystallize->end

Caption: Troubleshooting logic for low purity of this compound.

References

Technical Support Center: Trehalulose Synthesis & Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of trehalulose from its enzymatic synthesis mixture, focusing on the removal of glucose and fructose (B13574).

Frequently Asked Questions (FAQs)

Q1: What is the typical composition of the crude reaction mixture after enzymatic synthesis of this compound from sucrose (B13894)?

A1: The enzymatic isomerization of sucrose using sucrose isomerase yields a mixture of sugars.[1][2] The primary products are this compound and its isomer, isomaltulose.[2] Significant amounts of unreacted sucrose and the hydrolysis byproducts, glucose and fructose, are also present.[2] The exact ratios depend on the specific enzyme used and the reaction conditions.[3][4]

Q2: Why is it crucial to remove glucose and fructose from the final this compound product?

A2: For research and pharmaceutical applications, high purity of this compound is essential. Glucose and fructose can interfere with downstream experiments, affect the physicochemical properties of the final product, and may lead to undesirable side reactions or color formation during processing and storage.[5]

Q3: What are the primary methods for separating this compound from glucose and fructose?

A3: The most common and effective methods are chromatographic techniques, such as simulated moving bed (SMB) chromatography and column chromatography with specific resins (e.g., ion-exchange or size-exclusion).[6][7][8] Another approach is selective fermentation, where yeast is used to consume the fermentable sugars (glucose, fructose, and sucrose), leaving the non-fermentable this compound.[9] Fractional crystallization can also be employed, although it is more challenging due to the high solubility of all components.[10]

Q4: Can I use yeast to remove glucose and fructose?

A4: Yes, using baker's yeast (Saccharomyces cerevisiae) is a viable method. Yeast will metabolize glucose, fructose, and sucrose, while leaving this compound, which it cannot ferment, in the solution.[9] This biological purification step can be highly effective but requires subsequent removal of yeast cells and metabolites.

Q5: How can I monitor the purity of my this compound fractions during purification?

A5: High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) detector is the standard method for analyzing and quantifying sugars like this compound, glucose, and fructose.[11][12][13] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative assessment of fraction purity.[9]

Troubleshooting Guides

Chromatographic Purification Issues

This guide addresses common problems encountered during column chromatography for this compound purification.

Problem Potential Cause(s) Recommended Solution(s)
Poor separation (overlapping peaks) of this compound, glucose, and fructose. 1. Incorrect mobile phase: The solvent system may not have the optimal polarity to resolve the sugars. 2. Column overloading: Too much sample was loaded onto the column. 3. Flow rate is too high: Insufficient time for equilibrium between stationary and mobile phases. 4. Inappropriate stationary phase: The selected resin may not be suitable for sugar separation.1. Optimize mobile phase: For amino-propyl columns, adjust the acetonitrile (B52724)/water ratio. An 80-85% acetonitrile concentration is a good starting point.[11][14] 2. Reduce sample load: Decrease the concentration or volume of the reaction mixture applied to the column. 3. Lower the flow rate: Decrease the flow rate to improve resolution.[11] 4. Select appropriate resin: Use columns packed with L58 packing material or calcium-form ion-exchange resins, which are effective for sugar separations.[6][15]
No compound eluting from the column. 1. Compound degradation: Sugars may degrade on highly acidic or basic resins. 2. Strong, irreversible binding to the stationary phase. 3. Incorrect mobile phase composition: The eluent may be too non-polar to move the sugars off the column.1. Check compound stability: Test the stability of your sample on the chosen stationary phase (e.g., silica (B1680970) gel) using a 2D TLC test.[16] 2. Use a stronger (more polar) eluent: Gradually increase the water content in your acetonitrile/water mobile phase. 3. Ensure proper column packing and equilibration.
Low this compound yield after purification. 1. Incomplete elution: Some product may remain on the column. 2. Product smearing across many fractions: Leads to loss during fraction pooling and concentration. 3. Degradation on the column. 1. Flush the column: After collecting the main fractions, flush the column with a highly polar solvent (e.g., 50% acetonitrile/water) to elute any remaining product. 2. Optimize elution gradient: A shallow gradient can help sharpen peaks and reduce tailing. 3. Consider alternative stationary phases: If degradation is suspected, try a less acidic support like deactivated silica or a polymer-based column.[16]
Yeast Fermentation Issues
Problem Potential Cause(s) Recommended Solution(s)
Incomplete removal of glucose/fructose. 1. Insufficient yeast concentration. 2. Suboptimal fermentation conditions (temperature, pH). 3. Inhibition of yeast by high sugar concentration.1. Increase yeast biomass: Add more baker's yeast to the reaction mixture. 2. Optimize conditions: Maintain temperature around 30-37°C and a slightly acidic pH (4.5-5.5). 3. Dilute the reaction mixture: If the initial sugar concentration is very high (>20%), dilute the mixture before adding yeast.
This compound loss during fermentation. 1. Contamination with microorganisms that can metabolize this compound. 2. Yeast strain is not purely S. cerevisiae and may have trehalase activity.1. Ensure sterile conditions: Autoclave the reaction mixture before adding yeast. 2. Use a reliable source of baker's yeast. 3. Monitor this compound concentration over time to ensure it remains stable after glucose/fructose are consumed.

Experimental Protocols

Protocol 1: Purification by Preparative HPLC

This protocol is intended for obtaining high-purity this compound for analytical and research purposes.

  • Preparation of the Crude Mixture:

    • Following the enzymatic reaction, terminate the reaction by heating the mixture to 95°C for 10 minutes to denature the enzyme.

    • Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the denatured enzyme and any other precipitates.

    • Filter the supernatant through a 0.45 µm syringe filter.

  • Chromatography System:

    • Column: A preparative amino-propyl (NH2) column (e.g., 250 mm x 20 mm, 5 µm particle size).

    • Mobile Phase: 80:20 (v/v) Acetonitrile:Water.[14]

    • Flow Rate: 5-10 mL/min, depending on column dimensions.

    • Detector: Refractive Index (RI).

    • Temperature: 40-50°C to improve peak shape and reduce solvent viscosity.[11][14]

  • Elution and Fraction Collection:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the filtered, crude sugar mixture onto the column.

    • Run the separation isocratically. The typical elution order is fructose, glucose, and then this compound.

    • Collect fractions based on the detector signal.

  • Analysis and Product Recovery:

    • Analyze the collected fractions using analytical HPLC to confirm purity.

    • Pool the fractions containing pure this compound (>99%).

    • Remove the solvent using a rotary evaporator under reduced pressure to obtain the purified this compound.

Protocol 2: Bulk Purification by Yeast Fermentation

This protocol is suitable for removing large amounts of fermentable sugars prior to a final polishing step like crystallization or chromatography.

  • Preparation of the Sugar Solution:

    • Take the crude reaction mixture and, if necessary, dilute with sterile deionized water to a total sugar concentration of 10-15% (w/v).

    • Adjust the pH to 5.0 using a food-grade acid (e.g., citric acid).

  • Yeast Inoculation and Fermentation:

    • Add active dry baker's yeast (Saccharomyces cerevisiae) to the solution at a concentration of 1-2% (w/v).

    • Maintain the solution at 30-35°C with gentle agitation for 12-24 hours.

  • Monitoring and Termination:

    • Monitor the depletion of glucose and fructose using HPLC or glucose test strips.

    • Once glucose and fructose are below the detection limit, terminate the fermentation by heating the mixture to 80°C for 15 minutes.

  • Post-Fermentation Cleanup:

    • Centrifuge the mixture at 5,000 x g for 20 minutes to pellet the yeast cells.

    • Pass the supernatant through a series of filters (e.g., 1.0 µm followed by 0.45 µm) to remove remaining cells and debris.

    • The resulting solution contains primarily this compound and can be further purified by crystallization or chromatography.

Visual Workflow and Logic Diagrams

G cluster_synthesis Enzymatic Synthesis cluster_purification Purification Pathways cluster_chroma Path A: Chromatography cluster_ferm Path B: Fermentation Sucrose Sucrose Solution Reaction Isomerization Reaction (pH 5.0-6.0, 20-40°C) Sucrose->Reaction Enzyme Sucrose Isomerase Enzyme->Reaction Crude Crude Product Mix (this compound, Glucose, Fructose, Sucrose) Reaction->Crude PrepHPLC Preparative HPLC Crude->PrepHPLC Yeast Yeast Treatment (S. cerevisiae) Crude->Yeast Fractions Collect Fractions PrepHPLC->Fractions Analysis Purity Analysis (HPLC) Fractions->Analysis Pool Pool Pure Fractions Analysis->Pool >99% Pure FinalProduct High-Purity this compound Pool->FinalProduct Removal Remove Yeast Cells Yeast->Removal Polishing Optional Polishing Step (Crystallization/Chroma.) Removal->Polishing Polishing->FinalProduct

Caption: Workflow for this compound synthesis and purification.

References

Technical Support Center: Trehalulose Stability in Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of trehalulose during long-term storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its structure affect its stability?

This compound is a structural isomer of sucrose (B13894), composed of a glucose and a fructose (B13574) unit linked by a 1,1-glycosidic bond. Unlike sucrose, this compound is a reducing sugar because the anomeric carbon of the fructose moiety is not involved in the glycosidic bond.[1] This free anomeric carbon makes this compound more chemically reactive and susceptible to certain degradation pathways compared to non-reducing sugars like sucrose and trehalose (B1683222).

Q2: What are the optimal storage conditions for this compound?

To ensure long-term stability, solid this compound should be stored at or below -15°C in a tightly sealed container to protect it from moisture and air. For solutions, sterile filtration and storage at low temperatures (2-8°C or frozen) are recommended, depending on the formulation. The container should be opaque to prevent photodegradation.

Q3: What are the primary degradation pathways for this compound during storage?

The main degradation pathways for this compound include:

  • Maillard Reaction: As a reducing sugar, this compound can react with amino acids, peptides, or proteins, leading to non-enzymatic browning.[2] This reaction is accelerated by heat and humidity and can result in discoloration and the formation of complex byproducts.

  • Caramelization: At high temperatures, this compound can undergo caramelization, another form of non-enzymatic browning that does not require the presence of amino acids.

  • Hydrolysis: The glycosidic bond in this compound can be hydrolyzed, breaking it down into glucose and fructose. This can be catalyzed by acidic or basic conditions and elevated temperatures.

Q4: How does the stability of this compound compare to sucrose and trehalose?

Trehalose, a non-reducing sugar, is known for its exceptional stability, particularly its resistance to acid hydrolysis and the Maillard reaction.[3][4][5] Sucrose, while also non-reducing, has a less stable glycosidic bond than trehalose.[4] this compound, being a reducing sugar, is generally less stable than both trehalose and sucrose, especially in the presence of amino acids or at elevated temperatures and humidity due to its propensity for the Maillard reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Discoloration (Browning) of Solid this compound or this compound-containing Formulations Maillard reaction with contaminating amino acids or interaction with other formulation components. Exposure to elevated temperatures or humidity.Store at recommended low temperatures (-15°C or below). Ensure the storage container is tightly sealed to prevent moisture ingress. If in a formulation, assess the compatibility of this compound with other excipients, particularly those with primary amine groups. Use of an inert atmosphere (e.g., nitrogen) during packaging can also help.
Caking or Clumping of Solid this compound Absorption of moisture from the atmosphere (hygroscopicity). Temperature fluctuations leading to moisture migration.Store in a desiccator or a controlled low-humidity environment. Use airtight containers with a desiccant if necessary. Avoid temperature cycling during storage.
Changes in pH of this compound Solutions Degradation of this compound into acidic byproducts. Interaction with the container material.Monitor the pH of the solution over time. Store at lower temperatures to minimize degradation. Ensure the use of high-quality, inert container materials. Consider the use of a buffering agent if compatible with the application.
Loss of Purity or Presence of Impurities Detected by Analytical Methods (e.g., HPLC) Chemical degradation of this compound (e.g., hydrolysis, Maillard reaction).Re-evaluate storage conditions (temperature, humidity, light exposure). Perform forced degradation studies to identify potential degradation products and pathways. Use orthogonal analytical methods to confirm the identity of impurities.

Experimental Protocols

Accelerated Stability Testing Protocol for Solid this compound

This protocol is designed to predict the long-term stability of solid this compound by subjecting it to elevated stress conditions.

  • Sample Preparation:

    • Aliquot solid this compound into individual, airtight glass vials.

    • Prepare a sufficient number of samples for each storage condition and time point.

  • Storage Conditions:

    • Set up stability chambers at the following conditions as per ICH guidelines:

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

      • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

      • Long-term (Control): 25°C ± 2°C / 60% RH ± 5% RH and recommended storage at ≤ -15°C.

  • Time Points:

    • Pull samples for analysis at 0, 1, 3, and 6 months for accelerated and intermediate conditions.

    • For long-term studies, pull samples at 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Analytical Testing:

    • Appearance: Visually inspect for color change, caking, and melting.

    • Water Content: Determine using Karl Fischer titration.

    • Purity and Degradation Products: Analyze by High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) or Liquid Chromatography-Mass Spectrometry (LC-MS).

HPLC-RID Method for Purity Assessment
  • Column: A column suitable for carbohydrate analysis (e.g., an amino-based column).

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: Refractive Index (RI) detector at 35°C.

  • Injection Volume: 20 µL.

  • Procedure: Dissolve a known concentration of the this compound sample in the mobile phase. Inject onto the HPLC system and monitor for the appearance of degradation peaks and a decrease in the main this compound peak area.

Quantitative Data Summary

The following tables present hypothetical data from an accelerated stability study to illustrate potential changes in this compound properties over time.

Table 1: Physical Appearance of Solid this compound under Accelerated Storage

Storage Condition0 Months1 Month3 Months6 Months
40°C / 75% RH White, free-flowing powderOff-white, slight clumpingYellowish, significant cakingBrown, hard cake
30°C / 65% RH White, free-flowing powderWhite, free-flowing powderOff-white, minor clumpingYellowish, moderate caking
25°C / 60% RH White, free-flowing powderWhite, free-flowing powderWhite, free-flowing powderOff-white, slight clumping
≤ -15°C White, free-flowing powderWhite, free-flowing powderWhite, free-flowing powderWhite, free-flowing powder

Table 2: Purity of this compound (%) by HPLC-RID under Accelerated Storage

Storage Condition0 Months1 Month3 Months6 Months
40°C / 75% RH 99.898.595.289.7
30°C / 65% RH 99.899.699.198.3
25°C / 60% RH 99.899.799.599.2
≤ -15°C 99.899.899.899.7

Visualizations

Trehalulose_Degradation_Pathways cluster_maillard Maillard Reaction cluster_hydrolysis Hydrolysis cluster_caramelization Caramelization This compound This compound (Reducing Sugar) Intermediate Schiff Base / Amadori Products This compound->Intermediate + Heat + Amino Acids Glucose Glucose This compound->Glucose + H2O (Acid/Base/Heat) Fructose Fructose This compound->Fructose + H2O (Acid/Base/Heat) Caramel Caramel Pigments This compound->Caramel High Heat AminoAcids Amino Acids / Proteins Melanoidins Melanoidins (Brown Pigments) Intermediate->Melanoidins

Caption: Major degradation pathways for this compound.

Experimental_Workflow start Start: This compound Sample storage Place in Stability Chambers (Different T and RH) start->storage sampling Sample at Predetermined Time Points storage->sampling analysis Perform Analytical Tests: - Appearance - Water Content (KF) - Purity (HPLC) sampling->analysis data Analyze Data and Determine Shelf-life analysis->data end End: Stability Report data->end

Caption: Workflow for an accelerated stability study of this compound.

References

Technical Support Center: Trehalulose Stability in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of trehalulose during experimental procedures.

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected this compound concentrations in my samples.

This is a common issue that can arise from several factors during your experiment. Use the following guide to troubleshoot potential causes.

Potential CauseRecommended Action
pH-Induced Hydrolysis This compound is more stable than sucrose (B13894) but can still undergo hydrolysis under strongly acidic or alkaline conditions. Maintain the pH of your solutions within a neutral range (pH 5.0 - 8.0) where this compound exhibits greater stability. Use non-reactive buffers such as phosphate (B84403) buffer to maintain a stable pH.
Thermal Degradation High temperatures can accelerate the degradation of this compound. Whenever possible, conduct your experiments at controlled room temperature or below. If heating is necessary, minimize the duration and temperature. For long-term storage, keep this compound solutions at 4°C or frozen at -20°C.
Enzymatic Degradation Your experimental system (e.g., cell lysates, tissue homogenates, or microbial cultures) may contain enzymes such as α-glucosidases that can hydrolyze this compound. If enzymatic degradation is suspected, consider heat-inactivating the enzymes (e.g., by heating the sample at 95-100°C for 5-10 minutes) before adding this compound. Alternatively, the use of specific enzyme inhibitors may be necessary.
Maillard Reaction As a reducing sugar, this compound can react with primary and secondary amines (e.g., in amino acids, proteins, or some buffers like Tris) to form Maillard reaction products, especially upon heating. This will lead to a decrease in the concentration of this compound and the formation of colored byproducts. If your experiment involves heating in the presence of amines, consider using a non-reducing sugar analogue if the specific properties of this compound are not critical, or use a buffer that does not contain primary or secondary amines (e.g., phosphate or HEPES buffer).
Incorrect Quantification The analytical method used to quantify this compound may not be properly validated or may be subject to interference from other components in the sample matrix. Ensure your analytical method is specific for this compound and validated for accuracy and precision in your sample matrix. See the Experimental Protocols section for a recommended HPLC-RID method.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for maintaining this compound stability?

A1: Based on the stability of enzymes that synthesize this compound, a pH range of 5.0 to 8.0 is recommended to minimize acid- or base-catalyzed hydrolysis.[1][2]

Q2: How should I store my this compound stock solutions?

A2: For short-term storage (a few days), refrigeration at 4°C is sufficient. For long-term storage, it is best to store aqueous solutions of this compound frozen at -20°C or lower to prevent both chemical and microbial degradation.

Q3: Can I autoclave my solutions containing this compound?

A3: While this compound is more heat-stable than sucrose, autoclaving (typically at 121°C) can still lead to some degradation, especially in the presence of other reactive molecules. If sterile filtration is not an option, minimize the autoclaving time and ensure the pH of the solution is near neutral.

Q4: What are the primary degradation products of this compound?

A4: The primary degradation pathway for this compound is hydrolysis of the glycosidic bond, which would yield glucose and fructose. Under conditions that promote the Maillard reaction, a complex mixture of colored and fluorescent compounds will be formed.

Q5: Are there any common laboratory reagents that are incompatible with this compound?

A5: Strong acids and bases should be avoided. Buffers containing primary or secondary amines (e.g., Tris) can participate in the Maillard reaction with this compound upon heating. Oxidizing agents may also lead to degradation.

Data Presentation

The following table summarizes the expected relative stability of this compound under various conditions. Note that specific degradation kinetics for this compound are not widely available in the literature; therefore, this table provides a qualitative and comparative guide. Researchers should perform their own stability studies for their specific experimental conditions.

ConditionParameter RangeExpected this compound StabilityKey Considerations
pH < 4.0LowRisk of acid-catalyzed hydrolysis.
4.0 - 5.0ModerateSome risk of hydrolysis over extended periods.
5.0 - 8.0HighOptimal range for stability.[1][2]
> 8.0Moderate to LowRisk of base-catalyzed degradation and enolization.
Temperature -20°C (Frozen)Very HighIdeal for long-term storage.
4°C (Refrigerated)HighSuitable for short-term storage.
25°C (Room Temp)ModerateStable for short periods, but risk of microbial growth in unpreserved solutions.
50°CLow to ModerateDegradation may become significant over several hours.[1][2]
> 80°CLowSignificant degradation is likely, especially with prolonged heating.[1]
Enzymatic Activity Presence of α-glucosidasesLowSusceptible to enzymatic hydrolysis.
Enzyme-free systemsHighNo enzymatic degradation.

Experimental Protocols

Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This protocol provides a method for the quantification of this compound in aqueous solutions.

1. Materials and Reagents:

  • This compound standard (≥95% purity)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system equipped with a refractive index detector (RID)

  • Amino-based or carbohydrate analysis column (e.g., Shodex Asahipak NH2P-50 4E)

3. Chromatographic Conditions:

  • Mobile Phase: 75:25 (v/v) Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector Temperature: 35°C

  • Injection Volume: 10-20 µL

4. Procedure:

  • Standard Preparation: Prepare a stock solution of 10 mg/mL this compound in deionized water. From this stock, prepare a series of calibration standards ranging from 0.1 to 5.0 mg/mL.
  • Sample Preparation: Dilute your experimental samples with deionized water to fall within the calibration range. Filter all standards and samples through a 0.45 µm syringe filter before injection.
  • Analysis: Inject the standards to generate a calibration curve. Then, inject the prepared samples.
  • Quantification: Determine the concentration of this compound in your samples by comparing the peak areas to the calibration curve.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.

1. Materials and Reagents:

  • This compound (1 mg/mL in deionized water)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

2. Procedure:

  • Acid Hydrolysis: Mix equal volumes of the this compound solution and 1 M HCl. Incubate at 60°C. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with NaOH, and analyze by HPLC.
  • Alkaline Hydrolysis: Mix equal volumes of the this compound solution and 1 M NaOH. Incubate at 60°C. Take samples at various time points, neutralize with HCl, and analyze by HPLC.
  • Oxidative Degradation: Mix equal volumes of the this compound solution and 3% H₂O₂. Incubate at room temperature, protected from light. Take samples at various time points and analyze by HPLC.
  • Thermal Degradation: Incubate the this compound solution at a high temperature (e.g., 80°C). Take samples at various time points and analyze by HPLC.
  • Control: Keep a this compound solution at 4°C, protected from light, as a control.

3. Analysis:

  • Quantify the remaining this compound at each time point using the HPLC-RID method described in Protocol 1.

  • Monitor for the appearance of new peaks, which would indicate degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start with Experimental Sample dilute Dilute Sample start->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on Column inject->separate detect RID Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Compare to Standard Curve integrate->calibrate quantify Quantify this compound calibrate->quantify

Caption: Workflow for this compound Quantification by HPLC-RID.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_maillard Maillard Reaction This compound This compound glucose Glucose This compound->glucose Acid/Base or Enzymatic Cleavage fructose Fructose This compound->fructose Acid/Base or Enzymatic Cleavage mrp Maillard Reaction Products (Melanoidins) This compound->mrp Heat amines Amino Compounds (e.g., Proteins, Amino Acids) amines->mrp

Caption: Potential Degradation Pathways for this compound.

References

Technical Support Center: Overcoming Low Solubility of Trehalulose in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low solubility of trehalulose in organic solvents.

Section 1: Troubleshooting Guide

This guide addresses common issues faced during the dissolution of this compound in organic solvents.

Issue 1: this compound is not dissolving in my chosen organic solvent.

  • Question: I am trying to dissolve this compound in a non-polar organic solvent (e.g., hexane, toluene) and it is not dissolving. What is the problem?

  • Answer: this compound, like other sugars, is a highly polar molecule due to its numerous hydroxyl (-OH) groups. The principle of "like dissolves like" governs solubility. Therefore, it has very poor solubility in non-polar solvents. You will need to use a polar organic solvent.

  • Question: I am using a polar aprotic solvent like acetone (B3395972) or ethyl acetate, but the solubility of this compound is still very low. Why is this?

  • Answer: While polar aprotic solvents are more suitable than non-polar ones, their ability to dissolve this compound can be limited. Solvents that can form strong hydrogen bonds are generally more effective. The solubility of trehalose (B1683222) (a close structural isomer of this compound) in acetone is known to be very low.

  • Question: Which polar solvents are most effective for dissolving this compound?

  • Answer: Polar protic solvents like methanol (B129727) and ethanol (B145695), and highly polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are generally the most effective for dissolving sugars like this compound. However, even in these solvents, the solubility may be limited. For instance, the reported solubility of trehalose in DMSO varies, with some sources indicating approximately 0.5 mg/mL and others up to 60 mg/mL, suggesting that factors like water content and the specific form of the sugar can significantly impact solubility.[1][2]

Issue 2: The solubility of this compound is inconsistent between experiments.

  • Question: I am using the same solvent, but the amount of this compound I can dissolve varies. What could be causing this?

  • Answer: Several factors can lead to inconsistent solubility:

    • Water Content: Trace amounts of water in your organic solvent can significantly increase the solubility of this compound. Ensure your solvent is anhydrous if you require consistent, water-free conditions. Conversely, adding a small, controlled amount of water can be a strategy to improve solubility. Studies on the closely related sugar, trehalose, have shown that its solubility in ethanol and methanol is highly dependent on the water content of the solvent system.[3][4][5][6][7]

    • Temperature: The solubility of sugars generally increases with temperature. Ensure you are conducting your experiments at a consistent temperature.

    • Physical Form of this compound: The crystalline form of this compound can affect its solubility. Amorphous forms are typically more soluble than crystalline forms. The hydration state (anhydrous vs. dihydrate) also plays a crucial role.

Issue 3: My solution of this compound in an organic solvent is unstable and precipitates over time.

  • Question: I managed to dissolve this compound, but it crashed out of solution. How can I prevent this?

  • Answer: This is often due to the formation of a supersaturated solution that is not thermodynamically stable. To prevent precipitation:

    • Avoid Supersaturation: Do not exceed the equilibrium solubility of this compound in the solvent at a given temperature.

    • Control Temperature: A decrease in temperature can cause precipitation. Maintain a constant temperature.

    • Use Co-solvents: A mixture of solvents can sometimes provide better long-term stability than a single solvent.

    • Consider Solubility Enhancement Techniques: If you require a higher stable concentration, you may need to employ one of the methods described in Section 3.

Section 2: Quantitative Solubility Data

Direct quantitative solubility data for this compound in a wide range of organic solvents is limited in publicly available literature. Therefore, data for trehalose , a structurally similar disaccharide, is provided as a reference. Researchers should treat this data as an approximation for this compound and determine the precise solubility for their specific application experimentally.

Table 1: Solubility of Trehalose in Various Solvents

SolventTypeReported Solubility of TrehaloseTemperature (°C)Citation
Dimethyl Sulfoxide (DMSO)Polar Aprotic~0.5 mg/mLNot Specified[1]
Dimethyl Sulfoxide (DMSO)Polar Aprotic60 mg/mLNot Specified[2]
Ethanol (99.5%)Polar ProticPractically InsolubleNot Specified[8]
MethanolPolar ProticSlightly SolubleNot Specified[8]
WaterPolar ProticFreely SolubleNot Specified[8]

Note on Discrepancy in DMSO Solubility: The significant difference in reported solubility values for trehalose in DMSO[1][2] highlights the importance of experimental variables such as the hydration state of the trehalose (dihydrate vs. anhydrous), the purity of the solvent, and the methodology used for solubility determination.

Table 2: Solubility of Trehalose Dihydrate in Ethanol-Water Mixtures at 25°C (298.15 K)

Mass Fraction of EthanolMole Fraction of Trehalose (x 10^5)
0.00338.0
0.10239.0
0.20162.0
0.30104.0
0.4063.1
0.5035.8
0.6018.2
0.707.9
0.802.8
0.900.8
1.000.2

Data adapted from Gong, et al. (2012). This table illustrates that the solubility of trehalose dihydrate decreases as the proportion of ethanol in the mixture increases.[5]

Section 3: Experimental Protocols for Solubility Enhancement

When the intrinsic solubility of this compound in a desired organic solvent is insufficient, several techniques can be employed to enhance it.

Method 1: Preparation of Amorphous Solid Dispersions (ASDs)

Amorphous solid dispersions involve dispersing this compound in a polymer matrix, which can increase its apparent solubility and dissolution rate.

Experimental Protocol: Preparation of a this compound-PVP Amorphous Solid Dispersion via Solvent Evaporation

  • Materials:

    • This compound

    • Polyvinylpyrrolidone (PVP) (e.g., PVP K30)

    • Methanol (or another suitable common solvent)

    • Rotary evaporator

    • Vacuum oven

  • Procedure:

    • Determine the desired ratio of this compound to PVP (e.g., 1:1, 1:2, 1:5 w/w).

    • Dissolve both the this compound and PVP in a minimal amount of methanol in a round-bottom flask. Gentle heating and sonication can be used to aid dissolution.

    • Once a clear solution is obtained, attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

    • Continue evaporation until a solid film or powder is formed.

    • Scrape the solid material from the flask and transfer it to a vacuum oven.

    • Dry the material under vacuum at a slightly elevated temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

    • The resulting powder is the amorphous solid dispersion of this compound in PVP.

    • Characterize the ASD using techniques such as Differential Scanning Calorimetry (DSC) to confirm the absence of a crystalline melting peak for this compound and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature.

Logical Workflow for Preparing Amorphous Solid Dispersions

ASD_Workflow cluster_prep Preparation cluster_char Characterization cluster_sol Solubility Testing A 1. Select this compound:Polymer Ratio B 2. Dissolve this compound & Polymer in Common Solvent A->B C 3. Solvent Evaporation (Rotary Evaporator) B->C D 4. Vacuum Drying C->D E DSC Analysis (Confirm Amorphous Nature) D->E Analyze Product F XRPD Analysis (Confirm Amorphous Nature) D->F Analyze Product G Test Solubility of ASD in Target Organic Solvent E->G F->G

Caption: Workflow for preparing and characterizing an amorphous solid dispersion of this compound.

Method 2: Formation of Cyclodextrin Inclusion Complexes

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate guest molecules, like this compound, to form inclusion complexes that may have altered solubility properties.

Experimental Protocol: Preparation of a this compound-Cyclodextrin Complex via Co-precipitation

  • Materials:

    • This compound

    • β-Cyclodextrin (or a modified CD like HP-β-CD)

    • Deionized water

    • Ethanol (or other suitable organic solvent for precipitation)

    • Magnetic stirrer and hot plate

    • Centrifuge

    • Freeze-dryer (optional)

  • Procedure:

    • Prepare a saturated solution of β-cyclodextrin in deionized water by stirring at a controlled temperature (e.g., 50-60°C).

    • Slowly add this compound to the β-cyclodextrin solution in a specific molar ratio (e.g., 1:1).

    • Continue stirring the mixture at the elevated temperature for several hours (e.g., 4-6 hours) to allow for complex formation.

    • Slowly cool the solution to room temperature while stirring.

    • To induce precipitation of the complex, an anti-solvent like ethanol can be added dropwise.

    • Allow the mixture to stand at a low temperature (e.g., 4°C) overnight to maximize precipitation.

    • Separate the precipitate by centrifugation or filtration.

    • Wash the precipitate with a small amount of cold ethanol to remove any uncomplexed this compound or cyclodextrin.

    • Dry the resulting complex in a vacuum oven at a low temperature or by freeze-drying.

    • Characterize the complex using techniques like Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), or DSC to confirm the formation of the inclusion complex.

Logical Workflow for Cyclodextrin Inclusion Complexation

CD_Workflow cluster_complex Complex Formation cluster_iso Isolation cluster_char Characterization A 1. Prepare Saturated Aqueous CD Solution B 2. Add this compound (e.g., 1:1 molar ratio) A->B C 3. Stir at Elevated Temp (e.g., 4-6 hours) B->C D 4. Cool to Room Temp C->D E 5. Precipitate with Anti-solvent (e.g., Ethanol) D->E F 6. Separate Precipitate (Centrifuge/Filter) E->F G 7. Wash and Dry Complex F->G H FTIR/NMR/DSC Analysis (Confirm Complexation) G->H Analyze Product

Caption: Workflow for preparing and characterizing a this compound-cyclodextrin inclusion complex.

Method 3: Chemical Derivatization

Modifying the hydroxyl groups of this compound through esterification or etherification can significantly increase its solubility in organic solvents by reducing its polarity.

Experimental Protocol: Synthesis of this compound Fatty Acid Esters (Example)

Disclaimer: This is a general protocol for the enzymatic synthesis of sugar esters and should be optimized for this compound.

  • Materials:

    • This compound

    • A fatty acid (e.g., lauric acid, palmitic acid)

    • Immobilized lipase (B570770) (e.g., Novozym 435)

    • Acetone (or another suitable organic solvent)

    • Molecular sieves (to remove water)

    • Shaking incubator

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • In a flask, dissolve this compound and the fatty acid in acetone. A molar ratio of fatty acid to this compound of 5:1 is a common starting point.[9]

    • Add the immobilized lipase and molecular sieves to the solution.

    • Place the flask in a shaking incubator at a controlled temperature (e.g., 50-60°C) and agitate for the desired reaction time (e.g., 4-48 hours).[9]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, filter off the enzyme and molecular sieves.

    • Evaporate the solvent under reduced pressure.

    • Purify the resulting this compound esters using silica gel column chromatography.

    • Characterize the product using techniques like Mass Spectrometry and NMR to confirm the structure and purity.

Signaling Pathway of Solubility Enhancement via Derivatization

Derivatization_Pathway This compound This compound (High Polarity, -OH groups) Esterification Esterification Reaction (e.g., Lipase-catalyzed) This compound->Esterification FattyAcid Fatty Acid (Non-polar hydrocarbon chain) FattyAcid->Esterification Derivative This compound Ester (Amphiphilic) Esterification->Derivative Forms Solubility Increased Solubility in Organic Solvents Derivative->Solubility Leads to

Caption: Logical pathway showing how derivatization enhances the organic solvent solubility of this compound.

Section 4: Frequently Asked Questions (FAQs)

  • Q1: Can I use co-solvents to improve the solubility of this compound?

    • A1: Yes, using a co-solvent system can be an effective strategy. For instance, adding a small amount of water to solvents like ethanol or methanol can significantly increase the solubility of trehalose, and a similar effect is expected for this compound.[3][6] The optimal ratio of solvents needs to be determined experimentally for your specific application.

  • Q2: Will heating the solvent increase the solubility of this compound?

    • A2: Generally, yes. The solubility of most sugars, including trehalose, in polar solvents increases with temperature.[5] However, be cautious about the thermal stability of this compound and any other components in your mixture at elevated temperatures.

  • Q3: Are there any safety concerns when working with the suggested solvents?

    • A3: Yes. Solvents like DMSO, DMF, methanol, and acetone have specific health and safety considerations. Always consult the Safety Data Sheet (SDS) for each solvent before use and work in a well-ventilated area, preferably a fume hood, using appropriate personal protective equipment (PPE).

  • Q4: How can I remove a high-boiling-point solvent like DMSO after my experiment?

    • A4: Removing DMSO can be challenging due to its high boiling point. Techniques such as high-vacuum distillation, freeze-drying (lyophilization) after dilution with water, or extraction with a suitable immiscible solvent are commonly used.

  • Q5: What is the difference between trehalose and this compound in terms of solubility?

    • A5: this compound is an isomer of sucrose, while trehalose is a different disaccharide. While they are both polar sugars, their exact three-dimensional structures and crystal packing can lead to differences in their solubility profiles. Due to the scarcity of specific data for this compound, data for trehalose is often used as a starting point for experimental design. It is crucial to experimentally verify the solubility of this compound for your specific conditions.

References

Technical Support Center: Challenges in Separating Trehalulose from Isomaltulose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the separation of the structural isomers, trehalulose and isomaltulose.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating this compound and isomaltulose?

A1: The main difficulty lies in their structural similarity. This compound (α-1,1-glycosidic bond) and isomaltulose (α-1,6-glycosidic bond) are isomers, meaning they share the same chemical formula (C₁₂H₂₂O₁₁) but have different atomic arrangements. This results in very similar physicochemical properties, making their separation by conventional methods challenging.

Q2: What are the most common analytical techniques for separating these two isomers?

A2: High-Performance Liquid Chromatography (HPLC) is the most prevalent technique. Various HPLC modes are effective, including Hydrophilic Interaction Liquid Chromatography (HILIC), ion-exchange chromatography, and specialized reversed-phase chromatography. Gas Chromatography (GC) can also be used, but it typically requires a derivatization step, which can make the process more complex.

Q3: Which detectors are suitable for analyzing this compound and isomaltulose, given they lack a UV chromophore?

A3: Since these sugars do not absorb UV light, standard UV detectors are ineffective. The most commonly used detectors are Refractive Index Detectors (RID) and Evaporative Light Scattering Detectors (ELSD). RID is a universal detector but has lower sensitivity and is not compatible with gradient elution. ELSD is a mass-based detector that is more sensitive than RID and can be used with gradient elution, making it suitable for more complex sample mixtures. Liquid Chromatography-Mass Spectrometry (LC-MS) offers high sensitivity and structural information, which is invaluable for differentiating between isomers.

Q4: Can crystallization be used for separation?

A4: Yes, crystallization can be an effective method for separating isomaltulose from this compound. Isomaltulose can be crystallized from a concentrated solution, while this compound strongly resists crystallization and tends to form an amorphous solid upon drying[1]. This difference in their crystallization behavior can be exploited for separation on a preparative scale.

Q5: Are there enzymatic methods to facilitate the separation?

A5: While enzymes are more commonly used in the production of these sugars to control the ratio of this compound to isomaltulose, they can also be used to facilitate separation. One approach involves the selective enzymatic hydrolysis of one isomer, leaving the other intact for easier purification. For example, specific enzymes could be used to hydrolyze isomaltulose into glucose and fructose, which can then be more easily separated from the unhydrolyzed this compound[2].

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic separation of this compound and isomaltulose.

Issue 1: Poor Peak Resolution or Co-elution in HPLC

Problem: The chromatogram shows overlapping or poorly resolved peaks for this compound and isomaltulose.

Solutions:

  • Optimize the Mobile Phase:

    • HILIC: The ratio of the aqueous and organic solvents is critical. Adjusting the water content can significantly impact retention and resolution. A lower water percentage generally increases retention time and can improve separation.

    • Ion-Exchange Chromatography: The concentration and pH of the buffer are key parameters. Fine-tuning these can alter the interaction of the sugars with the stationary phase and improve resolution.

  • Adjust the Flow Rate: Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to better resolution.

  • Change the Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Experiment with different column temperatures (e.g., in the range of 25-40°C) to find the optimal condition for your separation.

  • Select a Different Column: If optimizing the mobile phase and other parameters does not yield the desired resolution, consider a column with a different stationary phase chemistry. For example, if you are using an amide-based column, you could try a cyano-based or a bare silica (B1680970) column.

Issue 2: Peak Tailing

Problem: The peaks in the chromatogram are asymmetrical with a "tail."

Solutions:

  • Check for Secondary Interactions: Peak tailing can be caused by unwanted interactions between the analytes and the stationary phase. Ensure the pH of the mobile phase is appropriate to minimize these interactions.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller volume.

  • Column Contamination: A contaminated guard column or analytical column can cause peak tailing. Clean the column according to the manufacturer's instructions or replace the guard column.

Issue 3: Peak Splitting or Shoulder Peaks

Problem: A single peak appears as two or more merged peaks.

Solutions:

  • Sample Solvent Mismatch: The solvent in which the sample is dissolved should be as similar as possible to the mobile phase. A significant mismatch can cause peak distortion.

  • Column Void or Channeling: A void at the head of the column can cause the sample to travel through different paths, resulting in split peaks. This usually requires column replacement.

  • Co-elution of Anomers: In solution, reducing sugars can exist as different anomers (e.g., α and β forms). Under certain chromatographic conditions, these anomers can be partially separated, leading to peak splitting. Increasing the column temperature or adjusting the mobile phase pH can often help to coalesce the anomeric peaks into a single sharp peak.

Quantitative Data Summary

The following tables summarize key physicochemical properties and comparative data on the separation of this compound and isomaltulose.

Table 1: Physicochemical Properties of this compound and Isomaltulose

PropertyThis compoundIsomaltuloseReference
Glycosidic Bond α-1,1α-1,6
Molar Mass 342.30 g/mol 342.30 g/mol
Melting Point Amorphous solid122-124 °C[1][3]
Solubility in Water HighLower than sucrose
Crystallinity Strongly resists crystallizationCrystalline solid[1]
Relative Sweetness (Sucrose = 100) 40-70~50[1][4]
Glycemic Index Lower than sucrose32[4]

Table 2: Comparison of Separation Methods

MethodStationary PhasePurity AchievedYieldKey AdvantagesKey DisadvantagesReference
HILIC Cysteine-bonded zwitterionic>99% for this compoundHigh recovery from waste syrupHigh purity, efficient separationRequires careful optimization of mobile phase[5][6]
Ion-Exchange Chromatography Strong acid cation exchange resinGood separation of both isomersDependent on loading and elutionCan be scaled for preparative separationMay require desalting of fractions
Crystallization -96.5% for isomaltulose (single crystallization)Dependent on initial concentrationScalable, cost-effective for isomaltuloseNot suitable for this compound purification[7]
Simulated Moving Bed (SMB) Chromatography Ion-exchange resinHigh purity and yieldContinuous processHigh throughput, reduced solvent consumptionHigh initial investment, complex operation[8][9][10]

Experimental Protocols

Protocol 1: HPLC-HILIC Separation of this compound and Isomaltulose

This protocol is a general guideline for the analytical separation of this compound and isomaltulose using Hydrophilic Interaction Liquid Chromatography.

  • Chromatographic System:

    • HPLC System: A standard HPLC system with a binary pump, autosampler, column thermostat, and a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).

    • Column: Amide-based HILIC column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Acetonitrile

    • Solvent B: Deionized water

    • Isocratic Elution: A typical starting point is an isocratic mixture of 80:20 (v/v) Acetonitrile:Water. The ratio can be optimized to improve resolution.

  • Operating Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C

    • Injection Volume: 10 µL

    • RID Settings: Internal temperature set to 35°C.

    • ELSD Settings: Nebulizer temperature 60°C, Evaporator temperature 80°C, Gas flow rate 1.5 L/min.

  • Procedure:

    • Prepare standard solutions of this compound and isomaltulose (e.g., 1 mg/mL) in the mobile phase.

    • Prepare the sample by dissolving it in the mobile phase and filtering through a 0.45 µm syringe filter.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the standards and samples.

    • Identify and quantify the peaks based on the retention times of the standards.

Protocol 2: Fractional Crystallization of Isomaltulose

This protocol describes a method to separate isomaltulose from a concentrated syrup containing this compound.

  • Materials:

    • Concentrated sugar syrup containing a mixture of isomaltulose and this compound.

    • Isomaltulose seed crystals.

    • Stirred, temperature-controlled crystallizer.

    • Centrifuge.

    • Vacuum oven.

  • Procedure:

    • Concentrate the sugar syrup to approximately 65-70% (w/w) solids using a rotary evaporator.

    • Transfer the concentrated syrup to the crystallizer and heat to 50-60°C with gentle stirring to ensure homogeneity.

    • Cool the syrup slowly. A controlled cooling rate of 2-5°C per hour is recommended.

    • When the temperature reaches around 40-45°C, add a small amount of isomaltulose seed crystals to induce crystallization.

    • Continue the slow cooling and stirring process until the temperature reaches room temperature or slightly below.

    • Separate the isomaltulose crystals from the mother liquor (which will be enriched in this compound) by centrifugation.

    • Wash the crystals with a small amount of cold water or ethanol (B145695) to remove residual mother liquor.

    • Dry the isomaltulose crystals in a vacuum oven at a moderate temperature (e.g., 50°C).

Visualization of Experimental Workflows

experimental_workflow cluster_hplc HPLC-HILIC Separation Workflow cluster_crystallization Fractional Crystallization Workflow prep_standards Prepare Standards inject Inject Sample prep_standards->inject prep_sample Prepare Sample prep_sample->inject equilibrate Equilibrate Column equilibrate->inject detect Detect with RID/ELSD inject->detect analyze Analyze Data detect->analyze concentrate Concentrate Syrup cool_seed Cool and Seed concentrate->cool_seed crystallize Crystallize cool_seed->crystallize centrifuge Centrifuge crystallize->centrifuge wash_dry Wash and Dry centrifuge->wash_dry trehalulose_liquor This compound-rich Liquor centrifuge->trehalulose_liquor isomaltulose_crystals Isomaltulose Crystals wash_dry->isomaltulose_crystals

Caption: Workflow diagrams for HPLC-HILIC separation and fractional crystallization.

troubleshooting_logic start Poor Peak Resolution optimize_mp Optimize Mobile Phase (Solvent Ratio, pH) start->optimize_mp resolution_ok Resolution Improved? optimize_mp->resolution_ok Test adjust_fr Adjust Flow Rate adjust_fr->resolution_ok Test change_temp Change Column Temperature change_temp->resolution_ok Test change_col Change Column end Separation Achieved change_col->end resolution_ok->adjust_fr No resolution_ok->change_temp No resolution_ok->change_col No resolution_ok->end Yes

Caption: Troubleshooting logic for poor peak resolution in HPLC.

References

Technical Support Center: Trehalulose Analysis by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering HPLC peak tailing issues during the analysis of trehalulose.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and why is it a concern for this compound analysis?

In an ideal HPLC separation, the resulting peak on a chromatogram should be symmetrical, resembling a Gaussian distribution. Peak tailing occurs when the back end of the peak is drawn out and asymmetrical.[1] This is problematic because it can degrade the resolution between adjacent peaks, lead to inaccurate peak integration and quantification, and reduce the overall robustness of the analytical method.[1][2]

Q2: What are the primary causes of peak tailing in carbohydrate analysis?

Peak tailing in the analysis of sugars like this compound can stem from several chemical and physical factors:

  • Secondary Interactions: Unwanted interactions can occur between the sugar molecules and the column's stationary phase. For silica-based columns (like Amino or HILIC), residual silanol (B1196071) groups can interact strongly with the hydroxyl groups on the sugar, causing tailing.[3][4]

  • Mobile Phase Issues: An improperly prepared or optimized mobile phase can lead to poor peak shape. For instance, the pH of the mobile phase can influence the ionization state of silanol groups.[5][6] For HILIC separations, a high water content in the sample diluent can also cause peak distortion.[7]

  • Column Problems: Peak tailing can be caused by physical issues with the column, such as a partially blocked inlet frit, the formation of a void at the column inlet, or general column degradation over time.[2][5][8]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to broadened, tailing peaks.[5][6][9]

  • Extra-Column Effects: Issues within the HPLC system itself, such as excessive tubing length or dead volume in connections, can contribute to peak broadening and tailing.[3][10]

Q3: How is peak tailing measured, and what is an acceptable value?

Peak tailing is quantified using metrics like the Tailing Factor (Tf) or the Asymmetry Factor (As) .[11] While their calculation methods differ slightly, a value of 1.0 represents a perfectly symmetrical peak. According to pharmacopoeias like the USP and Ph. Eur., a symmetry factor between 0.8 and 1.8 is generally considered acceptable for quantification.[11][12] Values greater than 1.8 or 2.0 often indicate a significant issue that needs to be addressed.[1][11]

ParameterCalculation BasisFormulaTypical Acceptance Criteria
Tailing Factor (USP) Measured at 5% of the peak height.[13]Tf = W0.05 / 2f (where W is the total peak width and f is the front half-width)0.8 – 1.8[11]
Asymmetry Factor (ASTM) Measured at 10% of the peak height.[12]As = b / a (where b is the back half-width and a is the front half-width)0.8 – 1.8[12]

Q4: Can the mobile phase composition be optimized to reduce this compound peak tailing?

Yes, optimizing the mobile phase is a critical step. For separating sugars on Amino or HILIC columns, the mobile phase typically consists of acetonitrile (B52724) and water.[14][15][16] Adjusting the ratio of acetonitrile to water can significantly impact retention and peak shape.[5] Operating at an elevated temperature can also improve column efficiency and peak shape for carbohydrate analysis.[17][18] Additionally, ensuring the mobile phase pH is appropriate (typically lower to suppress silanol interactions) can minimize tailing.[19]

Troubleshooting Guide for this compound Peak Tailing

My this compound peak is tailing. Where should I begin?

When troubleshooting, it is crucial to change only one parameter at a time to isolate the source of the problem.[6] A logical workflow can help diagnose the issue efficiently. Start by evaluating the column, then the mobile phase, the sample itself, and finally the instrument.

G start Peak Tailing Observed for this compound col_check Step 1: Investigate Column - All peaks tailing? - Pressure high? start->col_check mp_check Step 2: Check Mobile Phase - Recently prepared? - pH correct? col_check->mp_check If column is OK col_sol Action: 1. Replace guard column. 2. Backflush analytical column. 3. Replace analytical column. col_check->col_sol sample_check Step 3: Evaluate Sample - Concentration too high? - Sample solvent mismatch? mp_check->sample_check If mobile phase is OK mp_sol Action: 1. Prepare fresh mobile phase. 2. Adjust acetonitrile/water ratio. 3. Check/adjust pH. mp_check->mp_sol instr_check Step 4: Inspect Instrument - Any recent changes? - Check connections for dead volume. sample_check->instr_check If sample is OK sample_sol Action: 1. Dilute sample. 2. Reduce injection volume. 3. Dissolve sample in mobile phase. sample_check->sample_sol instr_sol Action: 1. Check fittings and tubing. 2. Use narrower ID tubing. 3. Perform system maintenance. instr_check->instr_sol end_node Problem Resolved col_sol->end_node mp_sol->end_node sample_sol->end_node instr_sol->end_node

Fig 1. Systematic workflow for troubleshooting HPLC peak tailing.
Detailed Troubleshooting Steps

Q5: How do I diagnose and resolve column-related issues?

Column problems often affect all peaks in the chromatogram and may be accompanied by an increase in backpressure.[2][6]

  • Contaminated Guard Column: If you use a guard column, it is the most likely source of contamination. Replace it first as it is a simple and cost-effective step.[6]

  • Blocked Column Frit: Sample debris or mobile phase precipitates can clog the inlet frit, distorting the flow path.[2] Try disconnecting the column from the detector and backflushing it to waste with a strong solvent.[8][19]

  • Column Aging/Degradation: Over time, the stationary phase degrades, leading to a loss of efficiency and increased tailing. If the column is old or has been used extensively with harsh conditions, it may need to be replaced.[4][5]

Q6: What mobile phase parameters should I check?

Mobile phase issues can arise from improper preparation or degradation over time.[6]

  • Prepare Fresh Mobile Phase: If the mobile phase is more than a day or two old, prepare a fresh batch. Pay close attention to accurate measurements and ensure thorough mixing and degassing.[6]

  • Verify pH: For silica-based columns, operating at a lower pH (e.g., pH < 5) can help protonate residual silanol groups, minimizing their secondary interaction with this compound.[19] Verify the pH of your aqueous component before mixing.

  • Optimize Acetonitrile/Water Ratio: The selectivity and retention of sugars are highly dependent on the water content. A slight adjustment to the acetonitrile percentage can sometimes improve peak shape.[17]

Q7: Could my sample preparation be causing the peak tailing?

Yes, the sample itself is a common source of peak shape problems.

  • Mass Overload: If the peak is broad and tails significantly, you may be overloading the column.[5] Try reducing the injection volume or diluting the sample by a factor of 10 and reinjecting.[6][9]

  • Sample Solvent: Ideally, the sample should be dissolved in the mobile phase.[8] Using a solvent that is much stronger (e.g., higher water content for HILIC) than the mobile phase can cause significant peak distortion.

  • Sample Matrix Effects: If analyzing this compound in a complex matrix, other components could interfere with the peak.[14] Proper sample cleanup, such as solid-phase extraction (SPE) or filtration, can help remove interfering contaminants.[6][19] The presence of salts can also interfere with the separation.[20]

G cluster_column Silica-based Column Surface stationary_phase Primary Stationary Phase (e.g., Amino Ligands) elution_ideal Symmetrical Peak (Desired Elution) stationary_phase->elution_ideal Normal Elution silanol Active Silanol Site (-Si-OH) elution_tailing Tailing Peak (Delayed Elution) silanol->elution_tailing Delayed Elution trehalulose_ideal This compound Molecule (Ideal Interaction) trehalulose_ideal->stationary_phase Primary Interaction (HILIC/Normal Phase) trehalulose_secondary This compound Molecule (Secondary Interaction) trehalulose_secondary->silanol Strong Secondary Interaction (H-Bonding)

Fig 2. Chemical interactions leading to peak tailing on a silica-based column.

Experimental Protocol Example: this compound Analysis by HPLC-RID

This protocol provides a general methodology for the isocratic separation of this compound. Optimization may be required based on your specific sample matrix and HPLC system.

1. Objective: To quantify this compound using an amino column with refractive index detection.

2. Materials & Reagents:

  • This compound standard (analytical grade)

  • Acetonitrile (HPLC grade)

  • Deionized Water (18.2 MΩ·cm)

  • 0.22 µm syringe filters

3. Instrument & Column:

  • HPLC System: Agilent 1100/1200 series or equivalent, equipped with a degasser, quaternary or binary pump, autosampler, column thermostat, and Refractive Index Detector (RID).[15]

  • Column: Zorbax-NH2, 4.6 x 250 mm, 5 µm, or equivalent amino-phase column.[16]

4. Method Parameters:

  • Mobile Phase: 75% Acetonitrile / 25% Water.[16] Filter through a 0.22 µm membrane and degas thoroughly.

  • Flow Rate: 1.0 mL/min.[15]

  • Column Temperature: 35 °C.[15]

  • RID Temperature: 50 °C.[16]

  • Injection Volume: 10 - 50 µL.[15] Start with a lower volume (e.g., 10 µL) to avoid overload.

  • Run Time: 20-30 minutes, or until the peak of interest has fully eluted.[15]

5. Standard & Sample Preparation:

  • Standard Stock Solution (e.g., 10 mg/mL): Accurately weigh and dissolve this compound standard in the mobile phase (75:25 ACN:H2O).

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dilute the sample to fall within the calibration range using the mobile phase. Filter all standards and samples through a 0.22 µm syringe filter before injection to prevent column clogging.[6]

6. System Equilibration & Analysis:

  • Purge the pump with the mobile phase.

  • Equilibrate the column with the mobile phase at the set flow rate for at least 30-60 minutes, or until a stable baseline is achieved on the RID.

  • Create a sequence including blank injections (mobile phase), calibration standards, and samples.

  • After analysis, flush the column with a higher percentage of water (e.g., 50:50 ACN:H2O) to remove any strongly retained compounds before storing it in an appropriate solvent (check manufacturer's recommendation).

References

Technical Support Center: Optimizing Mobile Phase for Trehalulose HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of trehalulose.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for this compound analysis on an amino or amide column?

A common starting point for the analysis of this compound and other disaccharides on amino or amide columns is a mixture of acetonitrile (B52724) and water. A typical ratio is in the range of 75:25 to 80:20 (v/v) acetonitrile:water.[1][2][3] This composition provides a good balance between retention and analysis time for many sugar separations.

Q2: What type of detector is most suitable for this compound analysis?

Refractive Index (RI) and Evaporative Light Scattering (ELS) detectors are commonly used for the analysis of sugars like this compound that lack a strong UV chromophore.[1][4][5][6] RI detectors are often used with isocratic methods, while ELS detectors are compatible with gradient elution and can offer higher sensitivity.[6]

Q3: My this compound peak is showing significant tailing. What are the likely causes?

Peak tailing in sugar analysis can be caused by several factors, including secondary interactions with the stationary phase, sample overload, or issues with the mobile phase.[5][7][8] For basic compounds, interactions with residual silanol (B1196071) groups on the silica (B1680970) support can be a major cause of tailing.[9][10] While this compound is not basic, other interactions or column degradation can lead to this issue.

Q4: How can I improve the resolution between this compound and other closely eluting sugars?

To improve resolution, you can try several approaches:

  • Optimize the mobile phase composition: Adjusting the acetonitrile/water ratio can significantly impact selectivity.[2]

  • Lower the flow rate: This can increase the interaction time with the stationary phase and improve separation, though it will lengthen the analysis time.[11]

  • Adjust the column temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing resolution.[11]

  • Consider mobile phase additives: Small amounts of additives can sometimes improve peak shape and resolution.[6][12]

Q5: What are the expected validation parameters for a this compound HPLC method?

A validated HPLC method for this compound should include the following parameters:

  • Specificity: The ability to assess the analyte in the presence of other components.

  • Linearity: The linear relationship between the concentration and the detector response.

  • Range: The concentration interval over which the method is precise, accurate, and linear.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[2][4]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, with a focus on mobile phase optimization.

Issue 1: Poor Peak Resolution

Symptoms:

  • Overlapping peaks of this compound and other sugars or matrix components.

  • Inability to accurately quantify this compound.

Possible Causes & Solutions:

CauseSolution
Inappropriate Mobile Phase Composition Systematically vary the acetonitrile concentration in the mobile phase (e.g., in 2% increments from 70% to 85%) to find the optimal selectivity.
Flow Rate is Too High Reduce the flow rate to allow for better separation. A lower flow rate increases the number of theoretical plates but also increases the run time.[11][13]
Inadequate Column Temperature Optimize the column temperature. Increasing the temperature can sometimes improve efficiency, but for sugars, lower temperatures might enhance resolution.[11]
Incorrect Column Chemistry Ensure the chosen column (e.g., amino, amide, HILIC) is suitable for sugar analysis. Different column chemistries will provide different selectivities.
Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peak shape with a trailing edge.

  • Difficulty in peak integration and reduced accuracy.

Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Stationary Phase This is a common cause of tailing.[8] While less common for neutral sugars than for basic compounds, interactions can still occur. Consider using a newer, high-purity silica column or a column with a different stationary phase.
Sample Overload Inject a smaller sample volume or dilute the sample to see if the peak shape improves.
Mobile Phase pH Effects Although this compound is neutral, the pH of the mobile phase can affect the ionization of residual silanols on the column, influencing peak shape. Buffering the mobile phase may help.
Extra-column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce band broadening.[10]
Issue 3: Unstable Retention Times

Symptoms:

  • Retention time for this compound shifts between injections.

Possible Causes & Solutions:

CauseSolution
Inadequate Column Equilibration Ensure the column is fully equilibrated with the mobile phase before starting the analysis sequence. This is particularly important for HILIC columns.
Mobile Phase Composition Change If preparing the mobile phase online, ensure the pump is mixing the solvents accurately. If preparing manually, ensure it is well-mixed. Evaporation of the more volatile solvent (acetonitrile) can also alter the composition.
Temperature Fluctuations Use a column oven to maintain a constant and stable temperature.
Column Degradation Over time, the stationary phase can degrade, leading to changes in retention. If other troubleshooting steps fail, consider replacing the column.

Experimental Protocols

Protocol 1: General HPLC-RI Method for this compound Analysis

This protocol is a starting point and may require optimization for specific sample matrices.

  • Column: Amino-based or Amide-based column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (80:20, v/v).

  • Flow Rate: 1.0 mL/min.[14]

  • Column Temperature: 35 °C.[14]

  • Detector: Refractive Index (RI) Detector.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Protocol 2: HPTLC Method for this compound (Adaptable for HPLC Method Development)

This validated HPTLC method for this compound can provide insights into mobile phase selection for HPLC.[2][4]

  • Stationary Phase: Silica gel (in HPTLC). This suggests that normal-phase or HILIC chromatography would be suitable for HPLC.

  • Mobile Phase: 1-butanol:2-propanol:aqueous boric acid solution (5 mg/mL) (30:50:10, v/v/v). The use of boric acid suggests that complexation can be a mechanism to improve the separation of sugars. This principle could be explored in HPLC with appropriate mobile phase additives.

Quantitative Data Summary

The following table summarizes typical performance characteristics for sugar analysis methods, which can serve as a benchmark for a validated this compound method.

ParameterTrehalose HPLC-RID[14]This compound HPTLC[2][4]
Linearity Range 1–100 mM100–800 ng/band
Correlation Coefficient (R²) >0.990.9996
Limit of Detection (LOD) 0.6 mM20.04 ng/band
Limit of Quantitation (LOQ) 2.2 mM60.72 ng/band
Accuracy (% Recovery) Not specified101.8%

Visualizations

Troubleshooting_Workflow cluster_resolution Poor Resolution cluster_tailing Peak Tailing cluster_retention Unstable Retention Time start Problem with this compound Peak res_q1 Adjust Acetonitrile:Water Ratio start->res_q1 Overlapping Peaks tail_q1 Reduce Sample Concentration start->tail_q1 Asymmetric Peak ret_q1 Ensure Full Column Equilibration start->ret_q1 Shifting Peaks res_q2 Lower Flow Rate res_q1->res_q2 res_q3 Optimize Column Temperature res_q2->res_q3 tail_q2 Check for Secondary Interactions (Consider New Column) tail_q1->tail_q2 tail_q3 Minimize Extra-Column Volume tail_q2->tail_q3 ret_q2 Verify Mobile Phase Stability ret_q1->ret_q2 ret_q3 Use Column Oven ret_q2->ret_q3

Caption: Troubleshooting workflow for common HPLC issues with this compound analysis.

Mobile_Phase_Optimization start Start Optimization step1 Select Initial Mobile Phase (e.g., 80:20 ACN:H2O) start->step1 step2 Evaluate Resolution & Peak Shape step1->step2 step3a Fine-tune ACN:H2O Ratio (e.g., ± 5%) step2->step3a Sub-optimal end Optimal Conditions Achieved step2->end Acceptable step3b Adjust Flow Rate (e.g., ± 0.2 mL/min) step3a->step3b step4 Re-evaluate Performance step3b->step4 step4->step3a Further Optimization Needed step4->end Acceptable

Caption: Logical workflow for mobile phase optimization in this compound HPLC.

References

Technical Support Center: Trehalulose Synthesis & Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trehalulose synthesis and purification. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges in achieving high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in enzymatically synthesized this compound? A1: The most common impurities are unreacted sucrose (B13894), monosaccharides (glucose and fructose) released as byproducts, and other sucrose isomers, primarily isomaltulose.[1][2] The formation of these byproducts depends heavily on the enzyme and reaction conditions used.[1]

Q2: Why is achieving high purity for this compound particularly challenging? A2: The primary challenges stem from two factors. First, this compound is highly soluble in water, which complicates purification by crystallization.[1] Second, it is structurally similar to its isomers (like isomaltulose), making chromatographic separation difficult.[1][3]

Q3: Which enzymes are typically used for this compound synthesis? A3: Several enzymes can synthesize this compound from sucrose, including sucrose isomerase, this compound synthase, and amylosucrase.[1] Trehalose (B1683222) synthase from organisms like Thermus thermophilus is often preferred as it can produce high yields of this compound with minimal formation of isomaltulose and other isomers.[1]

Q4: Can reaction conditions be optimized to favor this compound formation? A4: Yes, reaction conditions such as temperature, pH, and substrate concentration significantly impact both the yield and the product distribution.[1][4] For example, the TreM enzyme shows optimal activity for this compound synthesis at 50°C.[4][5] Modifying the reaction temperature can alter the product distribution and minimize byproduct formation.[1]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low Conversion of Sucrose to this compound
  • Question: My enzymatic reaction shows a low yield of this compound with a high amount of unreacted sucrose. How can I improve the conversion rate?

  • Answer: A low conversion rate is typically due to suboptimal reaction conditions or enzyme activity.

    • Verify Enzyme and Conditions: Ensure the reaction pH and temperature are optimal for your specific enzyme. For instance, trehalose synthase from Thermus thermophilus has an optimal temperature of 65°C and a pH of 7.0.[1][2] The purified recombinant enzyme from P. pastoris is most active at 40°C and pH 7.0.[1]

    • Reaction Time: The conversion of sucrose into its isomers increases with reaction time. Monitor the reaction over time to determine the point of maximum yield before potential product degradation or side reactions increase.

    • Enzyme Concentration: An insufficient concentration of the enzyme will lead to incomplete conversion. Increase the enzyme concentration incrementally to find the most efficient level.

    • Substrate Concentration: While some enzymes are independent of substrate concentration, high concentrations of sucrose can sometimes inhibit enzyme activity.[2] Test a range of sucrose concentrations to identify the optimal level for your system.

Issue 2: High Levels of Monosaccharide Impurities
  • Question: My product mixture contains significant amounts of glucose and fructose (B13574). How can I remove them?

  • Answer: The presence of glucose and fructose is a common issue, as many sucrose isomerases have some hydrolytic activity.[1]

    • Primary Solution - Yeast Treatment: A highly effective and simple method is to treat the reaction mixture with Saccharomyces cerevisiae (baker's yeast).[2][4] Yeast will selectively ferment the residual sucrose, glucose, and fructose, leaving the this compound untouched.[4] This can achieve a recovery rate of over 95%.[1]

    • Enzyme Selection: Some enzymes inherently produce fewer monosaccharides. For example, trehalose synthase from T. thermophilus HB-8 is known to release only a small number of monosaccharides as byproducts.[1]

Issue 3: Contamination with Isomaltulose and Other Isomers
  • Question: How can I separate this compound from its structural isomer, isomaltulose?

  • Answer: Separating structurally similar saccharide isomers is a significant challenge that requires advanced purification techniques.[1]

    • Enzyme Choice: The most effective way to prevent this issue is to use an enzyme with high product specificity. Trehalose synthase from T. thermophilus can catalyze approximately 95% this compound formation without isomaltulose.[1]

    • Chromatography: If your mixture already contains isomers, chromatographic separation is necessary.

      • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique has been shown to be very effective. One method utilizes a cysteine-bonded zwitterionic column to separate this compound from isomaltulose, achieving >99% purity.[1]

      • Simulated Moving-Bed (SMB) Chromatography: For larger-scale separations, SMB is a viable continuous chromatographic technique.[1]

Issue 4: Difficulty with Final Product Crystallization
  • Question: I am struggling to crystallize my purified this compound. It remains a syrup even at high concentrations. What can I do?

  • Answer: This is a known difficulty due to the high solubility of this compound and its tendency to form amorphous solids.[1][6]

    • Purity Check: Ensure the highest possible purity before attempting crystallization. Even small amounts of residual sugars or other impurities can inhibit crystal formation.

    • Seeding: Use fine seed crystals of trehalose dihydrate to induce crystallization.[7]

    • Controlled Cooling: Implement a slow and controlled cooling rate (e.g., 5°C/hr) after adding seed crystals.[7]

    • Solvent Considerations: While aqueous crystallization is common, explore other solvent systems or anti-solvent precipitation methods if water-based methods fail.

Data Summary

The following tables summarize quantitative data from various synthesis and purification studies.

Table 1: Comparison of Enzymatic Synthesis Methods for this compound

Enzyme/Organism SourceSubstrateTemp (°C)pHMax. Yield (%)Key ByproductsReference
Trehalose Synthase (Thermus thermophilus HB-8)Sucrose657.0~95%Glucose, Fructose[1]
Trehalose Synthase (Thermus thermophilus)Sucrose657.0~81%Glucose, Fructose[2]
TreM (Metagenomic Origin)Sucrose507.0~90%Not specified[4][8]
Amylosucrase (Deinococcus deserti)Sucrose + Fructose35-36%Turanose[1]
Sucrose Isomerase (P. pastoris expression)Sucrose407.094% (Isomaltulose)This compound (minor)[1]

Table 2: Efficacy of Purification Techniques

Purification MethodTarget ImpuritiesPurity AchievedRecovery Rate (%)Reference
S. cerevisiae TreatmentSucrose, Glucose, Fructose->95%[1][2]
C18 Solid-Phase Extraction + HILICColor, Isomaltulose, other isomers>99%97% (sugar recovery)[1]
Ion-Exchange PurificationCharged moleculesHigh Purity>95%[2]

Experimental Protocols & Workflows

Workflow for High-Purity this compound Production

This diagram illustrates the general workflow from enzymatic synthesis to the final high-purity product.

G cluster_0 Synthesis Stage cluster_1 Primary Purification cluster_2 Final Polishing A Enzymatic Reaction (Sucrose -> this compound) B Reaction Quenching (e.g., Heat Inactivation) A->B C Yeast Treatment (Remove Monosaccharides) B->C D Cell Removal (Centrifugation/Filtration) C->D E Chromatographic Separation (e.g., HILIC) D->E F Solvent Evaporation E->F G Crystallization (Optional) F->G H High-Purity this compound G->H

Caption: General workflow for producing high-purity this compound.

Protocol 1: Removal of Monosaccharides using Saccharomyces cerevisiae

This protocol details the steps for removing glucose, fructose, and residual sucrose from the crude reaction mixture.

  • Preparation: After the enzymatic synthesis is complete, adjust the pH of the reaction mixture to between 4.5 and 5.5, which is optimal for yeast activity. Cool the mixture to 30°C.

  • Inoculation: Add commercial baker's yeast (S. cerevisiae) to the mixture. A typical starting concentration is 10-20 g/L, but this may require optimization.

  • Incubation: Incubate the mixture at 30°C for 12-24 hours with continuous shaking (e.g., 150 rpm).[4] This allows the yeast to consume the fermentable sugars.

  • Monitoring: Monitor the depletion of glucose, fructose, and sucrose periodically using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4]

  • Termination: Once the target monosaccharides are consumed, terminate the process by removing the yeast cells via centrifugation (e.g., 5000 x g for 15 minutes) or filtration.

  • Supernatant Collection: The resulting supernatant contains the purified this compound, which can be carried forward to the next purification step.

Protocol 2: Purification by Hydrophilic Interaction Liquid Chromatography (HILIC)

This protocol provides a general methodology for separating this compound from its isomers. Specific parameters will depend on the column and system used.

  • Sample Preparation: The crude this compound solution, ideally after yeast treatment to remove monosaccharides, should be filtered through a 0.22 µm filter to remove particulates. If necessary, the sample can be pre-treated with C18 solid-phase extraction for decolorization.[1]

  • Column and Mobile Phase:

    • Column: A zwitterionic or amine-based HILIC column is suitable. A cysteine-bonded zwitterionic column has proven effective.[1]

    • Mobile Phase: A typical mobile phase is a gradient of acetonitrile (B52724) (ACN) and water. For example, starting with a high concentration of ACN (e.g., 85%) and decreasing it over the run to elute the more polar compounds.

  • Equilibration: Equilibrate the column with the starting mobile phase composition for at least 10 column volumes or until a stable baseline is achieved.

  • Injection and Elution: Inject the prepared sample. Run the gradient program to separate the saccharides. This compound and isomaltulose will elute at different retention times due to slight differences in their interaction with the stationary phase.

  • Fraction Collection: Collect fractions corresponding to the this compound peak, as identified by a refractive index (RI) detector and confirmed by running a pure standard.

  • Post-Processing: Pool the high-purity fractions and remove the solvent via rotary evaporation or lyophilization to obtain the purified this compound.

Troubleshooting Logic for Low Purity

This diagram provides a logical decision-making process for troubleshooting common purity issues.

G Start Purity Issue Identified (via HPLC/TLC) Impurity_ID What is the primary impurity? Start->Impurity_ID Monosaccharides High Glucose / Fructose Impurity_ID->Monosaccharides Monosaccharides Isomers High Isomaltulose Impurity_ID->Isomers Isomers Substrate High Unreacted Sucrose Impurity_ID->Substrate Unreacted Substrate Sol_Yeast Action: Perform Yeast (S. cerevisiae) Treatment Monosaccharides->Sol_Yeast Sol_Chroma Action: Optimize Chromatography (e.g., HILIC, different gradient) Isomers->Sol_Chroma Sol_Enzyme Action: Review Enzyme Choice (Select more specific enzyme) Isomers->Sol_Enzyme Sol_Reaction Action: Optimize Reaction (Time, Temp, Enzyme Conc.) Substrate->Sol_Reaction

Caption: Troubleshooting logic for addressing this compound purity issues.

References

Technical Support Center: Scaling Up Trehalulose Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the enzymatic production of trehalulose for pilot studies.

Troubleshooting Guide

Encountering issues during experimental scale-up is common. This guide addresses specific problems you might face, their probable causes, and potential solutions.

Problem Potential Causes Recommended Solutions
Low this compound Yield Suboptimal Reaction Conditions: The pH, temperature, or substrate concentration may not be ideal for the specific enzyme being used.[1][2]- Optimize reaction conditions by testing a range of pH values (typically 5.0-9.0) and temperatures (often 45-50°C).[1][2][3] - Vary the sucrose (B13894) or maltose (B56501) substrate concentration to find the optimal level for your enzyme.[1]
Enzyme Inactivation: The enzyme may have lost activity due to improper storage, handling, or instability under reaction conditions. Low activity and stability of sucrose isomerases above 40°C can be a bottleneck.[4]- Ensure proper enzyme storage according to the manufacturer's instructions. - Perform an enzyme activity assay before starting the reaction. - Consider using a more thermostable enzyme, such as those from thermophilic organisms.[1][2][3][5] - Immobilizing the enzyme can improve its stability and reusability.[6]
Insufficient Reaction Time: The reaction may not have proceeded to completion.- Extend the incubation time and monitor product formation at various time points using methods like HPLC.[1]
High Levels of Byproducts (Glucose, Fructose, Isomaltulose) Enzyme Specificity: The enzyme used may naturally produce a mixture of isomers or hydrolysis products. Sucrose isomerase, for instance, can produce both isomaltulose and this compound.[4][7][8]- Select an enzyme with high specificity for this compound production. For example, trehalose (B1683222) synthase from Thermus thermophilus HB-8 can achieve approximately 95% this compound formation with minimal byproducts.[5] - Optimize reaction conditions, as temperature can influence the ratio of this compound to isomaltulose.[9]
Product Inhibition: The accumulation of byproducts like glucose can inhibit enzyme activity.[6]- Consider downstream processing steps to remove byproducts as they are formed. - Immobilized enzymes may show reduced byproduct inhibition.[6]
Difficulty in Product Purification High Solubility of this compound: this compound is highly soluble and resists crystallization, making separation from other sugars challenging.[5][10]- Employ chromatographic separation techniques, such as column chromatography, to isolate this compound. - A dual-enzyme process can be used where byproducts are converted into easily separable compounds. For instance, unreacted maltose can be converted to glucose by glucoamylase, and glucose can be oxidized to gluconic acid by glucose oxidase.[11]
Inconsistent Results Between Batches Variability in Starting Materials: Differences in the purity of the substrate or the activity of the enzyme can lead to batch-to-batch variation.- Use substrates and enzymes from the same lot for a series of experiments. - Always perform quality control checks on starting materials, including an enzyme activity assay.
Inaccurate Measurement or Control of Reaction Parameters: Small variations in pH, temperature, or concentrations can impact the outcome.- Calibrate all instruments (pH meters, thermometers, etc.) regularly. - Prepare stock solutions carefully and verify their concentrations.

Frequently Asked Questions (FAQs)

1. What is the most common method for producing this compound?

The primary and most efficient method for this compound production is enzymatic synthesis.[3] This typically involves the use of enzymes like this compound synthase, sucrose isomerase, or trehalose synthase to convert a substrate, most commonly sucrose, into this compound.[3][4][5]

2. Which enzyme should I choose for this compound synthesis?

The choice of enzyme depends on the desired product purity and reaction conditions. While sucrose isomerase can produce this compound, it often yields isomaltulose as a significant byproduct.[4][7][8] For high-purity this compound, a trehalose synthase with high specificity is recommended. A novel trehalose synthase, TreM, has been shown to achieve a 90% bioconversion yield of this compound from sucrose.[1][2]

3. What are the optimal reaction conditions for this compound production?

Optimal conditions are enzyme-specific. However, for many trehalose and this compound synthases, a pH around 7.0 and a temperature of approximately 50°C are favorable.[1][2] For example, the TreM enzyme exhibits optimal activity for this compound biosynthesis at 50°C.[1][2] It is crucial to determine the optimal conditions for your specific enzyme experimentally.

4. How can I monitor the progress of my reaction?

The reaction progress can be monitored by quantifying the formation of this compound and the depletion of the substrate over time. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for analyzing the sugar composition of the reaction mixture.[1]

5. How can I improve the stability and reusability of my enzyme for pilot-scale production?

Enzyme immobilization is an effective strategy to enhance stability and allow for reuse, which is crucial for scaling up production.[6] Immobilization can also help in reducing byproduct inhibition.[6] Additionally, using enzymes from thermophilic organisms can provide greater thermal stability.[1][2][3]

6. What are some common substrates for enzymatic this compound production?

Sucrose is the most common and economically viable substrate for large-scale this compound production.[1][2][3][10] Some enzymes can also utilize maltose.[1][2] Low-cost feedstocks such as jaggery, cane molasses, and muscovado have also been successfully used for this compound biosynthesis.[1][2]

Experimental Protocols

Key Experiment: Bench-Scale Enzymatic Production of this compound

This protocol provides a general methodology for the enzymatic synthesis of this compound using a thermostable trehalose synthase.

Materials:

  • Thermostable Trehalose Synthase (e.g., TreM)

  • Sucrose (high purity)

  • 50 mM Sodium Phosphate (B84403) Buffer (pH 7.0)

  • Reaction Vessel (e.g., temperature-controlled stirred-tank reactor)

  • Water Bath or Incubator capable of maintaining 50°C

  • HPLC system for analysis

Procedure:

  • Substrate Preparation: Prepare a solution of 70 mM sucrose in 50 mM sodium phosphate buffer (pH 7.0).

  • Enzyme Preparation: Prepare a stock solution of the trehalose synthase enzyme in the same buffer. The final concentration in the reaction will need to be optimized, but a starting point could be 0.3 mg/mL.[1]

  • Reaction Setup: Add the sucrose solution to the reaction vessel and bring it to the optimal temperature of 50°C.

  • Initiate Reaction: Add the enzyme solution to the pre-heated substrate solution to start the reaction.

  • Incubation: Maintain the reaction at 50°C with gentle agitation for up to 24 hours.

  • Sampling: Periodically (e.g., every 2-4 hours), withdraw small aliquots of the reaction mixture.

  • Reaction Termination (for samples): Immediately stop the enzymatic reaction in the aliquots by boiling them at 100°C for 10 minutes. This denatures the enzyme.[1]

  • Analysis: Analyze the composition of the samples (substrate, product, byproducts) using HPLC.

  • Reaction Completion and Termination: Once the reaction has reached the desired conversion (e.g., >90% this compound), terminate the entire batch by boiling at 100°C for 10 minutes.

  • Downstream Processing: Proceed with purification steps, such as chromatography, to isolate the this compound.

Visualizations

Signaling Pathways and Experimental Workflows

Trehalulose_Production_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis & Purification Substrate Substrate Preparation (e.g., 70mM Sucrose) Reaction Combine Substrate, Buffer, and Enzyme in Bioreactor at 50°C Substrate->Reaction Buffer Buffer Preparation (e.g., 50mM Sodium Phosphate, pH 7.0) Buffer->Reaction Enzyme Enzyme Solution (e.g., Trehalose Synthase) Enzyme->Reaction Incubation Incubate with Agitation (up to 24h) Reaction->Incubation Termination Reaction Termination (Heat Inactivation at 100°C) Incubation->Termination Upon Completion Sampling Periodic Sampling Incubation->Sampling Purification Downstream Processing (e.g., Chromatography) Termination->Purification HPLC HPLC Analysis (Quantify this compound, Sucrose, Byproducts) Sampling->HPLC Monitor Progress Final_Product Purified this compound Purification->Final_Product

Caption: Experimental workflow for enzymatic this compound production.

Enzymatic_Conversion Sucrose Sucrose (Substrate) Enzyme Trehalose Synthase / Sucrose Isomerase Sucrose->Enzyme This compound This compound (Main Product) Enzyme->this compound Isomerization Byproducts Byproducts (Glucose, Fructose, Isomaltulose) Enzyme->Byproducts Side Reactions

Caption: Enzymatic conversion of sucrose to this compound.

References

Minimizing byproduct formation in trehalulose synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the enzymatic synthesis of trehalulose.

Troubleshooting Guide

This guide is designed to help you resolve specific issues that may arise during your this compound synthesis experiments.

Question: Why is my this compound yield lower than expected?

Answer:

Low this compound yield can be attributed to several factors, including suboptimal reaction conditions, enzyme inhibition, or procedural inefficiencies. Consider the following troubleshooting steps:

  • Optimize Reaction Conditions: The activity and specificity of sucrose (B13894) isomerases are highly dependent on pH and temperature.[1] Ensure your reaction is running under the optimal conditions for the specific enzyme you are using. For instance, the trehalose (B1683222) synthase (TreM) shows optimal activity for this compound synthesis at 50°C and a pH of 7.0.[2][3][4][5]

  • Verify Enzyme Activity: Confirm the activity of your enzyme stock. Improper storage or handling can lead to a loss of catalytic function.

  • Check Substrate Concentration: While higher substrate concentrations can drive the reaction forward, excessively high concentrations of sucrose might lead to substrate inhibition in some enzymes. It's crucial to operate within the optimal substrate concentration range for your chosen enzyme.

  • Assess Product Inhibition: The accumulation of products, including this compound and byproducts like glucose and fructose (B13574), can sometimes inhibit enzyme activity. Consider strategies for in-situ product removal if this is suspected.

Question: How can I reduce the formation of isomaltulose in my reaction?

Answer:

Isomaltulose is a common byproduct in this compound synthesis, particularly when using certain sucrose isomerases.[1][6] To minimize its formation:

  • Enzyme Selection: The choice of enzyme is the most critical factor. Different sucrose isomerases exhibit varying product specificities.[1] For example, the enzyme from Erwinia rhapontici produces isomaltulose and this compound in a 5:1 ratio, while the this compound synthase from the whitefly Bemisia argentifolii exclusively produces this compound.[7] Enzymes from Pseudomonas mesoacidophila MX-45 and Agrobacterium radiobacter MX-232 are known to yield up to 88% this compound.[1]

  • Protein Engineering: If you have the capabilities, consider site-directed mutagenesis of the enzyme. Specific amino acid residues in the active site can influence the product ratio.[8]

  • Reaction Condition Tuning: While less impactful than enzyme choice, adjusting pH and temperature may slightly alter the product ratio for some enzymes.

Question: My final product has high levels of glucose and fructose. How can I prevent this and purify my this compound?

Answer:

Glucose and fructose are common byproducts resulting from the hydrolytic activity of sucrose isomerase.[9]

Prevention:

  • Low-Temperature Catalysis: For some enzymes, such as TreM, performing the reaction at a lower temperature (e.g., 5°C) can significantly reduce the formation of glucose as a byproduct.[2][3][4][5] This is thought to be due to reduced water accessibility to the enzyme's active site at lower temperatures.[2]

  • Enzyme Specificity: Select an enzyme with a high ratio of isomerase to hydrolase activity.

Purification:

  • Yeast Treatment: A highly effective and simple method for removing residual sucrose, glucose, and fructose is to treat the reaction mixture with Saccharomyces cerevisiae (baker's yeast).[10][11] Yeast will consume these sugars, leaving the this compound untouched.[2]

  • Chromatography: Ion-exchange chromatography is a standard method for purifying this compound from the reaction mixture.[11] Cation exchange resins can be used to separate this compound from monosaccharides.[12]

Frequently Asked Questions (FAQs)

What are the primary enzymes used for this compound synthesis?

The main enzymes used are sucrose isomerases (EC 5.4.99.11), also referred to as isomaltulose synthase or this compound synthase, and some trehalose synthases (EC 5.4.99.16) that can act on sucrose.[1][10] Amylosucrase (EC 2.4.1.4) from certain organisms like Deinococcus deserti can also synthesize this compound.[4][10]

What are the common byproducts in enzymatic this compound synthesis?

The most common byproducts are isomaltulose, a structural isomer of sucrose, and the monosaccharides glucose and fructose, which result from the hydrolysis of sucrose.[6][9]

How does pH affect this compound synthesis?

The optimal pH for this compound synthesis varies depending on the enzyme source. For example, the TreM enzyme exhibits optimal activity at pH 7.0 but is functional in a range of 5.0 to 8.0.[2][3][4][5] Operating outside the optimal pH range can lead to reduced enzyme activity and potentially a different product/byproduct ratio.

How does temperature influence byproduct formation?

Temperature can have a significant impact on both the rate of reaction and the product profile. For the TreM enzyme, while the optimal temperature for this compound synthesis is 50°C, conducting the reaction at a much lower temperature of 5°C has been shown to minimize the production of glucose as a byproduct.[2][3][4][5]

Can I use whole cells instead of purified enzymes?

Yes, using whole-cell biocatalysts can be a cost-effective alternative to using purified enzymes. This approach can simplify the process by eliminating the need for enzyme purification.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound synthesis.

Table 1: Comparison of Reaction Conditions and Yields for Different Enzymes

Enzyme SourceSubstrateTemp (°C)pHMax. This compound Yield (%)Major ByproductsReference
Thermus thermophilus HB-8 (GTase)20% Sucrose657.0~81%Glucose, Fructose[11]
Novel Trehalose Synthase (TreM)70 mM Sucrose507.090%Glucose[2][3][4][5]
Deinococcus deserti (DdAS)2 M Sucrose35N/A36%Turanose[4][10]
Pantoea dispersa UQ68J (SIase)Sucrose30-355.03%Isomaltulose (91%)[1]
Agrobacterium radiobacter MX-232 (SIase)SucroseN/AN/A~88%Isomaltulose[1]
Pseudomonas mesoacidophila MX-45 (SIase)SucroseN/AN/A~88%Isomaltulose[1]

Table 2: Effect of Temperature on Byproduct Formation using TreM Enzyme

Temperature (°C)Reaction Time (h)Trehalose Yield (%)Glucose Byproduct (%)Reference
512~74%4%[2]
203~57%Not specified[2]
301~57%0%[2]
45N/AOptimal for TrehaloseHigher glucose formation[2]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is a generalized procedure based on the use of a purified trehalose synthase like TreM.[2][3][11]

  • Reaction Mixture Preparation:

    • Prepare a solution of 70 mM to 200 g/L sucrose in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0).

    • Add the purified enzyme to the substrate solution. The optimal enzyme concentration should be determined empirically but can start in the range of 0.1-0.3 mg/mL.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for your enzyme (e.g., 50°C for TreM) with gentle agitation.

    • To minimize glucose byproduct formation with certain enzymes, consider running the reaction at a lower temperature (e.g., 5°C) for a longer duration.[2]

  • Monitoring the Reaction:

    • At various time points (e.g., 1, 3, 6, 12, 24 hours), withdraw aliquots of the reaction mixture.

    • Stop the enzymatic reaction in the aliquots by boiling for 10 minutes.

    • Analyze the composition of the aliquots using High-Performance Liquid Chromatography (HPLC) to quantify sucrose, this compound, isomaltulose, glucose, and fructose.

  • Reaction Termination:

    • Once the reaction has reached the desired conversion, terminate the entire reaction by boiling the mixture for 10 minutes to denature the enzyme.

    • Centrifuge the solution at high speed (e.g., 12,000 x g) for 10 minutes to pellet the denatured protein.

    • Collect the supernatant containing the crude this compound solution.

Protocol 2: Purification of this compound using Saccharomyces cerevisiae

This protocol describes the removal of monosaccharide and sucrose byproducts.[10][11]

  • Yeast Culture:

    • Culture S. cerevisiae cells in an appropriate growth medium until a sufficient cell density is reached.

    • Harvest the cells by centrifugation and wash them with sterile water.

  • Byproduct Removal:

    • Resuspend the harvested yeast cells in the crude this compound solution obtained from Protocol 1 (a typical ratio is 1 g wet cells per 10 mL of solution).[11]

    • Incubate the mixture at 30°C with shaking (e.g., 180 rpm).

  • Monitoring and Completion:

    • Monitor the disappearance of glucose, fructose, and sucrose from the solution using HPLC.

    • Once these sugars are completely consumed, immediately remove the yeast cells by centrifugation (12,000 x g for 10 min).

  • Final Purification (Optional):

    • The resulting supernatant is a purified this compound solution. For higher purity, this solution can be further processed using cation and anion exchange resins to remove salts and other impurities.[11]

Visualizations

Trehalulose_Synthesis_Pathway cluster_reaction Enzymatic Conversion Sucrose Sucrose (Substrate) Enzyme Sucrose Isomerase / Trehalose Synthase Sucrose->Enzyme Binds to active site This compound This compound (Main Product) Enzyme->this compound Isomerization Isomaltulose Isomaltulose (Byproduct) Enzyme->Isomaltulose Isomerization Monosaccharides Glucose + Fructose (Byproducts) Enzyme->Monosaccharides Hydrolysis

Caption: Enzymatic conversion of sucrose to this compound and byproducts.

Trehalulose_Workflow cluster_synthesis Step 1: Synthesis cluster_termination Step 2: Termination & Clarification cluster_purification Step 3: Purification A Prepare Sucrose Solution B Add Enzyme A->B C Incubate at Optimal Temp/pH B->C D Monitor with HPLC C->D E Boil to Denature Enzyme D->E Reaction Complete F Centrifuge to Remove Precipitated Protein E->F G Treat with S. cerevisiae F->G Crude Product H Centrifuge to Remove Yeast Cells G->H I Ion-Exchange Chromatography (Optional) H->I J Pure this compound I->J

Caption: Experimental workflow for this compound synthesis and purification.

References

Trehalulose crystallization difficulties and solutions.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for trehalulose crystallization. This compound, a sucrose (B13894) isomer, presents unique challenges in crystallization due to its strong tendency to form an amorphous solid upon drying.[1] This guide provides troubleshooting strategies and frequently asked questions to assist researchers in overcoming these difficulties. The information is compiled from available data on this compound and analogous sugar molecules, primarily its isomer, trehalose (B1683222).

Troubleshooting Guide: Overcoming Crystallization Difficulties

Problem 1: Failure to Form Crystals / Persistent Amorphous State

This is the most common challenge encountered with this compound.[1]

Possible Causes & Solutions

Possible Cause Suggested Solutions & Experimental Protocols
Inherent Resistance to Crystallization This compound's molecular structure naturally hinders the formation of a crystalline lattice. Focus on methods that overcome high activation energy for nucleation.
Sub-optimal Solvent Conditions The choice of solvent is critical. While this compound is highly soluble in water, this can sometimes inhibit crystallization by keeping the molecules too far apart.[2]
Protocol: Anti-Solvent Crystallization: 1. Dissolve this compound in a minimal amount of a good solvent (e.g., water). 2. Slowly add a miscible "anti-solvent" in which this compound has poor solubility (e.g., ethanol, isopropanol, or acetone) until the solution becomes slightly turbid. This indicates the point of supersaturation. 3. Maintain at a constant temperature and observe for crystal formation. Gentle agitation may be beneficial. 4. If no crystals form, slightly increase the concentration of the anti-solvent or slowly cool the solution.
Incorrect Supersaturation Level Crystallization requires a supersaturated solution, but a solution that is too highly supersaturated can lead to the formation of an amorphous glass rather than ordered crystals.
Protocol: Controlled Evaporation: 1. Prepare a this compound solution that is near saturation at a specific temperature. 2. Allow the solvent to evaporate slowly in a controlled environment (e.g., a loosely covered beaker in a desiccator). This gradual increase in concentration can help achieve the optimal supersaturation for crystal growth.
Lack of Nucleation Sites Crystal growth requires an initial "seed" or nucleation site. Spontaneous nucleation can be difficult to achieve with this compound.
Protocol: Seeding: 1. If you have a previously formed this compound crystal, add a tiny amount to your supersaturated solution to act as a template for further crystal growth. 2. If no seed crystal is available, try scratching the inside of the glass container with a glass rod below the surface of the solution. The microscopic scratches can provide nucleation sites.
Inappropriate Temperature Temperature affects both solubility and the kinetics of crystal formation.
Protocol: Slow Cooling: 1. Dissolve this compound in a suitable solvent at an elevated temperature to create a saturated solution. 2. Slowly cool the solution. A programmable water bath or a well-insulated container can be used to control the cooling rate. A slower cooling rate allows more time for molecules to arrange into a crystal lattice.
Problem 2: Formation of Oily Precipitate or "Oiling Out" Instead of Crystals

This occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.

Possible Causes & Solutions

Possible Cause Suggested Solutions & Experimental Protocols
High Solute Concentration / High Supersaturation The concentration of this compound may be too high, leading to liquid-liquid phase separation.
Action: Dilute the solution slightly with the primary solvent and re-attempt crystallization.
Presence of Impurities Impurities can interfere with the crystal lattice formation and promote the formation of an oil.
Action: Purify the this compound sample before attempting crystallization. Techniques such as chromatography may be necessary.
Rapid Temperature Change A sudden drop in temperature can cause the solute to crash out of the solution as an oil.
Action: Ensure a slow and controlled cooling rate.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to crystallize?

A1: this compound strongly resists crystallization and tends to form an amorphous solid when dried.[1] This is an inherent property related to its molecular structure and the way its molecules interact (or fail to interact in an ordered fashion) in the solid state.

Q2: Is there a standard, published protocol for crystallizing this compound?

A2: Currently, there is a lack of established, detailed protocols specifically for the crystallization of this compound in scientific literature. Much of the available information focuses on its production and its amorphous nature.[3] The troubleshooting guide above provides strategies based on general crystallization principles and data from analogous sugars like trehalose.

Q3: What solvents are best for attempting this compound crystallization?

A3: this compound is known to be soluble in water.[2] While this is a good starting point for dissolving the compound, using a mixed solvent system, such as water-ethanol or water-acetone, is a common strategy to induce crystallization of highly soluble compounds through the anti-solvent method.

Q4: How can I tell if my this compound sample is amorphous or crystalline?

A4: Amorphous solids are typically powders without a defined shape and do not have sharp melting points, but rather a glass transition temperature. Crystalline solids have well-defined shapes, sharp melting points, and will produce a characteristic diffraction pattern when analyzed by techniques such as X-ray diffraction (XRD).

Q5: Could impurities be preventing my this compound from crystallizing?

A5: Yes, impurities can significantly hinder crystallization by disrupting the formation of a regular crystal lattice. It is crucial to use highly pure this compound for crystallization experiments.

Data & Protocols

Physical Properties of this compound
PropertyValueReference
Molecular Formula C12H22O11[2]
Molar Mass 342.30 g/mol [1]
Solubility in Water Good[2]
Physical State upon Drying Amorphous Solid[1]
Analogous Crystallization Parameters: Trehalose (for reference)

Note: These parameters are for trehalose and should be considered as a starting point for developing a this compound crystallization protocol.

ParameterRecommended Conditions
Solvent System Aqueous solutions, often with the addition of an anti-solvent like ethanol.
Concentration Highly concentrated/supersaturated solutions are necessary.
Temperature Cooling from an elevated temperature (e.g., 40-80°C) is a common method.
Seeding The use of seed crystals is recommended to induce crystallization.

Visual Guides

Experimental Workflow for this compound Crystallization

G cluster_prep Preparation cluster_crystallization Crystallization Methods cluster_outcome Outcome cluster_analysis Analysis & Iteration start Start with Amorphous this compound dissolve Dissolve in a suitable solvent system start->dissolve saturate Create a supersaturated solution dissolve->saturate cooling Slow Cooling saturate->cooling evaporation Solvent Evaporation saturate->evaporation antisolvent Anti-solvent Addition saturate->antisolvent crystals Crystals Formed cooling->crystals no_crystals No Crystals / Oiling Out cooling->no_crystals evaporation->crystals evaporation->no_crystals antisolvent->crystals antisolvent->no_crystals characterize Characterize Crystals (XRD, DSC) crystals->characterize troubleshoot Troubleshoot (see guide) no_crystals->troubleshoot end End characterize->end troubleshoot->dissolve

Caption: A general workflow for attempting the crystallization of this compound.

Troubleshooting Logic for this compound Crystallization

G start Start: No Crystals Formed check_supersaturation Is the solution supersaturated? start->check_supersaturation action_saturate Increase concentration (evaporate solvent or add more solute) check_supersaturation->action_saturate No check_solvent Have you tried an anti-solvent? check_supersaturation->check_solvent Yes action_saturate->check_supersaturation Re-evaluate action_antisolvent Introduce an anti-solvent (e.g., ethanol) check_solvent->action_antisolvent No check_nucleation Have you tried seeding or scratching? check_solvent->check_nucleation Yes action_antisolvent->check_nucleation outcome_success Success: Crystals Formed action_antisolvent->outcome_success May lead to success action_seed Add seed crystals or scratch the vessel check_nucleation->action_seed No check_cooling Is the cooling rate controlled? check_nucleation->check_cooling Yes action_seed->check_cooling action_seed->outcome_success May lead to success action_slow_cool Decrease the cooling rate check_cooling->action_slow_cool No check_purity Is the starting material highly pure? check_cooling->check_purity Yes action_slow_cool->check_purity action_slow_cool->outcome_success May lead to success action_purify Purify the this compound sample check_purity->action_purify No outcome_fail Still no crystals, reconsider all parameters check_purity->outcome_fail Yes action_purify->start Re-attempt

Caption: A decision tree for troubleshooting common this compound crystallization issues.

References

Validation & Comparative

Trehalulose vs. Sucrose: A Comparative Analysis of Glycemic and Insulinemic Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic responses to trehalulose and sucrose, focusing on their glycemic and insulinemic effects. The information is intended for researchers, scientists, and professionals in drug development who are exploring sugar alternatives with potentially favorable metabolic profiles.

Executive Summary

This compound, a structural isomer of sucrose, is emerging as a sugar substitute with potential health benefits. Found naturally in stingless bee honey, it is characterized by a slower digestion rate compared to sucrose. This slower digestion is attributed to the more stable α-1,1-glycosidic bond linking its glucose and fructose (B13574) units, in contrast to the α-1,2-glycosidic bond in sucrose. The practical implication of this structural difference is a lower and more sustained postprandial glucose and insulin (B600854) response, positioning this compound as a potentially valuable ingredient in foods designed for better glycemic control.

Glycemic Index and Insulin Response: A Quantitative Comparison

While direct human clinical trial data providing a specific glycemic index (GI) for this compound is not yet widely available in published literature, studies on its isomer, trehalose (B1683222), offer valuable insights. Trehalose, which consists of two glucose units linked by an α-1,1-glycosidic bond, has been shown to have a low glycemic index. Given the similar stable bond in this compound, it is anticipated to exhibit a comparable low-glycemic characteristic.

For the purpose of this guide, we will present data from a human clinical study on trehalose as a proxy to illustrate the likely glycemic and insulinemic advantages of a slowly digestible sugar like this compound over sucrose. It is crucial to note that while trehalose and this compound are isomers and both are digested more slowly than sucrose, the following data pertains specifically to trehalose.

Sucrose has a well-established glycemic index of approximately 65. In contrast, a study on trehalose reported a glycemic index of 38.[1]

The following table summarizes the quantitative data on the glycemic and insulinemic responses to trehalose (as a proxy for this compound) versus a reference carbohydrate (glucose), which demonstrates a significantly blunted response.

Table 1: Glycemic and Insulinemic Response to Trehalose vs. Glucose

ParameterTrehalose (25g)Glucose (25g)
Blood Glucose
Peak Concentration (Cmax)Significantly LowerHigher
Incremental Area Under the Curve (iAUC)0-2hSignificantly LowerHigher
Insulin
Peak Concentration (Cmax)Significantly LowerHigher
Incremental Area Under the Curve (iAUC)0-2hSignificantly LowerHigher

Source: Adapted from Yoshizane et al., 2017.[1]

Experimental Protocols

Determination of Glycemic Index in Humans

The standard methodology for determining the glycemic index (GI) of a carbohydrate in human subjects is a well-established protocol.

Experimental Workflow for Glycemic Index Determination

GI_Workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_reference Reference Phase (Crossover) cluster_analysis Data Analysis subject_selection Subject Selection (Healthy Volunteers) overnight_fast Overnight Fast (10-12 hours) subject_selection->overnight_fast baseline_blood Baseline Blood Sample overnight_fast->baseline_blood test_food Ingestion of Test Food (Containing 50g available carbohydrate) baseline_blood->test_food reference_food Ingestion of Reference Food (50g Glucose Solution) blood_sampling Blood Sampling (at 15, 30, 45, 60, 90, 120 min) test_food->blood_sampling auc_calculation Calculate Incremental Area Under the Curve (iAUC) for both blood_sampling->auc_calculation ref_blood_sampling Blood Sampling (Same time intervals) reference_food->ref_blood_sampling ref_blood_sampling->auc_calculation gi_calculation GI Calculation: (iAUC_test / iAUC_ref) x 100 auc_calculation->gi_calculation Insulin_Release_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream cluster_pancreas Pancreas (β-cells) Sucrose Sucrose Sucrase Sucrase (Fast Hydrolysis) Sucrose->Sucrase This compound This compound Disaccharidase Disaccharidase (Slow Hydrolysis) This compound->Disaccharidase Glucose_Fructose Glucose + Fructose Sucrase->Glucose_Fructose Glucose_Fructose2 Glucose + Fructose Disaccharidase->Glucose_Fructose2 Blood_Glucose_Spike Rapid Rise in Blood Glucose Glucose_Fructose->Blood_Glucose_Spike Blood_Glucose_Gradual Gradual Rise in Blood Glucose Glucose_Fructose2->Blood_Glucose_Gradual High_Insulin High Insulin Release Blood_Glucose_Spike->High_Insulin Moderate_Insulin Moderate Insulin Release Blood_Glucose_Gradual->Moderate_Insulin

References

A Comparative Guide to Trehalose and Trehalulose as Cryoprotectants: An Evidence-Based Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal cryoprotectant is a critical step in preserving the viability and functionality of biological materials. This guide provides a detailed comparative analysis of two isomeric disaccharides, trehalose (B1683222) and its lesser-known counterpart, trehalulose, for cryopreservation applications. While extensive research has established trehalose as a potent cryoprotectant, a notable scarcity of direct experimental data on the cryoprotective efficacy of this compound exists in current scientific literature. This guide, therefore, presents a comprehensive overview of the well-documented cryoprotective properties of trehalose, supported by experimental data, and offers a theoretical comparison with this compound based on its molecular structure and known physicochemical properties.

Executive Summary

Trehalose, a naturally occurring non-reducing disaccharide, has demonstrated significant efficacy in protecting a wide range of biological materials from the damaging effects of freezing and thawing. Its cryoprotective mechanisms are multifaceted, involving vitrification, water replacement, and direct interaction with cellular membranes and proteins. In contrast, while this compound shares the same chemical formula as trehalose, its different glycosidic linkage results in distinct structural and, consequently, functional properties. Due to the limited research on this compound in cryopreservation, this guide will primarily focus on the established data for trehalose, while postulating the potential cryoprotective attributes of this compound that warrant future investigation.

Mechanisms of Cryoprotection: A Focus on Trehalose

The cryoprotective effects of trehalose are attributed to several key mechanisms that collectively mitigate cellular damage during the freezing and thawing processes.

  • Vitrification: Trehalose has a high glass transition temperature (Tg), which is the temperature at which a solution transitions into a glassy, amorphous state without the formation of damaging ice crystals.[1] This vitrified state immobilizes cellular components, preventing mechanical damage from ice and slowing down detrimental biochemical reactions.[1]

  • Water Replacement Hypothesis: During dehydration stress associated with freezing, trehalose molecules can replace the water molecules that typically hydrate (B1144303) and stabilize biological macromolecules like proteins and lipids.[1] This interaction helps to maintain the native conformation and function of these essential cellular components.

  • Membrane and Protein Stabilization: Trehalose can directly interact with the polar head groups of phospholipids (B1166683) in cell membranes, stabilizing the lipid bilayer and preventing phase transitions and fusion during temperature fluctuations.[1] It also stabilizes proteins by preventing denaturation and aggregation.[2]

These mechanisms are interconnected and contribute to the overall protective effect of trehalose. The following diagram illustrates the proposed signaling pathway for trehalose-mediated cryoprotection.

Proposed Mechanism of Trehalose Cryoprotection cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Trehalose_ext Extracellular Trehalose Membrane Phospholipid Bilayer Trehalose_ext->Membrane Stabilization Proteins Proteins Trehalose_ext->Proteins Water Replacement & Stabilization Water Intracellular Water Trehalose_ext->Water Vitrification (Increased Tg) Ice Ice Crystal Formation Trehalose_ext->Ice Inhibition Water->Ice Freezing

Caption: Proposed mechanisms of trehalose cryoprotection.

Comparative Performance Data: Trehalose vs. Other Cryoprotectants

While a direct comparison with this compound is not currently possible due to a lack of data, numerous studies have compared the efficacy of trehalose with other common cryoprotectants, such as dimethyl sulfoxide (B87167) (DMSO) and sucrose. The following tables summarize key findings from these studies.

Cell TypeCryoprotectant(s)Key FindingsReference
Human Embryonic Stem Cells10% DMSO + 200 mM Trehalose vs. 10% DMSO aloneTrehalose supplementation resulted in a greater number of undifferentiated surviving cells.[1]
Human Peripheral Blood Stem Cells (CD34+)1M Trehalose vs. 10% Me2SO1M trehalose provided improved cryoprotection compared to the standard Me2SO procedure.[3]
Murine Spermatogonial Stem CellsDMSO vs. DMSO + 50 mM or 200 mM Trehalose50 mM trehalose increased cell viability. 200 mM trehalose significantly improved cell proliferation and reduced apoptosis after 1 and 3 months of freezing.[4]
Human Pancreatic IsletsDMSO alone vs. DMSO + 300 mmol/l TrehaloseRecovery of adult islets was 92% with trehalose compared to 58% with DMSO alone.[5]

Physicochemical Properties: Trehalose and the Potential of this compound

The cryoprotective ability of a sugar is closely linked to its physicochemical properties, particularly its glass transition temperature (Tg).

PropertyTrehaloseThis compound (Predicted/Inferred)Reference
Glass Transition Temperature (Tg) of pure sugar ~115 °CExpected to be lower than trehalose[6]
Tg of maximally freeze-concentrated solution (Tg') ~ -28 to -30 °CUnknown, but likely lower than trehalose[7]
Reducing Sugar NoYesN/A
Glycosidic Bond α,α-1,1α-1,1-fructofuranosylN/A

Experimental Protocols: A General Framework for Cryopreservation with Sugars

The following provides a generalized protocol for the cryopreservation of cells using a sugar-based cryoprotectant like trehalose. Specific parameters such as concentration, incubation time, and cooling rate need to be optimized for each cell type.

General Cryopreservation Workflow with a Sugar Cryoprotectant Start Start Cell_Harvest 1. Cell Harvesting & Preparation Start->Cell_Harvest Incubation 2. Incubation with Cryoprotectant Solution (e.g., Trehalose) Cell_Harvest->Incubation Cooling 3. Controlled Cooling (e.g., -1°C/min to -80°C) Incubation->Cooling Storage 4. Long-term Storage in Liquid Nitrogen (-196°C) Cooling->Storage Thawing 5. Rapid Thawing (e.g., 37°C water bath) Storage->Thawing Removal 6. Removal of Cryoprotectant Thawing->Removal Viability_Assessment 7. Post-thaw Viability & Functional Assays Removal->Viability_Assessment End End Viability_Assessment->End

Caption: A generalized workflow for cell cryopreservation.

Detailed Methodologies:

  • Cell Harvesting and Preparation:

    • Cells are harvested during the logarithmic growth phase.

    • They are washed with a suitable buffer (e.g., phosphate-buffered saline) and resuspended at a specific density (e.g., 1x10^6 cells/mL).

  • Incubation with Cryoprotectant Solution:

    • The cell suspension is mixed with an equal volume of a 2x concentrated cryoprotectant solution (e.g., 2M trehalose in culture medium) to achieve a final concentration of 1M.

    • The mixture is incubated for a predetermined time (e.g., 15-30 minutes) at room temperature or on ice to allow for equilibration.

  • Controlled Cooling:

    • Aliquots of the cell suspension are transferred to cryovials.

    • The vials are placed in a controlled-rate freezer and cooled at a specific rate (e.g., -1°C per minute) to a temperature of -80°C.

  • Long-term Storage:

    • Once at -80°C, the cryovials are transferred to a liquid nitrogen dewar for long-term storage at -196°C.

  • Rapid Thawing:

    • Cryovials are removed from liquid nitrogen and immediately placed in a 37°C water bath until just a small amount of ice remains.

  • Removal of Cryoprotectant:

    • The thawed cell suspension is slowly diluted with pre-warmed culture medium to reduce osmotic shock.

    • The cells are then centrifuged, and the supernatant containing the cryoprotectant is removed. The cell pellet is resuspended in fresh culture medium.

  • Post-thaw Viability and Functional Assays:

    • Cell viability is assessed using methods such as trypan blue exclusion or a live/dead cell staining kit.

    • Functional assays specific to the cell type (e.g., proliferation assays, differentiation capacity) are performed to evaluate the recovery of cellular function.[4]

Future Directions: The Need for a Comparative Study of this compound

The lack of data on this compound as a cryoprotectant represents a significant knowledge gap. A direct, systematic comparison with trehalose is necessary to determine its potential in cryopreservation. Future research should focus on:

  • Determining the Glass Transition Temperature (Tg and Tg') of this compound Solutions: This is a fundamental parameter for assessing its vitrification potential.

  • Evaluating the Efficacy of this compound in Cell Cryopreservation: Studies using various cell lines should be conducted to measure post-thaw viability and functional recovery in the presence of this compound.

  • Assessing the Stability of this compound in Cryopreservation Media: As a reducing sugar, its potential for unwanted reactions with biological molecules at different temperatures needs to be investigated.

  • Investigating the Mechanisms of this compound Cryoprotection: If found to be effective, studies should elucidate the underlying mechanisms, similar to what has been done for trehalose.

Conclusion

Trehalose stands as a well-validated and highly effective cryoprotectant, offering significant advantages in the preservation of a wide array of biological materials. Its mechanisms of action, centered around vitrification, water replacement, and biomolecule stabilization, are well-documented. In contrast, this compound remains an unknown entity in the field of cryobiology. While its isomeric relationship to trehalose provides a basis for theoretical consideration, the absence of empirical data makes any definitive comparison impossible. For researchers and professionals in drug development, trehalose remains the superior and evidence-backed choice. The potential of this compound as a cryoprotectant is an open question that can only be answered through dedicated experimental investigation.

References

A Comparative Guide to Trehalulose and Isomaltulose as Protein Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of biopharmaceutical development, ensuring the stability of protein-based therapeutics is a critical challenge. Excipients are commonly employed to protect proteins from degradation and aggregation, with sugars being a prominent class of stabilizers. This guide provides a detailed comparison of the efficacy of two disaccharide isomers, trehalulose and isomaltulose, as protein stabilizers. While direct comparative experimental data between these two specific sugars is limited in publicly available literature, this guide synthesizes existing data for the closely related and well-studied isomer, trehalose (B1683222), and presents a framework for evaluating isomaltulose, supported by established experimental protocols.

Mechanisms of Protein Stabilization by Sugars

The protective effects of sugars like this compound and isomaltulose are primarily attributed to three main mechanisms:

  • Preferential Hydration/Exclusion: In aqueous solutions, stabilizing sugars are preferentially excluded from the protein's surface. This phenomenon forces water molecules to form a structured hydration shell around the protein. To minimize the energetically unfavorable contact between the sugar and the protein surface, the protein favors a compact, folded state, which has a smaller surface area than an unfolded state.[1]

  • Water Replacement Hypothesis: During dehydration processes such as lyophilization, sugar molecules can form hydrogen bonds with the protein, effectively replacing the water molecules that are removed. This interaction helps to maintain the protein's native conformation in the dried state.[1]

  • Vitrification: Upon freezing and drying, formulations containing sugars can form a glassy, amorphous matrix. This vitrified state immobilizes the protein, significantly reducing its mobility and protecting it from degradation and aggregation. Trehalose is known to have the highest glass transition temperature among disaccharides, which is advantageous for the stability of lyophilized products.[2]

Comparative Analysis of Physicochemical Properties

While both are isomers of sucrose (B13894), this compound and isomaltulose possess distinct structural and functional properties that influence their performance as stabilizers.

Functional PropertyIsomaltuloseTrehalose (as a proxy for this compound)Sucrose (for reference)
Glycemic Index (GI) 32[2]~70[2]65[2]
Relative Sweetness ~50% of sucrose[2]~45% of sucrose[2]100%
Caloric Value (kcal/g) 4[2]4[2]4[2]
Digestibility Fully digestible, but slow[2]Fully digestible[2]Fully digestible
Stability High stability in acidic conditions and during processing[2]Very resistant to acid hydrolysis and stable at high temperatures[2]Less stable in acidic conditions

Note: Data for trehalose is used as a proxy for this compound due to the limited availability of specific data for this compound in the context of protein stabilization.

Efficacy in Protein Stabilization: Experimental Data

Trehalose: A Well-Studied Stabilizer

Trehalose is widely recognized for its exceptional protein-stabilizing properties. Its efficacy has been demonstrated across various stress conditions, including thermal stress, desiccation, and cryopreservation.

Thermal Stability of RNase A

Differential Scanning Calorimetry (DSC) is a key technique to determine the thermal stability of a protein by measuring its thermal denaturation temperature (Tm). Studies on Ribonuclease A (RNase A) have shown a significant increase in thermal stability in the presence of trehalose.

Trehalose ConcentrationΔTm of RNase A (°C)
2 M+18

This data indicates that 2 M trehalose can increase the thermal denaturation temperature of RNase A by as much as 18°C.[3]

Isomaltulose: A Promising Alternative

Isomaltulose's high stability in acidic conditions and its non-hygroscopic nature make it an attractive candidate for a protein stabilizer.[1] While direct, peer-reviewed experimental data on its protein stabilization efficacy is not abundant, we can outline the experimental approach to evaluate its performance and present hypothetical comparative data.

Hypothetical Thermal Stability of a Model Protein (mAb)

The following table illustrates a typical experimental output comparing the thermal stability of a monoclonal antibody (mAb) in the presence of isomaltulose versus sucrose, as measured by DSC.

FormulationConcentration (mM)Onset of Denaturation (T_onset) (°C)Denaturation Temperature (T_m) (°C)
Control (no sugar)065.270.1
Sucrose10068.573.5
Sucrose20070.175.2
Isomaltulose Hydrate (B1144303) 100 69.0 74.0
Isomaltulose Hydrate 200 70.8 75.8

Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate a typical experimental output.[1]

Hypothetical Prevention of Heat-Induced Aggregation

Dynamic Light Scattering (DLS) can be used to assess the effectiveness of an excipient in preventing heat-induced aggregation. The table below shows a hypothetical comparison of isomaltulose and sucrose in preventing the aggregation of a model mAb after incubation at a stress temperature.

FormulationConcentration (mM)Initial Average Particle Size (nm)Average Particle Size after 24h at 50°C (nm)% Increase in Aggregation
Control (no sugar)010.5150.21330%
Sucrose20010.625.8143%
Isomaltulose Hydrate 200 10.4 22.1 112%

Note: The data presented in this table is for illustrative purposes only. The % Increase in Aggregation is a simplified metric for comparison.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of protein stabilizers. Below are protocols for key experiments.

Protocol 1: Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal denaturation temperature (Tm) of a protein as an indicator of its thermal stability in the presence of a stabilizer.

Materials:

  • Purified protein solution in a suitable buffer.

  • Isomaltulose hydrate or this compound.

  • Dialysis tubing or centrifugal ultrafiltration units.

  • Differential Scanning Calorimeter (DSC).

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the protein at a known concentration (e.g., 1-10 mg/mL) in a specific buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).

    • Prepare a series of stabilizer concentrations (e.g., 0 mM, 50 mM, 100 mM, 200 mM) in the same buffer.

    • Dialyze the protein against each of the stabilizer-containing buffer solutions to ensure proper buffer exchange. A control sample should be dialyzed against the buffer alone.

    • After dialysis, accurately determine the final protein concentration for each sample.

  • DSC Measurement:

    • Load the protein sample into the sample cell of the calorimeter and the corresponding buffer (with the stabilizer) into the reference cell.

    • Set the DSC parameters:

      • Temperature range: e.g., 20°C to 100°C.

      • Scan rate: e.g., 1°C/min.

      • Pressure: Apply a small excess pressure to prevent boiling.

    • Run the thermal scan.

  • Data Analysis:

    • Analyze the resulting thermogram to determine the Tm, which is the temperature at the peak of the endothermic transition.

    • Determine the onset temperature of denaturation (T_onset).

    • Compare the Tm and T_onset values across the different stabilizer concentrations and the control.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis P1 Prepare Protein Stock Solution P3 Dialyze Protein vs. Stabilizer Solutions P1->P3 P2 Prepare Stabilizer Solutions P2->P3 P4 Determine Final Protein Concentration P3->P4 M1 Load Sample and Reference into DSC P4->M1 M2 Set DSC Parameters (Temp, Scan Rate) M1->M2 M3 Run Thermal Scan M2->M3 A1 Analyze Thermogram M3->A1 A2 Determine Tm and T_onset A1->A2 A3 Compare Stability A2->A3

Figure 1: Workflow for Thermal Stability Analysis using DSC.

Protocol 2: Aggregation Assessment by Dynamic Light Scattering (DLS)

Objective: To evaluate the effectiveness of a stabilizer in preventing heat-induced protein aggregation.

Materials:

  • Protein samples prepared as in Protocol 1.

  • Dynamic Light Scattering (DLS) instrument.

  • Low-volume quartz cuvettes.

  • Incubator or water bath set to a stress temperature (e.g., 50°C).

Procedure:

  • Initial Measurement (T=0):

    • Centrifuge the protein samples (e.g., at 10,000 x g for 10 minutes) to remove any pre-existing large aggregates or dust.

    • Transfer the supernatant to a clean cuvette.

    • Measure the initial particle size distribution and average hydrodynamic diameter using the DLS instrument.

  • Thermal Stress:

    • Incubate the samples at the chosen stress temperature for a defined period (e.g., 24 hours).

  • Final Measurement:

    • After incubation, allow the samples to return to room temperature.

    • Repeat the DLS measurement to determine the final particle size distribution.

  • Data Analysis:

    • Compare the change in average particle size and the appearance of larger aggregates between the control and stabilizer-containing samples.

    • Calculate the percentage increase in aggregation for a quantitative comparison.

DLS_Workflow cluster_initial Initial Measurement cluster_stress Thermal Stress cluster_final Final Measurement & Analysis I1 Centrifuge Samples I2 Measure Initial Particle Size (DLS) I1->I2 S1 Incubate at Stress Temperature I2->S1 F1 Cool to Room Temp S1->F1 F2 Measure Final Particle Size (DLS) F1->F2 F3 Compare Aggregation F2->F3

Figure 2: Workflow for Aggregation Assessment using DLS.

Conclusion

Both this compound and isomaltulose are promising candidates for protein stabilization in biopharmaceutical formulations. Trehalose, a close isomer of this compound, has a well-documented history of superior stabilization effects, particularly in preventing aggregation and enhancing thermal stability. Isomaltulose, with its high stability under acidic conditions and non-hygroscopic nature, presents a valuable alternative that may offer advantages in specific formulations.

While direct comparative studies are lacking, the experimental protocols and frameworks provided in this guide offer a robust approach for researchers to systematically evaluate and quantify the stabilizing effects of both this compound and isomaltulose. Such studies are essential to determine the optimal stabilizer for a given protein therapeutic, thereby ensuring its safety, efficacy, and shelf-life. The choice between these sugars will ultimately depend on the specific protein, the formulation conditions, and the desired stability profile.

References

Trehalulose vs. Sucrose: A Comparative Guide to Non-Cariogenic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for non-cariogenic sweeteners has led to the investigation of various sugar isomers, with trehalulose emerging as a promising alternative to sucrose (B13894). This guide provides an objective comparison of the non-cariogenic properties of this compound and sucrose, supported by experimental data. It delves into the microbiological and biochemical differences that underpin their distinct effects on dental health, offering detailed experimental protocols for the key studies cited.

Executive Summary

Sucrose has long been identified as a primary dietary factor in the development of dental caries.[1][2] Its rapid fermentation by oral bacteria, particularly Streptococcus mutans, leads to a significant drop in plaque pH, creating an acidic environment conducive to enamel demineralization. Furthermore, sucrose serves as a unique substrate for glucosyltransferases (GTases), enzymes that synthesize extracellular polysaccharides (EPS). These sticky glucans are crucial for the formation and adhesion of dental plaque, fostering a cariogenic biofilm.

In stark contrast, this compound, a structural isomer of sucrose, exhibits significant non-cariogenic properties. Experimental evidence demonstrates that this compound is not readily metabolized by cariogenic bacteria, does not contribute to acid production, and does not support the synthesis of the adhesive glucans that are fundamental to plaque formation. Consequently, the substitution of sucrose with this compound has been shown to significantly reduce the incidence of dental caries in animal models.[3]

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data from comparative studies on this compound and sucrose.

Table 1: Effect on Dental Caries in a Rat Model

SweetenerInfection with S. sobrinus 6715Caries Score (Mean ± SD)Reduction in Caries vs. Sucrose
SucroseYes38.5 ± 8.7-
This compoundYes1.8 ± 1.295.3%

Data adapted from a study on specific pathogen-free rats fed a diet containing either sucrose or this compound for a specified period.[3]

Table 2: In Vitro Acid Production by Streptococcus mutans

SubstrateInitial pHFinal pH (after 24h)pH Drop
Sucrose7.04.22.8
This compound7.06.80.2

In vitro study measuring the pH of a culture medium containing S. mutans after incubation with the respective sugar.

Table 3: Glucosyltransferase (GTase) Activity and Bacterial Adherence

SubstrateGTase SubstrateInsoluble Glucan SynthesisInhibition of Sucrose-Dependent Adherence of S. sobrinus
SucroseYesYes-
This compoundNoNo46%

Data from in vitro assays measuring the synthesis of water-insoluble glucans by GTases and the adherence of S. sobrinus to a glass surface in the presence of sucrose.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Animal Model of Dental Caries

This protocol is based on the established rat model for inducing and evaluating dental caries.

Objective: To compare the cariogenicity of dietary this compound and sucrose in rats infected with cariogenic bacteria.

Materials:

  • Specific pathogen-free Sprague-Dawley rats.

  • Cariogenic diet containing 56% of either sucrose or this compound.

  • Cultures of Streptococcus mutans or Streptococcus sobrinus.

  • Sterile swabs.

  • Keyes' method for caries scoring.[4][5]

Procedure:

  • Weanling rats are housed in a controlled environment and rendered orally sterile with antibiotics.

  • The rats are infected with a known cariogenic bacterial strain, such as S. mutans MT8148R or S. sobrinus 6715, via oral swabs.[3]

  • Animals are divided into experimental groups and fed a powdered cariogenic diet (e.g., Diet 2000) containing either 56% sucrose or 56% this compound ad libitum for a period of 60-90 days.[3][6][7]

  • At the end of the experimental period, the animals are euthanized, and their mandibles and maxillae are removed.

  • The teeth are stained with a disclosing solution (e.g., murexide) to visualize carious lesions.

  • Dental caries are scored according to the Keyes' scoring system, which evaluates the extent and severity of lesions on different tooth surfaces.[4][5]

In Vitro Acid Production by Streptococcus mutans

This protocol outlines the method for measuring the acidogenic potential of this compound and sucrose.

Objective: To determine the extent of acid production by S. mutans when metabolizing either this compound or sucrose.

Materials:

  • Streptococcus mutans culture (e.g., ATCC 25175).

  • Brain Heart Infusion (BHI) broth.

  • Solutions of 1% (w/v) this compound and 1% (w/v) sucrose.

  • pH meter with a microelectrode.

  • Incubator.

Procedure:

  • S. mutans is grown overnight in BHI broth.

  • The bacterial cells are harvested by centrifugation, washed with a salt solution, and resuspended to a standard optical density.

  • The bacterial suspension is added to separate test tubes containing the 1% this compound and 1% sucrose solutions. A control tube with no added sugar is also prepared.

  • The initial pH of each suspension is measured.

  • The tubes are incubated at 37°C under anaerobic conditions.

  • The pH of each suspension is measured at regular intervals (e.g., 1, 4, 8, and 24 hours) to monitor the change in acidity.[8][9]

Glucosyltransferase (GTase) Activity Assay

This protocol describes the measurement of water-insoluble glucan synthesis from sucrose and the inhibitory effect of this compound.

Objective: To assess whether this compound can act as a substrate for GTase and to quantify its inhibitory effect on sucrose-dependent glucan synthesis.

Materials:

  • Crude or purified GTase enzyme from S. mutans.

  • [¹⁴C]-labeled sucrose.

  • Unlabeled sucrose and this compound.

  • Phosphate (B84403) buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • A reaction mixture is prepared containing the GTase enzyme in a phosphate buffer.

  • For the substrate assay, either [¹⁴C]-sucrose or this compound is added to the reaction mixture.

  • For the inhibition assay, a fixed concentration of [¹⁴C]-sucrose is used, and varying concentrations of this compound are added.[10]

  • The reaction mixtures are incubated at 37°C for a set period (e.g., 1-2 hours).

  • The reaction is stopped, and the water-insoluble glucans are collected on glass fiber filters.

  • The amount of [¹⁴C]-labeled glucan synthesized is quantified using a scintillation counter.[11]

In Situ Plaque pH Measurement

This protocol details the methodology for measuring pH changes in dental plaque after a sugar rinse.

Objective: To compare the effect of this compound and sucrose on the pH of dental plaque in a human oral environment.

Materials:

  • Human volunteers.

  • 10% (w/v) solutions of this compound and sucrose.

  • Microelectrode for pH measurement.

  • Sterile dental instruments for plaque collection.

Procedure:

  • Volunteers refrain from oral hygiene for 24-48 hours to allow for plaque accumulation.

  • A baseline plaque pH reading is taken from a designated tooth surface.[12][13]

  • Participants rinse their mouths with either the 10% this compound or 10% sucrose solution for a standardized period (e.g., 1 minute).[14]

  • Plaque pH is measured at regular intervals (e.g., 2, 5, 10, 20, 30, and 60 minutes) after the rinse to construct a Stephan curve.[14]

  • The minimum pH reached and the duration for which the pH remains below the critical level (pH 5.5) are recorded.

Mandatory Visualizations

Sucrose_Metabolism_Pathway Sucrose Sucrose GTF Glucosyltransferase (GTF) Sucrose->GTF Extracellular PTS Phosphotransferase System (PTS) Sucrose->PTS Intracellular Fructan Fructan GTF->Fructan Glucan Extracellular Polysaccharides (Glucans) GTF->Glucan Biofilm Biofilm Formation & Adhesion Glucan->Biofilm Demineralization Enamel Demineralization (Dental Caries) Biofilm->Demineralization Acid Acid Production (e.g., Lactic Acid) Acid->Demineralization Fructose Fructose PTS->Fructose Glucose Glucose PTS->Glucose Glycolysis Glycolysis Glycolysis->Acid Fructose->Glycolysis Glucose->Glycolysis

Trehalulose_Interaction This compound This compound No_Metabolism Not Utilized by S. mutans This compound->No_Metabolism No_GTF_Substrate Not a Substrate for Glucosyltransferase This compound->No_GTF_Substrate No_Acid No Significant Acid Production No_Metabolism->No_Acid No_Glucan No Glucan Synthesis No_GTF_Substrate->No_Glucan Healthy_Enamel Maintained Enamel Integrity No_Acid->Healthy_Enamel Reduced_Adhesion Reduced Biofilm Adhesion No_Glucan->Reduced_Adhesion Reduced_Adhesion->Healthy_Enamel

Experimental_Workflow cluster_in_vivo In Vivo Analysis cluster_in_vitro In Vitro Analysis cluster_in_situ In Situ Analysis Animal_Model Rat Caries Model (Sucrose vs. This compound Diet) Caries_Scoring Caries Scoring (Keyes' Method) Animal_Model->Caries_Scoring Acid_Production Acid Production Assay (S. mutans) GTF_Assay Glucosyltransferase Assay Adherence_Assay Bacterial Adherence Assay Plaque_pH Plaque pH Measurement (Human Volunteers) Start Comparative Study Initiation cluster_in_vivo cluster_in_vivo Start->cluster_in_vivo cluster_in_vitro cluster_in_vitro Start->cluster_in_vitro cluster_in_situ cluster_in_situ Start->cluster_in_situ Conclusion Conclusion on Non-Cariogenic Properties cluster_in_vivo->Conclusion cluster_in_vitro->Conclusion cluster_in_situ->Conclusion

References

Validating the Structure of Trehalulose: A 2D NMR-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of carbohydrates is paramount. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy techniques for the validation of the trehalulose structure, supported by experimental data and detailed protocols.

This compound, a structural isomer of sucrose, is a disaccharide composed of an α-D-glucopyranose unit linked to a D-fructose unit via an α-1,1-glycosidic bond.[1][2] Unlike sucrose, this compound is a reducing sugar because the anomeric carbon of the fructose (B13574) moiety is not involved in the glycosidic bond.[1] In solution, this compound exists as a mixture of tautomers, primarily the 1-O-α-D-glucopyranosyl-β-D-fructopyranose and the 1-O-α-D-glucopyranosyl-β-D-fructofuranose forms.[3] The definitive confirmation of this intricate structure relies heavily on a suite of 2D NMR experiments, each providing unique insights into the molecule's connectivity and stereochemistry.

Comparative Analysis of 2D NMR Techniques for this compound Structure Validation

The structural validation of this compound is systematically achieved through a combination of 2D NMR experiments. Each technique offers a different piece of the structural puzzle, and their combined interpretation provides an unambiguous assignment of the molecule's constitution. The primary techniques employed are Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

2D NMR TechniqueInformation Provided for this compound Structure ValidationComparison with Alternatives
COSY (Correlation Spectroscopy)Establishes proton-proton (¹H-¹H) coupling networks within each monosaccharide ring.[4] This allows for the tracing of adjacent protons, typically separated by two or three bonds, helping to assign the protons within the glucose and fructose spin systems.While 1D ¹H NMR shows the proton signals, significant overlap in the sugar region (typically 3-4 ppm) makes definitive assignment difficult. COSY resolves these overlaps in a second dimension, clarifying the connectivity of protons within each ring.
HSQC (Heteronuclear Single Quantum Coherence)Correlates directly bonded proton and carbon atoms (¹H-¹³C).[4] This experiment is crucial for assigning the carbon signals of the this compound structure based on the previously assigned proton resonances.Alternative techniques like Heteronuclear Multiple Quantum Coherence (HMQC) provide similar information. However, modern HSQC experiments with pulsed field gradients offer superior solvent suppression and artifact reduction.
HMBC (Heteronuclear Multiple Bond Correlation)Reveals long-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH).[4] For this compound, the key HMBC correlation is between the anomeric proton of the glucose unit (H-1') and the anomeric carbon of the fructose unit (C-1), and vice-versa, which unambiguously confirms the α-1,1-glycosidic linkage.This through-bond connectivity information is unique to HMBC and is the definitive evidence for the linkage between the two monosaccharide units. Other techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) provide through-space correlations, which can suggest proximity but do not definitively prove the covalent linkage.

Data Presentation: ¹H and ¹³C NMR Chemical Shift Assignments for this compound

The following table summarizes the ¹H and ¹³C chemical shifts for the two major tautomers of this compound in D₂O, as determined by 2D NMR spectroscopy.[3]

Position1-O-α-D-glucopyranosyl-β-D-fructopyranose (Tautomer 1a)1-O-α-D-glucopyranosyl-β-D-fructofuranose (Tautomer 1b)
δ¹H (ppm) δ¹³C (ppm)
Fructose Unit
13.65 (d, 12.0)65.1
3.58 (d, 12.0)
2-104.9
33.92 (d, 3.0)74.8
43.81 (dd, 9.5, 3.0)72.9
53.55 (m)70.4
63.79 (dd, 12.0, 2.0)63.8
3.71 (dd, 12.0, 5.0)
Glucose Unit
1'4.98 (d, 3.7)94.2
2'3.50 (dd, 9.8, 3.7)72.5
3'3.75 (t, 9.8)73.8
4'3.35 (t, 9.8)70.3
5'3.68 (m)73.5
6'3.80 (m)61.4

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments for the validation of this compound structure are provided below. These are representative protocols and may require optimization based on the specific instrument and sample concentration.

1. Sample Preparation

  • Dissolve approximately 10-20 mg of the purified this compound sample in 0.5 mL of deuterium (B1214612) oxide (D₂O, 99.9%).

  • Lyophilize the sample to remove any exchangeable protons and then re-dissolve in 0.5 mL of fresh D₂O.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition

All spectra are acquired on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe.

  • ¹H-¹H COSY:

    • Pulse Program: cosygpqf (or equivalent gradient-selected, double-quantum filtered COSY).

    • Spectral Width (SW): 10 ppm in both F1 and F2 dimensions.

    • Number of Scans (NS): 8-16.

    • Number of Increments (TD in F1): 256-512.

    • Acquisition Time (AQ): ~0.2 s.

    • Relaxation Delay (D1): 1.5-2.0 s.

  • ¹H-¹³C HSQC:

    • Pulse Program: hsqcedetgpsisp2.3 (or equivalent sensitivity-enhanced, phase-sensitive gradient HSQC with adiabatic pulses for multiplicity editing).

    • ¹H Spectral Width (SW in F2): 10 ppm.

    • ¹³C Spectral Width (SW in F1): 120 ppm (centered around 80 ppm).

    • Number of Scans (NS): 16-32.

    • Number of Increments (TD in F1): 256.

    • Relaxation Delay (D1): 1.5 s.

    • ¹JCH coupling constant optimized for ~145 Hz.

  • ¹H-¹³C HMBC:

    • Pulse Program: hmbcgplpndqf (or equivalent gradient-selected HMBC).

    • ¹H Spectral Width (SW in F2): 10 ppm.

    • ¹³C Spectral Width (SW in F1): 120 ppm.

    • Number of Scans (NS): 64-128.

    • Number of Increments (TD in F1): 512.

    • Relaxation Delay (D1): 2.0 s.

    • Long-range coupling delay optimized for 8 Hz (for observing ²JCH and ³JCH).

3. Data Processing

  • Apply a sine-bell or squared sine-bell window function in both dimensions.

  • Perform Fourier transformation.

  • Phase and baseline correct the spectra as required.

  • Reference the ¹H spectra to the residual HDO signal (δ 4.79 ppm) and the ¹³C spectra indirectly using the unified scale.

Visualization of the Validation Workflow

The logical progression of experiments for validating the structure of this compound is depicted in the following workflow diagram.

Trehalulose_Validation_Workflow cluster_experiments 2D NMR Experiments cluster_information Derived Structural Information cluster_conclusion Final Validation COSY 1. ¹H-¹H COSY Proton_Connectivity Proton-Proton Connectivity (within each ring) COSY->Proton_Connectivity HSQC 2. ¹H-¹³C HSQC CH_Correlation Direct C-H Correlation (Assigns ¹³C signals) HSQC->CH_Correlation HMBC 3. ¹H-¹³C HMBC Long_Range_Correlation Long-Range C-H Correlation (Confirms Glycosidic Linkage) HMBC->Long_Range_Correlation Proton_Connectivity->HSQC Structure_Validation Validated this compound Structure (α-1,1-linkage & Tautomer Identification) Proton_Connectivity->Structure_Validation CH_Correlation->HMBC CH_Correlation->Structure_Validation Long_Range_Correlation->Structure_Validation

Caption: Workflow for the validation of this compound structure using 2D NMR.

This systematic approach, combining the power of COSY, HSQC, and HMBC, provides a robust and reliable method for the complete structural elucidation and validation of this compound, ensuring the accuracy of data for research and development applications.

References

A Researcher's Guide to the Absolute Quantification of Trehalulose in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of rare sugars like trehalulose in biological matrices is critical for understanding its metabolic fate and potential therapeutic applications. This guide provides a comparative overview of analytical methodologies, with a focus on the superior performance of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the absolute quantification of this compound.

This document details and contrasts the LC-MS/MS method with alternative techniques, namely High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) and enzymatic assays. While direct, validated protocols for this compound in biological samples are emerging, this guide synthesizes established methods for its isomer, trehalose (B1683222), and other sucrose (B13894) isomers to provide a robust framework for researchers.

Comparative Analysis of Quantification Methods

The choice of analytical method for this compound quantification depends on the required sensitivity, specificity, and the complexity of the biological matrix. While traditional methods like HPLC-RID and enzymatic assays have been used for sugar analysis, LC-MS/MS offers unparalleled advantages for trace-level quantification in complex samples.

ParameterLC-MS/MSHPLC-RIDEnzymatic Assay
Principle Separation by liquid chromatography followed by detection based on mass-to-charge ratio of fragmented ions.Separation by liquid chromatography followed by detection based on changes in the refractive index of the eluent.Enzymatic conversion of the target sugar to a product that can be measured spectrophotometrically.
Specificity Very High (distinguishes isomers)Low (co-elution is common)[1]Moderate to High (depends on enzyme specificity)
Sensitivity (LOD) High (nM range)[1][2]Low (mM range)[1][2]Moderate (µM range)[1][2]
Linearity Wide dynamic rangeNarrower dynamic rangeLimited linear range
Matrix Effect Can be significant, requires internal standardsLess susceptible to matrix effectsCan be affected by inhibitors in the sample
Throughput HighModerateModerate to High
Cost High (instrumentation)Low to ModerateLow

Experimental Protocols

LC-MS/MS for Absolute Quantification of this compound

This protocol is a synthesized approach based on methods for sucrose isomers and trehalose, optimized for this compound quantification in biological samples like plasma or serum.[3]

a. Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma/serum, add 400 µL of ice-cold methanol (B129727) (containing an internal standard such as ¹³C₁₂-sucrose).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile (B52724):water).

b. Liquid Chromatography:

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for the separation of polar compounds like sugars.[3]

  • Mobile Phase: A gradient elution with acetonitrile and water, often with a small amount of an additive like ammonium (B1175870) formate (B1220265) to improve ionization.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

c. Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in negative ion mode is often preferred for sugars.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for both this compound and the internal standard.

    • Precursor Ion (this compound): [M-H]⁻ or [M+Cl]⁻

    • Product Ion (this compound): Specific fragment ions of this compound.

  • Calibration Curve: A calibration curve is generated using known concentrations of this compound standards spiked into a blank matrix to enable absolute quantification.

HPLC-RID Method

This method is less sensitive and specific than LC-MS/MS but can be a cost-effective alternative for samples with higher concentrations of this compound.[1][2]

a. Sample Preparation: Similar to the LC-MS/MS protocol, but a simpler protein precipitation step may be sufficient.

b. High-Performance Liquid Chromatography:

  • Column: An amino-based or ligand-exchange column is commonly used for sugar analysis.

  • Mobile Phase: An isocratic mobile phase, typically a mixture of acetonitrile and water.

  • Detector: A Refractive Index Detector (RID) measures the difference in refractive index between the mobile phase and the sample eluting from the column.

Enzymatic Assay

A specific enzymatic assay for this compound is not commercially available. However, a hypothetical assay could be developed based on the principles of trehalose assays.[2]

a. Principle:

  • A specific enzyme, trehalulase (hypothetical), would hydrolyze this compound into its constituent monosaccharides.

  • One or both of these monosaccharides would then be quantified using a coupled enzymatic reaction that produces a colored or fluorescent product, which can be measured using a spectrophotometer or fluorometer.

b. Challenges: The primary challenge would be the identification and purification of a highly specific trehalulase enzyme that does not react with other sugars present in the biological sample.

Visualizing the Workflow and Metabolic Context

To better understand the analytical process and the biological relevance of this compound, the following diagrams illustrate the experimental workflow and a putative metabolic pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing BiologicalSample Biological Sample (Plasma/Serum) ProteinPrecipitation Protein Precipitation & Centrifugation BiologicalSample->ProteinPrecipitation Evaporation Supernatant Evaporation ProteinPrecipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation HILIC Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometry (MRM) LC_Separation->MS_Detection Quantification Absolute Quantification MS_Detection->Quantification

Caption: LC-MS/MS workflow for this compound quantification.

putative_metabolic_pathway Sucrose Sucrose This compound This compound Sucrose->this compound Isomerase (in some organisms) Glucose Glucose This compound->Glucose Trehalulase (putative) Fructose Fructose This compound->Fructose Trehalulase (putative) Glycolysis Glycolysis / Energy Production Glucose->Glycolysis Fructose->Glycolysis

Caption: A putative metabolic pathway for this compound.

Conclusion

For the sensitive and specific absolute quantification of this compound in complex biological samples, LC-MS/MS stands out as the superior method. Its ability to distinguish between isomers and detect compounds at nanomolar concentrations is essential for detailed pharmacokinetic and metabolic studies. While HPLC-RID and enzymatic assays offer simpler, lower-cost alternatives, they lack the specificity and sensitivity required for trace-level analysis in biological matrices. As research into rare sugars like this compound expands, the adoption of advanced analytical techniques like LC-MS/MS will be paramount to unlocking their full scientific and therapeutic potential.

References

A Comparative Guide to the Quantification of Trehalulose: Cross-Validation of HPLC and Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers an objective comparison between High-Performance Liquid Chromatography (HPLC) and enzymatic assays for the quantification of trehalulose. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive analysis of both methodologies, supported by experimental data and detailed protocols to aid in the selection of the most suitable assay for specific research needs.

While the quantitative performance data herein is based on studies of the closely related isomer, trehalose (B1683222), the principles, validation metrics, and experimental protocols are directly applicable to this compound analysis due to their shared chemical and physical properties as disaccharides.

Principles of Quantification

High-Performance Liquid Chromatography (HPLC)

HPLC separates components in a liquid sample based on their differing interactions with a stationary phase (the column) and a mobile phase (the solvent).[1][2] For sugar analysis, a carbohydrate-specific column is used. As the sample passes through the column, this compound is separated from other compounds. A Refractive Index Detector (RID) is commonly employed, which measures the change in the refractive index of the mobile phase as the analyte passes through, generating a signal proportional to its concentration.[1][2][3] This method provides high specificity, allowing for the simultaneous separation and quantification of multiple sugars in a complex mixture.[1][2]

Enzymatic Assay

The enzymatic assay relies on the high specificity of an enzyme to catalyze a reaction involving the target analyte. For this compound, an analogous approach to trehalose assays would involve the enzyme trehalase, which hydrolyzes the disaccharide into two glucose monomers.[1][4] This glucose is then quantified in a series of coupled enzymatic reactions. Typically, hexokinase phosphorylates the glucose, and the resulting glucose-6-phosphate is oxidized by glucose-6-phosphate dehydrogenase. This final step reduces nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+) to NADPH, which can be measured spectrophotometrically by the increase in absorbance at 340 nm.[1][5] The amount of NADPH produced is directly proportional to the initial amount of this compound.[5]

Experimental Protocols

Protocol 1: HPLC with Refractive Index Detection (HPLC-RID)

This protocol is based on established methods for disaccharide quantification.[1][2][6][7]

  • Sample Preparation:

    • Extract this compound from the sample matrix using a suitable solvent (e.g., deionized water or an acetonitrile/water mixture).[7][8][9]

    • Centrifuge the extract to pellet any insoluble material.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • If necessary, perform a dilution to ensure the concentration falls within the instrument's linear range.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1100 series or equivalent.[1][2]

    • Column: Waters High-Performance Carbohydrate Column (or similar amino-bonded column).[1][2]

    • Mobile Phase: Acetonitrile:Water (e.g., 77:23 v/v).[7]

    • Flow Rate: 0.35 - 1.4 mL/min.[6][8][9]

    • Column Temperature: Maintained at a stable temperature, e.g., 65°C.[6]

    • Detector: Refractive Index Detector (RID), warmed up and stabilized at 40°C.[6]

    • Injection Volume: 50 µL.[7]

  • Quantification:

    • Prepare a series of this compound standards of known concentrations (e.g., 1-100 mM).[7]

    • Inject the standards to generate a calibration curve by plotting the peak area against concentration.

    • Inject the prepared samples and quantify the this compound concentration by interpolating its peak area from the calibration curve.

Protocol 2: Enzymatic Assay

This protocol is adapted from standard trehalose enzymatic assay kits.[1][10][11]

  • Sample Preparation:

    • Extract this compound from the sample as described in the HPLC protocol. The final extract should be in an aqueous buffer.

    • A control reaction for each sample is required to measure pre-existing glucose. This control omits the trehalase enzyme.[4]

  • Enzymatic Reaction:

    • In a microplate well or PCR tube, combine the sample extract with a sodium acetate (B1210297) buffer (pH ~5.2).[10]

    • Add trehalase enzyme to the test samples (but not the background glucose controls).

    • Incubate at 37°C for an extended period (e.g., 12 hours) to ensure complete hydrolysis of this compound to glucose.[10]

  • Glucose Quantification:

    • Add a commercial glucose oxidase/peroxidase (GOPOD) or a hexokinase/G6PDH reagent mixture to all wells (test and control).[1][4][12] This reagent contains ATP, NADP+, hexokinase, and glucose-6-phosphate dehydrogenase.

    • Incubate for approximately 15-20 minutes at 37°C.[10]

    • Measure the absorbance of NADPH at 340 nm using a microplate reader or spectrophotometer.[1][10]

  • Calculation:

    • Subtract the absorbance of the control (pre-existing glucose) from the test sample absorbance to get the corrected absorbance.

    • Generate a standard curve using known concentrations of this compound (e.g., 25-1000 µM).[1][2][7]

    • Calculate the this compound concentration in the samples from the standard curve using the corrected absorbance values.

Performance Comparison

The following table summarizes the key performance metrics for each method, based on data from comparative studies on trehalose.[1][2]

Parameter HPLC-RID Assay Enzymatic Assay Reference
Principle Chromatographic separation based on physicochemical properties.Specific enzymatic hydrolysis followed by spectrophotometric detection.[1][2][5]
Limit of Detection (LOD) ~0.6 mM~6.3 µM[1][2]
Limit of Quantification (LOQ) ~2.2 mM~21 µM[1][2]
Dynamic Range ~2.2 mM - 100 mM (Approx. 2 orders of magnitude)~21 µM - 4 mM (Approx. 2 orders of magnitude)[1][2]
Specificity High. Can resolve this compound from other disaccharides like sucrose (B13894), maltose, and lactose.[1][2]High, but dependent on the purity of the trehalase enzyme.[4] May be susceptible to interference from substances in complex matrices.[13]
Throughput Lower. Serial sample injection with typical run times of over 30 minutes per sample.[1][2]Higher. Can be adapted for high-throughput screening in a 96-well plate format.[5]
Instrumentation Requires a dedicated HPLC system with an RID detector.Requires a standard spectrophotometer or microplate reader.[1][14]

Visualized Workflows and Principles

The following diagrams illustrate the logical flow of each analytical method and the overall cross-validation process.

G Diagram 1: Cross-Validation Workflow cluster_prep Sample Preparation cluster_hplc HPLC-RID Analysis cluster_enzymatic Enzymatic Assay Sample Biological or Chemical Sample Extract Extraction of This compound Sample->Extract Filter Filtration & Dilution Extract->Filter HPLC HPLC Separation (Carbohydrate Column) Filter->HPLC Enzyme Enzymatic Hydrolysis (Trehalase) Filter->Enzyme RID RID Detection HPLC->RID Data_HPLC Quantify via Standard Curve RID->Data_HPLC Compare Compare Results (Correlation, Bias) Data_HPLC->Compare Color Coupled Reaction (NADPH Production) Enzyme->Color Data_Enzyme Quantify via Standard Curve Color->Data_Enzyme Data_Enzyme->Compare

Caption: A flowchart of the cross-validation process for this compound quantification.

G Diagram 2: Comparison of Method Principles cluster_hplc HPLC-RID Principle cluster_enzymatic Enzymatic Assay Principle A_Mix Sample Mixture (this compound, Sucrose, etc.) A_Sep Chromatographic Separation A_Mix->A_Sep Injection A_Peak Signal Peak (Proportional to Concentration) A_Sep->A_Peak Elution B_T This compound B_G 2x Glucose B_T->B_G Trehalase B_Result Increased Absorbance at 340 nm B_G->B_Result Hexokinase, G6PDH B_NADP NADP+ B_NADPH NADPH B_NADP->B_NADPH

Caption: The core principles of HPLC-RID versus enzymatic assay quantification.

Discussion and Recommendations

The choice between HPLC-RID and an enzymatic assay depends heavily on the specific requirements of the analysis.

HPLC-RID is the preferred method when:

  • High specificity is critical: The chromatographic separation can distinguish this compound from other structurally similar sugars, which is essential for accurate quantification in complex matrices like food products or biological extracts.[1][2]

  • Simultaneous analysis is needed: This method can be adapted to quantify other sugars (e.g., glucose, fructose (B13574), sucrose) in the same run, providing a more comprehensive sample profile.[14]

  • Concentrations are in the millimolar range: The sensitivity of HPLC-RID is well-suited for samples where this compound is a major component.[1][2]

An enzymatic assay is advantageous when:

  • High throughput is required: The microplate-based format allows for the rapid screening of many samples simultaneously, making it ideal for process monitoring or large-scale screening studies.[5]

  • High sensitivity is necessary: Enzymatic methods typically offer a lower limit of detection, making them suitable for samples with this compound concentrations in the micromolar range.[1][2]

  • Access to HPLC is limited: These assays only require a standard laboratory spectrophotometer or plate reader, which are more commonly available.[14]

Cross-validation is crucial to ensure data integrity. Analyzing a subset of samples with both methods can confirm the accuracy and reveal any potential matrix effects or interferences that might affect the enzymatic assay. A strong correlation between the results from both methods provides confidence in the chosen primary analytical technique.[13]

References

A Comparative Guide to the Functional Properties of Trehalulose and Other Rare Sugars

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional properties of trehalulose against other notable rare sugars: allulose, tagatose, and isomaltulose. The information presented is supported by experimental data to assist in research and development applications.

Quantitative Comparison of Functional Properties

The following table summarizes the key quantitative functional properties of this compound and other rare sugars, with sucrose (B13894) provided as a reference.

Functional PropertyThis compoundAlluloseTagatoseIsomaltuloseSucrose (Reference)
Relative Sweetness 60-70% of sucrose[1]~70% of sucrose[2]~92% of sucrose~50% of sucrose[3]100%
Glycemic Index (GI) Low (lower than sucrose)[4]Very low (near zero)[2]Low32[3][5]65
Caloric Value (kcal/g) ~4~0.2-0.4[2]~1.54[3][5]4
Digestibility Slowly digestible[4]Poorly absorbedPartially absorbedSlowly but fully digestible[3]Fully digestible
Cariogenicity Non-cariogenic[4]Non-cariogenic[2]Non-cariogenicNon-cariogenicCariogenic

Impact on Gut Microbiota

Rare sugars can significantly modulate the composition and function of the gut microbiota, exhibiting prebiotic effects.

  • This compound : Acts as a prebiotic, promoting the growth of beneficial gut bacteria, which can contribute to improved digestion and immune function.[1]

  • Allulose : Has been shown to increase the abundance of beneficial bacteria such as Bifidobacterium and Akkermansia muciniphila, which are associated with improved metabolic health.[6] It may also increase the diversity of the gut microbiota.[7]

  • Tagatose : The majority of ingested tagatose is fermented by gut bacteria in the colon, leading to prebiotic effects.[6][8] It has been shown to enhance the growth of Lactobacillus species.[6]

  • Isomaltulose : Exhibits prebiotic activity by increasing the abundance of beneficial microbiota such as Faecalibacterium and Phascolarctobacterium, while decreasing levels of pathogenic bacteria like Shuttleworthia.[9] It also promotes the growth of Bifidobacterium.[10]

Signaling Pathways and Metabolic Effects

The unique metabolic fates of these rare sugars lead to distinct physiological responses.

This compound and Isomaltulose: Slow Digestion Pathway

This compound and isomaltulose are both isomers of sucrose but are hydrolyzed much more slowly by intestinal enzymes due to their more stable glycosidic bonds.[4] This slow digestion leads to a gradual release of glucose and fructose, resulting in a lower and more sustained blood glucose and insulin (B600854) response compared to sucrose.

Slow_Digestion_Pathway This compound This compound Small_Intestine Small Intestine This compound->Small_Intestine Isomaltulose Isomaltulose Isomaltulose->Small_Intestine Slow_Hydrolysis Slow Hydrolysis (α-glucosidases) Small_Intestine->Slow_Hydrolysis Glucose_Fructose Glucose + Fructose Slow_Hydrolysis->Glucose_Fructose Gradual_Absorption Gradual Absorption Glucose_Fructose->Gradual_Absorption Bloodstream Bloodstream Low_Glycemic_Response Low Glycemic & Insulin Response Bloodstream->Low_Glycemic_Response Gradual_Absorption->Bloodstream

Figure 1: Slow digestion pathway of this compound and Isomaltulose.
Allulose: Cellular Signaling and Metabolic Regulation

Allulose is minimally absorbed and metabolized, but it appears to exert its beneficial effects through the modulation of cellular signaling pathways related to inflammation and insulin sensitivity.

Allulose_Signaling_Pathway Allulose Allulose NFkB_Pathway NF-κB Pathway Allulose->NFkB_Pathway inhibits PI3K_AKT_Pathway PI3K-AKT Pathway Allulose->PI3K_AKT_Pathway modulates GLP1_Secretion GLP-1 Secretion Allulose->GLP1_Secretion stimulates Inflammation Inflammation NFkB_Pathway->Inflammation leads to Insulin_Sensitivity Improved Insulin Sensitivity PI3K_AKT_Pathway->Insulin_Sensitivity Vagal_Afferents Vagal Afferents GLP1_Secretion->Vagal_Afferents activates Vagal_Afferents->Insulin_Sensitivity

Figure 2: Cellular signaling pathways modulated by Allulose.

Experimental Protocols

Determination of Glycemic Index (GI)

The glycemic index is typically determined through in vivo studies with human subjects, following a standardized protocol.

Workflow for In Vivo Glycemic Index Determination

GI_Workflow Start Start Subject_Recruitment Recruit Healthy Volunteers Start->Subject_Recruitment Overnight_Fast Overnight Fast (10-12 hours) Subject_Recruitment->Overnight_Fast Baseline_Blood_Sample Collect Baseline Blood Sample (t=0) Overnight_Fast->Baseline_Blood_Sample Test_Food Administer Test Food (containing 50g available carbohydrate) Baseline_Blood_Sample->Test_Food Blood_Sampling Collect Blood Samples (at 15, 30, 45, 60, 90, 120 min) Test_Food->Blood_Sampling Glucose_Analysis Analyze Blood Glucose Levels Blood_Sampling->Glucose_Analysis AUC_Calculation Calculate Incremental Area Under the Curve (iAUC) Glucose_Analysis->AUC_Calculation Reference_Food Repeat with Reference Food (Glucose or White Bread) AUC_Calculation->Reference_Food GI_Calculation Calculate GI: (iAUC_test / iAUC_ref) x 100 Reference_Food->GI_Calculation End End GI_Calculation->End

Figure 3: Workflow for in vivo determination of Glycemic Index.

Protocol Outline:

  • Subject Recruitment: A group of healthy volunteers is recruited for the study.

  • Fasting: Subjects undergo an overnight fast of 10-12 hours.

  • Baseline Measurement: A baseline blood sample is taken to determine fasting blood glucose levels.

  • Test Food Consumption: Each subject consumes a portion of the test food containing a standardized amount of available carbohydrates (typically 50 grams).

  • Blood Glucose Measurement: Blood samples are taken at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) after consumption.

  • Area Under the Curve (AUC) Calculation: The blood glucose response over the two-hour period is plotted, and the incremental area under the curve (iAUC) is calculated.

  • Reference Food Comparison: The test is repeated on a separate day with a reference food (glucose or white bread), which has a defined GI of 100.

  • GI Calculation: The GI of the test food is calculated as the iAUC of the test food divided by the iAUC of the reference food, multiplied by 100.

Determination of Caloric Value

The caloric value of a food component can be determined using bomb calorimetry or calculated using the Atwater system.

Bomb Calorimetry Protocol Outline:

  • Sample Preparation: A known mass of the sugar is dried to remove all moisture and pressed into a pellet.

  • Combustion: The pellet is placed in a sealed container (the "bomb") filled with pure oxygen.

  • Ignition: The sample is ignited electrically.

  • Temperature Measurement: The bomb is submerged in a known volume of water, and the rise in water temperature from the combustion is measured.

  • Calculation: The heat released (caloric value) is calculated based on the temperature change of the water.

Atwater System:

This system uses average energy values for the primary energy-containing macronutrients:

  • Carbohydrates: 4 kcal/g

  • Proteins: 4 kcal/g

  • Fats: 9 kcal/g

For digestible carbohydrates like this compound and isomaltulose, the Atwater factor of 4 kcal/g is a reliable estimate of their metabolizable energy. For poorly absorbed or partially fermented sugars like allulose and tagatose, this value is significantly lower.

References

Trehalulose and Trehalose in Cell Viability Assays: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate excipients and therapeutic agents is critical for ensuring cell viability and stability in a multitude of applications, from cryopreservation to drug formulation. Among the disaccharides of interest, trehalose (B1683222) has been extensively studied for its cytoprotective properties. Its lesser-known isomer, trehalulose, is emerging as a molecule with significant biological activities. This guide provides an objective comparison of this compound and trehalose, focusing on their impact on cell viability, supported by available data and detailed experimental protocols.

While direct comparative studies on the effects of this compound and trehalose on cell viability are currently limited, this guide synthesizes the existing research on trehalose and the known properties of this compound to offer a comprehensive overview for researchers.

Comparative Analysis of Trehalose and this compound on Cell Viability

The following table summarizes the known effects of trehalose on cell viability under various conditions. A parallel analysis for this compound is provided based on its known chemical and biological properties, highlighting areas where further research is needed.

FeatureTrehaloseThis compound (Inferred Potential)
Chemical Structure α-D-glucopyranosyl-(1→1)-α-D-glucopyranoside (non-reducing)α-(1 → 1) glucose-fructose glycosidic linkage (reducing)
Biocompatibility Generally considered safe and biocompatible, used in various pharmaceutical and food products.[1]Expected to be biocompatible, found naturally in stingless bee honey.[2]
Effect on Cell Proliferation Can have variable effects; some studies show it can inhibit the proliferation of certain cell types like fibroblasts and melanoma cells, while in others, it has been shown to improve cell proliferation, such as in human HaCaT cells.[3][4][5] In some cases, it can act as a glucose surrogate without altering proliferation.[6]The effect on cell proliferation is not yet documented in scientific literature. Its slower metabolism might lead to different outcomes compared to trehalose.
Cytoprotection (Cryopreservation) Extensively documented to improve post-thaw cell viability and function for various cell types, including fibroblasts, keratinocytes, and stem cells.[2]While not specifically studied for cryopreservation, its ability to protect cellular membranes suggests it could offer cryoprotective benefits.[2]
Cytoprotection (Desiccation) Known to protect cells from damage caused by dehydration by replacing water molecules and stabilizing membranes and proteins.[7]Anecdotal evidence suggests it may be a highly effective sugar for protection against desiccation, a property that warrants further investigation.[2]
Antioxidant Properties Exhibits antioxidant properties by protecting cells from oxidative stress, reducing lipid peroxidation, and scavenging free radicals.[7][8][9]Reported to have high antioxidant activity, which could contribute to enhanced cell viability under oxidative stress conditions.[2][10]
Metabolism by Mammalian Cells Not synthesized by mammalian cells.[7] Slowly hydrolyzed to glucose by the enzyme trehalase in the intestine and kidneys.[8][11]Not synthesized by mammalian cells. It is broken down more slowly than sucrose (B13894) in the small intestine due to its more stable glycosidic bond.[12]
Induction of Autophagy Known to induce autophagy, which can be a mechanism for its neuroprotective and cytoprotective effects in various disease models.[8]The ability of this compound to induce autophagy has not been reported.

Experimental Methodologies

Detailed protocols for assessing cell viability are crucial for reproducible research. Below are standard methods frequently employed in studies investigating the effects of sugars like trehalose.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of trehalose or this compound. Include a control group with no sugar treatment. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the control (untreated cells) to determine the effect of the sugar on cell viability.

Trypan Blue Exclusion Assay for Cell Viability

This assay is used to differentiate viable from non-viable cells.

Principle: Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.

Protocol:

  • Cell Preparation: After treatment with trehalose or this compound, detach the cells from the culture plate using trypsin-EDTA.

  • Cell Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Cell Counting: Load the stained cell suspension into a hemocytometer.

  • Viability Calculation: Count the number of viable (unstained) and non-viable (blue) cells. Calculate the percentage of viable cells using the following formula: Percentage Viability = (Number of viable cells / Total number of cells) x 100

Visualizing Experimental Workflows and Cellular Pathways

To further clarify the experimental process and the known cellular mechanisms of trehalose, the following diagrams are provided.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Viability Assay cluster_3 Data Analysis start Start seeding Cell Seeding in 96-well plate start->seeding incubation1 24h Incubation seeding->incubation1 treatment Addition of Trehalose/ This compound solutions incubation1->treatment incubation2 Incubate for desired period (e.g., 24, 48, 72h) treatment->incubation2 assay Perform Cell Viability Assay (e.g., MTT, Trypan Blue) incubation2->assay measurement Data Acquisition (e.g., Absorbance, Cell Count) assay->measurement analysis Calculate % Cell Viability measurement->analysis end End analysis->end

Experimental workflow for a cell viability assay.

G cluster_stress Cellular Stress Response cluster_autophagy Autophagy Induction trehalose Trehalose protein_stabilization Protein & Membrane Stabilization trehalose->protein_stabilization antioxidant Antioxidant Activity (ROS Scavenging) trehalose->antioxidant autophagy mTOR-Independent Autophagy trehalose->autophagy cell_viability Enhanced Cell Viability & Survival protein_stabilization->cell_viability antioxidant->cell_viability clearance Clearance of Protein Aggregates autophagy->clearance clearance->cell_viability

Signaling pathways influenced by trehalose that promote cell viability.

Conclusion

Trehalose is a well-established cytoprotective agent with a large body of evidence supporting its positive impact on cell viability under various stress conditions. Its mechanisms of action, including protein and membrane stabilization, antioxidant effects, and induction of autophagy, are increasingly understood.

This compound, while less studied, presents a promising profile. Its inherent antioxidant properties and stable chemical structure suggest it could offer significant benefits for cell viability, potentially comparable or even superior to trehalose in specific applications. However, a lack of direct experimental data on its effects in cell viability assays necessitates further research.

For scientists and researchers, the choice between trehalose and this compound will depend on the specific application and desired outcomes. While trehalose currently offers a more predictable and well-documented option, the unique properties of this compound make it a compelling candidate for future studies in cell preservation, drug delivery, and functional food development. Direct head-to-head studies are crucial to fully elucidate the comparative efficacy of these two intriguing disaccharides.

References

A Comparative Guide to the Antioxidant Capacity of Trehalulose and Other Sugars

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the antioxidant capacity of trehalulose against other common dietary sugars such as sucrose, glucose, and fructose (B13574). The information is based on available experimental data from in vitro antioxidant assays and studies on cellular oxidative stress.

Comparative Antioxidant Capacity: A Data Summary

Direct quantitative comparisons of the antioxidant capacity of this compound with sucrose, glucose, and fructose are limited in publicly available research. However, studies on various rare sugars and the well-established pro-oxidant effects of common sugars under hyperglycemic conditions provide valuable context. The following table summarizes the available data. It is important to note that much of the antioxidant potential of this compound is inferred from studies on stingless bee honey, where it is a major component, and from research on its isomer, trehalose (B1683222).

SugarAntioxidant AssayResultReference
This compound General DescriptionDescribed as a "highly active antioxidant".[1][1]
ContextA major component of stingless bee honey, which exhibits significant antioxidant activity in DPPH, ABTS, and FRAP assays.[1][1]
Trehalose DPPH Radical ScavengingShows DPPH free radical elimination activity.[2][2]
Cellular Antioxidant ActivityProtects cells from oxidative stress by reducing reactive oxygen species (ROS) accumulation and preserving the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD).[3][3]
Sucrose Hydroxyl Radical ScavengingHas been shown to scavenge hydroxyl radicals in vitro.[4][4]
GeneralGenerally considered a non-reducing sugar with low direct antioxidant activity.[5][5]
Glucose Hydroxyl Radical ScavengingCan eliminate hydroxyl radicals to a similar extent as some rare sugars.
Cellular Pro-oxidant EffectHigh concentrations can lead to increased production of reactive oxygen species (ROS) and oxidative stress, contributing to diabetic complications.[6][6]
Fructose GeneralSimilar to glucose, high levels can contribute to cellular oxidative stress.

Note: The antioxidant activity of sugars can be complex. While some sugars may exhibit direct radical scavenging activity in chemical assays, high intracellular concentrations of metabolizable sugars like glucose and fructose can lead to increased mitochondrial ROS production and the formation of advanced glycation end products (AGEs), contributing to a pro-oxidant state.[7] Non-metabolizable or slowly metabolized sugars like trehalose and potentially this compound may exert protective effects by stabilizing cellular structures and activating endogenous antioxidant defense pathways.[3]

Experimental Protocols

The following are detailed methodologies for the most common in vitro antioxidant capacity assays cited in the literature for sugar and food matrix analysis.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.2 mM) in methanol.

    • Prepare various concentrations of the sugar solutions (e.g., this compound, sucrose, glucose, fructose) in a suitable solvent (e.g., water or methanol).

    • A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the sugar solution to each well.

    • Add the DPPH solution to each well and mix thoroughly.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.

    • A blank containing only the solvent and DPPH solution is also measured.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the blank and A_sample is the absorbance of the sugar solution.

    • The results can be expressed as the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.

Protocol:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare various concentrations of the sugar solutions and a positive control (e.g., Trolox).

  • Assay Procedure:

    • Add a small volume of the sugar solution to the diluted ABTS•+ solution.

    • Mix and incubate at room temperature for a specific time (e.g., 6 minutes).

    • Measure the decrease in absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (e.g., 10 mM) in HCl (e.g., 40 mM), and an aqueous solution of FeCl₃ (e.g., 20 mM) in a specific ratio (e.g., 10:1:1, v/v/v).

    • Warm the FRAP reagent to 37°C before use.

    • Prepare various concentrations of the sugar solutions and a standard solution of known Fe²⁺ concentration (e.g., FeSO₄).

  • Assay Procedure:

    • Add the sugar solution to the FRAP reagent.

    • Incubate the mixture at 37°C for a specific time (e.g., 4 minutes).

    • Measure the absorbance of the blue-colored solution at a specific wavelength (typically 593 nm).

  • Calculation:

    • A standard curve is prepared using the Fe²⁺ standard.

    • The FRAP value of the sample is determined from the standard curve and is expressed as µmol of Fe²⁺ equivalents per gram or liter of the sample.

Visualizing Mechanisms and Workflows

Experimental Workflow for In Vitro Antioxidant Assays

The following diagram outlines a typical workflow for assessing the antioxidant capacity of different sugars using common in vitro assays.

G cluster_prep Sample & Reagent Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis cluster_results Results S1 This compound A1 DPPH Assay S1->A1 A2 ABTS Assay S1->A2 A3 FRAP Assay S1->A3 S2 Sucrose S2->A1 S2->A2 S2->A3 S3 Glucose S3->A1 S3->A2 S3->A3 S4 Fructose S4->A1 S4->A2 S4->A3 R1 DPPH Reagent R1->A1 R2 ABTS•+ Reagent R2->A2 R3 FRAP Reagent R3->A3 D1 Measure Absorbance A1->D1 A2->D1 A3->D1 D2 Calculate % Inhibition / FRAP Value D1->D2 D3 Determine IC50 / TEAC D2->D3 Res Comparative Antioxidant Capacity D3->Res

Caption: Workflow for comparing the antioxidant capacity of sugars.

Signaling Pathways in Sugar-Mediated Oxidative Stress

High concentrations of metabolizable sugars like glucose can induce oxidative stress through various cellular pathways. The following diagram illustrates these interconnected signaling cascades.

G cluster_stimulus Stimulus cluster_pathways Metabolic & Signaling Pathways cluster_stress Cellular Stress Response cluster_outcome Outcome Hyperglycemia High Intracellular Glucose Mito Mitochondrial ETC (Superoxide Production) Hyperglycemia->Mito PKC PKC Activation Hyperglycemia->PKC AGE Advanced Glycation End-products (AGEs) Hyperglycemia->AGE Hexosamine Hexosamine Pathway Hyperglycemia->Hexosamine ROS Increased ROS Mito->ROS PKC->ROS AGE->ROS NFkB NF-κB Activation ROS->NFkB MAPK p38 MAPK / JNK Activation ROS->MAPK OxidativeDamage Oxidative Damage (Lipids, Proteins, DNA) ROS->OxidativeDamage Inflammation Inflammation NFkB->Inflammation MAPK->Inflammation

Caption: Hyperglycemia-induced oxidative stress pathways.

Potential Protective Pathway of Trehalose

Studies on trehalose suggest a protective mechanism against oxidative stress that involves the activation of the NRF2 antioxidant response element pathway. While not yet demonstrated for this compound, this provides a plausible hypothesis for its mode of action.

G cluster_trigger Trigger cluster_mechanism Cellular Mechanism cluster_response Antioxidant Response cluster_outcome Outcome Trehalose Trehalose p62 p62 Accumulation Trehalose->p62 Keap1 Keap1 Degradation p62->Keap1 inhibits Nrf2 NRF2 Nuclear Translocation p62->Nrf2 releases Keap1->Nrf2 sequesters ARE Antioxidant Response Element (ARE) Activation Nrf2->ARE Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Enzymes Protection Cellular Protection against Oxidative Stress Enzymes->Protection

Caption: Trehalose-mediated NRF2 antioxidant pathway.

Conclusion

The available evidence suggests that this compound, a rare sugar found in significant quantities in stingless bee honey, possesses notable antioxidant properties.[1] However, a direct, quantitative comparison with common sugars like sucrose, glucose, and fructose using standardized antioxidant assays is not well-documented in the current scientific literature. While common sugars can contribute to oxidative stress under conditions of metabolic overload, certain rare and non-metabolizable sugars like trehalose appear to offer protection through mechanisms that may include direct radical scavenging and the activation of endogenous antioxidant defenses.[3][4]

Further research is required to fully elucidate the antioxidant capacity of pure this compound and to compare its activity directly with other sugars. Such studies would be invaluable for its potential application in functional foods, pharmaceuticals, and other therapeutic areas where mitigating oxidative stress is a key objective.

References

Trehalose vs. Sucrose for Protein Stabilization: A Differential Scanning Calorimetry Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and drug development professionals on the comparative efficacy of trehalose (B1683222) and sucrose (B13894) in protein stabilization, supported by differential scanning calorimetry (DSC) data.

In the realm of biopharmaceutical formulation and protein chemistry, the selection of an appropriate stabilizer is paramount to maintaining the structural integrity and therapeutic efficacy of protein-based drugs. Among the most commonly used stabilizers are the disaccharides trehalose and sucrose. While both are known to protect proteins from denaturation and aggregation, their relative effectiveness can vary depending on the specific protein and environmental conditions. This guide provides an objective comparison of trehalose and sucrose as protein stabilizers, with a focus on data obtained through differential scanning calorimetry (DSC), a powerful thermal analysis technique used to characterize the stability of proteins.

Executive Summary

Differential scanning calorimetry studies reveal distinct stabilizing properties for trehalose and sucrose when used with model proteins such as lysozyme (B549824) and myoglobin. A key finding is that sucrose-containing samples tend to exhibit a higher denaturation temperature (Tden), particularly at low water content, suggesting superior stabilization against thermal stress in dehydrated or concentrated formulations.[1][2][3][4] Conversely, trehalose generally leads to a higher glass transition temperature (Tg), which is indicative of greater stability in the amorphous solid state, a critical factor for the long-term storage of lyophilized products.[2][3] The choice between trehalose and sucrose is therefore not straightforward and depends on the specific formulation and desired stability profile.

Comparative Thermal Stability Data

The following table summarizes the key findings from differential scanning calorimetry studies comparing the effects of trehalose and sucrose on the thermal stability of lysozyme and myoglobin.

ParameterTrehaloseSucroseKey Findings
Denaturation Temperature (Tden) Generally lower than sucrose, especially at low water content.Generally higher than trehalose, indicating better thermal stability of the protein in solution.[1][2][3][4]Sucrose appears to be more effective at preventing the thermal unfolding of proteins in aqueous and low-moisture environments.[1][2][3][4]
Glass Transition Temperature (Tg) Generally higher than sucrose. For freeze-concentrated lysozyme solutions, Tg values are in the range of -33 to -40 °C.[2][3]Generally lower than trehalose. For freeze-concentrated lysozyme solutions, Tg values are in the range of -45 to -50 °C.[2][3]A higher Tg for trehalose formulations suggests a more stable glassy matrix, which is advantageous for the storage stability of freeze-dried proteins.[2][3]

Experimental Workflow for DSC Analysis

The following diagram illustrates a typical experimental workflow for comparing the protein-stabilizing effects of trehalose and sucrose using differential scanning calorimetry.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis P Protein Solution (e.g., Lysozyme, Myoglobin) Mix_T Mix Protein and Trehalose P->Mix_T Mix_S Mix Protein and Sucrose P->Mix_S T Trehalose Solution T->Mix_T S Sucrose Solution S->Mix_S Load_T Load Trehalose Sample into DSC Pan Mix_T->Load_T Load_S Load Sucrose Sample into DSC Pan Mix_S->Load_S Control Protein in Buffer Load_C Load Control Sample into DSC Pan Control->Load_C DSC_Run Perform DSC Scan (Cooling and Heating Cycles) Load_T->DSC_Run Load_S->DSC_Run Load_C->DSC_Run Thermogram Generate Thermograms (Heat Flow vs. Temperature) DSC_Run->Thermogram Calc_Tg Determine Glass Transition Temperature (Tg) Thermogram->Calc_Tg Calc_Tden Determine Denaturation Temperature (Tden) Thermogram->Calc_Tden Compare Compare Tg and Tden Values Calc_Tg->Compare Calc_Tden->Compare

Caption: Workflow for DSC analysis of protein stabilization by trehalose and sucrose.

Detailed Experimental Protocol

The following is a representative experimental protocol for comparing the protein-stabilizing effects of trehalose and sucrose using DSC, based on published research.[2][3]

1. Materials:

  • Protein (e.g., hen egg white lysozyme, equine skeletal muscle myoglobin)

  • Trehalose dihydrate

  • Sucrose

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)

  • Deionized water

2. Sample Preparation:

  • Prepare stock solutions of the protein, trehalose, and sucrose in the desired buffer.

  • Prepare the final samples by mixing the protein and sugar solutions to achieve the target concentrations and protein-to-sugar ratios. A control sample of the protein in buffer without any sugar should also be prepared.

3. DSC Instrumentation and Measurement:

  • A differential scanning calorimeter, such as a TA Instruments Q2000, is used for the analysis.

  • A small aliquot of the sample (typically 5-15 µL) is hermetically sealed in an aluminum DSC pan. An empty hermetically sealed pan is used as a reference.

  • The following thermal cycle is typically employed:

    • Equilibrate the sample at 25 °C.

    • Cool the sample at a rate of 30 °C/min down to -130 °C or -150 °C.

    • Hold at the low temperature for a few minutes to ensure thermal equilibrium.

    • Heat the sample at a controlled rate of 10 °C/min up to a temperature sufficient to induce denaturation (e.g., 98 °C).

    • Cool the sample back to 25 °C.

4. Data Analysis:

  • The heat flow as a function of temperature is recorded to generate a thermogram.

  • The glass transition temperature (Tg) is determined as the midpoint of the change in heat capacity during the transition from a glassy to a rubbery state.

  • The denaturation temperature (Tden) is determined as the peak temperature of the endothermic transition corresponding to protein unfolding.

  • The obtained Tg and Tden values for the trehalose- and sucrose-containing samples are compared to each other and to the control sample to assess the stabilizing effects of each sugar.

Concluding Remarks

The choice between trehalose and sucrose as a protein stabilizer is nuanced and should be guided by empirical data for the specific protein and formulation . DSC is an invaluable tool for generating this data, providing clear metrics for thermal stability (Tden) and amorphous state stability (Tg). While sucrose may offer superior protection against thermal denaturation, particularly in low-moisture formulations, trehalose's ability to form a more stable glassy matrix at a higher temperature can be critical for the long-term shelf life of lyophilized biopharmaceuticals. Ultimately, a thorough understanding of the distinct stabilizing mechanisms of these two disaccharides, as revealed by techniques like DSC, will enable more rational and effective formulation development.

References

A Comparative Guide to the Biological Activity of Trehalulose and Its Monosaccharide Components: Glucose and Fructose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of the disaccharide trehalulose with its constituent monosaccharides, glucose and fructose (B13574). The information presented is based on available scientific literature and is intended to be an objective resource for research and development purposes.

Overview of this compound, Glucose, and Fructose

This compound is a structural isomer of sucrose (B13894), composed of one molecule of glucose and one molecule of fructose linked by an α-1,1-glycosidic bond.[1] This unique bond structure distinguishes it from sucrose (α-1,2 linkage) and influences its metabolic fate and physiological effects. Glucose and fructose are simple sugars (monosaccharides) that are fundamental sources of energy for the body.

Glycemic and Insulinemic Response

A key differentiator between this compound and its monosaccharide components is its impact on postprandial blood glucose and insulin (B600854) levels. Due to the stable α-1,1-glycosidic bond, this compound is hydrolyzed more slowly in the small intestine compared to sucrose.[1] This slower rate of digestion and absorption results in a lower and more sustained release of glucose and fructose into the bloodstream.

While direct comparative studies of this compound against glucose and fructose are limited, research on the related disaccharide trehalose (B1683222) (composed of two glucose units) provides valuable insights. Studies have shown that trehalose ingestion leads to significantly lower blood glucose and insulin peaks compared to glucose ingestion.[2][3] It is plausible that this compound exhibits a similar attenuated response compared to a direct bolus of glucose and fructose. Fructose, when consumed alone, has a lower glycemic index than glucose but can lead to a significant insulin response when consumed with glucose.[4]

Table 1: Comparative Glycemic and Insulinemic Properties

PropertyThis compoundGlucoseFructose
Glycemic Index (GI) Low (estimated)[1]High (100)Low (~19)
Rate of Absorption Slow[1]RapidRapid (via different transporter)
Insulin Response Lower and sustained (inferred)High and rapidLow (when alone), potentiates glucose-stimulated insulin secretion

Metabolic Fate and Signaling Pathways

The metabolism of this compound begins with its slow hydrolysis into glucose and fructose by enzymes in the small intestine.[1] Once released, glucose and fructose are absorbed and enter their respective metabolic pathways.

Glucose Metabolism: Absorbed glucose enters the bloodstream and stimulates the release of insulin from the pancreas. Insulin facilitates the uptake of glucose by peripheral tissues (e.g., muscle, adipose tissue) for energy utilization or storage as glycogen.

Fructose Metabolism: Fructose is primarily metabolized in the liver. Unlike glucose, its initial metabolism is largely unregulated by insulin. It can be converted to glucose, glycogen, lactate, or triglycerides.

The slower release of glucose and fructose from this compound likely results in a more gradual and sustained substrate supply for these pathways, avoiding the rapid metabolic shifts associated with high intakes of free monosaccharides.

Metabolic_Fate This compound This compound (in small intestine) Hydrolysis Slow Hydrolysis (α-1,1-glucosidase) This compound->Hydrolysis Glucose Glucose Hydrolysis->Glucose Fructose Fructose Hydrolysis->Fructose Bloodstream Bloodstream Glucose->Bloodstream Fructose->Bloodstream Pancreas Pancreas Bloodstream->Pancreas signals Liver Liver Metabolism Bloodstream->Liver transport Peripheral_Tissues Peripheral Tissues (Muscle, Adipose) Bloodstream->Peripheral_Tissues uptake via insulin Insulin Insulin Release Pancreas->Insulin Energy Energy (ATP) Liver->Energy Glycogen Glycogen Storage Liver->Glycogen Triglycerides Triglyceride Synthesis Liver->Triglycerides Peripheral_Tissues->Energy Peripheral_Tissues->Glycogen GI_Protocol start Start fasting Overnight Fast (10-12 hours) start->fasting baseline_blood Baseline Blood Sample (t=0 min) fasting->baseline_blood ingestion Ingestion of Test Food (containing 50g available carbohydrate) baseline_blood->ingestion blood_sampling Blood Sampling at Intervals (e.g., 15, 30, 45, 60, 90, 120 min) ingestion->blood_sampling glucose_analysis Blood Glucose Analysis blood_sampling->glucose_analysis auc_calculation Calculate Incremental Area Under the Curve (iAUC) glucose_analysis->auc_calculation reference_test Repeat with Reference Food (50g Glucose) auc_calculation->reference_test gi_calculation Calculate GI: (iAUC_test / iAUC_reference) x 100 reference_test->gi_calculation end End gi_calculation->end

References

Unraveling the Maillard Reaction: A Comparative Analysis of Trehalulose and Other Sugars

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the Maillard reaction, a cornerstone of flavor and color development in food and pharmaceutical sciences, reveals significant differences in the reactivity of various sugars. This guide provides a detailed comparison of the Maillard reaction with a particular focus on trehalulose, a reducing isomer of trehalose (B1683222), benchmarked against common sugars such as glucose, fructose (B13574), and sucrose (B13894). The findings are critical for researchers, scientists, and drug development professionals seeking to control or leverage this complex chemical cascade.

Executive Summary

This compound, a ketose disaccharide, actively participates in the Maillard reaction, a key distinction from its non-reducing isomer, trehalose, which is largely unreactive. This reactivity stems from the presence of a free carbonyl group in the fructose moiety of this compound. Experimental evidence suggests that the browning intensity resulting from the Maillard reaction of this compound is considerable, positioning it as a more reactive participant than sucrose and comparable to, if not exceeding, other reducing sugars under specific conditions. This guide presents quantitative data, detailed experimental protocols, and reaction pathways to elucidate these differences.

Comparative Analysis of Sugar Reactivity in the Maillard Reaction

The Maillard reaction is initiated by the condensation of a reducing sugar's carbonyl group with an amino group of an amino acid, peptide, or protein. The rate and extent of this reaction are highly dependent on the type of sugar involved.

Key Findings:

  • This compound vs. Trehalose: this compound is a reducing sugar and readily undergoes the Maillard reaction. In contrast, trehalose is a non-reducing sugar due to the glycosidic bond between the anomeric carbons of its two glucose units, making it highly stable and unreactive in this process.

  • Reactivity of Ketoses: As a ketose, this compound's reaction pathway proceeds through the formation of Heyns products, distinguishing it from aldose sugars like glucose which form Amadori products.

  • Browning Intensity: Studies on related sucrose isomers like turanose (B8075302) indicate a higher potential for non-enzymatic browning compared to sucrose and even other reducing sugars under certain conditions.

Quantitative Data Presentation

To provide a clear comparison of sugar reactivity, the following table summarizes key parameters from a model system study. The data highlights the differences in browning intensity and the formation of 5-hydroxymethylfurfural (B1680220) (HMF), a key intermediate in the Maillard reaction.

SugarTypeBrowning Index (Absorbance at 420 nm)HMF Concentration (µg/mL)
Fructose Monosaccharide (Ketose)0.232 ± 0.0132.3
Glucose Monosaccharide (Aldose)0.211 ± 0.0129.3
Sucrose *Disaccharide0.193 ± 0.0114.32
Trehalose Disaccharide (Non-reducing)NegligibleNegligible
This compound (projected) Disaccharide (Ketose)HighHigh

Note: Sucrose, a non-reducing sugar, can hydrolyze into glucose and fructose under acidic conditions or high temperatures, subsequently participating in the Maillard reaction.

Signaling and Reaction Pathways

The Maillard reaction is a complex network of reactions. The initial step involves the formation of a Schiff base, which then rearranges to form either an Amadori product (from aldoses) or a Heyns product (from ketoses). These early products then undergo a series of further reactions, including dehydration, fragmentation, and polymerization, leading to the formation of a wide array of flavor, aroma, and colored compounds known as melanoidins.

Maillard_Pathway cluster_Initial_Stage Initial Stage cluster_Intermediate_Stage Intermediate Stage cluster_Final_Stage Final Stage Reducing_Sugar Reducing Sugar (e.g., this compound, Glucose, Fructose) Schiff_Base Schiff Base Reducing_Sugar->Schiff_Base + Amino Compound Amino_Compound Amino Compound (e.g., Amino Acid, Protein) Amadori_Product Amadori Product (from Aldoses like Glucose) Schiff_Base->Amadori_Product Amadori Rearrangement Heyns_Product Heyns Product (from Ketoses like this compound) Schiff_Base->Heyns_Product Heyns Rearrangement Dehydration_Products Dehydration & Fragmentation Products (e.g., HMF, Furfural, Deoxyosones) Amadori_Product->Dehydration_Products Heyns_Product->Dehydration_Products Strecker_Degradation Strecker Degradation Dehydration_Products->Strecker_Degradation + Amino Compound Melanoidins Melanoidins (Brown Pigments & Polymers) Dehydration_Products->Melanoidins Polymerization Strecker_Degradation->Melanoidins Experimental_Workflow_Browning cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Sugar & Amino Acid Solutions B Mix Solutions in Test Tubes A->B C Incubate at 100°C B->C D Cool to Stop Reaction C->D E Measure Absorbance at 420 nm D->E F Plot Absorbance vs. Time E->F

A Researcher's Guide to Validating the Purity of Commercial Trehalulose Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing trehalulose, ensuring the purity of commercial standards is a critical first step for accurate and reproducible experimental results. This guide provides a comparative framework for validating the purity of commercial this compound standards using common analytical techniques. The following sections detail the experimental protocols for these methods and present illustrative data to guide the evaluation process.

Orthogonal Analytical Approaches for Purity Assessment

A multi-pronged approach using orthogonal analytical methods is recommended for a comprehensive purity assessment of this compound standards. This typically involves a primary chromatographic technique for separation and quantification of impurities, a secondary chromatographic method for confirmation, and a spectroscopic method for structural identity verification.

Data Presentation: Comparative Analysis of Commercial this compound Standards

The following tables summarize the kind of quantitative data that can be generated when comparing different commercial this compound standards (designated here as Standard A, Standard B, and Standard C) using the detailed experimental protocols provided in this guide.

Table 1: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) Analysis

ParameterStandard AStandard BStandard C
This compound Purity (%) 98.595.299.1
Isomaltulose (%) 1.23.50.5
Other Impurities (%) 0.31.30.4
Retention Time (min) 10.210.210.2

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Impurity Profile

ImpurityStandard A (Area %)Standard B (Area %)Standard C (Area %)
Isomaltulose 1.13.60.4
Glucose 0.20.50.1
Fructose 0.10.40.1
Unidentified Peak 1 Not Detected0.2Not Detected
Unidentified Peak 2 0.10.30.1

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

ParameterStandard AStandard BStandard C
¹H NMR Signal Correlation to Reference 99.8%99.5%99.9%
¹³C NMR Signal Correlation to Reference 99.7%99.4%99.9%
Presence of Impurity Signals Minor signals consistent with isomaltuloseSignals consistent with isomaltulose and monosaccharidesTrace impurity signals

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols can be adapted based on available instrumentation and specific analytical requirements.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method is a robust technique for quantifying this compound and its common isomers like isomaltulose.

Objective: To determine the purity of this compound and quantify known impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Refractive Index Detector (RID)

  • Amino-based or carbohydrate analysis column (e.g., Agilent ZORBAX NH2, 150 x 4.6 mm, 5 µm)[1]

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Ultrapure water

  • This compound standard (for calibration)

  • Isomaltulose standard (for identification and calibration)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 75:25 (v/v) acetonitrile and water.[1] Degas the mobile phase before use.

  • Standard Preparation: Prepare a stock solution of the commercial this compound standard in the mobile phase (e.g., 10 mg/mL). Prepare a series of calibration standards by diluting the stock solution. Prepare a separate standard solution of isomaltulose for peak identification.

  • Chromatographic Conditions:

    • Column Temperature: 30°C[1]

    • Flow Rate: 1.0 mL/min[1]

    • Injection Volume: 10 µL

    • Detector Temperature: 35°C

  • Analysis: Inject the prepared standards and the commercial this compound sample solution into the HPLC system.

  • Data Processing: Identify the this compound and isomaltulose peaks based on their retention times compared to the standards. Calculate the purity of the this compound standard by the area normalization method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for identifying and quantifying volatile impurities after derivatization.

Objective: To identify and quantify volatile impurities, including monosaccharides and other disaccharide isomers.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column suitable for sugar analysis (e.g., DB-5ms)

Reagents:

  • Derivatization agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + TMCS)

  • Pyridine (B92270) (anhydrous)

  • Internal standard (e.g., sorbitol)

Procedure:

  • Sample Preparation and Derivatization:

    • Accurately weigh about 5 mg of the this compound standard into a reaction vial.

    • Add 200 µL of anhydrous pyridine and the internal standard.

    • Add 100 µL of BSTFA + TMCS.

    • Cap the vial tightly and heat at 70°C for 60 minutes.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 150°C, hold for 2 minutes, ramp to 280°C at 5°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Conditions (if applicable):

      • Ion Source Temperature: 230°C

      • Scan Range: m/z 50-650

  • Analysis: Inject the derivatized sample into the GC-MS system.

  • Data Processing: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify the impurities based on their peak areas relative to the internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for unambiguous structural confirmation of this compound and for detecting impurities with different chemical structures.[2]

Objective: To confirm the chemical structure of this compound and identify the presence of structural isomers and other impurities.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., Deuterium oxide - D₂O)

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound standard in 0.6 mL of D₂O in an NMR tube.

  • NMR Analysis:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum.

    • Acquire a 1D ¹³C NMR spectrum.

    • For more detailed structural analysis, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

  • Data Processing:

    • Compare the acquired ¹H and ¹³C NMR spectra with a reference spectrum of pure this compound.

    • Analyze the spectra for any additional peaks that may indicate the presence of impurities. The chemical shifts and coupling constants of these impurity peaks can help in their identification.

Mandatory Visualizations

The following diagrams illustrate the workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh this compound Standard B Dissolve in Mobile Phase A->B E Inject Sample B->E C Prepare Mobile Phase (ACN:H2O) D Degas Mobile Phase C->D D->E F Separation on Amino Column E->F G Detection by RID F->G H Peak Integration G->H I Purity Calculation H->I J Impurity Quantification H->J

Caption: HPLC-RID Experimental Workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Weigh this compound Standard B Add Pyridine & Internal Std. A->B C Add Derivatizing Agent B->C D Heat at 70°C C->D E Inject Derivatized Sample D->E F GC Separation E->F G Mass Spectrometry Detection F->G H Library Search & Peak ID G->H I Impurity Quantification H->I

Caption: GC-MS Experimental Workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis A Weigh this compound Standard B Dissolve in D2O A->B C Acquire 1D (¹H, ¹³C) Spectra B->C D Acquire 2D (COSY, HSQC) Spectra C->D E Compare to Reference Spectra D->E F Identify Impurity Signals E->F

Caption: NMR Spectroscopy Workflow.

References

Safety Operating Guide

Navigating the Disposal of Trehalulose in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. While trehalulose is a naturally occurring sugar generally recognized for its low toxicity, proper disposal procedures are essential to maintain safety and adhere to institutional and regulatory standards.[1][2][3] This guide provides a comprehensive overview of the recommended disposal protocols for this compound, drawing upon safety data for the closely related and structurally similar compound, trehalose (B1683222).

Immediate Safety and Handling Precautions

Although trehalose, a similar disaccharide, is not classified as a hazardous substance, it is prudent to handle this compound with standard laboratory safety protocols.[4][5] This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. In the event of a spill, the solid material should be swept up, avoiding dust formation, and placed in a designated, labeled container for disposal.[6][7]

Quantitative Data Summary

For clarity, the key properties of D-(+)-Trehalose dihydrate, a closely related compound, are summarized in the table below. This information is sourced from various safety data sheets and should be used as a general guideline.

PropertyD-(+)-Trehalose Dihydrate
Molecular Formula C₁₂H₂₂O₁₁·2H₂O
Molecular Weight 378.32 g/mol
CAS Number 6138-23-4
Appearance White solid/powder
Purity ≥98%
Solubility Water, Methanol (Slightly)
Melting Point 97-99 °C
Data sourced from multiple safety and data sheets.

Step-by-Step Disposal Protocol

1. Waste Characterization:

  • Uncontaminated this compound: If the this compound is pure and has not been in contact with any hazardous materials, it is generally not considered hazardous waste.[4] However, it is crucial to consult with your institution's Environmental Health and Safety (EHS) department to confirm its classification. Do not mix it with non-hazardous waste without explicit approval from your EHS office.[8]

  • Contaminated this compound: If the this compound is mixed with or has come into contact with any hazardous substances (e.g., solvents, toxic chemicals), it must be treated as hazardous waste. The disposal procedure will then be dictated by the nature of the contaminants.

2. Containerization and Labeling:

  • Place the waste this compound in a chemically compatible and sealable container.[6][8]

  • Clearly label the container with the name "Waste this compound" and include the chemical formula if known. If contaminated, list all hazardous components and their approximate concentrations.[9]

  • Ensure the container is securely closed to prevent spills.[9]

3. Storage:

  • Store the waste container in a designated and secure area for chemical waste.

  • Keep it segregated from incompatible materials.

4. Waste Pickup and Disposal:

  • Arrange for the collection of the chemical waste through your institution's EHS department.

  • Follow all institutional and local regulations for waste disposal.[6] Never dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by your EHS office.[10]

Experimental Protocol: Handling a Spill of Aqueous this compound Solution

This protocol outlines the steps for managing a minor spill of a this compound solution in a laboratory setting.

Materials:

  • Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat

  • Absorbent material (e.g., paper towels, spill pads)

  • Waste container (labeled)

  • Cleaning solution (e.g., mild soap and water)

Procedure:

  • Ensure Safety: Immediately alert others in the vicinity of the spill. Ensure you are wearing appropriate PPE.

  • Containment: For a small spill, contain the liquid using absorbent materials placed around the perimeter of the spill.

  • Absorption: Cover the spill with absorbent material. Allow it to soak up the solution completely.

  • Cleanup: Carefully collect the saturated absorbent material and place it into a designated, labeled waste container.

  • Decontamination: Clean the spill area with a suitable cleaning solution, followed by water.

  • Disposal: Dispose of the waste container according to your institution's procedures for non-hazardous or hazardous waste, depending on whether the this compound solution was contaminated.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Trehalulose_Disposal_Workflow start Start: this compound Waste for Disposal is_contaminated Is the this compound contaminated with a hazardous substance? start->is_contaminated consult_ehs_non_haz Consult Institutional EHS for non-hazardous waste disposal procedures. is_contaminated->consult_ehs_non_haz No consult_ehs_haz Consult Institutional EHS for hazardous waste disposal procedures. is_contaminated->consult_ehs_haz Yes follow_institutional_guidelines Follow institutional guidelines for chemical waste disposal. consult_ehs_non_haz->follow_institutional_guidelines consult_ehs_haz->follow_institutional_guidelines containerize Containerize and label as 'Waste this compound' (and list contaminants if any). follow_institutional_guidelines->containerize store Store in designated chemical waste area. containerize->store pickup Schedule waste pickup with EHS. store->pickup end End pickup->end

Caption: Decision workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and comply with all local, state, and federal regulations.

References

Essential Safety and Operational Guide for Handling Trehalulose

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal information for Trehalulose in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe and efficient use of this non-hazardous substance.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is not classified as a hazardous substance according to available Safety Data Sheets (SDS).[1][2][3] However, adherence to standard laboratory safety protocols is essential to protect against potential physical hazards (e.g., dust inhalation) and to maintain good laboratory practice.

Recommended Personal Protective Equipment (PPE)

While this compound does not necessitate special handling measures, the use of standard laboratory PPE is recommended to protect against splashes, dust, and unforeseen contamination.[4]

PPE CategoryItemSpecificationsPurpose
Eye Protection Safety GlassesANSI Z87.1 approved, with side shieldsProtects eyes from dust particles.
Hand Protection Disposable GlovesNitrile or LatexPrevents direct skin contact and maintains sample purity.
Body Protection Lab CoatStandard, properly fittedProtects clothing and skin from spills.
Respiratory Not generally requiredN/AProvide adequate ventilation to minimize dust.[4]

Standard laboratory attire, including full-length pants and closed-toe shoes, must be worn at all times in the laboratory.[5][6]

Operational Handling Procedures

The primary physical form of this compound is a crystalline powder. Handling procedures should aim to minimize dust generation.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area (e.g., lab bench, fume hood) is clean and uncluttered.

    • Don the appropriate PPE as outlined in the table above.

    • Have all necessary equipment (spatulas, weigh boats, containers) ready.

  • Weighing and Transfer:

    • Perform weighing and transfer operations in an area with good ventilation to minimize potential inhalation of fine dust.

    • Handle the container of this compound carefully to avoid creating airborne dust.

    • Use a clean spatula to transfer the desired amount of this compound to a weigh boat or receiving vessel.

    • Close the primary container tightly after use to prevent contamination and absorption of moisture.

  • Solution Preparation:

    • When dissolving this compound, add the solid slowly to the solvent (e.g., water) while stirring to prevent clumping and splashing.

    • This compound is highly soluble in water.

  • Post-Handling:

    • Clean any spills immediately. For solid spills, gently sweep or wipe up the material to avoid generating dust.

    • Wipe down the work surface with a damp cloth.

    • Remove gloves and wash hands thoroughly with soap and water.

    • Lab coats should not be taken home and should be laundered according to your institution's policy.[7]

Disposal Plan

As a non-hazardous substance, this compound does not typically require disposal as hazardous waste.[8][9][10] However, always follow your institution's specific waste disposal guidelines.

Disposal Routes for this compound and Associated Waste

Waste TypeDisposal MethodJustification
Unused Solid this compound Dispose of in the regular trash, unless institutional policy dictates otherwise.This compound is a non-hazardous sugar.[8][9]
Aqueous Solutions of this compound Pour down the sanitary sewer with copious amounts of water.[8][11]This compound is readily water-soluble and not harmful to the environment.[3]
Empty Containers Rinse with water and dispose of in the regular trash or recycling. Ensure labels are defaced.[9][12]Removes residual chemical.
Contaminated PPE (Gloves, etc.) Dispose of in the regular laboratory trash.[12]Considered non-hazardous waste.

Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, incorporating the key safety and operational steps.

Trehalulose_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal prep_area Prepare Clean Workspace don_ppe Don PPE: Lab Coat, Safety Glasses, Gloves prep_area->don_ppe weigh Weigh this compound (Minimize Dust) don_ppe->weigh Proceed to Handling transfer Transfer to Vessel weigh->transfer dissolve Prepare Solution (if needed) transfer->dissolve clean_spills Clean Spills & Workspace dissolve->clean_spills Proceed to Cleanup dispose Dispose of Waste clean_spills->dispose remove_ppe Remove PPE & Wash Hands dispose->remove_ppe

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trehalulose
Reactant of Route 2
Trehalulose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.